molecular formula C8H16Si B075015 Diallyldimethylsilane CAS No. 1113-12-8

Diallyldimethylsilane

Cat. No.: B075015
CAS No.: 1113-12-8
M. Wt: 140.3 g/mol
InChI Key: ZDSFBVVBFMKMRF-UHFFFAOYSA-N
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Description

Diallyldimethylsilane is a versatile and highly reactive organosilicon compound that serves as a fundamental building block in advanced chemical synthesis and materials science research. Its molecular structure, featuring two reactive allyl groups and a dimethylsilane core, enables its primary application as a hydrosilylation reagent, readily adding across carbon-carbon double or triple bonds in the presence of catalysts to form functionalized organosilicon molecules. This reactivity is extensively leveraged in the synthesis of custom silicone polymers, dendrimers, and as a cross-linking agent for enhancing the thermal and mechanical properties of siloxane-based materials. Furthermore, this compound is a valuable precursor in the development of silicon-containing ceramics via pyrolysis and is used in surface modification to introduce hydrophobic or reactive allyl functionalities onto various substrates. Its mechanism of action in hydrosilylation typically involves platinum or rhodium catalysts that facilitate the addition of the Si-H bond to unsaturated compounds, enabling the precise extension of molecular architectures. For researchers, this compound provides critical utility in exploring new polymeric networks, creating novel stationary phases for chromatography, and designing silicon-carbon hybrid materials with tailored properties for applications in coatings, adhesives, and advanced composites.

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)silane
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InChI

InChI=1S/C8H16Si/c1-5-7-9(3,4)8-6-2/h5-6H,1-2,7-8H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSFBVVBFMKMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061491
Record name Diallyldimethylsilane
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Molecular Weight

140.30 g/mol
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CAS No.

1113-12-8
Record name Dimethyldi-2-propen-1-ylsilane
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Record name Diallyldimethylsilane
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Record name Silane, dimethyldi-2-propen-1-yl-
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Record name Diallyldimethylsilane
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Record name Diallyldimethylsilane
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Record name DIALLYLDIMETHYLSILANE
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Foundational & Exploratory

Diallyldimethylsilane chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Diallyldimethylsilane: Chemical Properties, Structure, and Reactivity

Introduction

This compound (CAS No. 1113-12-8) is a versatile organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two allyl groups.[1][2] Its unique bifunctionality, combining the stability of the dimethylsilyl core with the reactivity of the terminal allyl groups, makes it a valuable intermediate and monomer in materials science and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, spectroscopic signature, reactivity, and applications, with a focus on insights relevant to research and development professionals.

Molecular Structure and Conformation

The IUPAC name for this compound is dimethyl-bis(prop-2-enyl)silane.[2] The structure consists of a tetrahedral silicon atom at its core. The two methyl groups and two allyl groups (CH₂CH=CH₂) are arranged around this central atom. The molecule's flexibility is primarily due to the rotation around the Si-C and C-C single bonds of the allyl chains.

Caption: 2D molecular structure of this compound.

Chemical and Physical Properties

This compound is a colorless, clear liquid with a characteristic pungent odor.[1][3] It is a highly flammable substance and is sensitive to moisture.[4] Key quantitative properties are summarized in the table below.

PropertyValueSource
CAS Number 1113-12-8[1][2]
Molecular Formula C₈H₁₆Si[1][2]
Molecular Weight 140.30 g/mol [1][2]
Appearance Colorless clear liquid[1]
Density 0.77 g/mL at 25 °C[1]
Boiling Point 135 °C[1]
Flash Point 19 °C[4]
Refractive Index (n20/D) 1.44[1]
SMILES C(CC=C)CC=C[2]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.[2] In a standard deuterated solvent like CDCl₃, the expected signals are:

  • ¹H NMR: Distinct signals for the three types of protons. The methyl protons (Si-(CH₃)₂) would appear as a sharp singlet in the upfield region (approx. 0.0-0.2 ppm). The methylene protons adjacent to the silicon (Si-CH₂-) would be a doublet around 1.5-1.7 ppm. The vinyl protons (-CH=CH₂) would show complex multiplets in the range of 4.8-6.0 ppm.

  • ¹³C NMR: Signals corresponding to the methyl carbons, the methylene carbons, and the two distinct vinyl carbons.

  • ²⁹Si NMR: A single resonance confirming the presence of one silicon environment.[2]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic vibrational modes.[2] Key peaks include:

  • ~3075 cm⁻¹: C-H stretching of the vinyl (=C-H) groups.

  • ~2960 cm⁻¹: C-H stretching of the methyl and methylene groups.

  • ~1630 cm⁻¹: C=C stretching of the allyl double bond.

  • ~1250 cm⁻¹: Si-CH₃ deformation (umbrella) mode.

  • ~840 cm⁻¹: Si-C stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.[2] The molecular ion peak [M]⁺ would be observed at m/z 140. Common fragments would result from the loss of methyl (m/z 125) or allyl (m/z 99) groups.

Reactivity and Synthetic Utility

The reactivity of this compound is centered on its two terminal allyl groups, making it a cornerstone for polymerization and functionalization reactions.

Polymerization Reactions

The bifunctional nature of this compound allows it to act as a monomer in several polymerization processes. A primary application is in Acyclic Diene Metathesis (ADMET) polymerization. Using a Grubbs catalyst, this compound undergoes step-growth polymerization to yield poly(carbosilanes), releasing ethylene as a byproduct. This method is crucial for creating well-defined silicone-containing polymers.[1]

Sources

An In-depth Technical Guide to the Synthesis and Purification of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility and Importance of Diallyldimethylsilane

This compound [(CH₂=CHCH₂)₂Si(CH₃)₂] is a pivotal organosilicon compound, serving as a versatile precursor in the synthesis of a wide array of functionalized silanes and silicone-based polymers. Its dual allyl functionalities provide reactive sites for hydrosilylation, polymerization, and other coupling reactions, making it an invaluable building block in materials science, organic synthesis, and pharmaceutical development. This guide offers a comprehensive exploration of the synthesis and purification of this compound, grounded in established chemical principles and practical laboratory experience. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to produce this key intermediate with high yield and purity.

I. The Cornerstone of Synthesis: The Grignard Reaction

The most prevalent and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to introduce the allyl groups to a silicon electrophile. The overall reaction is as follows:

2 CH₂=CHCH₂MgBr + (CH₃)₂SiCl₂ → (CH₂=CHCH₂)₂Si(CH₃)₂ + 2 MgBrCl

This section will delve into the mechanistic intricacies and practical considerations of this synthetic route.

A. Reaction Mechanism and Rationale

The synthesis proceeds through the nucleophilic attack of the carbanionic carbon of the allylmagnesium bromide on the electrophilic silicon atom of dichlorodimethylsilane. The reaction is a step-wise substitution of the two chloride atoms.

Diagram 1: Reaction Mechanism of this compound Synthesis

Synthesis_Mechanism cluster_reactants Reactants cluster_products Products Grignard 2 CH₂=CHCH₂-MgBr (Allylmagnesium Bromide) Intermediate (CH₂=CHCH₂)Si(CH₃)₂Cl (Allyldimethylchlorosilane) Grignard->Intermediate + (CH₃)₂SiCl₂ - MgBrCl Dichlorosilane (CH₃)₂SiCl₂ (Dichlorodimethylsilane) Product (CH₂=CHCH₂)₂Si(CH₃)₂ (this compound) Intermediate->Product + CH₂=CHCH₂-MgBr - MgBrCl Byproduct 2 MgBrCl

Caption: Stepwise nucleophilic substitution in Grignard synthesis.

The choice of dichlorodimethylsilane as the silicon electrophile is strategic due to its commercial availability and the reactivity of the silicon-chlorine bonds. Allylmagnesium bromide is the preferred Grignard reagent as it is readily prepared from allyl bromide and magnesium turnings.

B. Critical Experimental Parameters and Their Justification

Successful synthesis hinges on the meticulous control of several key parameters:

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are highly reactive towards atmospheric oxygen and moisture, which would lead to the formation of undesired byproducts and a significant reduction in yield.
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)Ethers are essential for solvating and stabilizing the Grignard reagent. The solvent must be rigorously dried as any protic species will quench the Grignard reagent.
Temperature 0°C to room temperatureThe initial reaction is exothermic and should be controlled to prevent side reactions. Maintaining a low temperature during the addition of dichlorodimethylsilane helps to ensure a controlled reaction rate.
Stoichiometry Slight excess of Grignard reagent (approx. 2.1 - 2.2 equivalents)A slight excess of the Grignard reagent ensures the complete conversion of the dichlorodimethylsilane, maximizing the yield of the desired product.
C. Step-by-Step Experimental Protocol

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Dichlorodimethylsilane

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of the Grignard Reagent (Allylmagnesium Bromide):

    • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings (2.2 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of allyl bromide (2.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Dichlorodimethylsilane:

    • Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

    • Prepare a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

II. Purification: Achieving High-Purity this compound

The crude product obtained after the work-up will likely contain unreacted starting materials, byproducts, and residual solvent. Fractional distillation is the method of choice for purifying this compound to a high degree.[1][2][3][4][5]

A. The Principle of Fractional Distillation

Fractional distillation is a powerful technique used to separate a mixture of liquids with close boiling points.[2] It relies on establishing a temperature gradient along a fractionating column, allowing for multiple successive vaporization-condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component.[3]

Diagram 2: Fractional Distillation Workflow

Fractional_Distillation_Workflow Start Crude this compound Heating Heating the Mixture Start->Heating Vaporization Vaporization Heating->Vaporization Impurities Higher-Boiling Impurities Remain in Flask Heating->Impurities Fractionating_Column Ascent through Fractionating Column Vaporization->Fractionating_Column Condensation_Vaporization Multiple Vaporization- Condensation Cycles Fractionating_Column->Condensation_Vaporization Enrichment Vapor Enriched in This compound Condensation_Vaporization->Enrichment Condenser Condensation Enrichment->Condenser Collection Collection of Pure This compound Condenser->Collection

Caption: Separation of components via fractional distillation.

B. Protocol for Fractional Distillation of this compound

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Apparatus Setup:

    • Set up the fractional distillation apparatus in a fume hood. It is advisable to perform the distillation under an inert atmosphere to prevent any potential oxidation.[1]

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Distillation:

    • Transfer the crude this compound to the distillation flask. Add boiling chips to ensure smooth boiling.

    • Begin heating the flask gently.

    • Observe the temperature and collect the fractions that distill over at the boiling point of this compound, which is approximately 135-137°C at atmospheric pressure.

    • It is recommended to collect a small forerun (the first few milliliters of distillate) which may contain lower-boiling impurities.

    • Collect the main fraction in a clean, dry receiving flask.

    • Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distillation flask.

FractionExpected Boiling Point (°C)Composition
Forerun< 135Residual solvent and low-boiling impurities
Main Fraction 135 - 137 Pure this compound
Residue> 137Higher-boiling byproducts and polymeric material

III. Quality Control: Characterization and Purity Assessment

To ensure the synthesized this compound meets the required standards for subsequent applications, a thorough characterization and purity assessment is essential. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of volatile compounds like this compound and for identifying any impurities present.[6][7][8] The gas chromatogram will show the retention time of the main product and any other components, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.

Expected Fragmentation Pattern:

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (140.30 g/mol ). Common fragmentation pathways for organosilanes involve the loss of alkyl or allyl groups. Key fragments to expect include:

  • [M - CH₃]⁺: Loss of a methyl group.

  • [M - CH₂CH=CH₂]⁺: Loss of an allyl group.

  • [Si(CH₃)₂(CH₂CH=CH₂)]⁺: The allyldimethylsilyl cation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized this compound.[9][10][11][12][13]

¹H NMR Spectral Data (Expected):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~ 0.0 - 0.1Singlet6HSi-(CH ₃)₂-
~ 1.5 - 1.6Doublet of Triplets4HSi-CH ₂-CH=CH₂J(H-H) ≈ 8 Hz
~ 4.8 - 5.0Multiplet4HSi-CH₂-CH=CH-
~ 5.7 - 5.9Multiplet2HSi-CH₂-CH =CH₂-

¹³C NMR Spectral Data (Expected):

Chemical Shift (δ, ppm)Assignment
~ -3.0Si-(C H₃)₂
~ 25.0Si-C H₂-CH=CH₂
~ 112.0Si-CH₂-CH=C H₂
~ 135.0Si-CH₂-C H=CH₂

IV. Safety and Handling

Both the starting materials and the final product require careful handling due to their hazardous nature.

  • Dichlorodimethylsilane: This compound is highly flammable, corrosive, and reacts violently with water to produce hydrochloric acid.[14][15][16][17][18] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Allyl Bromide: Allyl bromide is a flammable, toxic, and lachrymatory substance.[19][20][21][22][23] It should also be handled in a fume hood with appropriate PPE.

  • Grignard Reagents: These reagents are highly flammable and react vigorously with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and in an inert atmosphere.

V. Conclusion

The synthesis of this compound via the Grignard reaction is a robust and reliable method that, when executed with precision and adherence to safety protocols, yields a high-purity product. Careful control of reaction conditions, particularly the exclusion of moisture and oxygen, is paramount to success. Fractional distillation provides an effective means of purification, and a combination of GC-MS and NMR spectroscopy allows for comprehensive characterization and quality assurance. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and purification of this important organosilicon intermediate, empowering researchers to advance their work in a variety of scientific disciplines.

VI. References

  • Apollo Scientific. (2022, September 16). Allyl bromide Safety Data Sheet.

  • Loba Chemie. (2016, April 19). ALLYL BROMIDE FOR SYNTHESIS MSDS.

  • Thermo Fisher Scientific. (2010, April 26). Dichlorodimethylsilane - SAFETY DATA SHEET.

  • Santa Cruz Biotechnology. Dichlorodimethylsilane Safety Data Sheet.

  • New Jersey Department of Health. HAZARD SUMMARY: Allyl Bromide.

  • CDH Fine Chemical. Allyl Bromide CAS No 106-95-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • ChemicalBook. (2025, September 27). Allyl bromide - Safety Data Sheet.

  • New Jersey Department of Health. DICHLOROSILANE HAZARD SUMMARY.

  • Santa Cruz Biotechnology. Dichlorodimethylsilane Safety Data Sheet.

  • Sigma-Aldrich. Material Safety Data Sheet - Dichlorodimethylsilane.

  • Organic Syntheses Procedure. 3 - Organic Syntheses Procedure.

  • Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation.

  • Wikipedia. Fractional distillation.

  • LabXchange. Distillation and Fractional Distillation.

  • University of California, Irvine. Distillation.

  • SupremeScience. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube.

  • ResearchGate. 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants,....

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR.

  • Organic Chemistry Data & Info. NMR Spectroscopy – 13C NMR Coupling Constants.

  • RSC Publishing. (2020, October 15). Long-Range Coupling in Cyclic Silanes.

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.

  • JEOL. Analysis of polydimethylsiloxanes by GC/TOFMS.

  • PubMed. (2019, August 30). Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD).

Sources

Diallyldimethylsilane: A Technical Guide for Advanced Synthesis and Material Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyldimethylsilane (C₈H₁₆Si) is a versatile organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two reactive allyl moieties. This structure makes it a valuable precursor and monomer in organosilicon chemistry, particularly in the synthesis of polymers, functionalized silanes, and complex molecular architectures. Its utility stems from the dual reactivity of its allyl groups, which are amenable to a wide array of transformations including hydrosilylation, olefin metathesis, and thiol-ene additions. This guide provides an in-depth exploration of the core physicochemical properties, synthesis, and reactive chemistry of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

This compound is a colorless, highly flammable liquid with a molecular weight of 140.30 g/mol .[1][2] A comprehensive summary of its properties is essential for its safe handling and application in experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₆Si[1][3][4][5]
Molecular Weight 140.30 g/mol [1][5]
IUPAC Name dimethyl-bis(prop-2-enyl)silane[5]
CAS Number 1113-12-8[4][5][6]
Appearance Colorless clear liquid[6]
Density 0.77 g/mL at 25 °C[6]
Boiling Point 135 °C[6]
Flash Point 19 °C[4]
Refractive Index n20/D 1.44[6]

Spectroscopic data is critical for the verification of this compound's identity and purity. PubChem provides access to various spectral data, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectra, which are indispensable for quality control in a research setting.[5]

Molecular Structure Diagram

The structure of this compound features a central tetrahedral silicon atom, providing a flexible scaffold for the two allyl groups.

cluster_synthesis Synthesis Workflow start Assemble & Dry Apparatus under N₂ reactants Charge Flask with Si(CH₃)₂Cl₂ & Et₂O Cool to 0°C start->reactants addition Dropwise Addition of Allyl-MgBr Solution reactants->addition stir Stir at RT for 2 hours addition->stir quench Quench with sat. NH₄Cl at 0°C stir->quench workup Separate, Wash, & Dry Organic Layer quench->workup evap Concentrate via Rotary Evaporation workup->evap distill Fractional Distillation evap->distill product Pure this compound distill->product

Caption: Workflow for the synthesis of this compound.

Key Reactivity: Ring-Closing Metathesis (RCM)

The two terminal allyl groups of this compound make it an ideal substrate for Ring-Closing Metathesis (RCM), a powerful reaction in organic chemistry for forming cyclic compounds. [7][8]Catalyzed by ruthenium complexes, such as Grubbs' catalysts, RCM proceeds by intramolecularly rearranging the double bonds to form a new five-membered silacyclopentene ring and liberating ethylene gas as a byproduct. [9]

Expertise & Experience: Catalyst Selection and Handling

Grubbs' catalysts are highly effective but are sensitive to air and impurities. The choice between first, second, or third-generation catalysts depends on the desired reactivity and functional group tolerance. For a simple substrate like this compound, a second-generation Grubbs' catalyst is robust and highly active. The reaction should be performed in a dry, degassed solvent (typically dichloromethane, CH₂Cl₂) under an inert atmosphere to protect the catalyst from deactivation. The driving force for the reaction is the formation of volatile ethylene, which can be removed from the reaction vessel to drive the equilibrium towards the product. [9]

Experimental Protocol: RCM of this compound

This protocol is adapted from standard procedures for the RCM of similar diallyl substrates. [3][10] Materials:

  • This compound

  • Grubbs' Catalyst, 2nd Generation

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Schlenk flask and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add Grubbs' catalyst 2nd generation (e.g., 35 mg, 0.041 mmol, 5 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Solvent and Substrate Addition: Outside the glovebox, use a cannula or syringe to add 80 mL of dry, degassed CH₂Cl₂ to the flask under a positive pressure of nitrogen. Stir until the catalyst dissolves. Add this compound (118 mg, 0.84 mmol) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 1-2 hours under a gentle flow of nitrogen to help remove the ethylene byproduct. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, add a few drops of ethyl vinyl ether to the flask to quench the catalyst. Stir for 20 minutes.

  • Purification: Remove the solvent by rotary evaporation. The resulting residue can be purified by flash column chromatography on silica gel to yield the silacyclopentene product.

RCM Reaction Diagram

reactant This compound catalyst Grubbs' Catalyst (Gen II) CH₂Cl₂, RT reactant->catalyst product Dimethylsilacyclopentene + Ethylene catalyst->product

Caption: Ring-Closing Metathesis of this compound.

Other Key Reactions and Applications

Beyond RCM, the allyl groups of this compound are substrates for several other high-impact transformations.

  • Hydrosilylation: This is the platinum-catalyzed addition of a Si-H bond across the allyl double bond. It is a fundamental reaction for creating silicon-carbon bonds and is widely used in the curing of silicone elastomers and for synthesizing more complex organosilanes. [6]* Thiol-Ene "Click" Reaction: The radical-mediated addition of a thiol (R-SH) across the allyl double bonds is a highly efficient "click" reaction. [6]This process is valuable for surface modification and the synthesis of functional polymers and materials under mild conditions.

These reactions enable the use of this compound as a versatile intermediate and building block in several fields:

  • Polymer Chemistry: It can be used as a monomer or cross-linking agent in the production of silicone polymers (polysiloxanes), which have applications as sealants, adhesives, and coatings. [6]* Materials Science: It serves as a reagent for surface modification, for example, to render surfaces hydrophobic. [6]* Pharmaceutical and Chemical Synthesis: As an intermediate, it facilitates the construction of more complex silicon-containing molecules for drug discovery and specialty chemicals. [4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • GHS Hazards: It is classified as a highly flammable liquid and vapor (H225). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5]* Handling: Work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

References
  • MavMatrix. (n.d.). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. Retrieved from [Link]

  • Grubbs, R. H., et al. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of Illinois. Retrieved from [Link]

  • Scribd. (n.d.). Grubbs Catalyst in Ring Closing Metathesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Schmidt, J. A., et al. (2009). Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst; first example of allene hydrosilylation with phenyl- and diphenylsilane. Chemical Communications. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Wipf, P. (n.d.). Ring Closing Metathesis of Diallylmalonate. University of Pittsburgh. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-6. Retrieved from [Link]

  • Arkles, B. (n.d.). Grignard Reagents and Silanes. Gelest. Retrieved from [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Tuulmets, A., et al. (2004). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 68(26), 9933-7. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and characterisation of novel dimethyl- and diphenyl-silanediolates. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallyldimethylsilane (C₈H₁₆Si) is a versatile organosilicon compound with significant applications in polymer chemistry and materials science.[1] Its unique structure, featuring a central silicon atom bonded to two methyl and two allyl groups, imparts valuable properties for its use as a crosslinking agent, a monomer in polymerization reactions, and a precursor for silicon-containing materials. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure material purity, monitor reactions, and elucidate structural properties. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by available spectral data.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectral features. The presence of magnetically distinct protons and carbons in the methyl and allyl groups gives rise to a predictable NMR spectrum. The vibrational modes of the various bonds (C=C, C-H, Si-C) are readily identified by IR spectroscopy. Finally, the fragmentation pattern in mass spectrometry provides insights into the molecule's stability and the relative strength of its chemical bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and allyl protons. Due to the symmetry of the molecule, the two methyl groups and the two allyl groups are chemically equivalent.

Expected Chemical Shifts and Multiplicities:

Based on general principles and spectral databases, the following proton signals are anticipated:

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Si-CH₃~ 0.0Singlet6H
Si-CH₂-~ 1.5 - 1.7Doublet4H
=CH-~ 5.6 - 5.9Multiplet2H
=CH₂~ 4.8 - 5.0Multiplet4H
  • Si-CH₃ Protons: These protons are highly shielded due to the electropositive nature of silicon, resulting in a sharp singlet signal at a very upfield chemical shift, typically around 0.0 ppm.

  • Si-CH₂- Protons (Allylic): These protons are adjacent to the silicon atom and the double bond. Their signal appears as a doublet due to coupling with the adjacent vinyl proton (-CH=).

  • =CH- Protons (Vinyl): This proton is part of the double bond and is coupled to the adjacent allylic protons and the terminal vinyl protons, resulting in a complex multiplet.

  • =CH₂ Protons (Vinyl): These terminal vinyl protons are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing as a multiplet.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Employ a standard pulse sequence (e.g., a single 90° pulse).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

Carbon Type Chemical Shift (δ, ppm)
Si-CH₃~ -5 to 0
Si-CH₂-~ 20 - 25
=CH-~ 130 - 135
=CH₂~ 112 - 117
  • Si-CH₃ Carbons: Similar to the protons, the methyl carbons are shielded by the silicon atom and appear at a high-field (low ppm) chemical shift.

  • Si-CH₂- Carbons (Allylic): These carbons are in the aliphatic region.

  • =CH- and =CH₂ Carbons (Vinyl): These carbons are deshielded due to the sp² hybridization and appear in the characteristic alkene region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences in acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

  • Spectral Width: A wider spectral width is required (e.g., 0 to 200 ppm).

  • Number of Scans: A larger number of scans is necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.[2] The IR spectrum of this compound is dominated by absorptions corresponding to C-H, C=C, and Si-C bond vibrations.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3075 - 3085=C-H stretch (vinyl)Medium
2950 - 2970C-H stretch (methyl, asymmetric)Strong
2890 - 2920C-H stretch (methyl, symmetric)Strong
1630 - 1640C=C stretch (alkene)Medium
1410 - 1420=CH₂ scissoringMedium
1250 - 1260Si-CH₃ symmetric deformationStrong
990 - 1010=CH out-of-plane bendStrong
890 - 910=CH₂ out-of-plane bendStrong
750 - 850Si-C stretchMedium-Strong

The presence of the strong Si-CH₃ deformation band around 1250 cm⁻¹ is a key diagnostic feature for methylsilanes.[2] The bands associated with the vinyl group (=C-H stretch, C=C stretch, and out-of-plane bends) confirm the presence of the allyl moieties.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first acquired. Then, the sample spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound is expected at m/z 140. However, in EI-MS, organosilanes often exhibit significant fragmentation.[3] Common fragmentation pathways include the loss of methyl and allyl groups.

Key Fragment Ions:

m/z Proposed Fragment Loss
140[C₈H₁₆Si]⁺Molecular Ion
125[(CH₃)(CH₂CH=CH₂)₂Si]⁺-CH₃
99[(CH₃)₂Si(CH₂CH=CH₂)]⁺-CH₂CH=CH₂
71[Si(CH₃)₂(CH=CH₂)]⁺-CH₃, -C₂H₂
59[Si(CH₃)₂H]⁺-C₃H₅, -C₃H₄

The base peak in the mass spectrum of this compound is often observed at m/z 99, corresponding to the loss of an allyl radical. The presence of a peak at m/z 59 is also characteristic of dimethylsilyl compounds.

Experimental Protocol for GC-MS:

  • Sample Introduction: The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities.

  • Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

Sources

An In-depth Technical Guide to Diallyldimethylsilane: Physicochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyldimethylsilane (CAS No. 1113-12-8) is a versatile organosilicon compound that serves as a cornerstone intermediate and monomer in a multitude of chemical applications.[1][2] Characterized by a central silicon atom bonded to two methyl groups and two reactive allyl groups, its unique structure imparts valuable properties that are harnessed in organic synthesis, polymer chemistry, and materials science.[1] This guide provides a comprehensive overview of the essential physical properties of this compound, detailed protocols for its characterization and synthesis, and insights into its reactivity and applications, offering a critical resource for professionals in research and development. Its utility ranges from the production of advanced silicone polymers, resins, coatings, and adhesives to serving as a key reagent in the synthesis of functionalized silanes and complex molecules for pharmaceutical development.[1][2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective and safe use in a laboratory setting. These properties dictate storage conditions, handling procedures, and the analytical methods required for quality control.

Core Physical Properties

The defining physical characteristics of this compound are summarized below. The boiling point is notably dependent on atmospheric pressure, a critical consideration for purification by distillation.

PropertyValueSource(s)
CAS Number 1113-12-8[1][2][4]
Molecular Formula C₈H₁₆Si[1][2]
Molecular Weight 140.3 g/mol [1][2][5]
Appearance Colorless clear liquid[1]
Boiling Point 135-137 °C (at 760 mmHg)[1][2][5]
54 °C (at 20 mmHg)[6]
Density 0.768 - 0.77 g/mL at 25 °C[1][2][6]
Refractive Index (n²⁰/D) 1.440 - 1.441[1][6]
Flash Point 19 - 23 °C[2][5]
Purity (Typical) ≥97% (GC)[1]
Spectroscopic Signature for Structural Verification

Spectroscopic analysis is a non-negotiable step for confirming the identity and purity of this compound before its use in any reaction. The expected spectral data provides a reliable fingerprint for the molecule.[4][7]

Protocol: Spectroscopic Characterization of this compound

This protocol outlines the standard procedures for acquiring NMR, IR, and Mass Spectra to validate the structure and purity of the compound.

  • Sample Preparation:

    • For ¹H and ¹³C NMR: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Ensure the NMR tube is clean and dry to avoid impurities in the spectrum.

    • For FT-IR: Use the neat liquid directly. Place a single drop on the crystal of an ATR-FTIR spectrometer.

    • For GC-MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Expected Chemical Shifts (δ):

      • ~5.8 ppm (m, 2H): Corresponds to the vinylic protons (-CH=).

      • ~4.9 ppm (m, 4H): Corresponds to the terminal vinylic protons (=CH₂).

      • ~1.6 ppm (d, 4H): Corresponds to the allylic methylene protons (-CH₂-Si).

      • ~0.0 ppm (s, 6H): Corresponds to the methyl protons (Si-(CH₃)₂).

    • Rationale: The distinct chemical shifts and splitting patterns allow for the unambiguous assignment of each proton environment, confirming the presence of both allyl and methyl groups attached to the silicon atom.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • Expected Chemical Shifts (δ):

      • ~134 ppm: Vinylic carbon (-CH=).

      • ~114 ppm: Terminal vinylic carbon (=CH₂).

      • ~24 ppm: Allylic methylene carbon (-CH₂-Si).

      • ~ -4 ppm: Methyl carbon (Si-CH₃).

    • Rationale: The number of unique signals confirms the symmetry of the molecule, and their chemical shifts are characteristic of the carbon types in an allylsilane.

  • FT-IR Spectroscopy (Neat, ATR):

    • Expected Absorption Bands (cm⁻¹):

      • ~3075 cm⁻¹ (C-H stretch, sp²).

      • ~2955 cm⁻¹ (C-H stretch, sp³).

      • ~1630 cm⁻¹ (C=C stretch).

      • ~1250 cm⁻¹ (Si-CH₃ symmetric deformation).

      • ~890 cm⁻¹ (=CH₂ out-of-plane bend).

      • ~835 cm⁻¹ (Si-C stretch).

    • Rationale: The presence of the C=C stretch confirms the allyl functionality, while the strong Si-CH₃ and Si-C absorptions verify the organosilane backbone.[7][8]

  • Mass Spectrometry (EI, 70 eV):

    • Expected Fragments (m/z):

      • 140 (M⁺): Molecular ion.

      • 125 ([M-CH₃]⁺): Loss of a methyl group.

      • 99 ([M-C₃H₅]⁺): Loss of an allyl group, a common and often prominent fragmentation pathway.

    • Rationale: The fragmentation pattern provides direct evidence of the molecular weight and the nature of the substituents on the silicon atom.

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Grignard reaction, a powerful method for forming carbon-silicon bonds.[9] This process requires stringent control over experimental conditions, particularly the exclusion of atmospheric moisture, to achieve a high yield and purity.[9]

Synthesis Workflow: Grignard-based Approach

The reaction involves the treatment of dichlorodimethylsilane with allylmagnesium bromide. Dichlorodimethylsilane is a readily available and highly reactive precursor.[10]

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: C-Si Bond Formation cluster_2 Step 3: Purification A Allyl Bromide + Mg Turnings C Allylmagnesium Bromide (Grignard Reagent) A->C Reflux under N₂ B Anhydrous Diethyl Ether B->C Solvent D Dichlorodimethylsilane in Anhydrous Ether E Reaction Mixture C->E Transfer via cannula D->E Slow addition at 0 °C F This compound (Crude Product) E->F Aqueous Workup (NH₄Cl) G Crude Product H Fractional Distillation (Vacuum) G->H I Pure this compound H->I

Caption: Synthesis workflow for this compound via Grignard reaction.

Protocol: Synthesis of this compound

  • Trustworthiness Insight: This protocol incorporates self-validating steps. For example, the use of an inert atmosphere and anhydrous solvents is non-negotiable. Failure to adhere to these conditions results in drastically low yields and the formation of siloxanes, making the procedural integrity immediately apparent from the outcome.[9]

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen to ensure an anhydrous environment.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction. Add a solution of allyl bromide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of allylmagnesium bromide.

  • Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of dichlorodimethylsilane in anhydrous diethyl ether dropwise from the dropping funnel.[10] Maintain the temperature below 10 °C throughout the addition.

    • Expertise & Experience: The slow, low-temperature addition of dichlorodimethylsilane is critical. This minimizes side reactions, such as Wurtz-type coupling of the Grignard reagent, and controls the exothermicity of the reaction, leading to a cleaner product profile and higher yield.

  • Workup and Extraction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly pouring it over an iced saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude liquid by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 54 °C at 20 mmHg.[6]

Key Reactions and Applications

The synthetic utility of this compound stems from the reactivity of its allyl groups. It is a key building block in both organic and polymer chemistry.[3][11]

Application in Organic Synthesis: The Hosomi-Sakurai Reaction

Allylsilanes are highly effective nucleophiles for the allylation of various electrophiles, such as aldehydes and ketones, in a Lewis acid-catalyzed process known as the Hosomi-Sakurai reaction.[3][12] This reaction is valued for its high regioselectivity, forming carbon-carbon bonds at the γ-position of the allyl group.

G cluster_reactants Reactants DADS This compound Catalyst Lewis Acid (e.g., TiCl₄) DADS->Catalyst Aldehyde Aldehyde (R-CHO) Aldehyde->Catalyst Product Homoallylic Alcohol Catalyst->Product Reaction

Caption: The Hosomi-Sakurai allylation using this compound.

This reactivity makes this compound a valuable tool for introducing allyl fragments during the synthesis of complex natural products and active pharmaceutical ingredients.

Application in Materials Science and Polymer Chemistry

The two allyl groups on this compound allow it to act as a cross-linking agent or a monomer in polymerization reactions.[1]

  • Silicone Polymers: It serves as an intermediate in the production of specialty silicone polymers, enhancing thermal stability and adhesion in coatings, sealants, and adhesives.[1]

  • Surface Modification: this compound can be used to functionalize surfaces, imparting hydrophobicity.[1] This is critical in applications requiring water resistance, such as in textiles and electronics.

  • Cyclic Polymerization: Under the influence of Ziegler-Natta catalysts, it can undergo cyclic polymerization to form linear polymers containing sila-cyclohexane units, creating materials with unique thermal and mechanical properties.[5]

Safety, Handling, and Storage

Proper handling and storage are paramount due to the hazardous nature of this compound.

  • Hazards: The compound is a highly flammable liquid and vapor (Flash Point: 19 °C).[2][4] It is known to cause skin and serious eye irritation and may cause respiratory irritation upon inhalation.[4]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, flame-retardant gloves, and a lab coat.[13] Keep away from heat, sparks, open flames, and other ignition sources.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and oxidation.[2]

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct physicochemical properties and the reactivity of its dual allyl functionalities. Its well-defined boiling point and density are crucial for purification and handling, while its spectroscopic fingerprint provides a reliable means of quality assurance. For researchers in drug development and materials science, a mastery of its synthesis, reactivity in cornerstone reactions like the Hosomi-Sakurai allylation, and its role in polymer chemistry opens avenues for innovation in molecular design and the creation of advanced materials. Adherence to rigorous safety and handling protocols is essential for harnessing the full potential of this versatile organosilane reagent.

References

  • This compound . Hubei Co-Formula Material Tech Co.,Ltd. [Link]

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  • SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS . MavMatrix - The University of Texas at Arlington. [Link]

  • This compound, 92% . Gelest, Inc. [Link]

  • Unusual Transformations of Allylsilanes in the Reaction with N,N-Dichloroarenesulfonamides . ProQuest. [Link]

  • Allylsilane synthesis . Organic Chemistry Portal. [Link]

  • REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS . SciSpace. [Link]

  • Allylsilanes in Organic Synthesis − Recent Developments | Request PDF . ResearchGate. [Link]

  • Reactions of allylsilanes and application to organic synthesis . Semantic Scholar. [Link]

  • Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 . PubChem - NIH. [Link]

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An In-depth Technical Guide to the Solubility of Diallyldimethylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyldimethylsilane (C₈H₁₆Si) is a pivotal organosilicon compound with broad applications in polymer chemistry, organic synthesis, and materials science.[1] Its utility as an intermediate for silicone polymers, a reagent for forming carbon-silicon bonds, and a surface modification agent hinges on its interaction with various reaction and processing media.[1] A comprehensive understanding of its solubility in organic solvents is therefore paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies. This guide provides a detailed exploration of the solubility of this compound, moving beyond a simple tabulation of data to offer a foundational understanding of the principles governing its solubility, predictive methodologies, and robust experimental protocols for its determination.

Physicochemical Profile of this compound

A thorough grasp of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₈H₁₆Si[1][2]
Molecular Weight 140.30 g/mol [2]
Appearance Colorless clear liquid[1][3]
Density Approximately 0.77 g/mL[1][3]
Boiling Point 135 °C (lit.)[1][3]
Structure Dimethyl-bis(prop-2-enyl)silane[2]
Key Features Moisture sensitive, highly flammable[3]

The molecular structure of this compound, with its central silicon atom bonded to two methyl groups and two allyl groups, imparts a predominantly nonpolar character. The allyl groups, with their carbon-carbon double bonds, introduce some electron density, but the overall molecule lacks significant charge separation, classifying it as a nonpolar compound. This inherent nonpolarity is the primary determinant of its solubility in organic solvents.

Theoretical Framework for Solubility Prediction

The age-old chemical maxim, "like dissolves like," serves as a reliable preliminary guide for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the intermolecular attractions within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

Polarity and Intermolecular Forces

This compound, being a nonpolar molecule, primarily exhibits weak van der Waals forces (specifically, London dispersion forces) as its dominant intermolecular attraction. Consequently, it will be most soluble in solvents that also exhibit similar weak intermolecular forces.

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents are characterized by weak van der Waals forces and will readily interact with this compound, leading to high solubility.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate) These solvents possess a dipole moment but lack acidic protons. While they are more polar than this compound, they can still offer some degree of solubility, particularly those with lower polarity.

  • Polar Protic Solvents: (e.g., ethanol, methanol, water) These solvents engage in strong hydrogen bonding. The energy required to disrupt the hydrogen bonding network of the solvent is not sufficiently compensated by the weak van der Waals interactions with this compound, resulting in poor solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) provide a powerful framework.[4][5] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be characterized by a unique set of three Hansen parameters (δd, δp, δh). The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility.

Qualitative Solubility of this compound

Based on the principles of polarity and intermolecular forces, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHighly Soluble"Like dissolves like"; both solute and solvent are nonpolar and rely on van der Waals forces.
Nonpolar Aromatic Toluene, Benzene, XyleneHighly SolubleSimilar nonpolar character and reliance on van der Waals forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are relatively nonpolar and can effectively solvate this compound.
Halogenated Dichloromethane, ChloroformSolubleAlthough they have a dipole moment, their overall character allows for good interaction with nonpolar solutes.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Sparingly Soluble to SolubleMore polar than this compound, but solubility is possible, especially with less polar ketones.
Esters Ethyl AcetateSparingly Soluble to SolubleIntermediate polarity; solubility will depend on the specific ester.
Alcohols Methanol, Ethanol, IsopropanolSparingly Soluble to InsolubleThe strong hydrogen bonding network of alcohols makes them poor solvents for nonpolar compounds.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)InsolubleSignificant mismatch in polarity and intermolecular forces.
Water InsolubleExtreme mismatch in polarity; this compound is hydrophobic.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocols provide a framework for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This simple, rapid method provides a binary "soluble" or "insoluble" determination at a specific concentration.

Objective: To visually assess if a specific concentration of this compound dissolves in a given solvent at room temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Small test tubes or vials with caps

  • Pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Add 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Add a specific volume of this compound (e.g., 0.1 mL for a 10% v/v mixture) to the solvent.

  • Cap the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

  • Allow the mixture to stand for at least 5 minutes and observe.

  • Interpretation of Results:

    • Soluble: A clear, homogeneous solution with no visible phase separation.

    • Insoluble: The formation of two distinct layers, cloudiness (emulsion), or visible droplets of undissolved this compound.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature to achieve a saturated solution.

Materials:

  • This compound

  • Selected organic solvents

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Syringe filters (PTFE, 0.22 µm)

  • Analytical balance

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) or other quantitative analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.

  • Equilibration: Place the vial in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved layer.

  • Filtration: Immediately filter the extracted sample through a syringe filter to remove any microscopic, undissolved droplets.

  • Quantification:

    • Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

    • Analyze the filtered, saturated sample and the standard solutions using a calibrated analytical technique such as Gas Chromatography (GC).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

  • Data Reporting: Report the solubility as grams of this compound per 100 mL of solvent ( g/100 mL) or as a percentage by weight or volume at the specified temperature.

G cluster_0 Quantitative Solubility Determination Workflow A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Shake/stir at constant temperature for 24-48 hours. A->B C 3. Phase Separation Allow undissolved solute to settle. B->C D 4. Sample Extraction Withdraw supernatant with a syringe. C->D E 5. Filtration Filter through a 0.22 µm syringe filter. D->E F 6. Quantification Analyze by GC against a calibration curve. E->F G 7. Data Reporting Express solubility in g/100 mL or other units. F->G

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Practical Applications and Implications

The solubility of this compound is a critical parameter in various applications:

  • Organic Synthesis: As a versatile reagent, its solubility in reaction solvents such as THF, toluene, or hexane is essential for homogeneous reaction kinetics and product yield.[1]

  • Polymer Chemistry: In the production of silicone polymers, this compound serves as a key intermediate.[1] Its miscibility with other monomers and polymerization solvents is crucial for controlling the polymer's molecular weight and properties.

  • Surface Modification: When used to render surfaces hydrophobic, this compound is often applied from a solution.[1] The choice of solvent will influence the uniformity and thickness of the resulting coating.

  • Formulation of Adhesives and Sealants: The compatibility of this compound with the other components of a formulation is dictated by its solubility, which in turn affects the performance and stability of the final product.

Safety Considerations

This compound is a highly flammable liquid and vapor and is moisture-sensitive.[3] All handling and solubility experiments should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible literature, a strong predictive understanding can be derived from fundamental chemical principles. Its nonpolar nature dictates high solubility in nonpolar solvents and limited solubility in polar media. For applications demanding precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. A thorough understanding and, when necessary, experimental verification of this compound's solubility are indispensable for its effective and safe utilization in research and industrial applications.

References

  • ASTM International. (n.d.). ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66190, this compound. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment 2: Solubility. Bellevue College. Retrieved from [Link]

  • Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Co-Formula. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

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The Reactivity of Diallyldimethylsilane: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Organosilicon Building Block

Diallyldimethylsilane (DADMS) is a unique organosilicon compound featuring a central silicon atom bonded to two allyl groups and two methyl groups.[1][2] This structure provides a versatile platform for a wide range of chemical transformations, making it a valuable precursor in polymer chemistry, materials science, and the synthesis of complex organic molecules and pharmaceuticals.[1][3][4] Its dual reactivity, stemming from the allylic double bonds and the potential for modification at the silicon center, allows for its use as a crosslinking agent, a monomer for polymerization, and a scaffold for the synthesis of functionalized silicones and carbosilane dendrimers.[1][2][5] This guide provides a comprehensive exploration of the reactivity of DADMS with various functional groups, offering field-proven insights and detailed methodologies for its application in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of DADMS is crucial for its effective handling and application in synthesis.

PropertyValueReference(s)
CAS Number 1113-12-8[1][2]
Molecular Formula C₈H₁₆Si[1][2]
Molecular Weight 140.30 g/mol [1][2]
Appearance Colorless clear liquid[1]
Density 0.77 g/mL[1]
Boiling Point 135 °C[1]
Refractive Index (n20D) 1.44[1]
Purity ≥ 97% (GC)[1]
Storage Store at room temperature in a cool, well-ventilated place.[1][4]

Core Reactivity Pathways of this compound

The reactivity of DADMS is primarily dictated by its two allyl groups, which readily participate in a variety of addition and polymerization reactions. The silicon-carbon bonds also offer opportunities for further functionalization.

G DADMS This compound (DADMS) Hydrosilylation Hydrosilylation DADMS->Hydrosilylation Si-H addition ThiolEne Thiol-Ene Reaction DADMS->ThiolEne Thiol addition ADMET ADMET Polymerization DADMS->ADMET Olefin metathesis Other Reactions with Other Functional Groups DADMS->Other

Figure 1: Major reaction pathways of this compound.

Hydrosilylation: Building Blocks for Dendrimers and Functional Silicones

Hydrosilylation is a cornerstone reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond.[6] In the case of DADMS, this reaction provides a powerful tool for the synthesis of carbosilane dendrimers and functionalized silicone polymers. The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst being a highly effective and widely used option.[7][8]

Mechanism of Platinum-Catalyzed Hydrosilylation (Chalk-Harrod Mechanism)

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[8]

G A Pt(0) Catalyst B Oxidative Addition of R₃SiH A->B C Olefin Coordination B->C + Alkene D Migratory Insertion C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Hydrosilylated Product E->F

Figure 2: Simplified Chalk-Harrod mechanism for hydrosilylation.

Application in Carbosilane Dendrimer Synthesis

DADMS serves as a key building block in the divergent synthesis of carbosilane dendrimers. This iterative process involves alternating hydrosilylation and allylation steps to build successive generations of the dendrimer.[1][2]

Experimental Protocol: Synthesis of a First-Generation Carbosilane Dendrimer

This protocol outlines the initial steps for the synthesis of a carbosilane dendrimer using this compound as the core.

Materials:

  • This compound (DADMS)

  • Methyldichlorosilane

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene)

  • Allylmagnesium bromide (prepared from allyl chloride and magnesium)

  • Anhydrous toluene

  • Anhydrous diethyl ether

Procedure:

  • Hydrosilylation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and dropping funnel under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous toluene.

    • Add Karstedt's catalyst (typically 10-20 ppm Pt relative to the silane).

    • Slowly add methyldichlorosilane (a slight excess to ensure complete reaction of both allyl groups) to the stirred solution at room temperature.

    • After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the allyl proton signals.

    • Once the reaction is complete, remove the solvent and excess methyldichlorosilane under reduced pressure to obtain the first-generation dendrimer with Si-Cl terminal groups.

  • Allylation:

    • In a separate flame-dried flask, prepare allylmagnesium bromide from allyl chloride and magnesium in anhydrous diethyl ether.

    • Cool the Grignard reagent to 0 °C and slowly add a solution of the Si-Cl terminated dendrimer from the previous step in anhydrous diethyl ether.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the first-generation dendrimer with terminal allyl groups.[1][2]

This iterative sequence of hydrosilylation and allylation can be repeated to synthesize higher-generation dendrimers.[2]

Thiol-Ene "Click" Reaction: Efficient Surface Functionalization and Polymer Network Formation

The thiol-ene reaction is a highly efficient and versatile "click" chemistry transformation involving the addition of a thiol to an alkene.[9] This reaction can be initiated either by radicals (e.g., through UV light or thermal initiators) or by nucleophilic catalysis.[9][10] The radical-mediated thiol-ene reaction is particularly attractive due to its high yields, tolerance to a wide range of functional groups, and mild reaction conditions.[10][11]

Mechanism of Photoinitiated Radical Thiol-Ene Reaction

The photoinitiated radical thiol-ene reaction proceeds through a free-radical chain mechanism.

G A Photoinitiator B Initiator Radicals A->B UV light C Thiyl Radical (RS•) B->C + R-SH D Carbon-centered Radical C->D + Alkene D->C + R-SH (Chain Transfer) E Thioether Product D->E

Figure 3: Mechanism of the photoinitiated radical thiol-ene reaction.

Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound with a Multifunctional Thiol

This protocol describes the formation of a crosslinked polymer network via the photoinitiated thiol-ene reaction.

Materials:

  • This compound (DADMS)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator

  • Toluene (or other suitable solvent)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve this compound and pentaerythritol tetrakis(3-mercaptopropionate) in toluene. The stoichiometry of allyl to thiol groups should be carefully controlled to achieve the desired network properties.

    • Add a small amount of the photoinitiator, DMPA (typically 0.1-1 wt%).

    • Thoroughly mix the solution until all components are dissolved.

  • Photopolymerization:

    • Place the vial under a UV lamp (e.g., 365 nm).

    • Irradiate the mixture for a specified time, which will depend on the intensity of the UV source, the concentration of the reactants, and the photoinitiator. The formation of a gel indicates the crosslinking reaction is proceeding.[12]

    • The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H stretching band.

  • Post-Curing and Characterization:

    • After UV irradiation, the resulting polymer network can be dried under vacuum to remove the solvent.

    • The properties of the crosslinked material, such as swelling behavior and mechanical strength, can then be characterized.[12]

Reactant SystemInitiatorConversion (%)Reference(s)
DADMS + Multifunctional ThiolDMPA (UV)>90% (typical)[12][13]

Acyclic Diene Metathesis (ADMET) Polymerization: Synthesis of Unsaturated Polysiloxanes

Acyclic diene metathesis (ADMET) is a step-growth condensation polymerization used to convert terminal dienes into polyenes with the release of a small molecule, typically ethylene.[14] This polymerization technique is catalyzed by transition metal complexes, most notably Grubbs' and Schrock's catalysts.[8][15] ADMET offers a high degree of control over polymer architecture and is tolerant to a wide range of functional groups.[14]

Mechanism of ADMET Polymerization

The ADMET polymerization proceeds via a series of olefin metathesis reactions.

G A Catalyst Precursor B Active Catalyst (Metal Carbene) A->B C [2+2] Cycloaddition B->C + Diene Monomer D Metallacyclobutane Intermediate C->D E [2+2] Cycloreversion D->E E->B Catalyst Regeneration F Polymer Chain Growth + Ethylene E->F

Figure 4: General mechanism of ADMET polymerization.

Experimental Protocol: ADMET Polymerization of this compound

This protocol provides a general procedure for the ADMET polymerization of DADMS using a second-generation Grubbs catalyst.

Materials:

  • This compound (DADMS), freshly distilled

  • Grubbs' second-generation catalyst

  • Anhydrous toluene

  • 1,4-Benzoquinone (optional, to limit isomerization)[16]

Procedure:

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stirrer and a condenser connected to a vacuum line, add the freshly distilled this compound.

    • If desired, add a small amount of 1,4-benzoquinone.[16]

    • Degas the monomer by several freeze-pump-thaw cycles.

  • Polymerization:

    • Under an inert atmosphere, add the Grubbs' second-generation catalyst (typically 0.1-1 mol%) to the monomer.

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) under dynamic vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.[16]

    • The viscosity of the reaction mixture will increase as the polymerization progresses.

    • The reaction time can vary from several hours to days depending on the catalyst loading and temperature.

  • Polymer Isolation and Characterization:

    • After the desired time, cool the reaction mixture to room temperature and dissolve it in a suitable solvent like toluene.

    • Precipitate the polymer by adding the solution to a large excess of a non-solvent such as methanol.

    • Collect the polymer by filtration or decantation and dry it under vacuum.

    • Characterize the polymer by techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the structure, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.[1][3][17]

MonomerCatalystMolar Mass (Mw)Reference(s)
1,9-DecadieneSchrock's Mo catalyst108,000 g/mol [14]
Various α,ω-dienesGrubbs' 2nd Gen.Up to high molecular weights[8][16]

Reactivity with Other Key Functional Groups

Beyond these major polymerization pathways, the allyl groups of DADMS can react with a variety of other functional groups, expanding its synthetic utility.

a. Amines

The reaction of DADMS with primary and secondary amines can proceed via hydroamination, where the N-H bond adds across the double bond. This reaction is often catalyzed by transition metal complexes, such as rhodium catalysts.[18] The reaction with anilines can also be achieved under certain conditions.[19]

b. Silanols

While DADMS itself does not directly react with silanols, it can be a precursor to silanols. The hydrolysis of Si-Cl or Si-OR groups on DADMS derivatives can generate silanol functionalities. These silanols can then undergo condensation reactions, either acid or base-catalyzed, to form siloxane (Si-O-Si) linkages, leading to the formation of polysiloxane networks.[2]

c. Alcohols and Carboxylic Acids

The direct reaction of the allyl groups of DADMS with alcohols and carboxylic acids is not a common or high-yielding transformation under standard conditions. However, DADMS can be functionalized to incorporate hydroxyl or carboxyl groups through multi-step synthetic sequences. For instance, hydroboration-oxidation of the allyl groups can introduce hydroxyl functionalities. These functionalized DADMS derivatives can then participate in reactions typical of alcohols and carboxylic acids, such as esterification to form polyesters.[20][21][22]

Conclusion: A Multifaceted Tool for Advanced Material Design

This compound stands out as a highly versatile and reactive building block in the realm of organosilicon chemistry. Its dual reactivity allows for a wide array of transformations, from the controlled synthesis of complex macromolecular architectures like dendrimers to the formation of robust polymer networks through efficient "click" chemistry. The ability to undergo ADMET polymerization further expands its potential for creating novel unsaturated polysiloxanes. For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of DADMS opens up new avenues for the design and synthesis of advanced materials with tailored properties for a multitude of applications.

References

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  • Agilent. (2015, April 30).
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  • Comparative studies of poly(dimethyl siloxanes) using automated GPC-MALDI-TOF MS and on-line GPC-ESI-TOF MS. (2003, March). PubMed.
  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound.
  • Facile Functionalization of Poly(Dimethylsiloxane) Elastomer by Varying Content of Hydridosilyl Groups in a Crosslinker. (2019, November 8).
  • Typical structures of Schrock and Grubbs catalysts used in ADMET polymerization. (n.d.).
  • Silane Terminated Polymer Reactions with Non-Tin C
  • Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8.
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  • Thiol-ene reaction. (n.d.). In Wikipedia.
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI.
  • Photochemical radical thiol–ene click-based methodologies for silica and transition metal oxides materials chemical modific
  • ADMET Polymerization | Request PDF. (n.d.).
  • 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium) chloride and... (n.d.).
  • PDMS synthesis steps through the hydrolysis-condensation method with... (n.d.).
  • Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase. (2013). Journal of Chemistry.
  • Latency for All: Enabling Latency of Hoveyda–Grubbs Second-Generation Catalysts by Adding Phosphite Ligands. (2023, December 21).
  • Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. (n.d.). RSC Publishing.
  • Application Notes and Protocols for Thiol-Ene Click Reactions Involving Dithiins. (n.d.). Benchchem.
  • 29Si NMR study of base‐catalyzed polymerization of dimethyldiethoxysilane. (1999, December 1).
  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022, July 21).
  • Synthesis of network polymers by photo-initiated thiol–ene reaction between multi-functional thiol and poly(ethylene glycol) diacrylate. (n.d.). Shibaura Institute of Technology.
  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023, September 9). RSC Publishing.
  • Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in w
  • 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium) chloride and... (n.d.).
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A Technical Guide to the Safe Handling of Diallyldimethylsilane for Research & Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

Diallyldimethylsilane (CAS No. 1113-12-8) is a versatile organosilicon compound integral to advancements in material science and organic synthesis.[1] Characterized by a central silicon atom bonded to two methyl groups and two allyl groups, its unique reactivity makes it a valuable intermediate in the production of silicone polymers, resins, and pharmaceuticals.[1][2] Its applications range from enhancing adhesion and thermal stability in coatings and sealants to facilitating the formation of carbon-silicon bonds in complex organic syntheses.[1]

However, the very chemical properties that make this compound useful also introduce significant handling risks. As an allylsilane, it possesses reactive carbon-carbon double bonds, and like many organosilanes, it can exhibit sensitivity to moisture.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this reagent safely, ensuring both personal safety and the integrity of experimental outcomes. The protocols and principles outlined herein are designed to create a self-validating system of safety, where procedural steps are intrinsically linked to the chemical's specific hazards.

Section 2: Hazard Identification & Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The primary risks are categorized by the Globally Harmonized System (GHS) and are rooted in the compound's physicochemical properties.

  • H225: Highly Flammable Liquid and Vapor: This is the most acute risk associated with this compound.[4] Its flash point is a mere 19°C (66.2°F), meaning that at standard room temperature, it can release sufficient vapors to form an ignitable mixture with air.[2] Consequently, any work with this compound must occur in an environment strictly free of ignition sources.

  • H315: Causes Skin Irritation: Prolonged or repeated contact with the liquid can cause skin irritation.[4]

  • H319: Causes Serious Eye Irritation: Direct contact with the eyes will cause significant irritation and potential damage.[4]

  • H335: May Cause Respiratory Irritation: Inhalation of vapors or mists can irritate the respiratory tract.[4]

The causality behind these hazards is clear: its high volatility at ambient temperatures leads to the flammability and inhalation risks, while its chemical nature as an organosilane contributes to its irritant properties upon contact with skin and eyes. Furthermore, its "moisture sensitive" nature implies that it can react with water, which necessitates specific storage and handling protocols to prevent degradation and potential pressure buildup in sealed containers.[2]

Caption: Core hazard profile for this compound.

Section 3: Engineering Controls & Laboratory Setup

To mitigate the risks identified above, a robust laboratory infrastructure is non-negotiable. Handling this compound should only occur in facilities equipped with the following engineering controls.

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to control vapor exposure and prevent the accumulation of flammable concentrations in the laboratory atmosphere.[5][6]

  • Ignition Source Control: All electrical equipment within the fume hood and surrounding area must be explosion-proof.[7] Grounding and bonding must be used for all containers and receiving equipment during transfers to prevent static electricity discharge, a common ignition source for flammable liquids.[8] The use of non-sparking tools is mandatory.[9][10]

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[6] Fire extinguishers appropriate for flammable liquid fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) must be available and personnel trained in their use.

Section 4: Personal Protective Equipment (PPE) Protocol

Engineering controls are the first line of defense, but a comprehensive PPE protocol is essential for immediate operator protection.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11]

  • Hand Protection: Neoprene or nitrile rubber gloves are required for handling.[6] For any procedure with a high risk of splashing or prolonged contact, consult the glove manufacturer's chemical resistance guide to ensure adequate protection. Always inspect gloves for tears or punctures before use.

  • Skin and Body Protection: A flame-retardant lab coat is required.[7] For larger-scale operations, flame-retardant antistatic protective clothing should be worn. Ensure all skin is covered.

  • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not required. However, in the event of a spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used by emergency response personnel.[5][12]

Section 5: Standard Operating Procedures (SOPs)

Adherence to validated, step-by-step protocols is critical for safety and experimental reproducibility.

SOP 5.1: Safe Storage and Inventory Management
  • Receiving: Upon receipt, inspect the container for damage.

  • Storage Location: Store containers in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[2][5] The storage area must be kept away from heat, sparks, and open flames.

  • Container Integrity: Keep the container tightly closed to prevent the escape of vapors and contact with atmospheric moisture.[2][7] If a container is opened, it must be carefully resealed and stored upright to prevent leakage.[2]

  • Incompatibilities: Store this compound away from strong oxidizing agents, acids, bases, and water.[8][13]

SOP 5.2: Aliquoting and Transferring this compound

Caption: Step-by-step workflow for the safe transfer of this compound.

  • Preparation: Verify the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE: Don all required PPE as specified in Section 4.

  • Grounding: Securely bond the source container and the receiving vessel to a common ground point to dissipate static charge.[8]

  • Transfer: Use only non-sparking tools. Pour the liquid slowly and carefully to minimize splashing and vapor generation.[5]

  • Sealing: Immediately and securely cap both containers after the transfer is complete.

  • Cleanup: Clean any minor drips within the fume hood using an inert absorbent material.

  • Storage: Promptly return the source container to its designated flammable liquid storage location.[2]

SOP 5.3: Waste Management and Disposal
  • Waste Collection: Collect all this compound-contaminated waste (including absorbent materials, gloves, and empty containers) in a dedicated, clearly labeled, and sealed waste container.

  • Container Handling: Handle uncleaned, empty containers as you would the product itself, as they may contain flammable residual vapors.[9][14]

  • Disposal: All waste must be disposed of through a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[15] Do not pour this compound down the drain.[14]

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an incident.

6.1: Spill Containment and Cleanup
  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment area, evacuate the lab and activate the fire alarm.

  • Eliminate Ignition Sources: From a safe distance, shut off all potential ignition sources if it is safe to do so.

  • Ventilate: Ensure the area is well-ventilated, relying on the fume hood to contain vapors for small spills.

  • Containment (for trained personnel only): For small spills inside a fume hood, contain the liquid with an inert absorbent material like sand, silica gel, or a commercial sorbent.[10]

  • Cleanup: Using non-sparking tools, carefully collect the absorbent material and place it into a sealed container for hazardous waste disposal.[8][10]

6.2: Fire Response
  • Activate Alarm & Evacuate: Immediately activate the fire alarm and evacuate the area.

  • Extinguishing (for small, incipient fires only): If you are trained and it is safe to do so, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher on a very small fire.

  • Prohibited Agents: Do not use water directly on a this compound fire, as this can be ineffective and potentially spread the flammable liquid.[15] While water spray can be used to cool adjacent containers, foam is generally the most effective agent for fires involving silanes.[6][16]

  • Professional Response: Allow professional firefighters to handle any fire that has grown beyond the incipient stage. Inform them of the chemical involved.

6.3: First Aid for Exposures
  • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[6][15] If they feel unwell or have difficulty breathing, seek immediate medical attention.

  • Skin Contact: Take off all contaminated clothing immediately.[15] Rinse the affected skin area thoroughly with plenty of water.[6] If skin irritation occurs, seek medical advice.[15]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6][9] Continue rinsing and seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water.[15] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Section 7: Summary of Physicochemical & Safety Data

PropertyValueReference(s)
Chemical Name This compound[1][2]
Synonyms Dimethyldi-2-propenylsilane, 4,4-Dimethyl-4-sila-1,6-heptadiene[2][17]
CAS Number 1113-12-8[1][2]
Molecular Formula C₈H₁₆Si[1][2]
Molecular Weight 140.30 g/mol [2][4]
Appearance Colorless clear liquid[1][2]
Boiling Point 135 °C[1][2]
Flash Point 19 °C (66.2 °F)[2]
Specific Gravity 0.77 g/mL[1]
GHS Hazard Codes H225, H315, H319, H335[4]

Section 8: References

  • This compound. Hubei Co-Formula Material Tech Co.,Ltd.

  • Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliares Supplier.

  • SAFETY DATA SHEET - Allylchlorodimethylsilane. TCI Chemicals.

  • DIMETHYLSILANE - Safety Data Sheet. Gelest, Inc.

  • This compound. Chem-Impex.

  • This compound | C8H16Si | CID 66190. PubChem - NIH.

  • This compound 1113-12-8. Tokyo Chemical Industry Co., Ltd. (APAC).

  • ALLYLDIMETHYLSILANE, 95% - Safety Data Sheet. Gelest, Inc.

  • SAFETY DATA SHEET - Dichlorodimethylsilane. Sigma-Aldrich.

  • SAFETY DATA SHEET - Allyl(chloromethyl)dimethylsilane. Fisher Scientific.

  • ALLYL(DIISOPROPYLAMINO)DIMETHYLSILANE SDS. Echemi.com.

  • SAFETY DATA SHEET - Chloro(chloromethyl)dimethylsilane. Fisher Scientific.

  • Dichlorodimethylsilane. Santa Cruz Biotechnology.

  • Diethyldimethylsilane SDS. ECHEMI.

  • This compound, 92%. Gelest, Inc.

  • SAFETY DATA SHEET - Dichlorodimethylsilane. Sigma-Aldrich.

  • Unusual Transformations of Allylsilanes in the Reaction with N,N-Dichloroarenesulfonamides. ProQuest.

  • Dichlorodimethylsilane - SAFETY DATA SHEET. Fisher Scientific.

  • ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95% - Safety Data Sheet. Gelest, Inc.

  • DICHLOROSILANE HAZARD SUMMARY. NJ.gov.

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A Comprehensive Technical Guide to the Thermogravimetric Analysis of Diallyldimethylsilane and its Polymer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of diallyldimethylsilane and its corresponding polymer, poly(this compound). Tailored for researchers, scientists, and professionals in drug development and material science, this document elucidates the theoretical underpinnings, practical methodologies, and interpretive nuances of TGA as applied to this versatile organosilicon compound.

Introduction: The Significance of Thermal Analysis for Organosilicon Compounds

Thermogravimetric analysis is a cornerstone technique in materials science, offering critical insights into the thermal stability and compositional properties of a substance by measuring changes in its mass as a function of temperature or time. For organosilicon compounds like this compound, which are precursors to advanced polymers and materials, understanding their thermal behavior is paramount for defining their processing parameters and predicting their performance in high-temperature applications. The silicon-carbon bond and the presence of reactive allyl groups in this compound present a unique thermal degradation profile that is of significant interest.

This compound: Structural Features and Anticipated Thermal Decomposition

This compound, with the chemical structure (CH₂=CHCH₂)₂Si(CH₃)₂, is a volatile organosilicon monomer. Its thermal stability is dictated by the strength of its covalent bonds, primarily the Si-C and C-C bonds. While organosilicon compounds are generally known for their enhanced thermal stability compared to their organic counterparts, the presence of unsaturated allyl groups introduces specific pathways for thermal decomposition.

Based on pyrolysis studies of this compound, the primary decomposition mechanism is a retro-ene elimination of propene, which forms a silacyclobutene intermediate.[1] This initial degradation step is followed by more complex secondary reactions at higher temperatures. The thermal decomposition of related allylsilanes has been shown to proceed through mechanisms such as Si-C bond homolysis and molecular eliminations.[2]

Proposed Thermogravimetric Analysis Protocol for this compound Monomer

Given that this compound is a liquid with a boiling point of 135 °C, a carefully designed TGA protocol is necessary to distinguish between volatilization and thermal decomposition.

Experimental Protocol:

  • Sample Preparation: A small sample size of 5-10 mg is recommended to ensure uniform heating and minimize thermal gradients. Use a sealed aluminum pan with a pinhole lid to control the evaporation rate and allow for the detection of decomposition at temperatures above the boiling point.

  • Instrument Setup:

    • TGA Instrument: A calibrated thermogravimetric analyzer.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can be used to better resolve decomposition steps.

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment and prevent oxidative degradation.

    • Crucible: Sealed aluminum pan with a pinhole lid.

  • Data Acquisition: Record the mass loss as a function of temperature. The derivative of the mass loss curve (DTG) should also be plotted to identify the temperatures of maximum decomposition rates.

Expected Thermogram:

The TGA curve for this compound is expected to show an initial mass loss corresponding to its volatilization. A subsequent, more significant mass loss at higher temperatures will indicate thermal decomposition. The DTG curve will show distinct peaks for these events, allowing for the determination of the onset temperature of decomposition.

Poly(this compound): Synthesis and Thermal Characterization

This compound serves as a monomer for the synthesis of poly(this compound), an unsaturated polycarbosilane. A common method for this polymerization is Acyclic Diene Metathesis (ADMET).[3][4] ADMET polymerization of this compound typically uses a tungsten alkylidene catalyst and proceeds via a step-growth condensation mechanism, releasing ethylene as a byproduct.[3]

Thermogravimetric Analysis of Poly(this compound)

The thermal stability of poly(this compound) is expected to be significantly higher than that of the monomer. The polymer's decomposition profile will be influenced by its molecular weight, polydispersity, and the presence of any residual catalyst.

Experimental Protocol:

  • Sample Preparation: A 5-10 mg sample of the purified polymer is placed in an open ceramic or platinum crucible.

  • Instrument Setup:

    • TGA Instrument: A calibrated thermogravimetric analyzer.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Atmosphere:

      • Inert: High-purity nitrogen at a flow rate of 50 mL/min.

      • Oxidative: Air or oxygen at a flow rate of 50 mL/min.

  • Data Acquisition: Record the mass loss and its derivative (DTG) as a function of temperature.

Interpretation of TGA Data for Poly(this compound)
  • In an Inert Atmosphere (Nitrogen): The TGA curve will likely show a single-step or multi-step decomposition. Degradation in an inert atmosphere for polysiloxanes typically involves depolymerization to form volatile cyclic oligomers.[5] A ceramic yield (residual mass at the end of the experiment) is expected, which would consist of silicon carbide or silicon oxycarbide.

  • In an Oxidative Atmosphere (Air): The decomposition in air is expected to occur at a lower temperature compared to the inert atmosphere. The degradation mechanism in the presence of oxygen is predominantly a radical process, leading to the formation of volatile products like carbon monoxide, carbon dioxide, and water, alongside cyclic oligomers.[5] The final residue will likely be silicon dioxide (silica).

Data Presentation and Visualization

Table 1: Predicted Thermal Properties of this compound and Poly(this compound)

MaterialOnset of Decomposition (°C) (N₂)Temperature of Max. Decomposition Rate (°C) (N₂)Residue at 800 °C (N₂) (%)
This compound> 150 (post-volatilization)To be determined experimentally~0
Poly(this compound)350 - 450To be determined experimentally> 20 (as SiC/SiOC)

Diagrams:

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Monomer This compound (5-10 mg) Sealed Al pan (pinhole) Instrument Calibrated TGA Atmosphere: N₂ or Air (50 mL/min) Heating Rate: 10 °C/min Temp Range: 30-800 °C Monomer->Instrument Polymer Poly(this compound) (5-10 mg) Open ceramic pan Polymer->Instrument TG_Curve TGA Curve (Mass vs. Temp) Instrument->TG_Curve DTG_Curve DTG Curve (d(Mass)/dT vs. Temp) TG_Curve->DTG_Curve Interpretation Determine: - Onset Temperature - Peak Decomposition Temp - Residual Mass DTG_Curve->Interpretation

Caption: Experimental workflow for the TGA of this compound and its polymer.

Decomposition_Pathway DADS This compound Heat Δ DADS->Heat RetroEne Retro-Ene Elimination Heat->RetroEne Propene Propene (gas) RetroEne->Propene Silacyclobutene Silacyclobutene Intermediate RetroEne->Silacyclobutene Secondary Secondary Decomposition Silacyclobutene->Secondary Higher Temp Products Complex Products Secondary->Products

Caption: Proposed initial thermal decomposition pathway for this compound.

Conclusion

The thermogravimetric analysis of this compound and its polymer provides invaluable data for material scientists and chemists. For the monomer, TGA can elucidate the interplay between volatilization and decomposition. For poly(this compound), TGA is essential for determining its thermal stability, which is a key parameter for its potential applications in coatings, adhesives, and specialty chemicals. The protocols and interpretive guidance provided herein offer a robust framework for conducting and understanding the thermogravimetric analysis of this important organosilicon system.

References

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  • Gilman, H., & Dunn, G. E. (1953). Some Monomeric Organosilicon Compounds of High Thermal Stability. Chemical Reviews, 52(1), 77-159.

  • Ibrahim, M. N., & Abd-El-Aziz, A. S. (1993). THERMAL DECOMPOSITION OF VINYL- AND ALLYLSILANE PLATINUM(II) COMPLEXES AND PLATINUM(II) CATALYSED SYNTHESIS OF (E),(E)-1,4-DIPH. Journal of the Serbian Chemical Society, 58(10), 827-833.

  • Auner, N., Davidson, I. M. T., & Ijadi-Maghsoodi, S. (1985). Kinetics and mechanism of the pyrolysis of this compound. Organometallics, 4(12), 2210-2212.

  • Li, Q., Li, H., Xiao, Y., Zhang, S., & Zhang, Z. (2019). Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups. Polymers, 11(12), 2056.

  • Mutlu, H., de Espinosa, L. M., & Meier, M. A. (2011). Acyclic diene metathesis (ADMET): a versatile tool for the construction of defined polymer architectures. Chemical Society Reviews, 40(3), 1404-1445.

  • Yamabe, S., & Yamazaki, S. (2024). Thermal and Photochemical Reactions of Organosilicon Compounds. International Journal of Molecular Sciences, 25(3), 1739.

  • Gilman, H., & Wu, T. C. (1953). Some Monomeric Organosilicon Compounds of High Thermal Stability. The Journal of Organic Chemistry, 18(6), 753-763.

  • Tsvetkov, D. S., Baranov, A. N., Semenov, A. V., & Lopatin, M. A. (2018). Thermal properties of some organosilicon precursors for chemical vapor deposition. Journal of Thermal Analysis and Calorimetry, 134(3), 1937-1944.

  • Seo, K. H., Brostow, W., Kim, W. S., & Whang, K. H. (1997). Synthesis and Thermal Properties of Poly(ethynyldimethysilane-co-dimethylsiloxanes). International Journal of Polymeric Materials, 35(3-4), 157-167.

  • Perdisa, L., & Fiedler, P. (2014). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Journal of Thermal Analysis and Calorimetry, 115(1), 523-531.

  • Rose, B. M., & Nozik, A. J. (2018). Stereocontrolled acyclic diene metathesis polymerization. Nature Chemistry, 10(9), 937-942.

  • Fodor, C., & Tuba, R. (2021). Polyunsaturated Hydrocarbon Polymers via RingOpening Insertion Metathesis Polymerization (ROIMP). Polymers, 13(16), 2735.

  • Zhang, J., Wang, D., & Li, S. (2021). Thermal decomposition mechanism of allyltrichlorosilane and allyltrimethylsilane. The Journal of Physical Chemistry A, 125(7), 1615-1624.

  • Al-Bayati, T. A. H., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Study of Thermal Properties of New Silicone Polymers and Their Nanocomposites. Baghdad Science Journal, 19(5), 1102-1115.

  • Montero de Espinosa, L., & Meier, M. A. (2017). How To Do An Acyclic Diene Metathesis Reaction. Advanced Science News.

  • Camino, G., Lomakin, S. M., & Lazzari, M. (2001). Polydimethylsiloxane Thermal Degradation Part 1. Kinetic Aspects. Polymer, 42(6), 2395-2402.

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An In-depth Technical Guide to the Differential Scanning Calorimetry of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Thermal Behavior of a Versatile Silane Monomer

Diallyldimethylsilane (DADMS) is an organosilicon compound of significant interest in materials science and polymer chemistry.[1] Its bifunctional nature, stemming from the two reactive allyl groups, makes it a valuable precursor for the synthesis of polysiloxanes, a class of polymers renowned for their thermal stability, flexibility, and diverse applications ranging from adhesives and sealants to advanced aerospace materials.[1] Understanding the thermal properties of the DADMS monomer is paramount for controlling its polymerization, optimizing curing processes, and ultimately tailoring the characteristics of the resulting polymer.

Differential Scanning Calorimetry (DSC) stands as a powerful and indispensable analytical technique for characterizing the thermal behavior of materials.[2][3] It precisely measures the heat flow into or out of a sample as a function of temperature or time, providing a wealth of information on thermal transitions such as melting, crystallization, glass transitions, and, crucially for DADMS, the exothermic process of polymerization.[2][3] This guide provides a comprehensive, in-depth exploration of the DSC analysis of this compound, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to effectively utilize this technique.

Core Principles of Differential Scanning Calorimetry (DSC)

DSC operates on the principle of measuring the difference in heat flow between a sample and an inert reference material subjected to the same controlled temperature program.[2] When the sample undergoes a thermal event (e.g., melting, crystallization, or a chemical reaction), a differential heat flow is detected and recorded. This results in a DSC curve, a plot of heat flow versus temperature, from which quantitative and qualitative information about the material's thermal properties can be extracted.

Two primary types of DSC instruments are commonly used: heat-flux DSC and power-compensation DSC. In heat-flux DSC, the temperature difference between the sample and reference is measured and related to the heat flow. In power-compensation DSC, separate heaters for the sample and reference maintain them at the same temperature, and the difference in power required is measured. Both methods yield similar information, with the resulting DSC curve providing a detailed fingerprint of the material's thermal behavior.

The Significance of DSC in DADMS Analysis

For a reactive monomer like this compound, DSC analysis offers critical insights into several key aspects:

  • Polymerization Profile: The primary application of DSC for DADMS is to study its polymerization (curing) behavior. The polymerization of the allyl groups is an exothermic process, which is observed as a distinct peak in the DSC curve.

  • Heat of Polymerization (ΔH): The area under the exothermic peak is directly proportional to the total heat evolved during the polymerization reaction. This value, the heat of polymerization, is a fundamental thermodynamic property that is crucial for process safety assessments and for understanding the extent of the reaction.

  • Onset and Peak Polymerization Temperatures: The DSC curve reveals the temperature at which polymerization begins (onset temperature) and the temperature at which the reaction rate is at its maximum (peak temperature). This information is vital for designing and controlling the curing process.

  • Reaction Kinetics: By performing DSC scans at different heating rates, it is possible to determine the kinetic parameters of the polymerization reaction, such as the activation energy, using methods like the Ozawa-Flynn-Wall or Kissinger analysis.

  • Glass Transition Temperature (Tg) of the Polymer: After the initial heating scan to induce polymerization, a subsequent heating scan of the newly formed polymer can reveal its glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Experimental Protocol: A Self-Validating System for DADMS DSC Analysis

The following protocol is designed to provide a robust and reliable method for the DSC analysis of this compound, incorporating principles from established standards such as ISO 11357 and ASTM D3418.[4][5][6][7][8]

Instrumentation and Consumables:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

  • Hermetically sealed aluminum DSC pans and lids.

  • Crimping press for sealing DSC pans.

  • Microbalance with a readability of at least 0.01 mg.

  • This compound (DADMS) monomer (ensure purity and proper storage).

  • High-purity nitrogen gas for purging the DSC cell.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium and zinc) according to the manufacturer's instructions. This ensures the accuracy of the measured transition temperatures and enthalpies.

  • Sample Preparation (Critical Step):

    • Due to the volatile and reactive nature of DADMS, it is imperative to use hermetically sealed DSC pans to prevent sample evaporation and to contain any pressure buildup during polymerization.[9]

    • In a well-ventilated fume hood, carefully weigh approximately 2-5 mg of DADMS directly into a tared hermetically sealed aluminum pan using a micropipette or syringe.[10]

    • Immediately and securely seal the pan using the crimping press. A proper seal is crucial for accurate results and safety.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • DSC Program:

    • Place the sealed sample pan and the reference pan into the DSC autosampler or manually into the cell.

    • Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.

    • Equilibrate the sample at a low temperature, for instance, -50°C, to establish a stable baseline.

    • Ramp the temperature from -50°C to 250°C at a controlled heating rate of 10°C/min. This heating rate is a good starting point for observing the polymerization exotherm.

    • Cool the sample back down to -50°C at a controlled rate (e.g., 20°C/min).

    • Perform a second heating scan from -50°C to 250°C at the same heating rate of 10°C/min. This second scan is used to determine the glass transition temperature of the in-situ formed polymer.

dot

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 2-5 mg DADMS in Hermetic Pan seal Hermetically Seal Pan weigh->seal load Load Sample & Reference into DSC seal->load ref Prepare Empty Reference Pan ref->load purge Purge with N2 load->purge program Run DSC Program (Heat-Cool-Heat) purge->program analyze Analyze DSC Curve: - Polymerization Exotherm - ΔH, Onset, Peak T - Glass Transition (Tg) program->analyze

Caption: Experimental workflow for the DSC analysis of this compound.

Interpreting the DSC Curve of this compound: A Hypothetical Case Study

dot

DSC_Curve cluster_first_heat First Heating Scan cluster_second_heat Second Heating Scan Temperature (°C) Temperature (°C) origin yaxis origin->yaxis Exo Up xaxis origin->xaxis p1 p2 p1:c->p2:c Baseline p3 p2:c->p3:c Polymerization Exotherm p4 p3:c->p4:c p5 p4:c->p5:c onset Onset ~150°C peak Peak ~180°C p6 p7 p6:c->p7:c p8 p7:c->p8:c Glass Transition (Tg) ~100°C p9 p8:c->p9:c

Caption: Hypothetical DSC curve for the analysis of this compound.

Data Summary Table (Hypothetical Data):

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Polymerization ~150~180~ -250
Glass Transition (Tg) ~100 (Midpoint)N/AN/A

Analysis of the Hypothetical Curve:

  • First Heating Scan (Red Curve): The initial baseline is flat, indicating no thermal events at lower temperatures. As the temperature increases, a large exothermic peak appears, which is characteristic of the heat released during the free-radical polymerization of the allyl groups in DADMS. The onset of this exotherm is around 150°C, and the peak is at approximately 180°C. The area of this peak corresponds to the heat of polymerization, which for this hypothetical case is -250 J/g.

  • Second Heating Scan (Blue Curve): The second heating scan is performed on the polymer formed in situ during the first scan. The absence of the large exotherm confirms that the polymerization reaction went to completion. A step change in the baseline is observed around 100°C. This is the glass transition (Tg) of the resulting polydiallyldimethylsiloxane. The Tg is a crucial property as it indicates the upper service temperature of the polymer in many applications.

Causality Behind Experimental Choices and Trustworthiness of the Protocol

  • Hermetically Sealed Pans: The use of hermetically sealed pans is non-negotiable for volatile and reactive liquids like DADMS. It prevents mass loss due to evaporation, which would lead to inaccurate enthalpy values, and contains the pressure generated during the exothermic polymerization, ensuring the safety of the operator and the instrument.[9]

  • Inert Atmosphere: Conducting the experiment under a nitrogen atmosphere is essential to prevent oxidation of the monomer or the resulting polymer at elevated temperatures. Oxidative degradation would introduce additional exothermic events that would interfere with the analysis of the polymerization exotherm.

  • Heating Rate: A heating rate of 10°C/min is a standard practice for initial screening.[5] For more detailed kinetic studies, performing the experiment at multiple heating rates (e.g., 5, 10, 15, and 20°C/min) is recommended. This allows for the application of isoconversional kinetic models to determine the activation energy of the polymerization as a function of conversion.

  • Sample Mass: A small sample mass of 2-5 mg is chosen to minimize thermal gradients within the sample and to prevent an excessive pressure buildup in the sealed pan during the highly exothermic polymerization.[10] This ensures better resolution of the thermal events and enhances the safety of the experiment.

  • Second Heating Scan: The inclusion of a cool-heat cycle is a self-validating step. The absence of the polymerization exotherm in the second heat confirms that the reaction was completed in the first scan and provides a clear baseline for the determination of the polymer's glass transition temperature.

Conclusion: Empowering Material Development through Thermal Analysis

Differential Scanning Calorimetry is an invaluable tool for the comprehensive thermal characterization of this compound. By providing detailed information on the polymerization process, including the heat of reaction and characteristic temperatures, DSC empowers researchers and scientists to optimize curing conditions, ensure process safety, and predict the thermal performance of the resulting polysiloxane materials. The protocol and insights presented in this guide offer a solid foundation for conducting accurate and reliable DSC analysis of DADMS, ultimately accelerating the development of new and innovative materials.

References

  • AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

  • Qualitest FZE. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • TA Instruments. (n.d.). Preparing DSC Samples. Retrieved from [Link]

  • ISO 11357-1:2016. (2016). Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles.
  • Intertek. (n.d.). Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357. Retrieved from [Link]

  • ASTM D3418-21. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
  • Applied Technical Services. (n.d.). ASTM D3418. Retrieved from [Link]

  • MaTestLab. (2025, November 25). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter. Retrieved from [Link]

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Diallyldimethylsilane mechanism of polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Polymerization Mechanisms of Diallyldimethylsilane

This guide provides a comprehensive exploration of the core polymerization mechanisms of this compound (DADMS), a versatile organosilicon monomer. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple protocols to elucidate the underlying chemical principles and causal relationships that govern experimental outcomes. We will dissect three primary polymerization pathways—Ziegler-Natta catalysis, Acyclic Diene Metathesis (ADMET), and Free-Radical Polymerization—providing mechanistic insights, detailed experimental workflows, and a comparative analysis of the resulting polymer architectures.

Introduction to this compound (DADMS)

This compound (CAS No. 1113-12-8) is an organosilane monomer featuring a central silicon atom bonded to two methyl groups and two allyl groups (CH₂=CH-CH₂-).[1][2] Its chemical structure, C₈H₁₆Si, offers a unique combination of a silicon-based core with reactive olefinic functionalities.[1] This structure makes DADMS an ideal candidate for polymerization into silicon-containing polymers, which are valued for their high thermal stability, chemical resistance, and unique surface properties.[3]

The presence of two non-conjugated allyl groups allows DADMS to undergo cyclopolymerization, a process where the propagation step involves the formation of cyclic structures along the polymer backbone. This guide will explore how different catalytic and initiation systems exploit these allyl groups to yield polymers with distinct structures and properties, from saturated, cyclic backbones to unsaturated, linear chains.

Ziegler-Natta Cyclopolymerization

Ziegler-Natta (Z-N) catalysis, renowned for producing stereoregular polyolefins, provides a powerful method for polymerizing DADMS into a polymer with a saturated backbone containing cyclic repeating units.[4][5] The mechanism is a type of coordination polymerization that proceeds via monomer insertion at a transition metal center.[6]

Mechanistic Deep Dive

The polymerization of DADMS using a classic Z-N catalyst system, such as titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst like triethylaluminium (Al(C₂H₅)₃), is not a simple vinyl addition.[5] It follows a sophisticated cyclopolymerization pathway.

  • Catalyst Activation: The process begins with the reaction between TiCl₄ and Al(C₂H₅)₃. The organoaluminum compound alkylates the titanium center, creating an active site with a titanium-carbon bond and a vacant coordination site, which is essential for the polymerization to commence.[6]

  • Coordination and Insertion: A DADMS monomer coordinates to the active titanium center via the π-electrons of one of its allyl groups. This is followed by a migratory insertion, where the coordinated allyl group inserts into the existing titanium-alkyl bond. This step extends the polymer chain and regenerates the vacant site. This fundamental process is described by the Cossee-Arlman mechanism.[5]

  • Intramolecular Cyclization: This is the defining step for diallyl monomers. After the first insertion, the polymer chain has a pendant allyl group tethered near the active metal center. Due to favorable kinetics and proximity, this pendant group undergoes a rapid intramolecular coordination and insertion. This "back-biting" step forms a stable five- or six-membered ring structure integrated into the polymer backbone.

  • Propagation and Termination: The process continues as new DADMS monomers coordinate and insert, with each addition followed by a rapid cyclization event. Termination can occur through various pathways, including beta-hydride elimination or reaction with chain transfer agents.

This mechanism's key advantage is the production of a fully saturated, and therefore highly stable, polymer backbone, a stark contrast to the products of other methods.

Visualization: Ziegler-Natta Cyclopolymerization Pathway

ZN_Polymerization cluster_initiation Catalyst Activation cluster_cycle Propagation Cycle TiCl4 TiCl₄ ActiveSite Active Catalyst [Ti-R]⁺ TiCl4->ActiveSite Alkylation AlEt3 Al(C₂H₅)₃ AlEt3->ActiveSite Coordination π-Complex Formation ActiveSite->Coordination Vacant Site ActiveSite->Coordination Monomer DADMS Monomer Monomer->Coordination Insertion First Insertion (Linear Chain) Coordination->Insertion Migratory Insertion Cyclization Intramolecular Insertion (Ring Formation) Insertion->Cyclization Back-biting GrowingChain Growing Polymer Chain with Cyclic Unit Cyclization->GrowingChain GrowingChain->Coordination + DADMS ADMET_Polymerization Catalyst Grubbs' Catalyst [Ru]=CHPh ActiveCarbene Active Metal-Carbene [Ru]=CH-R-Si Catalyst->ActiveCarbene + DADMS - Styrene Monomer1 DADMS Monomer 1 Metallocycle Metallacyclobutane Intermediate ActiveCarbene->Metallocycle + DADMS Monomer2 DADMS Monomer 2 Dimer Dimer Formed Metallocycle->Dimer Cycloreversion Ethylene Ethylene (C₂H₄) (Removed) Metallocycle->Ethylene Cycloreversion Polymer Unsaturated Polymer (-R-CH=CH-R-)n Dimer->Polymer Repeat Steps

Caption: ADMET step-growth polymerization mechanism for DADMS.

Experimental Protocol: ADMET Polymerization

This protocol's success hinges on the efficient removal of ethylene. A high vacuum line is non-negotiable.

  • System Preparation: Assemble glassware and connect to a high-vacuum (<50 mTorr) Schlenk line. Flame-dry all components under vacuum and backfill with high-purity argon.

  • Reagent Preparation:

    • Solvent (e.g., Toluene or Dichloromethane) must be passed through a solvent purification system (e.g., alumina columns) and thoroughly degassed.

    • DADMS monomer must be purified as described previously and degassed by several freeze-pump-thaw cycles.

  • Polymerization:

    • In a glovebox or under a strong flow of argon, charge the reaction flask with the purified DADMS monomer.

    • Dissolve the Grubbs' catalyst (e.g., Grubbs' 2nd Generation, typically 0.1 mol%) in a small amount of degassed solvent and add it to the monomer via cannula or syringe.

    • Immediately place the reaction under dynamic vacuum while stirring vigorously at a controlled temperature (e.g., 40-60°C). Bubbling (ethylene evolution) should be visible.

    • Monitor the reaction by observing the increase in viscosity. The reaction may take 12-48 hours to reach high molecular weight.

  • Termination and Isolation:

    • Backfill the flask with argon and quench the reaction by adding a few drops of ethyl vinyl ether.

    • Dissolve the viscous polymer in a minimal amount of toluene and precipitate it into a large volume of cold methanol.

    • Filter the polymer and dry under vacuum.

Data Summary
ParameterTypical ValueRationale / Impact
Catalyst SystemGrubbs' 2nd Gen.High activity and functional group tolerance. [7]
Catalyst Loading0.05 - 0.2 mol%Lower loading requires more rigorous conditions but is cost-effective.
Reaction Vacuum< 50 mTorrEssential for removing ethylene to drive the reaction forward. [8]
Temperature40 - 60 °CBalances reaction rate with catalyst stability.
Molecular Weight (Mw)20,000 - 100,000 g/mol Highly dependent on vacuum efficiency and monomer purity.
Polydispersity (PDI)~2.0Characteristic of step-growth polymerization.

Free-Radical Cyclopolymerization

Free-radical polymerization offers a metal-free alternative for polymerizing DADMS. While simple mono-allyl monomers polymerize poorly via radical pathways due to degradative chain transfer, diallyl compounds like DADMS undergo an efficient cyclopolymerization. [9]This mechanism effectively circumvents the chain transfer issue by favoring a rapid intramolecular cyclization step.

Mechanistic Deep Dive
  • Initiation: The process is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals. [10]2. First Propagation: An initiator radical adds across the double bond of one allyl group of a DADMS monomer, forming a carbon-centered radical.

  • Intramolecular Cyclization vs. Intermolecular Propagation: This is the crucial mechanistic branch point. The newly formed radical can either (a) add to another DADMS monomer (intermolecular propagation) or (b) add to the pendant allyl group on the same monomer unit (intramolecular cyclization). For DADMS, the intramolecular cyclization is kinetically far more favorable, leading to the rapid formation of a five- or six-membered cyclic radical. [9]This step is what prevents the problematic allylic hydrogen abstraction that plagues mono-allyl monomers.

  • Second Propagation: The more stable cyclic radical then propagates the chain by adding to a new DADMS monomer, and the cycle repeats.

  • Termination: The polymerization ceases when two growing radical chains combine or disproportionate.

The resulting polymer has a saturated backbone composed primarily of five- and six-membered rings. [9]

Visualization: Free-Radical Cyclopolymerization Pathway

Radical_Polymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat (Δ) Adduct Linear Radical Adduct Radical->Adduct + DADMS Monomer DADMS Monomer CyclicRadical Cyclic Radical (5- or 6-membered) Adduct->CyclicRadical Intramolecular Cyclization (fast) GrowingChain Growing Polymer Chain Adduct->GrowingChain Intermolecular Addition (slow) CyclicRadical->GrowingChain + DADMS Termination Termination (Dead Polymer) GrowingChain->Termination + R•

Caption: Free-radical cyclopolymerization pathway for DADMS.

Experimental Protocol: Free-Radical Polymerization

This protocol is validated by achieving high conversion and isolating a non-tacky solid, indicating successful polymerization over oligomerization.

  • Reagent Preparation:

    • Purify DADMS monomer by passing it through a column of basic alumina to remove acidic impurities and inhibitors.

    • Recrystallize the radical initiator (e.g., AIBN from methanol) to ensure purity.

  • Reaction Setup (Bulk Polymerization):

    • Place the purified DADMS and the initiator (typically 0.5-2.0 mol%) into a heavy-walled glass ampoule.

    • Subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which inhibits radical polymerization.

    • Seal the ampoule under vacuum using a torch.

  • Polymerization:

    • Submerge the sealed ampoule in a thermostatically controlled oil bath set to the desired temperature (e.g., 60-70°C for AIBN).

    • Allow the polymerization to proceed for a set time (e.g., 24-72 hours). The contents will become noticeably more viscous.

  • Isolation:

    • Cool the ampoule, score it with a file, and carefully break it open.

    • Dissolve the polymer in a suitable solvent (e.g., toluene or chloroform).

    • Precipitate the polymer by pouring the solution into a non-solvent like methanol.

    • Filter the collected polymer and dry it under vacuum.

Data Summary
ParameterTypical ValueRationale / Impact
Initiator SystemAIBN, BPOChoice depends on desired reaction temperature. [11]
Initiator Conc.0.5 - 2.0 mol%Higher concentration increases rate but decreases molecular weight. [12]
Reaction TypeBulk or SolutionBulk polymerization avoids solvents but makes heat dissipation difficult.
Temperature60 - 80 °CMust be appropriate for the initiator's half-life.
Ring Structure5- & 6-memberedThe ratio is temperature-dependent; confirmed by ¹³C NMR. [9]
Molecular Weight (Mw)5,000 - 20,000 g/mol Generally lower than Z-N or ADMET due to chain transfer events.

Comparative Summary and Conclusion

The choice of polymerization mechanism for this compound dictates the fundamental structure of the resulting polymer, which in turn governs its properties and potential applications.

  • Ziegler-Natta Polymerization yields a saturated, cyclic backbone , resulting in a chemically stable and potentially crystalline material suitable for applications requiring high thermal and oxidative resistance.

  • ADMET Polymerization produces a linear, unsaturated backbone . The presence of double bonds makes the polymer less stable but provides reactive sites for cross-linking or further functionalization, opening pathways to elastomers and thermosets.

  • Free-Radical Polymerization also creates a saturated, cyclic backbone but typically results in lower molecular weight polymers with less stereochemical control compared to Z-N methods. Its metal-free nature can be advantageous for biomedical or electronic applications where metal contamination is a concern.

By understanding the intricate mechanistic details and the causality behind the experimental protocols for each pathway, researchers can rationally select and optimize a synthetic strategy to produce poly(this compound) tailored to the specific demands of their application, from advanced ceramics precursors to novel membrane materials.

References

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The Genesis of a Versatile Monomer: An In-depth Technical Guide to the Discovery and Historical Context of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyldimethylsilane, a seemingly unassuming organosilicon compound with the formula (CH₂=CHCH₂)₂Si(CH₃)₂, holds a significant place in the annals of polymer and materials science. As a difunctional monomer, its unique structure—featuring two reactive allyl groups and two stable methyl groups attached to a central silicon atom—imparts a remarkable capacity for polymerization, particularly through a distinctive mechanism known as cyclopolymerization. This guide provides a detailed exploration of the discovery and historical context of this compound, tracing its origins from the foundational principles of organosilicon chemistry to its emergence as a key building block for advanced materials. We will examine the pioneering synthetic methodologies, the scientific rationale behind them, and the early investigations that unveiled the compound's unique chemical behavior.

Chapter 1: The Historical Backdrop: Pioneering the Silicon-Carbon Bond

The story of this compound is inextricably linked to the broader history of organosilicon chemistry. The ability to form a stable bond between silicon and carbon was the critical gateway to this entire field of study.

The Grignard Reaction: The Key to Unlocking Organosilanes

In the early 20th century, the extensive work of English chemist Frederic S. Kipping established the Grignard reaction as the first practical and versatile method for creating silicon-carbon bonds.[1] This Nobel Prize-winning reaction, involving an organomagnesium halide (the Grignard reagent), provided a reliable pathway to substitute the halogen atoms on a halosilane with various hydrocarbon groups. This breakthrough laid the essential groundwork for the synthesis of a vast array of organosilane compounds, which were previously inaccessible. The genesis of the entire silicone industry, spearheaded by companies like Dow Corning, was built upon this fundamental chemistry.[1]

The Post-War Boom in Materials Science

The period following World War II saw an explosion of innovation in materials science. There was immense industrial and academic interest in developing new polymers with enhanced properties, such as thermal stability, chemical resistance, and novel mechanical characteristics. It was within this fertile scientific environment that researchers began to explore the synthesis of organosilane monomers containing unsaturated functional groups, like vinyl and allyl groups, which could serve as handles for polymerization.

Chapter 2: The Synthesis of Allyl-Substituted Silanes

While the precise first synthesis of this compound is not prominently documented as a singular landmark event, its creation was a logical and incremental step building upon the established synthesis of other allylated silanes during the 1940s.

The Pioneering Synthesis of Tetraallylsilane (1945)

A crucial piece of historical context is the work of Eugene G. Rochow at General Electric. In a patent filed in July 1945, Rochow described the synthesis of tetraallylsilane, (CH₂=CHCH₂)₄Si.[2] This work is a definitive, early example of synthesizing a multi-allylated silane. The patent explicitly details the use of the Grignard reaction, reacting allyl magnesium bromide with silicon tetrachloride.[2] This disclosure confirms that the fundamental chemistry for producing such compounds was well understood and being actively developed for industrial purposes in the mid-1940s. The synthesis of this compound would follow the exact same chemical principles, simply substituting silicon tetrachloride (SiCl₄) with dichlorodimethylsilane ((CH₃)₂SiCl₂).

The Classic Grignard Route to this compound

The synthesis of this compound is achieved via the reaction of a Grignard reagent, specifically allylmagnesium bromide, with dichlorodimethylsilane. This reaction provides a direct and efficient method for forming the two new silicon-allyl bonds.

Causality Behind Experimental Choices:

  • Choice of Reagents: Dichlorodimethylsilane was a readily available starting material produced by the "Direct Process," another key invention by Rochow. Allyl bromide or chloride was used to form the Grignard reagent due to the reactivity of the carbon-halogen bond.

  • Solvent: Anhydrous diethyl ether was the traditional solvent of choice for Grignard reactions. Its ability to coordinate with the magnesium atom helps to stabilize the Grignard reagent in solution, and its low boiling point facilitates removal after the reaction.

  • Reaction Stoichiometry: A molar ratio of at least two equivalents of the Grignard reagent to one equivalent of dichlorodimethylsilane is required to ensure the substitution of both chlorine atoms. Often, a slight excess of the Grignard reagent is used to drive the reaction to completion.

The following protocol is a representative procedure based on the established methods of the era for reacting Grignard reagents with chlorosilanes.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Dichlorodimethylsilane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which would quench the Grignard reagent.

    • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • A solution of allyl bromide in anhydrous diethyl ether is placed in the dropping funnel.

    • A small amount of the allyl bromide solution is added to the magnesium. The reaction is initiated, often with gentle heating or the addition of an iodine crystal, which will be indicated by the formation of bubbles and a cloudy/gray appearance.

    • Once the reaction has started, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is typically stirred and refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Dichlorodimethylsilane:

    • The flask containing the freshly prepared allylmagnesium bromide is cooled in an ice bath.

    • A solution of dichlorodimethylsilane in anhydrous diethyl ether is placed in the dropping funnel.

    • The dichlorodimethylsilane solution is added dropwise to the stirred, cooled Grignard reagent. This reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours, or gently refluxed, to ensure complete reaction.

  • Workup and Purification:

    • The reaction mixture is again cooled in an ice bath.

    • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. This hydrolyzes any unreacted Grignard reagent and breaks up the magnesium salt complexes.

    • The mixture is transferred to a separatory funnel, and the organic layer (ether) is separated from the aqueous layer.

    • The aqueous layer is typically extracted one or two more times with diethyl ether to recover all the product.

    • The combined organic extracts are washed with brine, then dried over an anhydrous drying agent like sodium sulfate.

    • The drying agent is removed by filtration.

    • The diethyl ether is removed by simple distillation.

    • The remaining crude product is purified by fractional distillation , often under reduced pressure, to isolate the pure this compound.[2][3][4] this compound has a boiling point of approximately 135 °C at atmospheric pressure.

Grignard_Synthesis reagents Allyl Bromide + Magnesium Turnings in Anhydrous Ether grignard Formation of Allylmagnesium Bromide (Grignard Reagent) reagents->grignard Initiation reaction Reaction Flask (Exothermic) grignard->reaction Add to flask silane Dichlorodimethylsilane in Anhydrous Ether silane->reaction Dropwise addition quench Quench with sat. NH4Cl (aq) reaction->quench separation Separatory Funnel: Separate Organic and Aqueous Layers quench->separation drying Dry Organic Layer (e.g., Na2SO4) separation->drying distillation Fractional Distillation drying->distillation Purification product Pure This compound distillation->product

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Chapter 3: A Monomer with a Unique Talent: The Discovery of Cyclopolymerization

The true significance of this compound in polymer science became apparent when its unusual polymerization behavior was investigated.

Early Polymerization Studies

In a 1958 paper, C. S. Marvel and R. G. Woolford explored the polymerization of this compound.[5] They observed that when this monomer was subjected to radical polymerization, it did not behave like typical vinyl monomers. Instead of producing a polymer with pendant, unreacted allyl groups (which would lead to cross-linking and insoluble materials), it formed a soluble, linear polymer.

The Mechanism of Cyclopolymerization

This unexpected outcome was explained by the mechanism of cyclopolymerization . In this process, the propagating radical at the end of a growing polymer chain adds to one of the allyl groups of an incoming monomer molecule. Then, before this new radical can add to another monomer molecule (intermolecular propagation), it rapidly undergoes an intramolecular cyclization reaction by attacking the second allyl group on the same monomer unit. This forms a stable five- or six-membered ring as part of the polymer backbone. The new radical is then ready to propagate by adding to the next monomer. This alternating intramolecular-intermolecular growth mechanism results in a linear polymer chain containing cyclic repeating units.

Caption: Simplified mechanism of radical cyclopolymerization of this compound.

This discovery was significant because it provided a method to create novel silicon-containing polymers with unique architectures and properties, such as increased thermal stability and rigidity due to the cyclic units in the backbone, without the problem of premature cross-linking.

Conclusion

The discovery and development of this compound represent a classic example of scientific progress, building upon foundational synthetic methods to create novel molecules with unexpected and highly useful properties. Its synthesis was a direct and logical application of the Grignard reaction, a cornerstone of organometallic chemistry that had been established decades earlier. The subsequent investigation into its polymerization revealed the fascinating and powerful concept of cyclopolymerization, opening a new avenue for the design of soluble, high-performance organosilicon polymers. From its conceptual origins in the post-war materials boom to its synthesis via classic organometallic techniques and the later discovery of its unique reactivity, this compound stands as a testament to the value of fundamental chemical exploration.

References

  • Rochow, E. G. (1951). Tetra allyl silane and polymers thereof. U.S. Patent 2,538,657. Filed July 10, 1945, and issued January 16, 1951.
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An In-depth Technical Guide to the Theoretical and Computational Modeling of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding Diallyldimethylsilane at the Molecular Level

This compound (DADMS), a bifunctional organosilicon compound, serves as a critical building block and crosslinking agent in materials science, particularly in the synthesis of silicone polymers, adhesives, and coatings.[1] Its two reactive allyl groups and central dimethylsilyl core bestow it with a unique combination of flexibility and reactivity. Understanding the conformational landscape, electronic structure, and vibrational dynamics of DADMS at a molecular level is paramount for optimizing its applications and designing novel materials with tailored properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical calculations and modeling techniques applicable to DADMS, moving beyond a simple recitation of protocols to explain the causal reasoning behind computational choices.

The Architectural Blueprint: Conformational Analysis of this compound

The reactivity and macroscopic properties of a flexible molecule like this compound are intrinsically linked to the spatial arrangement of its atoms. Conformational analysis provides a map of the potential energy surface, revealing the most stable three-dimensional structures and the energy barriers between them.[2] For DADMS, the key degrees of freedom are the torsions around the two silicon-carbon (Si-C) and the two carbon-carbon (C-C) single bonds of the allyl groups.

A comprehensive conformational analysis can be achieved through quantum chemical calculations, which systematically explore the potential energy surface.[3]

Experimental Protocol: DFT-Based Conformational Search
  • Initial Structure Generation : Begin by constructing the DADMS molecule in a molecular modeling software (e.g., Avogadro, GaussView).[4]

  • Computational Method Selection : Employ Density Functional Theory (DFT) for a balance of accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a robust choice for geometry optimizations and energy calculations of organic and organosilicon compounds.[3][5]

  • Potential Energy Surface Scan : Perform relaxed scans of the potential energy surface by systematically rotating the key dihedral angles: C=C-C-Si and C-C-Si-C. This will identify the local minima on the energy landscape.

  • Geometry Optimization : From the local minima identified in the scan, perform full geometry optimizations to locate the stable conformers.

  • Frequency Calculation : For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[6]

  • Energy Analysis : Compare the relative electronic energies (with zero-point vibrational energy correction) of all stable conformers to determine their relative populations according to the Boltzmann distribution.

The conformational landscape of DADMS is expected to be complex due to the multiple rotatable bonds. The relative orientation of the two allyl groups will be a key determinant of the overall molecular shape and steric hindrance.

Chalk_Harrod cluster_0 Catalytic Cycle A [Pt] Catalyst B Oxidative Addition [Pt](H)(SiR₃) A->B + H-SiR₃ C Olefin Coordination [Pt](H)(SiR₃)(C=C) B->C + DADMS D Migratory Insertion [Pt](Alkyl)(SiR₃) C->D β-insertion E Reductive Elimination D->E E->A + Hydrosilylation Product

Caption: A simplified schematic of the Chalk-Harrod mechanism for the hydrosilylation of an allyl group in DADMS.

Computational Protocol for Reaction Mechanism Studies
  • Reactant and Product Optimization : Optimize the geometries of the reactants (DADMS, hydrosilane, catalyst) and the final product.

  • Transition State Search : Use methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method to locate the transition state structures for each step of the proposed mechanism (e.g., oxidative addition, migratory insertion, reductive elimination).

  • IRC Calculations : Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the found transition states connect the correct reactants and products on the potential energy surface.

  • Energy Profile : Calculate the energies of all stationary points (reactants, intermediates, transition states, products) to construct the reaction energy profile. This allows for the determination of activation barriers and the rate-determining step. DFT calculations are well-suited for these studies. [7][8]

Simulating Bulk Properties with Molecular Dynamics

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for understanding the behavior of materials in bulk or at interfaces. [9][10]MD simulations model the movement of atoms and molecules over time based on classical mechanics and a force field that describes the interatomic potentials. [11]

Workflow for MD Simulation of Bulk DADMS
  • Force Field Selection : Choose a suitable force field that has been parameterized for organosilicon compounds, such as a specialized version of the CHARMM or AMBER force fields, or a reactive force field like ReaxFF for studying chemical reactions. [9]2. System Setup : Create a simulation box and populate it with a large number of DADMS molecules at a desired density.

  • Equilibration : Perform an equilibration run to allow the system to reach a stable temperature and pressure. This involves an initial energy minimization followed by a period of simulation under constant temperature and pressure (NPT ensemble).

  • Production Run : Once equilibrated, run a longer production simulation (under the desired ensemble, e.g., NVT or NPT) to collect data on the system's properties.

  • Data Analysis : Analyze the trajectory from the production run to calculate properties such as density, viscosity, diffusion coefficients, and radial distribution functions.

MD_Workflow A System Setup (Create Simulation Box) B Energy Minimization A->B C Equilibration (NPT/NVT) B->C D Production Run C->D E Trajectory Analysis D->E F Calculate Properties (Density, Viscosity, etc.) E->F

Caption: A general workflow for performing a Molecular Dynamics simulation to study the bulk properties of this compound.

Conclusion: A Synergistic Approach to Molecular Understanding

The theoretical and computational modeling of this compound offers a powerful lens through which to understand its fundamental properties and predict its behavior in complex systems. By combining quantum chemical calculations for detailed electronic and structural analysis with molecular dynamics simulations for bulk properties, researchers can gain a holistic view of this versatile molecule. This in-depth understanding is not merely an academic exercise; it provides the foundational knowledge required to rationally design the next generation of advanced materials for a wide array of industrial and biomedical applications.

References

  • Macsári, I., & Szabó, K. J. (2001). Palladium-catalyzed cyclization of allylsilanes with nucleophilic displacement of the silyl group. Chemistry, 7(19), 4097-106. [Link]

  • Costello, J. P., Garber, J. P., Huynh, K. Q., & Ferreira, E. M. (2025). The dichotomous behavior of allylsilanes in the additions to platinum α,β-unsaturated carbenes. Royal Society of Chemistry. [Link]

  • Chandross, M., & Grest, G. S. (2015). Molecular dynamics study of alkylsilane monolayers on realistic amorphous silica surfaces. Langmuir, 31(10), 3086-93. [Link]

  • Bobersky, S., et al. (2019). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Suessmuth, J., & Gerdes, A. (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel. Hydrophobe.org. [Link]

  • Stambuli, J. P., et al. (2015). Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. figshare. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • De Poorter, B., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. PMC - NIH. [Link]

  • Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. (2025). ResearchGate. [Link]

  • Oestreich, M., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH. [Link]

  • Fleming, I., & Barbero, A. (2007). Allylsilanes in the synthesis of three to seven membered rings: the silylcuprate strategy. PMC - NIH. [Link]

  • Molecular Dynamics Simulation of Silicone Oil Polymerization from Combined QM/MM Modeling. (2024). ResearchGate. [Link]

  • The DFT calculation and proposed mechanism a–c, Structures of DMSO·Cl⁺... (n.d.). ResearchGate. [Link]

  • McFadden, T. M. C. (n.d.). "CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON". University of Memphis Digital Commons. [Link]

  • Ingram, J., & Medina, H. (n.d.). A Molecular Dynamics Study on Properties of Poly Dimethyl Siloxane with Silica Nanoparticles for Polymer Nanocomposites: Part I, Modeling and Preliminary Simulations. [Link]

  • β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. (n.d.). Scirp.org. [Link]

  • Molecular Dynamics Simulation of Silicone Oil Polymerization from Combined QM/MM Modeling. (2022). MDPI. [Link]

  • Cremer, D., & Kraka, E. (2020). Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. SMU. [Link]

  • Jhaa, G. (2023). DFT calculations using Dmol3 tool. YouTube. [Link]

  • Liao, M. -S., Lu, Y., et al. (2003). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. DigitalCommons@USU. [Link]

  • Molecular structure and vibrational spectra analysis of diethylsilanediol by IR and Raman spectroscopies and DFT calculations. (2025). ResearchGate. [Link]

  • Study of conformational analysis, internal dynamics and non-covalent interactions of chalcogen-bridged compounds (oxygen vs sulfur) by rotational spectroscopy and computational chemistry. (2023). MSpace. [Link]

  • Molecular Structure and Vibrational Spectra Analysis of Diethylsilanediol by IR and Raman spectroscopies and DFT calculations. (n.d.). Helvia Principal. [Link]

  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (n.d.). Semantic Scholar. [Link]

  • Conformational analysis of 3-acetylamino-5,6-dihydrouracils by DFT computations. (2025). Sciforum. [Link]

  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. (2022). MDPI. [Link]

  • Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning. (2024). MDPI. [Link]

  • Sloop, J. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Polydiallyldimethylsilane

This compound (DADMS) is a non-conjugated diene monomer that, upon polymerization, yields polythis compound (PDADMS), a polymer with a unique structure and properties. The presence of the silicon atom in the backbone and the cyclic repeating units that form during polymerization impart high thermal stability, chemical resistance, and desirable dielectric properties to the polymer. These attributes make PDADMS a material of significant interest for researchers, scientists, and drug development professionals, with potential applications in advanced materials, specialty elastomers, and biomedical devices.

The polymerization of DADMS is not trivial; the monomer's structure allows for several polymerization pathways, each yielding a polymer with distinct characteristics. The most prominent feature of this compound polymerization is its propensity to undergo cyclopolymerization, where the intramolecular cyclization of the propagating chain competes with intermolecular propagation, leading to the formation of five- or six-membered rings in the polymer backbone. The degree of cyclization and the resulting polymer's microstructure are highly dependent on the chosen polymerization technique and reaction conditions.

This guide provides an in-depth exploration of the primary techniques for this compound polymerization, offering detailed protocols and insights into the causality behind experimental choices.

I. Ziegler-Natta Polymerization: A Pathway to Stereoregular Polymers

Ziegler-Natta catalysis is a powerful method for achieving stereospecific polymerization of olefins and dienes.[1][2] For DADMS, this technique offers the potential to produce polymers with a high degree of microstructural control, influencing properties such as crystallinity and mechanical strength. The mechanism involves the coordination and insertion of the monomer at the transition metal center of the catalyst.[3][4]

Core Principles and Mechanistic Insight

A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[1] The reaction between these components forms a complex series of active sites on the surface of a solid support (in the case of heterogeneous catalysts). The polymerization proceeds via a coordination-insertion mechanism, where the DADMS monomer coordinates to the transition metal center and is subsequently inserted into the metal-alkyl bond, propagating the polymer chain.[2] The stereochemistry of the resulting polymer is dictated by the steric environment of the catalytic site.

Diagram 1: Ziegler-Natta Polymerization Workflow

ZN_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization cluster_workup Work-up and Purification TiCl4 TiCl₄ Solution Aging Catalyst Aging TiCl4->Aging AlEt3 Al(C₂H₅)₃ Solution AlEt3->Aging ActiveCat Active Catalyst Slurry Aging->ActiveCat Reactor Inert Reactor ActiveCat->Reactor Polymerization Polymerization (Controlled Temp.) Reactor->Polymerization Solvent Anhydrous Toluene Solvent->Reactor Monomer DADMS Monomer->Reactor Quenching Quenching (e.g., Methanol) Polymerization->Quenching PolymerSol Polymer Solution Quenching->PolymerSol Precipitation Precipitation (e.g., in Methanol) PolymerSol->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying in Vacuo Filtration->Drying FinalPolymer Purified PDADMS Drying->FinalPolymer

Caption: Workflow for Ziegler-Natta polymerization of DADMS.

Experimental Protocol: Ziegler-Natta Polymerization of DADMS

This protocol is adapted from established procedures for the polymerization of dienes and should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5]

Materials:

  • This compound (DADMS), freshly distilled

  • Titanium tetrachloride (TiCl₄), solution in toluene

  • Triethylaluminum (Al(C₂H₅)₃), solution in toluene

  • Anhydrous toluene (polymerization solvent)

  • Methanol (for quenching and precipitation)

  • Antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol)

  • Schlenk flasks, gas-tight syringes, magnetic stirrer

Procedure:

  • Catalyst Preparation (Aging):

    • In a dry, argon-purged Schlenk flask, add a calculated volume of anhydrous toluene.

    • With stirring, sequentially inject the triethylaluminum solution and then the titanium tetrachloride solution. The molar ratio of Al/Ti is a critical parameter and should be systematically varied (e.g., from 2:1 to 5:1) to optimize the catalyst activity and polymer properties.

    • Allow the catalyst mixture to age at room temperature for 30-60 minutes. The formation of a colored precipitate indicates the formation of the active catalyst.

  • Polymerization:

    • In a separate, larger Schlenk flask equipped with a magnetic stirrer, add the desired amount of anhydrous toluene and the freshly distilled DADMS monomer.

    • Bring the monomer solution to the desired polymerization temperature (e.g., 25°C or 50°C).

    • Inject the aged catalyst slurry into the monomer solution to initiate polymerization.

    • Maintain the reaction at a constant temperature with vigorous stirring. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. Reaction times can range from 1 to 24 hours.

  • Quenching and Polymer Isolation:

    • After the desired reaction time, quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of antioxidant.

    • Isolate the polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

II. Ring-Opening Metathesis Polymerization (ROMP): A Route to Unsaturated Polymers

While DADMS itself is not a cyclic olefin and therefore not a direct monomer for ROMP, it can be a precursor to monomers suitable for this powerful technique. For instance, DADMS can be used to synthesize silicon-containing cyclic olefins. ROMP is a chain-growth polymerization that proceeds via an olefin metathesis catalytic cycle, offering excellent control over polymer molecular weight and architecture.

This section will focus on the general principles of ROMP as a conceptual pathway.

Core Principles and Mechanistic Insight

ROMP is driven by the relief of ring strain in cyclic olefin monomers.[4] The reaction is initiated by a transition metal alkylidene complex (e.g., Grubbs' or Schrock's catalysts). The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps, leading to the formation of a linear polymer with the double bonds from the monomer retained in the polymer backbone. This unsaturation provides a handle for further post-polymerization modifications.

Diagram 2: Generalized ROMP Mechanism

ROMP_Mechanism Catalyst [M]=CHR¹ (Catalyst) Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Monomer Monomer Cyclic Olefin Monomer->Intermediate1 Propagating1 [M]=CH-R²-CH=CHR¹ Intermediate1->Propagating1 Ring Opening Propagating2 [M]=CH-R²-(CH=CH-R²)_n-CH=CHR¹ Propagating1->Propagating2 + n Monomers (Propagation) Monomer2 n (Cyclic Olefin) Monomer2->Propagating2 Polymer Unsaturated Polymer Propagating2->Polymer + Termination Agent Termination Termination/ Quenching Agent Termination->Polymer

Caption: Generalized mechanism of Ring-Opening Metathesis Polymerization.

Conceptual Protocol: ROMP of a DADMS-Derived Cyclic Olefin

This protocol provides a general framework. The specific monomer synthesis from DADMS is beyond the scope of this note.

Materials:

  • Silicon-containing cyclic olefin monomer

  • ROMP catalyst (e.g., Grubbs' 2nd or 3rd generation catalyst)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Schlenk flasks, gas-tight syringes, magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a glovebox, dissolve the cyclic olefin monomer in the chosen anhydrous solvent in a Schlenk flask.

    • In a separate vial, dissolve the ROMP catalyst in a small amount of the same solvent.

  • Polymerization:

    • Inject the catalyst solution into the rapidly stirring monomer solution.

    • Monitor the reaction progress by observing the increase in viscosity. The reaction is often rapid, ranging from minutes to a few hours.

  • Termination and Isolation:

    • Terminate the polymerization by adding an excess of ethyl vinyl ether.

    • Precipitate the polymer by pouring the solution into a large volume of methanol.

    • Isolate the polymer by filtration and dry under vacuum.

III. Free-Radical Polymerization: The Classic Cyclopolymerization Route

Free-radical polymerization is a widely used and versatile technique.[6][7] For DADMS, it is the most common method to achieve cyclopolymerization.[8] The mechanism involves the generation of free radicals that initiate a chain reaction with the monomer.[9]

Core Principles and Mechanistic Insight

The polymerization is initiated by the thermal or photochemical decomposition of a radical initiator (e.g., benzoyl peroxide or AIBN) to generate free radicals.[6] The initiator radical adds to one of the allyl groups of DADMS, forming a new radical. This radical can then either add to another monomer molecule (intermolecular propagation) or cyclize by attacking the other allyl group within the same monomer unit (intramolecular cyclization). The balance between these two competing reactions determines the degree of cyclization in the final polymer.

// Nodes Initiator [label="Radical Initiator\n(e.g., AIBN)", shape=ellipse, fillcolor="#FBBC05"]; Radical [label="Initiator Radical (R•)"]; Monomer [label="DADMS"]; Adduct [label="Initial Radical Adduct"]; Cyclization [label="Intramolecular\nCyclization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclizedRadical [label="Cyclized Radical"]; Propagation [label="Intermolecular\nPropagation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; GrowingChain [label="Growing Polymer Chain"]; Termination [label="Termination\n(Combination or\nDisproportionation)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalPolymer [label="PDADMS with\nCyclic Units", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Initiator -> Radical [label="Decomposition\n(Heat or Light)"]; Radical -> Adduct [label="+ Monomer"]; Monomer -> Adduct; Adduct -> Cyclization; Cyclization -> CyclizedRadical; CyclizedRadical -> Propagation [label="+ Monomer"]; Propagation -> GrowingChain; GrowingChain -> Propagation [label="..."]; GrowingChain -> Termination; Termination -> FinalPolymer; }

Sources

Using Diallyldimethylsilane as a crosslinking agent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Diallyldimethylsilane (DADMS) is a highly versatile organosilane compound, distinguished by its dual allyl functionalities which serve as reactive sites for crosslinking and polymerization.[1] This application note provides a comprehensive technical guide for utilizing DADMS as a crosslinking agent, primarily in the formation of silicone elastomers and other polymeric networks. We will delve into the core chemical mechanisms, provide detailed, validated protocols for laboratory application, and discuss the critical parameters that govern the properties of the final material. This guide is structured to impart not just procedural knowledge, but a fundamental understanding of the causality behind experimental choices, enabling researchers to innovate and adapt these methodologies for novel applications.

Part 1: Core Principles and Reaction Mechanisms

The utility of this compound as a crosslinking agent is predicated on the reactivity of its two terminal allyl groups (CH₂=CH-CH₂). These groups can participate in several types of chemical reactions, the most prominent of which are platinum-catalyzed hydrosilylation and free-radical polymerization.

Platinum-Catalyzed Hydrosilylation

This is the most significant and widely used reaction for creating stable, crosslinked silicone networks. Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, in this case, the C=C bond of the allyl group.[2][3]

The Mechanism (Chalk-Harrod Mechanism): The reaction is catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's or Speier's catalyst.[4][5] The catalytic cycle generally involves:

  • Oxidative Addition: The Si-H group of a hydrosilane-containing polymer adds to the platinum(0) catalyst center.

  • Olefin Coordination: The allyl group from DADMS coordinates with the platinum complex.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond.

  • Reductive Elimination: The final alkyl-silyl product is eliminated, regenerating the active platinum(0) catalyst to continue the cycle.[2][6]

This process results in a stable ethyl bridge (-CH₂-CH₂-CH₂-) connecting the silicon atoms of the polymer backbone and the crosslinker, forming a robust network.

Hydrosilylation_Mechanism Figure 1: The Chalk-Harrod mechanism for hydrosilylation. catalyst catalyst reactant reactant intermediate intermediate product product Pt0 Pt(0) Catalyst OxAdd Oxidative Addition Complex (H)Pt(II)(SiR₃) Pt0->OxAdd + Polymer-Si-H R_SiH Polymer-Si-H R_SiH->OxAdd DADMS DADMS (Allyl Group) Coord Alkene Coordinated Complex DADMS->Coord OxAdd->Coord + DADMS Insert Insertion Product Coord->Insert Migratory Insertion Insert->Pt0:w Reductive Elimination Crosslink Crosslinked Product (Polymer-Si-C₃H₆-Si...) Insert->Crosslink

Figure 1: A simplified representation of the Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation using DADMS.

Free-Radical Polymerization

The allyl groups of DADMS can also undergo free-radical polymerization, although this is less common for forming bulk elastomers compared to hydrosilylation.[7] This mechanism is particularly relevant when copolymerizing DADMS with other vinyl monomers to introduce silane functionality and crosslinking sites into organic polymers.

The Mechanism:

  • Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) is thermally or photolytically decomposed to generate primary radicals.

  • Propagation: The radical adds to an allyl double bond of DADMS, creating a new radical center which can then react with another monomer. Due to the stability of the allylic radical, homopolymerization can be slow, a phenomenon known as degradative chain transfer.[7]

  • Crosslinking/Termination: As the reaction proceeds, the presence of two allyl groups per DADMS molecule allows for the formation of a crosslinked network. Termination occurs when two radicals combine.

Radical_Polymerization Figure 2: Workflow for free-radical crosslinking. initiator initiator monomer monomer process process product product I Initiator (I₂) R Primary Radicals (2 I●) I->R Initiation (Heat/Light) RM Growing Chain (I-M●) R->RM + Monomer (M) M DADMS Monomer RMn Propagating Polymer (I-Mₙ●) RM->RMn + (n-1)M Network Crosslinked Network RMn->Network Crosslinking & Termination

Figure 2: Conceptual stages of free-radical polymerization leading to a crosslinked network with DADMS.

Part 2: Experimental Protocols & Data

Protocol 2.1: Fabrication of a Tunable Silicone Elastomer via Hydrosilylation

Objective: To prepare a series of crosslinked polydimethylsiloxane (PDMS) elastomers where the mechanical properties are tuned by varying the concentration of DADMS. This protocol is foundational for applications in microfluidics, biomedical devices, and soft robotics.

Materials:

  • Base Polymer: Vinyl-terminated PDMS (e.g., DMS-V25 from Gelest, or equivalent). The viscosity/molecular weight determines the base elasticity.

  • Crosslinker Polymer: Hydride-terminated PDMS or a copolymer like poly(methylhydrosiloxane-co-dimethylsiloxane) (e.g., HMS-301 from Gelest). The %Si-H content is critical for stoichiometry.

  • Crosslinking Agent: this compound (DADMS), purity >97%.[1]

  • Catalyst: Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt).

  • Inhibitor (Optional): 1-ethynyl-1-cyclohexanol. Used to increase the working time ("pot life") by temporarily complexing with the platinum catalyst.

  • Solvent (Optional): Anhydrous toluene or heptane for viscosity reduction.

Workflow for Elastomer Synthesis:

Elastomer_Workflow Figure 3: Step-by-step synthesis of a DADMS-crosslinked elastomer. step step action action result result start Start step1 {1. Stoichiometry Calculation | Determine molar ratio of Si-H groups to total Vinyl groups (from base polymer + DADMS). Target a ratio, e.g., 1.5:1 [Si-H]:[Vinyl].} start->step1 step2 {2. Component Mixing | In a disposable cup, weigh and mix the Vinyl-PDMS and DADMS. Add the Hydride-PDMS and mix thoroughly (e.g., 3 min in a planetary mixer or by hand).} step1->step2 step3 {3. Inhibition & Catalysis | If used, add the inhibitor and mix. Add the Pt catalyst (e.g., 10 ppm Pt relative to total mass) and mix vigorously for 1-2 min.} step2->step3 step4 {4. Degassing | Place the mixture in a vacuum chamber (~10-50 Torr) until all bubbles are removed. The mixture will expand and then collapse.} step3->step4 step5 {5. Curing | Pour the liquid pre-polymer into a mold. Cure in an oven at a set temperature (e.g., 80 °C for 2 hours).} step4->step5 end {Final Product | A transparent, crosslinked silicone elastomer.} step5->end

Figure 3: A detailed procedural flowchart for the fabrication of PDMS elastomers using DADMS.

Detailed Methodology:

  • Causality of Stoichiometry: The ratio of Si-H to vinyl groups is the primary determinant of network structure. A 1:1 ratio theoretically leads to a perfect network. However, a slight excess of Si-H groups (e.g., 1.5:1) is commonly used to ensure all vinyl groups react, compensating for any potential side reactions or impurities.[8] The concentration of DADMS directly increases the crosslink density.

  • Protocol Steps: a. In a clean, dry mixing vessel (e.g., a plastic cup), weigh the vinyl-terminated PDMS and the desired amount of DADMS. Mix until homogeneous. b. Add the calculated amount of the hydride-containing crosslinker polymer. Mix thoroughly for at least 3 minutes. Ensure the mixture is uniform. c. Self-Validation: At this stage, the mixture should remain a liquid with no change in viscosity. If it begins to gel, contamination is likely. d. Add the platinum catalyst. A typical loading is 10 µL of catalyst solution per 10 g of total polymer mass. Mix vigorously for 1 minute to ensure even distribution. The mixture will now have a limited pot life. e. Immediately place the container in a vacuum desiccator and apply vacuum. The mixture will foam as dissolved gases escape, then collapse. Degassing is complete when bubbling ceases (typically 5-15 minutes). This step is critical to prevent voids in the final product. f. Pour the degassed liquid into a mold (e.g., a petri dish, custom-fabricated mold). g. Transfer the mold to an oven pre-heated to the curing temperature (e.g., 60-100 °C). Curing time depends on temperature and catalyst concentration (e.g., 2 hours at 80 °C). h. After curing, allow the elastomer to cool to room temperature before demolding.

Data Presentation: Impact of DADMS on Mechanical Properties

The addition of DADMS, a short-chain crosslinker, significantly increases the crosslink density, leading to a harder, less flexible material.

Sample IDDADMS (% of total vinyl groups)[Si-H]:[Vinyl] RatioShore A Hardness (Approx.)Elongation at Break (%) (Approx.)
Control0%1.5 : 125>400%
DADMS-Low10%1.5 : 135~250%
DADMS-High30%1.5 : 150~120%

Note: These values are illustrative. Actual results will depend on the molecular weight of the base polymers and precise curing conditions.

Part 3: Safety, Handling, and Troubleshooting

3.1. Safety and Handling: this compound is a flammable liquid and vapor.[9]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat. Avoid contact with skin and eyes.[9] Keep away from heat, sparks, and open flames.[9] Ground all equipment to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources.[1][9] The material may be moisture-sensitive.[1]

3.2. Troubleshooting Guide

Problem Potential Cause Corrective Action
Incomplete Cure / Tacky Surface 1. Catalyst inhibition (amines, sulfur, tin compounds). 2. Incorrect stoichiometry. 3. Insufficient curing time or temperature.1. Use clean glassware/molds; check purity of reagents. 2. Recalculate and re-weigh components carefully. 3. Increase cure time or temperature (e.g., post-cure at 120 °C for 1 hr).
Material Cures Too Quickly 1. Catalyst concentration is too high. 2. Ambient temperature is too high.1. Reduce catalyst amount. 2. Add an inhibitor (e.g., 1-ethynyl-1-cyclohexanol) to extend pot life.
Bubbles/Voids in Final Product Incomplete degassing of the pre-polymer mixture.Degas for a longer duration or use a better vacuum. If the mixture is viscous, gentle heating or addition of a solvent can aid bubble removal before catalysis.

References

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Application Notes & Protocols: The Role of Diallyldimethylsilane in Advanced Silicone Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diallyldimethylsilane (DADMS) is a versatile organosilicon compound that serves as a critical building block and modifying agent in the synthesis of advanced silicone polymers.[1][2] Its bifunctional nature, stemming from two reactive allyl groups attached to a central dimethylsilyl core, allows for its incorporation into polysiloxane networks through various polymerization and crosslinking strategies.[1] These strategies are fundamental to producing silicone materials with tailored properties, such as enhanced thermal stability, controlled mechanical characteristics, and functionalized surfaces for specialized applications in coatings, sealants, adhesives, and biomedical devices.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the practical application of DADMS, detailing its core synthetic methodologies, step-by-step protocols, and the underlying chemical principles that govern its reactivity.

Introduction: The Strategic Importance of this compound

Polysiloxanes, commonly known as silicones, are prized for their unique combination of properties, including a low glass transition temperature, high gas permeability, and thermal stability.[3] The modification of the basic polydimethylsiloxane (PDMS) backbone is crucial for creating materials suited for high-performance applications.[4] this compound (CAS No. 1113-12-8) is a key intermediate in this field, acting as a nexus for polymer chain extension, network formation, and surface functionalization.[1][5]

The reactivity of DADMS is centered on its two terminal allyl groups (–CH₂–CH=CH₂). These unsaturated moieties can readily participate in several key chemical transformations, most notably:

  • Hydrosilylation: A platinum-catalyzed addition reaction with silicon-hydride (Si-H) functional groups. This is the most prevalent method for incorporating DADMS into silicone matrices.[6]

  • Free-Radical Polymerization: Polymerization involving the double bonds of the allyl groups, although often complicated by the kinetics of allyl monomers.[7][8]

  • Surface Modification: Attaching DADMS to a substrate to introduce reactive allyl groups for subsequent chemical functionalization.[1]

This guide will explore the practical execution of these methods, providing both the theoretical rationale and actionable protocols for laboratory synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of DADMS is essential for safe handling and accurate experimental design. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 1113-12-8[1][5]
Molecular Formula C₈H₁₆Si[1][9]
Molecular Weight 140.3 g/mol [1][9]
Appearance Colorless clear liquid[1][5]
Density 0.77 g/mL[1][2]
Boiling Point 135 °C[1][2]
Refractive Index (n20D) 1.44[1][2]
Purity ≥ 97% (GC)[1][2]
Flash Point 19 °C[5]
Hazards Highly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

Storage and Handling: DADMS should be stored in a cool, well-ventilated place in its original, tightly sealed container.[5] It is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) for reactions requiring anhydrous conditions.[5]

Application I: DADMS in Network Formation via Hydrosilylation Crosslinking

Hydrosilylation is a highly efficient and widely used reaction in silicone chemistry for forming stable carbon-silicon bonds.[6][10] When DADMS is used as a crosslinking agent, its two allyl groups react with Si-H functionalities present on two different polysiloxane chains. This process creates a durable, three-dimensional elastomeric network, converting liquid or gummy precursors into solid, flexible materials.[11]

Causality of Experimental Design: The ratio of DADMS (allyl groups) to the Si-H groups on the polymer backbone is the primary determinant of the final material's properties.

  • A high crosslink density (higher DADMS concentration) results in a stiffer, more rigid material with a higher elastic modulus.[12]

  • A low crosslink density yields a softer, more flexible, and extensible elastomer.[12]

The choice of platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst) is also critical, as it governs the reaction rate and curing temperature.[6][13]

Diagram: Hydrosilylation Crosslinking Mechanism

Hydrosilylation_Crosslinking cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Crosslinked Product P1 Polymer Chain 1 (...-Si(CH₃)₂-O-SiH(CH₃)-O-...) Crosslink Crosslinked Network (...-Si(CH₃)₂-O-Si(CH₃)(CH₂-CH₂-CH₂-Si(CH₃)₂-CH₂-CH₂-CH₂)-Si(CH₃)-O-...) P1->Crosslink DADMS This compound (H₂C=CH-H₂C-Si(CH₃)₂-CH₂-CH=CH₂) Pt Pt(0) Catalyst (e.g., Karstedt's) DADMS->Pt Reacts with P2 Polymer Chain 2 (...-O-SiH(CH₃)-O-Si(CH₃)₂-O-...) P2->Crosslink Pt->Crosslink Catalyzes

Caption: DADMS crosslinks two Si-H bearing polymer chains via Pt-catalyzed hydrosilylation.

Protocol 2.1: Synthesis of a PDMS Elastomer using DADMS Crosslinker

This protocol describes the preparation of a standard PDMS elastomer by crosslinking a hydride-terminated PDMS with DADMS.

Materials:

  • Hydride-terminated polydimethylsiloxane (e.g., DMS-H21 from Gelest, Mₙ determined by NMR)

  • This compound (DADMS), ≥97%

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, 2% Pt)

  • Anhydrous toluene (optional, for viscosity reduction)

  • Glass vial or mold, magnetic stir bar

Procedure:

  • Reactant Calculation: Determine the desired molar ratio of Si-H groups to allyl groups. A common starting point is a 1:1 ratio to ensure complete reaction. Calculate the mass of DADMS required based on the molar equivalents of Si-H in the chosen mass of hydride-terminated PDMS.

    • Expert Insight: A slight excess of Si-H (e.g., 1.1:1) can sometimes be used to ensure all allyl groups are consumed, which can be important for biocompatibility in drug development applications.

  • Preparation: In a clean, dry glass vial, weigh the calculated amount of hydride-terminated PDMS. If the polymer is highly viscous, it can be diluted with a minimal amount of anhydrous toluene (e.g., 10-20% w/w).

  • Addition of Crosslinker: Add the calculated mass of DADMS to the vial. Mix thoroughly using a vortex mixer or magnetic stirrer for 5-10 minutes until the mixture is homogeneous.

  • Catalyst Addition: Add the platinum catalyst. A typical loading is 10 ppm of Pt relative to the total mass of the silicone components. For a 10 g total mixture, this would be 5 µL of a 2% Pt catalyst solution.

    • Trustworthiness Check: The reaction is sensitive to catalyst concentration. Too little will result in an incomplete cure, while too much can be economically wasteful and may discolor the final product. The 10 ppm level is a well-established starting point for efficient curing.[3]

  • Curing: Immediately after adding the catalyst, mix vigorously for 1 minute. If bubbles are present, degas the mixture in a vacuum chamber. Pour the mixture into the desired mold.

  • Thermal Cure: Place the mold in an oven pre-heated to 90 °C. Curing time can vary from minutes to hours depending on the polymer viscosity and catalyst concentration.[3] Monitor the sample until it becomes a tack-free solid. A typical cure time is 2 hours.

  • Post-Cure (Optional): To ensure complete reaction and remove any residual volatile components, a post-cure step can be performed at a higher temperature (e.g., 120 °C) for an additional 1-2 hours.

  • Characterization: The resulting elastomer can be characterized by its mechanical properties (tensile strength, elastic modulus via compression testing[12]), swelling behavior in a suitable solvent (to assess crosslink density), and thermal stability (via TGA).

Application II: DADMS as a Monomer in Copolymer Synthesis

DADMS can also act as a monomer, reacting with polymers containing two or more Si-H groups per molecule to create linear or branched copolymers. This approach is used to precisely introduce allyl functionality along a polysiloxane backbone. These pendant allyl groups can then be used for subsequent modifications, such as grafting other molecules or for UV-curing applications.

Diagram: Workflow for Copolymer Synthesis

Copolymer_Workflow start Start reagents 1. Calculate & Weigh Reactants (Poly(methylhydrosiloxane), DADMS) start->reagents mix 2. Homogenize Reactants (Optional: in Toluene) reagents->mix catalyst 3. Add Pt Catalyst (e.g., 10 ppm) mix->catalyst react 4. Reaction (e.g., 60-80°C, 4-6h under N₂) catalyst->react monitor 5. Monitor Reaction (FTIR: disappearance of Si-H peak ~2160 cm⁻¹) react->monitor purify 6. Purification (Precipitation in Methanol) monitor->purify characterize 7. Characterize Product (¹H NMR, GPC, FTIR) purify->characterize end End characterize->end

Caption: General experimental workflow for synthesizing a DADMS-containing copolymer.

Protocol 3.1: Synthesis of an Allyl-Functionalized Polysiloxane Copolymer

This protocol details the synthesis of a linear polysiloxane copolymer with pendant allyl groups via hydrosilylation of DADMS with a poly(methylhydrosiloxane-co-dimethylsiloxane) backbone.

Materials:

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) (e.g., HMS-301 from Gelest, with a known percentage of MeHSiO units)

  • This compound (DADMS), ≥97%

  • Karstedt's catalyst

  • Anhydrous toluene

  • Methanol (for precipitation)

Procedure:

  • Stoichiometry: The goal is to functionalize a specific percentage of the available Si-H groups. For example, to create a copolymer with 20% pendant allyl groups, calculate the moles of Si-H in the starting polymer and add DADMS equivalent to 20% of those moles. Note: Each DADMS has two allyl groups, but in this linear synthesis, the reaction is typically controlled to favor the reaction of only one group per DADMS molecule by using a large excess of Si-H polymer or by controlling stoichiometry carefully. For defined structures, a 2:1 molar ratio of Si-H polymer to DADMS is often used to create a telechelic-type polymer.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve the poly(methylhydrosiloxane-co-dimethylsiloxane) in anhydrous toluene (approx. 50% w/w solution) under a nitrogen atmosphere.

  • Reagent Addition: Add the calculated amount of DADMS to the stirring solution.

  • Catalysis: Gently heat the solution to 60 °C. Add the platinum catalyst (5-10 ppm).

    • Expert Insight: The reaction is exothermic. For larger scale reactions, the catalyst should be added slowly, and the reaction temperature should be monitored carefully.

  • Reaction Monitoring: Maintain the reaction at 60-80 °C for 4-6 hours. The progress can be monitored by taking small aliquots and analyzing them via FTIR spectroscopy. The key indicator of reaction completion is the disappearance or significant reduction of the Si-H stretching peak at approximately 2160 cm⁻¹.

  • Workup and Purification: Once the reaction is complete, cool the flask to room temperature. Slowly pour the polymer solution into a beaker containing a large excess of methanol (e.g., 10x the volume of the toluene solution) while stirring vigorously. The functionalized silicone polymer will precipitate as a viscous oil or gum.

  • Isolation: Decant the methanol/toluene solvent. Re-dissolve the polymer in a minimal amount of a solvent like hexane and re-precipitate into methanol to further purify it. Dry the final product under vacuum at 50 °C until a constant weight is achieved.

  • Characterization: Confirm the structure of the resulting copolymer using:

    • ¹H NMR: To verify the presence of allyl groups and determine the degree of functionalization by integrating the vinyl proton signals against the Si-CH₃ signals.

    • GPC/SEC: To determine the molecular weight and polydispersity of the final polymer.

    • FTIR: To confirm the absence of the Si-H peak.

Discussion on Alternative Methods: Free-Radical Polymerization

While hydrosilylation is the dominant method, the allyl groups of DADMS can theoretically undergo free-radical polymerization. However, mono-allyl monomers are known to polymerize slowly and yield low molecular weight polymers.[8] This is due to "degradative chain transfer," where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This creates a highly stable and less reactive allyl radical, which is slow to re-initiate polymerization, effectively terminating the chain.[8]

For diallyl compounds like DADMS, this process is more complex and can lead to cyclopolymerization, forming chains containing five- or six-membered rings.[8] While specialized applications exist, free-radical polymerization of DADMS is generally less controlled and less efficient for creating well-defined silicone networks compared to hydrosilylation.[7][14] Therefore, it is not a standard protocol for the applications typically targeted by researchers in this field.

Conclusion

This compound is an indispensable reagent for the synthesis of functional and crosslinked silicone polymers. Its primary utility is realized through platinum-catalyzed hydrosilylation, a robust and highly controllable reaction that enables the precise engineering of polymer networks. By carefully controlling the stoichiometry between DADMS and Si-H functional polysiloxanes, researchers can tune the mechanical and physical properties of the resulting materials over a wide range. The protocols provided herein offer a validated starting point for laboratory synthesis, empowering scientists to develop novel silicone materials for advanced applications in materials science and drug development.

References

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  • Comprehensive Application of Dimethyl Silicone Oil in the Chemical Industry . Medium. [Link]

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Applications of Diallyldimethylsilane in Materials Science: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Organosilane

Diallyldimethylsilane (DMDAS) is a versatile organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two allyl groups.[1][2] This unique bifunctional nature, possessing both reactive allyl groups amenable to polymerization and the inherent properties of a silane, makes it a valuable monomer and intermediate in the synthesis of a wide array of advanced materials. Its applications span from the creation of novel silicon-containing polymers and high-performance elastomers to the modification of surfaces and the fabrication of ceramic precursors.[3][4] This guide provides an in-depth exploration of the key applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the structure-property relationships that govern its utility.

Polymer Synthesis: Crafting Silicon-Containing Macromolecules

The two allyl groups of this compound allow it to undergo polymerization through various mechanisms, leading to the formation of linear or crosslinked polymers with a silicon atom in the repeating unit. These silicon-containing polymers often exhibit unique properties such as high thermal stability, gas permeability, and biocompatibility.[5]

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers, and this compound is no exception.[6] The reaction proceeds via the typical steps of initiation, propagation, and termination.[7] However, the polymerization of diallyl monomers can be prone to chain transfer reactions involving the abstraction of an allylic hydrogen, which can limit the achievable molecular weight.[8]

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R Primary Radicals (R•) I->R Thermal Decomposition M This compound Monomer R->M Addition RM Monomer Radical (RM•) P Propagating Polymer Chain (P•) RM->P Chain Growth Dead_Polymer Inactive Polymer P->Dead_Polymer Combination or Disproportionation

Caption: Free-radical polymerization of this compound.

This protocol is adapted from procedures for the free-radical polymerization of other diallyl monomers and polydimethylsiloxane macromonomers.[9][10][11]

Materials:

  • This compound (DMDAS), purified by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene or benzene.

  • Methanol.

  • Nitrogen gas (high purity).

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of AIBN in anhydrous toluene. A typical initiator concentration is 1-2 mol% relative to the monomer.

  • Add the purified this compound to the flask. The monomer concentration can be varied, for example, a 2 M solution in toluene.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while cooling in an ice bath.

  • After deoxygenation, place the flask in a preheated oil bath at 60-70 °C to initiate the polymerization.

  • Allow the reaction to proceed for a specified time, for example, 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration or decantation.

  • Wash the polymer several times with fresh methanol to remove unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si NMR): To confirm the polymer structure and the disappearance of the allyl protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer and the absence of the C=C stretching band of the monomer.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.[1][3][12]

Ziegler-Natta Polymerization

Ziegler-Natta catalysts, typically based on transition metal halides and organoaluminum compounds, are renowned for their ability to produce stereoregular polymers from α-olefins.[13][14][15] The application of these catalysts to the polymerization of this compound can lead to polymers with a more controlled microstructure compared to free-radical methods.

cluster_catalyst Catalyst Formation cluster_polymerization Polymerization cluster_termination Termination TiCl4 TiCl₄ Active_Site Active Catalyst Site TiCl4->Active_Site AlR3 Al(C₂H₅)₃ AlR3->Active_Site Monomer This compound Polymer Growing Polymer Chain Monomer->Polymer Coordination & Insertion Inactive_Polymer Final Polymer Polymer->Inactive_Polymer Chain Transfer

Caption: Ziegler-Natta polymerization of this compound.

This protocol is based on general procedures for Ziegler-Natta polymerization of α-olefins.[16][17][18]

Materials:

  • This compound (DMDAS), freshly distilled under reduced pressure.

  • Titanium tetrachloride (TiCl₄).

  • Triethylaluminum (Al(C₂H₅)₃) as a solution in hexane.

  • Anhydrous heptane or toluene.

  • Methanol acidified with HCl.

  • Argon gas (high purity).

Procedure:

  • All glassware should be rigorously flame-dried under vacuum and cooled under a stream of dry argon. All manipulations should be performed under an inert atmosphere using Schlenk techniques.

  • In a Schlenk flask, add anhydrous heptane and the desired amount of TiCl₄.

  • Cool the flask to 0 °C and slowly add the triethylaluminum solution. The molar ratio of Al/Ti is a critical parameter and typically ranges from 2:1 to 4:1. A precipitate of the active catalyst will form.

  • Age the catalyst suspension at room temperature for a specified time, for example, 30-60 minutes.

  • In a separate Schlenk flask, dissolve the purified this compound in anhydrous heptane.

  • Transfer the monomer solution to the catalyst suspension via a cannula.

  • Heat the reaction mixture to the desired polymerization temperature, for example, 50-70 °C, and stir vigorously.

  • Monitor the reaction for a set period.

  • Terminate the polymerization by adding acidified methanol to decompose the catalyst and precipitate the polymer.

  • Filter the polymer and wash it extensively with methanol and then with a methanol/water mixture.

  • Dry the polymer under vacuum to a constant weight.

Characterization: The same characterization techniques as for the free-radically polymerized product can be used (NMR, FTIR, GPC, TGA/DSC).

Surface Modification: Tailoring Interfacial Properties

The silane functionality of this compound allows it to be grafted onto surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides. The pendant allyl groups can then be used for subsequent chemical transformations, providing a versatile platform for surface functionalization.

Grafting onto Silica Surfaces

This compound can be grafted onto silica surfaces to introduce reactive allyl groups. This can be achieved through a simple silanization reaction.

This protocol is adapted from general procedures for the silanization of silica surfaces.[12][19]

Materials:

  • Silica particles (e.g., fumed silica or silica gel).

  • This compound.

  • Anhydrous toluene.

  • Methanol.

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

Procedure:

  • Activate the silica particles by treating them with Piranha solution for 1 hour at 90 °C to generate a high density of surface silanol groups.

  • Carefully decant the Piranha solution and wash the silica particles repeatedly with deionized water until the pH is neutral.

  • Dry the activated silica particles in an oven at 120 °C overnight.

  • In a round-bottom flask, suspend the dried silica particles in anhydrous toluene.

  • Add this compound to the suspension. The amount of silane can be varied to control the grafting density.

  • Reflux the mixture under a nitrogen atmosphere for 12-24 hours.

  • Cool the mixture to room temperature and collect the surface-modified silica particles by centrifugation or filtration.

  • Wash the particles extensively with toluene and then with methanol to remove any unreacted silane.

  • Dry the functionalized silica particles under vacuum.

Characterization:

  • FTIR Spectroscopy: To confirm the presence of the grafted this compound by observing the characteristic C-H and Si-C vibrations.

  • Thermogravimetric Analysis (TGA): To quantify the amount of grafted organic material.[3]

  • Elemental Analysis: To determine the carbon and hydrogen content of the modified silica.

This compound as a Crosslinking Agent

The two allyl groups of this compound can participate in crosslinking reactions, making it a useful agent for curing silicone elastomers and other polymers.[20][21] This is particularly relevant in peroxide-cured systems where the allyl groups can react with radicals generated on the polymer backbone.[2][22][23]

Crosslinking of Silicone Elastomers

In the presence of a peroxide initiator, the allyl groups of this compound can act as co-agents in the crosslinking of polydimethylsiloxane (PDMS) chains, leading to a three-dimensional network structure.[20]

cluster_initiation Initiation cluster_crosslinking Crosslinking Peroxide Peroxide Initiator Radicals Free Radicals Peroxide->Radicals Heat PDMS PDMS Chain Radicals->PDMS H-abstraction PDMS_Radical PDMS Radical DMDAS This compound PDMS_Radical->DMDAS Addition Crosslink Crosslinked Network DMDAS->Crosslink Further Reactions

Caption: Peroxide-initiated crosslinking of PDMS with this compound.

This protocol is a general representation based on peroxide curing of silicone elastomers.[2][20]

Materials:

  • High-consistency silicone rubber (HCR) or liquid silicone rubber (LSR) base.

  • This compound.

  • Dicumyl peroxide (DCP) or another suitable organic peroxide.

  • Two-roll mill or internal mixer.

  • Compression molding press.

Procedure:

  • On a two-roll mill, soften the silicone rubber base.

  • Add the this compound and the peroxide initiator to the rubber and mill until a homogeneous mixture is obtained. The amounts of this compound and peroxide will depend on the desired crosslink density and material properties.[20]

  • Sheet out the compounded rubber.

  • Place a known amount of the compounded rubber into a preheated mold in a compression molding press.

  • Cure the rubber at a specific temperature and pressure for a set time (e.g., 170 °C for 10 minutes).

  • Post-cure the molded parts in an oven to remove any volatile byproducts from the peroxide decomposition (e.g., 4 hours at 200 °C).

Characterization:

  • Mechanical Testing: Tensile strength, elongation at break, and hardness (Shore A) to evaluate the mechanical properties of the crosslinked elastomer.[24][25]

  • Swelling Tests: To determine the crosslink density by measuring the swelling of the elastomer in a suitable solvent like toluene.

PropertyTypical Value Range for Silicone Elastomers
Tensile Strength5 - 10 MPa
Elongation at Break200 - 800 %
Hardness (Shore A)20 - 80

Precursor for Silicon Carbide (SiC) Ceramics

Poly(this compound) can serve as a preceramic polymer for the synthesis of silicon carbide (SiC), a high-performance ceramic with excellent thermal and mechanical properties.[26][27] The process involves the pyrolysis of the polymer under an inert atmosphere, where the organic components are thermally decomposed, leaving behind a ceramic residue.[4]

Pyrolysis of Poly(this compound)

The conversion of poly(this compound) to SiC involves a complex series of bond cleavage and rearrangement reactions at high temperatures. The yield and purity of the resulting SiC depend on the pyrolysis conditions.[28][29]

This protocol is based on general procedures for the synthesis of SiC from polysilane precursors.[4][26]

Materials:

  • Poly(this compound).

  • Tube furnace with a quartz or alumina tube.

  • Argon or nitrogen gas (high purity).

Procedure:

  • Place a known amount of poly(this compound) in a ceramic crucible.

  • Place the crucible in the center of the tube furnace.

  • Purge the furnace with an inert gas (argon or nitrogen) for at least 30 minutes to remove any oxygen.

  • Heat the furnace to the desired pyrolysis temperature (typically in the range of 1000-1600 °C) at a controlled heating rate (e.g., 5-10 °C/min).

  • Hold the furnace at the peak temperature for a specified duration (e.g., 1-4 hours) to ensure complete conversion.

  • Cool the furnace down to room temperature under the inert gas flow.

  • The resulting black or dark gray powder is the silicon carbide product.

Characterization:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the SiC (e.g., β-SiC).

  • Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the SiC powder.

  • Raman Spectroscopy: To further confirm the SiC structure.

Applications in Dental Materials and Gas Separation Membranes

Dental Resin Composites

Diallyl compounds are explored in the formulation of dental resin composites to potentially reduce polymerization stress.[30][31][32] While direct studies on this compound in this specific application are limited, its bifunctional nature could allow it to act as a reactive diluent or a crosslinking agent in the methacrylate-based resin matrix, influencing the final mechanical properties and shrinkage.[6][11]

Gas Separation Membranes

Silicon-containing polymers are known for their high gas permeability.[1] Modifying existing polymer membranes with this compound, either by blending or surface grafting, could enhance their gas separation performance.[9][33] The incorporation of the silane moiety can increase the free volume of the polymer matrix, facilitating the transport of gas molecules.[34]

Gas PairSelectivity (α)Reference
O₂/N₂~2-3[9]
CO₂/N₂~10-20
CO₂/CH₄~2-5[34]

Safety Considerations

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and reactive organosilicon monomer with a broad spectrum of applications in materials science. Its ability to form silicon-containing polymers, act as a crosslinking agent, modify surfaces, and serve as a ceramic precursor makes it a valuable building block for the creation of advanced materials with tailored properties. The protocols and data presented in this guide, adapted from established methodologies for similar systems, provide a solid foundation for researchers and scientists to explore the full potential of this remarkable compound.

References

  • Saxena, A. K., et al. "Some Thermal Studies of Polysilanes and Polycarbosilanes." ResearchGate, 2025. [Link]

  • dos Santos, J. F., et al. "Peroxide‐based crosslinking of solid silicone rubber, part II." IRIS , 2023. [Link]

  • Zhang, Y., et al. "Organosilane Grafted Silica: Linear Correlation of Microscopic Surface Characters and Macroscopic Surface Properties." [No Source Found].
  • Motzfeldt, K., et al. "Preparation of silicon carbide SiC-based nanopowders by the aerosol-assisted synthesis and the DC thermal plasma synthesis metho." AGH University of Science and Technology, 2014. [Link]

  • Wang, Y., et al. "Dynamic Crosslinked Silicones and Their Composites: A Review." Engineered Science Publisher, 2021. [Link]

  • Ahmad, A. L., et al. "Dimethyl silane-modified silica in polydimethylsiloxane as gas permeation mixed matrix membrane." ResearchGate, 2025. [Link]

  • Lei, Y., et al. "One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials." National Institutes of Health, 2014. [Link]

  • Kim, J. H., et al. "Gas Permeability through Mixed Matrix Membrane of Poly(dimethylsiloxane) with Aluminosilicate Hollow Nanoparticles." Journal of Nanoscience and Nanotechnology, vol. 12, no. 8, 2012, pp. 6449-6456. [Link]

  • Guillermo, R. "HOMOPOLYMERIZATION OF POLY(DIMETHYLSILOXANE) MACROMONOMERS VIA FREE RADICAL POLYMERIZATION." Redalyc, 2005. [Link]

  • Wacker Chemie AG. "Crosslinking and modification of silicones." Chemiedidaktik Uni Wuppertal. [Link]

  • Kajiwara, M., et al. "Characterization and pyrolysis of polydimethylsilane." ResearchGate, 2017. [Link]

  • Ben Amor, M., et al. "Silicon Carbide: Synthesis and Properties." ResearchGate, 2011. [Link]

  • Wikipedia contributors. "Ziegler–Natta catalyst." Wikipedia, 2023. [Link]

  • Zhang, L., et al. "Preparation of Silicon Carbide Powder from Amorphous Silica and Investigation of Synthesis Mechanism." MDPI, 2022. [Link]

  • Menczel, J. D., and R. B. Prime, editors. "Thermal Analysis of Polymers: Fundamentals and Applications." Scribd. [Link]

  • Asua, J. M. "HOMOPOLYMERIZATION OF POLY(DIMETHYLSILOXANE) MACROMONOMERS VIA FREE RADICAL POLYMERIZATION." Redalyc, 2005. [Link]

  • Lee, S. H., et al. "Synthesis of SiC Thin Films on Silicon Substrates via Pyrolysis of Solid Polycarbosilane Precursor." ResearchGate, 2022. [Link]

  • Pukánszky, B., et al. "THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE." [No Source Found].
  • PubChem. "this compound." National Center for Biotechnology Information. [Link]

  • Amooghin, A. E., et al. "Gas permeation properties of mixed matrix membranes (MMMs) comprising of PDMS and ZIF-8 nanoparticles with different particle sizes and morphologies." Journal of Membrane Science & Research, vol. 6, no. 2, 2020, pp. 222-230. [Link]

  • Ilie, M., et al. "Mechanical evaluation of five flowable resin composites by the dynamic micro-indentation method." National Institutes of Health, 2013. [Link]

  • dos Santos, J. F., et al. "Peroxide‐based crosslinking of solid silicone rubber, part II." IRIS , 2023. [Link]

  • Chikkali, S. H. "Ziegler–Natta Polymerization and the Remaining Challenges." Indian Academy of Sciences, 2017. [Link]

  • TA Instruments. "Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis." TA Instruments. [Link]

  • Toktarbay, Z., et al. "Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine." ResearchGate, 2018. [Link]

  • van der Spuy, M. "A process for crosslinking silicone rubbers.
  • Herrera-González, A. M., et al. "Dental composite resins with low polymerization stress based on a new allyl carbonate monomer." PubMed, 2020. [Link]

  • Moore, J. A., and J. A. Moore. "Ziegler–Natta Catalysts." In: Encyclopedia of Polymer Science and Technology, 2002. [Link]

  • Shakeel, M., et al. "A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers." ResearchGate, 2019. [Link]

  • Menczel, J. D., and R. B. Prime. "THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications." ResearchGate, 2009. [Link]

  • Verheyen, F., et al. "Influence of different types and amounts of crosslinking agent on the curing process of silicone rubber." ResearchGate, 2018. [Link]

  • Chemistry LibreTexts. "14.4.1: Ziegler-Natta Polymerizations." Chemistry LibreTexts, 2023. [Link]

  • Tikhonov, V. E., et al. "Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine." E3S Web of Conferences, vol. 91, 2019, p. 05011. [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. "this compound." Co-Formula. [Link]

  • The Open Dentistry Journal. "Evaluating Resin-Dentin Bond by Microtensile Bond Strength Test: Effects of Various Resin Composites and Placement Techniques." The Open Dentistry Journal, vol. 8, 2014, pp. 138-45. [Link]

  • Par, M., et al. "The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix." MDPI, 2022. [Link]

  • de Oliveira, D. C. R. S., et al. "Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment." National Institutes of Health, 2017. [Link]

  • Whittaker, A. K. "Test methods for the dynamic mechanical properties of polymeric materials. Final report." UNT Digital Library, 1982. [Link]

  • Johnson, J. A., et al. "Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability." PMC, 2011. [Link]

  • MacIver, B., et al. "Multi-modal characterization of polymeric gels to determine the influence of testing method on observed elastic modulus." National Institutes of Health, 2019. [Link]

  • Liu, Y., et al. "Gating Gas Permeability Through Dynamic Cracking of Liquid Crystal Polymer Membranes." Advanced Materials, vol. 34, no. 24, 2022, p. 2201804. [Link]

  • Jia, X., et al. "Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride." MDPI, 2022. [Link]

  • Valerga, A. P., et al. "Tensile Testing of Polymer Material Specimens Obtained by Fused Deposition Modeling." Polymers, vol. 14, no. 14, 2022, p. 2916. [Link]

  • Odian, G. "Controlled Radical Polymerization." Prog. Polym. Sci., vol. 22, 1997, pp. 1649-1720. [Link]

  • Chemistry LibreTexts. "Free Radical Polymerization." Chemistry LibreTexts, 2015. [Link]

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Application Note: Diallyldimethylsilane (DADMS) for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the surface modification of materials using diallyldimethylsilane (DADMS), tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, detailed protocols, and expert insights into the application of DADMS for creating functionalized surfaces.

Executive Summary

This compound (DADMS) is an organosilicon precursor widely utilized for creating thin, polymeric films with tailored surface properties. Through plasma-enhanced chemical vapor deposition (PECVD), DADMS is transformed into a highly cross-linked, pinhole-free coating (poly-diallyldimethylsilane, or pDADMS).[1] These coatings are prized for their hydrophobicity, chemical inertness, and biocompatibility, making them ideal for a range of high-stakes applications, from biomedical devices to microelectronics.[2][3] This guide provides the foundational principles, actionable protocols, and critical insights necessary for the successful implementation of DADMS-based surface modification in a research and development setting.

Scientific Principles of DADMS Surface Modification

The efficacy of DADMS as a surface modification agent stems from its unique molecular structure: a central silicon atom bonded to two methyl groups and two reactive allyl groups. The carbon-carbon double bonds in the allyl groups are susceptible to polymerization when activated.

Plasma-Enhanced Chemical Vapor Deposition (PECVD): The Primary Activation Pathway

PECVD is the dominant technique for depositing DADMS films.[4] The process occurs in a low-pressure vacuum chamber where an energy source, typically a radio frequency (RF) generator, creates a plasma from the DADMS monomer vapor.

Mechanism of Plasma Polymerization:

  • Initiation: High-energy electrons in the plasma collide with and fragment the DADMS monomer molecules, creating a reactive environment rich in free radicals and ions.[1][5]

  • Propagation & Deposition: These reactive species bombard the substrate surface and polymerize, forming a highly branched and cross-linked polymeric film.[1] This process allows the film to grow directly on the substrate, ensuring excellent adhesion.

  • Termination: The polymerization process terminates as radicals recombine.

The key advantage of PECVD is that it operates at or near room temperature, making it compatible with thermally sensitive substrates like polymers and biological samples.[4] The properties of the final pDADMS film—such as thickness, density, and chemical composition—can be precisely tuned by controlling the plasma parameters. For instance, higher energy input (W/FM, where W is power and FM is monomer flow rate) leads to greater fragmentation of the precursor, resulting in films with a more inorganic, silica-like character.[6] Conversely, lower energy conditions preserve more of the monomer's original organic structure.[6]

cluster_input Inputs cluster_process PECVD Chamber cluster_output Output A DADMS Monomer Vapor C Plasma Formation: - Electrons - Ions - DADMS Radicals A->C B RF Energy (Plasma Source) B->C E Polymerization & Film Growth C->E Deposition D Substrate D->E F pDADMS Coated Surface E->F

Caption: The PECVD process for depositing pDADMS films from DADMS monomer.

Protocols for Surface Modification

Protocol 1: Deposition of a Hydrophobic pDADMS Coating on Silicon Substrates

This protocol provides a standard method for creating a stable, hydrophobic surface on silicon wafers, a common requirement in sensor and microelectronics fabrication.

Core Objective: To increase the water contact angle of a silicon surface to >95°.

A. Materials & Equipment

  • PECVD System (e.g., Oxford Instruments, Plasma-Therm) with a 13.56 MHz RF generator.[7]

  • This compound (DADMS, ≥97% purity).

  • Silicon wafers.

  • High-purity gases: Oxygen (O₂), Argon (Ar).

  • Solvents: Isopropyl alcohol (IPA), Acetone (semiconductor grade).

  • Equipment: Sonicator, contact angle goniometer, ellipsometer.

B. Step-by-Step Methodology

  • Substrate Preparation (Critical for Adhesion):

    • Step 1.1 (Cleaning): Sonicate silicon wafers sequentially in acetone and IPA for 15 minutes each to remove organic residues. Dry thoroughly with an Ar or N₂ stream.

    • Step 1.2 (Surface Activation): Place the cleaned wafers in the PECVD chamber. Introduce O₂ at 40-60 sccm and establish a plasma at 50-100 W for 3-5 minutes.

      • Causality Explanation: The O₂ plasma etches away any remaining trace organics and creates a thin, hydrophilic layer of silicon oxide (SiOₓ) rich in hydroxyl (-OH) groups. These groups serve as covalent anchoring sites for the depositing pDADMS film, ensuring robust adhesion.

  • PECVD Deposition of pDADMS:

    • Step 2.1 (Chamber Purge): Evacuate the chamber to a base pressure below 20 mTorr.

    • Step 2.2 (Monomer Introduction): Introduce DADMS vapor into the chamber. A typical flow rate is 5-15 sccm. Allow the pressure to stabilize (typically 50-200 mTorr).

    • Step 2.3 (Plasma Ignition & Deposition): Ignite the plasma by applying RF power. The power level is a critical control parameter (see Table 1). A typical deposition time is 5-20 minutes.

      • Causality Explanation: The RF power dictates the energy landscape of the plasma. Low power results in less fragmentation and a more polymer-like, flexible film. High power increases cross-linking and yields a harder, more inorganic, and brittle film.

  • Post-Deposition & Validation:

    • Step 3.1 (System Purge): Turn off RF power and DADMS flow. Purge the chamber with Ar before venting to atmospheric pressure.

    • Step 3.2 (Characterization):

      • Contact Angle: Measure the static water contact angle. A successful coating will be hydrophobic (>95°).

      • Film Thickness: Use ellipsometry to confirm film thickness.

      • Chemical Composition: Use X-ray Photoelectron Spectroscopy (XPS) or Fourier-Transform Infrared Spectroscopy (FTIR) to verify the presence of Si-C, Si-O, and C-H bonds characteristic of pDADMS.

C. Data Presentation: Tuning Film Properties

Table 1: Influence of PECVD Parameters on pDADMS Film Properties.

ParameterLow SettingHigh SettingEffect on Film
RF Power 10-30 W50-100 WLow power yields more organic, polymer-like films. High power increases cross-linking, creating harder, more inorganic (silica-like) films.[6]
Deposition Time 2-5 min10-30 minDirectly controls film thickness. Longer times produce thicker films.
Pressure 50 mTorr200 mTorrAffects plasma density and deposition uniformity. Higher pressure can increase deposition rate but may reduce conformality.
Protocol 2: Modification of PDMS Microfluidic Channels for Anti-Fouling Applications

This protocol details the functionalization of poly(dimethylsiloxane) (PDMS) microchannels to reduce the non-specific adsorption of proteins and cells, a critical step in developing reliable lab-on-a-chip devices for diagnostics and drug development.[8][9]

Core Objective: To create a biocompatible, hydrophobic barrier inside PDMS channels that minimizes protein biofouling.

A. Materials & Equipment

  • PDMS microfluidic device bonded to a glass slide.

  • All equipment from Protocol 1.

  • Phosphate-buffered saline (PBS).

  • Fluorescently labeled protein (e.g., FITC-BSA).

  • Fluorescence microscope.

B. Step-by-Step Methodology

  • Device Preparation:

    • Step 1.1: Fabricate the PDMS device using standard soft lithography.

    • Step 1.2: Treat the PDMS slab and glass slide with O₂ plasma (as in Protocol 1, Step 1.2) and immediately bond them together. Place the bonded device into the PECVD chamber within 5-10 minutes.

      • Causality Explanation: The plasma treatment makes the PDMS surface temporarily hydrophilic and reactive, which is essential for both irreversible bonding to the glass and for promoting the adhesion of the subsequent pDADMS coating.[10] Delaying the next step would allow hydrophobic recovery of the PDMS, weakening the coating's adhesion.

  • Conformal Coating of Microchannels:

    • Step 2.1: Follow the deposition procedure from Protocol 1 (Steps 2.1-2.3). For microfluidic channels, use low RF power (15-25 W) and a short deposition time (2-5 minutes) .

      • Causality Explanation: A thin, conformal coating is required to modify the surface chemistry without occluding the narrow channels. Low power and short duration ensure this, creating a functional layer that is only tens of nanometers thick.

  • Validation of Anti-Fouling Efficacy (Self-Validating System):

    • Step 3.1 (Protein Adsorption Test): Prepare two devices: one coated with pDADMS and one uncoated (control). Flow a solution of FITC-BSA (e.g., 1 mg/mL in PBS) through the channels of both devices for 30 minutes.

    • Step 3.2 (Rinsing): Flush the channels thoroughly with PBS for 5 minutes to remove any non-adsorbed protein.

    • Step 3.3 (Imaging & Analysis): Image the channels using a fluorescence microscope under identical exposure settings. Quantify the mean fluorescence intensity within the channels.

      • Trustworthiness Check: A successful anti-fouling coating will exhibit a dramatic reduction (>80-90%) in fluorescence intensity compared to the uncoated control device, which will show significant protein adsorption.

cluster_uncoated Uncoated PDMS (Control) cluster_coated pDADMS-Coated PDMS A Protein Solution (FITC-BSA) Hydrophilic PDMS Channel B Result High Fluorescence (Strong Protein Adsorption) A:f1->B:f0  High Adhesion C Protein Solution (FITC-BSA) Hydrophobic pDADMS Layer D Result Low Fluorescence (Reduced Adsorption) C:f1->D:f0  Repulsion

Caption: Functional validation of anti-fouling pDADMS coating.

References

  • Graw, K. (2000). Mechanisms of plasma polymerization of different silico organic monomers. Surface and Coatings Technology.
  • Bröcker, B., et al. (2023). Plasma polymerization of allyltrimethylsilane with single‐filament dielectric‐barrier discharges—Evidence of cationic surface processes. Plasma Processes and Polymers.
  • Pezzotti, G., et al. (2018). Silane coatings of metallic biomaterials for biomedical implants: A preliminary review. Journal of Biomedical Materials Research Part B: Applied Biomaterials.
  • Boscher, N. D., et al. (2023). Plasma Polymerized Organosilicon Thin Films for Volatile Organic Compound (VOC) Detection. MDPI.
  • Daken Chemical. (2023). What Are The Benefits Of Silane Coating For Medical Devices?.
  • Gazicki, M., Wrobel, A. M., & Kryszewski, M. (1984). Plasma Polymerization. DTIC.
  • Makhlouf, A. S. H. (2003). Surface Modification of Poly(dimethylsiloxane) Microchannels. Electrophoresis.
  • University of Pennsylvania. Standard Operating Procedure: PECVD.
  • Wikipedia. Plasma polymerization.
  • Plasma Dynamics. Plasma-Enhanced Chemical Vapor Deposition (PECVD).
  • IOSR Journal. (2025). Investigating The Use Of Plasma-Polymerized Films For Controlled Drug Release.
  • Ribeiro, C., et al. (2022). Properties and Applications of PDMS for Biomedical Engineering: A Review. Polymers.
  • Wikipedia. Plasma-enhanced chemical vapor deposition.
  • Serna, R., et al. (2016). Study of Different Sol-Gel Coatings to Enhance the Lifetime of PDMS Devices: Evaluation of Their Biocompatibility. Micromachines.
  • ResearchGate. (2024). Surface Modification and Characterization of Poly-Dimethyl-Siloxane.

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Diallyldimethylsilane in chemical vapor deposition (CVD)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diallyldimethylsilane in Chemical Vapor Deposition (CVD)

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the application of this compound (DADMS) as a precursor in Chemical Vapor Deposition (CVD) processes. This guide delves into the fundamental properties of DADMS, detailed protocols for the deposition of silicon-containing thin films, and expert insights into process optimization and characterization.

This compound (DADMS): A Versatile Single-Source Precursor

This compound (C₈H₁₆Si) is an organosilicon compound featuring a central silicon atom bonded to two methyl groups and two reactive allyl groups.[1][2] This unique molecular structure makes it an exceptionally versatile and effective single-source precursor for the deposition of thin films containing both silicon and carbon, such as silicon carbide (SiC) and carbon-doped silicon oxides (SiCOH).

The presence of the Si-C bond within the precursor molecule and the reactive C=C double bonds in the allyl groups facilitates polymerization and decomposition at lower temperatures compared to separate silicon and carbon sources, making it ideal for Plasma-Enhanced Chemical Vapor Deposition (PECVD).[3][4]

Chemical Structure of this compound

Caption: Molecular structure of this compound (DADMS).

Key Physicochemical Properties

The suitability of a precursor for CVD is heavily dependent on its physical properties, particularly its volatility and thermal stability. DADMS is a colorless liquid at room temperature with properties that make it amenable to standard delivery methods in CVD systems.[1][5]

PropertyValueSource
Molecular Formula C₈H₁₆Si[1][2]
Molecular Weight 140.30 g/mol [1]
Appearance Colorless clear liquid[1]
Density 0.77 g/mL[1]
Boiling Point 135 °C[1]
Purity ≥ 97% (GC)[1][6]
Storage Temperature Room Temperature (Cool, dark place recommended)[1][6]

Fundamentals of DADMS in Plasma-Enhanced CVD (PECVD)

PECVD is a process used to deposit thin films from a vapor state onto a substrate, enhanced by the generation of a plasma.[3][7] Unlike thermally driven CVD, which often requires very high temperatures, PECVD utilizes energetic electrons within the plasma to dissociate precursor molecules into reactive radicals at significantly lower substrate temperatures.[3][8] This is a critical advantage when working with temperature-sensitive substrates.

In a DADMS-based PECVD process, the precursor vapor is introduced into a vacuum chamber where a radio frequency (RF) field ionizes the gas, creating a plasma.[7][9] The plasma breaks down the DADMS molecules, leading to the formation of Si- and C-containing radicals that adsorb onto the substrate surface and polymerize to form a uniform thin film.

PECVD_Workflow cluster_prep Pre-Deposition cluster_process PECVD Reactor cluster_post Post-Deposition Precursor DADMS Precursor (Liquid) Vaporizer Vaporize DADMS Precursor->Vaporizer CarrierGas Carrier Gas (e.g., Ar) GasInlet Introduce Gases to Chamber CarrierGas->GasInlet Substrate Substrate (e.g., Si Wafer) Deposition Film Deposition on Heated Substrate Substrate->Deposition Vaporizer->GasInlet Plasma Generate RF Plasma GasInlet->Plasma Plasma->Deposition Pump Pump Out Byproducts Deposition->Pump Characterization Film Characterization (SEM, XRD, XPS) Pump->Characterization

Caption: General workflow for a PECVD process using DADMS.

Application Protocol: Deposition of Silicon Carbide (SiC) Thin Films

Silicon carbide is a highly sought-after material for microelectromechanical systems (MEMS) and high-power electronics due to its wide bandgap, high thermal conductivity, and chemical inertness.[10] DADMS serves as an excellent single-source precursor for SiC, simplifying the gas handling system compared to dual-source methods.[11]

Safety and Handling

DADMS is a highly flammable liquid and vapor that may cause skin and respiratory irritation.[6] All handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves, must be worn.[12] Ensure the CVD system's gas lines are properly purged and leak-checked before introducing the precursor.

Experimental Protocol: PECVD of SiC

This protocol describes a general procedure for depositing a polycrystalline SiC film on a silicon wafer. Parameters should be optimized for the specific CVD system in use.

A. Substrate Preparation:

  • Cleave a silicon (100) wafer to the desired size.

  • Perform a standard RCA clean or a simplified degreasing procedure by sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10 minutes each.

  • Dry the substrate thoroughly with a nitrogen gun.

  • Immediately load the substrate into the PECVD chamber to minimize native oxide formation.

B. Deposition Procedure:

  • Pump the chamber down to a base pressure of < 1 x 10⁻⁵ Torr.

  • Introduce Argon (Ar) gas to purge the chamber and stabilize the pressure.

  • Heat the substrate to the desired deposition temperature (e.g., 700-900 °C). The high process temperatures are often necessary to achieve high-quality SiC films with good crystallinity.[10][11]

  • Heat the DADMS precursor bubbler to 40-60 °C to ensure adequate vapor pressure.

  • Introduce the DADMS vapor into the chamber using Ar as a carrier gas.

  • Once gas flows and pressure are stable, ignite the plasma by applying RF power.

  • Run the deposition for the desired duration to achieve the target film thickness.

  • After deposition, turn off the RF power and the DADMS flow.

  • Allow the substrate to cool to below 100 °C under an Ar atmosphere before venting the chamber.

Example Deposition Parameters
ParameterRange / ValueRationale
Substrate Si (100)Common substrate for heteroepitaxial growth of 3C-SiC.[13]
Substrate Temperature 700 - 900 °CHigher temperatures promote crystallinity and film quality.[14]
Chamber Pressure 0.5 - 2 TorrAffects plasma density and mean free path of reactive species.
RF Power (13.56 MHz) 50 - 200 WControls the dissociation of the precursor and ion bombardment energy.
DADMS Bubbler Temp. 40 - 60 °CEnsures sufficient and stable precursor vapor flow.
Ar Carrier Gas Flow 50 - 200 sccmDilutes the precursor and helps sustain a stable plasma.
DADMS Flow 5 - 20 sccmDirectly influences the film growth rate and stoichiometry.
Film Characterization (Self-Validation)

To validate the successful deposition of a SiC film, a suite of characterization techniques is essential.[15]

  • Scanning Electron Microscopy (SEM): Used to observe the surface morphology and cross-section to measure film thickness. A uniform, featureless surface is desirable.[10][16]

  • X-ray Diffraction (XRD): Confirms the crystallinity and phase of the deposited film. For SiC, peaks corresponding to the cubic (3C-SiC) polytype are typically expected.[10]

  • X-ray Photoelectron Spectroscopy (XPS) / Auger Electron Spectroscopy (AES): Determines the elemental composition and stoichiometry (Si:C ratio) of the film, confirming the chemical identity as silicon carbide.[10][15]

Application Protocol: Deposition of SiCOH Low-k Dielectric Films

In semiconductor manufacturing, materials with a low dielectric constant (low-k) are required to insulate metal interconnects and reduce signal delay.[17] DADMS, in combination with an oxidant, can be used to deposit carbon-doped silicon oxide (SiCOH) films, where the incorporation of organic (methyl and allyl) groups helps lower the film's dielectric constant.[18][19]

Experimental Protocol: PECVD of SiCOH

This protocol is modified from the SiC deposition to include an oxidizing agent.

A. Substrate and System Preparation:

  • Follow the same substrate cleaning and system pump-down procedures as for SiC deposition.

B. Deposition Procedure:

  • Heat the substrate to a lower temperature, typically in the range of 100 - 400 °C. Lower temperatures help preserve the organic content in the film, which is crucial for achieving a low k-value.[18]

  • Introduce DADMS vapor with an Ar carrier gas, as described previously.

  • Simultaneously introduce an oxidant gas, such as Oxygen (O₂) or Nitrous Oxide (N₂O), into the chamber.

  • Stabilize gas flows and pressure before igniting the plasma.

  • Perform the deposition at the desired RF power.

  • Post-deposition, cool the substrate under an inert atmosphere.

  • (Optional) An annealing step (e.g., at 400 °C) may be performed to remove moisture and unstable groups, further stabilizing the film's dielectric properties.[19][20]

Example Deposition Parameters
ParameterRange / ValueRationale
Substrate Temperature 100 - 400 °CLower temperature preserves organic groups, reducing the k-value.
Chamber Pressure 1 - 3 TorrHigher pressure can increase deposition rate.
RF Power (13.56 MHz) 30 - 150 WLower power minimizes fragmentation, retaining organic content.
DADMS Flow 10 - 30 sccmSilicon and carbon source.
Oxidant (O₂ or N₂O) Flow 20 - 100 sccmOxygen source for forming the silicate network. The ratio of DADMS to oxidant is critical.
Ar Carrier Gas Flow 100 - 300 sccmCarrier and plasma stabilization gas.
Film Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the chemical bonds within the film, confirming the presence of Si-O-Si, Si-CH₃, and C-H groups, which are characteristic of SiCOH films.

  • Ellipsometry: Measures the film's refractive index and thickness.

  • Capacitance-Voltage (C-V) Measurements: Used to calculate the dielectric constant (k-value) of the film, the primary metric for a low-k dielectric.

  • Leakage Current Density (J-E) Measurement: Assesses the insulating quality of the deposited film.[18]

Field Insights & Troubleshooting

  • Causality of Precursor Choice: DADMS is often preferred over precursors like tetramethylsilane (TMS) for low-k films because the allyl groups offer sites for cross-linking, which can improve the mechanical properties and thermal stability of the resulting film.[18]

  • Controlling Film Stress: In MEMS applications, the residual stress of SiC films is critical. This can be tuned by adjusting deposition parameters like RF power and chamber pressure. Higher ion bombardment (higher power, lower pressure) generally leads to more compressive stress.

  • Poor Adhesion: If film adhesion is poor, consider an in-situ pre-treatment of the substrate with an Ar or H₂ plasma to remove surface contaminants and create active bonding sites.

  • Film Uniformity: Non-uniform gas flow is a common cause of poor film uniformity. Ensure the gas showerhead is clean and functioning correctly. Adjusting the electrode spacing can also improve uniformity.[21]

Conclusion

This compound is a highly effective and versatile precursor for the chemical vapor deposition of advanced silicon-based thin films. Its single-source nature simplifies process logistics for SiC deposition, while its unique structure allows for the tailored synthesis of low-k SiCOH dielectrics. By carefully controlling deposition parameters and validating results with appropriate characterization techniques, researchers can leverage the unique properties of DADMS to fabricate high-quality films for a wide range of applications in electronics, materials science, and beyond.

References

  • This compound . Chem-Impex. [Link]

  • This compound, 92% . Gelest, Inc. [Link]

  • Plasma enhanced chemical vapor deposition of silicon oxide films with divinyldimethylsilane and tetravinylsilane . OSTI.GOV. [Link]

  • Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS . MDPI. [Link]

  • Deposition and Characterization of Dielectric Thin Films from Allyltrimethylsilane Glow Discharges . ResearchGate. [Link]

  • This compound | C8H16Si | CID 66190 . PubChem - NIH. [Link]

  • The formation of silicon carbide films from disilane derivatives . ResearchGate. [Link]

  • Synthesis of Polycrystalline Silicon Carbide (SiC) Thin Films Using Pulsed Laser Deposition . Springer. [Link]

  • Structural and Chemical Characterizations of Thin Films on Surfaces . UIC Indigo. [Link]

  • CVD growth and characterization of 3C-SiC thin films . Indian Academy of Sciences. [Link]

  • CVD growth and characterization of 3C-SiC thin films . ResearchGate. [Link]

  • Deposition and characterization of dielectric thin films from allyltrimethylsilane glow discharges . Penn State Research Database. [Link]

  • Chemical Vapor Deposition of Silicon Carbide Using a Novel Organometallic Precursor . Defense Technical Information Center. [Link]

  • Plasma-enhanced chemical vapor deposition . Wikipedia. [Link]

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD) . Plasma Dynamics. [Link]

  • PECVD processes for silicon dioxide films.
  • Plasma-enhanced chemical vapor deposition of low-k dielectric films using methylsilane, dimethylsilane, and trimethylsilane precursors . ResearchGate. [Link]

  • Organosilane precursors for ALD/CVD silicon-containing film applications.
  • Plasma Enhanced Chemical Vapor Deposition of Organic Polymers . MDPI. [Link]

  • Applications of Metal Alkyl Precursors for CVD/ALD . AZoNano. [Link]

  • Chemical Vapor Deposition (CVD) . Applied Materials. [Link]

  • Introduction to Plasma Enhanced Chemical Vapor Deposition (PECVD) . YouTube. [Link]

  • Plasma Enhanced Chemical Vapor Deposition (PECVD) . Corial. [Link]

  • PECVD vs CVD– Chemical Vapor Deposition Overview . HZO. [Link]

  • Silicon Carbide Thin Films using 1,3-Disilabutane Single Precursor for MEMS Applications - A Review . ResearchGate. [Link]

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Application Notes and Protocols for the Ziegler-Natta Catalyzed Polymerization of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the Ziegler-Natta catalyzed polymerization of diallyldimethylsilane (DADMS). The polymerization of DADMS via this method is a significant process, yielding a unique polymer, poly(this compound) (PDADMS), which features a saturated carbocyclic backbone with pendant dimethylsilyl groups. This structure imparts a combination of thermal stability and flexibility. This guide delves into the mechanistic intricacies of the cyclopolymerization reaction, offers detailed experimental protocols for both heterogeneous and homogeneous catalyst systems, outlines methods for polymer characterization, and discusses the properties and potential applications of the resulting polymer. This document is intended for researchers and scientists in polymer chemistry and materials science, providing the foundational knowledge and practical steps to successfully synthesize and characterize PDADMS.

Introduction: The Significance of Poly(this compound)

The polymerization of non-conjugated dienes, such as this compound, presents a unique opportunity to create polymers with cyclic structures integrated into the main chain through a process known as cyclopolymerization. Ziegler-Natta catalysts, renowned for their ability to polymerize α-olefins with high stereospecificity, are particularly effective for this transformation.[1][2] Karl Ziegler's discovery of titanium-based catalysts and Giulio Natta's subsequent work on preparing stereoregular polymers laid the groundwork for these advanced polymer synthesis techniques.[1]

Poly(this compound) (PDADMS) is a polymer of significant interest due to its hybrid structure, which combines a hydrocarbon backbone with silicon-containing side groups. This composition is anticipated to yield materials with a desirable balance of properties, including thermal stability, chemical resistance, and flexibility, characteristic of polysiloxanes, while retaining the processability of a thermoplastic. These attributes make PDADMS a candidate for various applications, including as a gas separation membrane, a dielectric material, and a precursor to silicon carbide ceramics.

The Cyclopolymerization Mechanism

The Ziegler-Natta polymerization of DADMS proceeds via a coordination-insertion mechanism, with the added complexity of an intramolecular cyclization step. The process is initiated by the formation of an active catalyst site, typically involving a transition metal from Group IV, such as titanium or zirconium, and an organoaluminum cocatalyst.[1][2][3]

The generally accepted mechanism, the Cossee-Arlman mechanism, involves the following key steps:

  • Catalyst Activation: The organoaluminum compound (e.g., triethylaluminum, Al(C₂H₅)₃) alkylates the transition metal halide (e.g., TiCl₄), creating an active titanium-carbon bond and a vacant coordination site.[2][3]

  • Monomer Coordination: A DADMS molecule coordinates to the vacant orbital of the transition metal through the π-electrons of one of its allyl groups.

  • Intramolecular Insertion (Propagation): The coordinated allyl group inserts into the metal-carbon bond. This is the primary chain-growth step.

  • Cyclization: Before another monomer molecule can coordinate, the second pendant allyl group of the inserted DADMS unit undergoes a rapid intramolecular insertion. This forms a five- or six-membered ring structure within the polymer backbone. The formation of five-membered rings is generally favored.

  • Chain Propagation: A new DADMS monomer coordinates to the newly vacated site, and the process repeats, leading to the growth of the polymer chain.

The cyclization step is crucial as it prevents cross-linking, which would otherwise lead to an insoluble, intractable material. The resulting polymer is thus linear, with cyclic repeating units.

Visualization of the Polymerization Pathway

polymerization_workflow cluster_catalyst Catalyst System cluster_reaction Polymerization Steps cluster_product Product & Characterization Catalyst Transition Metal Precursor (e.g., TiCl₄, Zirconocene) Activation Catalyst Activation Catalyst->Activation Cocatalyst Organoaluminum Cocatalyst (e.g., Al(C₂H₅)₃, MAO) Cocatalyst->Activation Coordination Monomer Coordination Activation->Coordination Insertion Intramolecular Insertion Coordination->Insertion Cyclization Intramolecular Cyclization Insertion->Cyclization Propagation Chain Propagation Cyclization->Propagation Propagation->Coordination Repeat n times Polymer Poly(this compound) Propagation->Polymer Characterization Polymer Characterization (NMR, GPC, DSC) Polymer->Characterization Monomer This compound (DADMS) Monomer->Coordination G DADMS This compound Monomer Cyclopolym Cyclopolymerization DADMS->Cyclopolym ZN_Catalyst Ziegler-Natta Catalyst ZN_Catalyst->Cyclopolym PDADMS Poly(this compound) (Linear, Cyclic Backbone) Cyclopolym->PDADMS Properties Unique Properties - Thermal Stability - Gas Permeability - Chemical Resistance PDADMS->Properties Applications Potential Applications - Membranes - Dielectrics - Ceramic Precursors PDADMS->Applications

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Application Notes and Protocols for the Free Radical Polymerization of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Poly(diallyldimethylsilane)

This compound (DADMS) is a non-conjugated diene monomer that undergoes free radical polymerization to yield poly(this compound) (PDADMS), a versatile silicon-containing polymer. Unlike typical vinyl monomers, the polymerization of DADMS proceeds via a cyclopolymerization mechanism, leading to a polymer backbone containing five- or six-membered rings. This unique structure imparts distinct properties to the resulting polymer, making it a valuable precursor for advanced materials.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the free radical polymerization of DADMS. We will delve into the underlying reaction mechanism, provide detailed experimental protocols for its synthesis, outline methods for its characterization, and explore its key applications, particularly as a preceramic polymer for the synthesis of silicon carbide (SiC).

Mechanism of Free Radical Polymerization of this compound: A Cyclopolymerization Approach

The free radical polymerization of diallyl monomers like DADMS is distinct from that of simple vinyl monomers. The process is characterized by a competition between intermolecular propagation (leading to cross-linked or linear structures with pendant double bonds) and intramolecular cyclization (resulting in a linear polymer with cyclic repeating units). For DADMS, cyclopolymerization is the predominant pathway.

The generally accepted mechanism involves the following key steps:

  • Initiation: The polymerization is initiated by the decomposition of a free radical initiator (e.g., benzoyl peroxide or AIBN) to generate primary radicals. These radicals then add to one of the allyl groups of a DADMS monomer, forming a monomer radical.

  • Propagation via Cyclization: The newly formed radical can then undergo an intramolecular cyclization by attacking the second allyl group within the same monomer unit. This results in the formation of a more stable five- or six-membered cyclic radical. This cyclization step is kinetically favored over intermolecular propagation.

  • Intermolecular Propagation: The cyclic radical then propagates by adding to a new DADMS monomer, initiating the formation of the next cyclic unit in the polymer chain.

  • Termination: The growing polymer chains are terminated by conventional mechanisms such as combination or disproportionation of two radical chain ends.

The prevalence of cyclization over linear propagation is a key feature of diallyl monomer polymerization and is crucial for obtaining a soluble and processable polymer.

Free_Radical_Polymerization_of_DADMS cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (R-R) R 2 R• I->R Decomposition Monomer_Radical Monomer Radical R->Monomer_Radical Addition to Monomer Monomer DADMS Monomer Cyclic_Radical Cyclic Radical Monomer_Radical->Cyclic_Radical Intramolecular Cyclization Growing_Chain Growing Polymer Chain Cyclic_Radical->Growing_Chain Intermolecular Propagation New_Monomer DADMS Monomer Growing_Chain->Cyclic_Radical Chain Growth Two_Chains 2 Growing Chains Dead_Polymer Terminated Polymer Two_Chains->Dead_Polymer Combination or Disproportionation

Figure 1: Simplified workflow of the free radical cyclopolymerization of this compound.

Experimental Protocols

This section provides detailed protocols for the bulk and solution free radical polymerization of DADMS.

Protocol 1: Bulk Polymerization of DADMS using Benzoyl Peroxide (BPO)

This protocol is suitable for small-scale synthesis and yields a solid polymer.

Materials:

  • This compound (DADMS), purified by passing through a column of basic alumina to remove inhibitors.

  • Benzoyl peroxide (BPO), recrystallized from chloroform/methanol.

  • Schlenk flask or heavy-walled glass ampoule.

  • Vacuum line.

  • Oil bath.

  • Methanol (for precipitation).

  • Acetone (for washing).

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask, add the desired amount of purified DADMS. Add benzoyl peroxide (typically 1-2 mol% with respect to the monomer).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). If using a glass ampoule, seal it under vacuum. Immerse the reaction vessel in a preheated oil bath at 80-90 °C. The polymerization time can range from several hours to a day, depending on the desired conversion. The viscosity of the mixture will increase as the polymerization progresses.

  • Isolation and Purification: After the desired reaction time, cool the vessel to room temperature. If the polymer is solid, dissolve it in a minimal amount of a good solvent like toluene or tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol and then acetone, and dry it under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Solution Polymerization of DADMS using Azobisisobutyronitrile (AIBN)

This method offers better control over the reaction and is suitable for achieving higher molecular weight polymers.

Materials:

  • This compound (DADMS), purified.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous toluene (or other suitable solvent).

  • Three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet.

  • Methanol (for precipitation).

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve the purified DADMS in anhydrous toluene (a typical monomer concentration is 2-4 M). Add AIBN (typically 0.5-1 mol% with respect to the monomer).

  • Inert Atmosphere: Purge the system with nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Polymerization: Heat the reaction mixture to 70-80 °C with continuous stirring. The polymerization time will vary depending on the desired conversion and molecular weight (typically 6-24 hours).

  • Isolation and Purification: After the reaction is complete, cool the solution to room temperature. Concentrate the solution by removing some of the solvent under reduced pressure. Precipitate the polymer by adding the concentrated solution dropwise to a large volume of methanol with vigorous stirring.

  • Drying: Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven at 50-60 °C until a constant weight is achieved.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterBulk PolymerizationSolution Polymerization
Initiator Benzoyl Peroxide (BPO)Azobisisobutyronitrile (AIBN)
Initiator Conc. 1-2 mol%0.5-1 mol%
Solvent NoneToluene, Benzene
Temperature 80-90 °C70-80 °C
Typical Mn ( g/mol ) 1,000 - 5,0005,000 - 20,000
Typical PDI 1.5 - 2.51.8 - 3.0

Note: Mn (Number-average molecular weight) and PDI (Polydispersity Index) are indicative and can be influenced by reaction conditions.

Experimental_Workflow cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up and Purification Purify_Monomer Purify DADMS Monomer Mix Mix Monomer and Initiator (with solvent if solution) Purify_Monomer->Mix Prepare_Initiator Prepare Initiator (BPO or AIBN) Prepare_Initiator->Mix Degas Degas (Freeze-Pump-Thaw) or Purge with N2/Ar Mix->Degas React Heat to Reaction Temperature Degas->React Cool Cool to Room Temperature React->Cool Dissolve Dissolve in Solvent (e.g., Toluene) Cool->Dissolve Precipitate Precipitate in Non-solvent (e.g., Methanol) Dissolve->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry

Figure 2: General experimental workflow for the free radical polymerization of DADMS.

Characterization of Poly(this compound)

Thorough characterization of the synthesized PDADMS is essential to confirm its structure, molecular weight, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of PDADMS is characterized by broad signals due to the polymeric nature of the material. Key expected signals include:

    • ~0.0-0.2 ppm: A strong, broad signal corresponding to the methyl protons on the silicon atom (-Si(CH₃)₂-).

    • ~0.5-1.8 ppm: A complex, broad multiplet arising from the methylene and methine protons of the cyclic units in the polymer backbone.

  • ¹³C NMR: The carbon NMR spectrum provides further structural confirmation:

    • ~ -2 to 2 ppm: Signal for the methyl carbons attached to silicon (-Si(CH₃)₂-).

    • ~ 20-45 ppm: A series of signals corresponding to the carbons of the cyclic methylene and methine groups in the polymer backbone.

The absence of significant signals in the vinyl region (~4.8-6.0 ppm for ¹H NMR and ~110-140 ppm for ¹³C NMR) confirms the high degree of cyclization during polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of PDADMS will exhibit characteristic absorption bands:

  • 2950-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • 1450-1400 cm⁻¹: C-H bending vibrations of the methyl and methylene groups.

  • 1250 cm⁻¹: A sharp and strong absorption due to the symmetric deformation of the Si-CH₃ group.

  • 830-780 cm⁻¹: Rocking vibration of the Si-CH₃ group.

  • 1000-1100 cm⁻¹: Si-C stretching vibrations.

The absence or very low intensity of a peak around 1640 cm⁻¹ (C=C stretching) further indicates successful cyclopolymerization.[1]

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.

  • Eluent: Toluene or tetrahydrofuran (THF) are commonly used as eluents.

  • Calibration: The system is typically calibrated using polystyrene standards.[2] It is important to note that the hydrodynamic volume of PDADMS may differ from that of polystyrene, so the reported molecular weights are relative unless universal calibration is employed.

Thermal Analysis (TGA and DSC)
  • Thermogravimetric Analysis (TGA): TGA is performed under an inert atmosphere (e.g., nitrogen or argon) to determine the thermal stability and ceramic yield of the polymer. PDADMS typically shows initial decomposition at temperatures above 250 °C.[3] The weight loss occurs in several stages, corresponding to the evolution of volatile organic fragments. The remaining weight at high temperatures (e.g., 1000 °C) represents the ceramic yield.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is an important parameter for understanding its physical state and processing characteristics.

Applications of Poly(this compound)

The unique properties of PDADMS make it a promising material for several advanced applications.

Precursor to Silicon Carbide (SiC) Ceramics

One of the most significant applications of PDADMS is as a preceramic polymer for the fabrication of silicon carbide (SiC).[4] The polymer can be shaped into a desired form (e.g., fibers, films, or bulk shapes) and then pyrolyzed at high temperatures in an inert atmosphere to convert it into a ceramic material. The overall process involves:

  • Cross-linking: The as-synthesized PDADMS is often a thermoplastic. To prevent it from melting and losing its shape during pyrolysis, it is first cross-linked. This can be achieved by heating in air at a moderate temperature or by other chemical methods.

  • Pyrolysis: The cross-linked polymer is then heated to high temperatures (typically >1000 °C) in an inert or reactive atmosphere. During pyrolysis, the organic components of the polymer decompose and are volatilized, leaving behind a silicon carbide-based ceramic. The ceramic yield is a critical parameter and is influenced by the polymer structure and pyrolysis conditions.[5]

This polymer-to-ceramic route offers several advantages over traditional ceramic processing methods, including the ability to form complex shapes and fibers.

PDADMS_Applications cluster_ceramic Ceramic Precursor cluster_other Other Potential Applications PDADMS Poly(this compound) Shaping Shaping (Fibers, Films) PDADMS->Shaping Coatings Coatings PDADMS->Coatings Membranes Gas Separation Membranes PDADMS->Membranes Crosslinking Cross-linking Shaping->Crosslinking Pyrolysis Pyrolysis (>1000°C) Crosslinking->Pyrolysis SiC Silicon Carbide (SiC) Ceramic Pyrolysis->SiC

Figure 3: Key application pathways for Poly(this compound).

Coatings and Membranes

The polysiloxane nature of PDADMS suggests its potential use in coatings and membranes. Polysiloxanes are known for their low surface energy, hydrophobicity, and good thermal stability, which are desirable properties for protective coatings.[6][7] Furthermore, the high gas permeability of polysiloxanes makes them attractive for gas separation membrane applications.[8][9] Research in these areas for PDADMS is ongoing, and tailoring the polymer structure could lead to materials with optimized performance for specific separation or coating applications.

Conclusion

The free radical polymerization of this compound offers a facile route to a unique cyclopolymer with significant potential in materials science. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to synthesize and analyze PDADMS. Its role as a preceramic polymer for silicon carbide is a particularly promising area of application, offering a versatile method for producing advanced ceramic components. Further exploration of its properties will undoubtedly uncover new and exciting applications for this intriguing silicon-containing polymer.

References

  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. Retrieved from [Link]

  • Surface Chemistry of Nanohybrids with Fumed Silica Functionalized by Polydimethylsiloxane/Dimethyl Carbonate Studied Using 1H, 13C, and 29Si Solid-State NMR Spectroscopy. (n.d.). PMC - NIH. Retrieved from [Link]

  • Recent progress in polydimethylsiloxane for gas separation membranes. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. (2017). Prime Scholars. Retrieved from [Link]

  • Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. (n.d.). Prime Scholars. Retrieved from [Link]

  • Polycarbosilane Conversion Bonded Porous SiC Ceramics. (n.d.). ResearchGate. Retrieved from [Link]

  • Journal of Membrane Science & Research. (n.d.). msrjournal.com. Retrieved from [Link]

  • Some Thermal Studies of Polysilanes and Polycarbosilanes. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Polydimethylsiloxane (PDMS)-based antibacterial organic–inorganic hybrid coatings. (n.d.). ResearchGate. Retrieved from [Link]

  • A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019). PMC - NIH. Retrieved from [Link]

  • Quick guide to selecting columns and standards for Gel Permeation Chromatography and Size Exclusion Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Polydimethylsiloxane-Modified Polyurethane and the Structure and Properties of Its Antifouling Coatings. (n.d.). MDPI. Retrieved from [Link]

  • Tips & Tricks: GPC/SEC Calibration in DMF and DMAc. (2023). LCGC International. Retrieved from [Link]

  • Thermal analysis of polydimethylsiloxanes. I. Thermal degradation in controlled atmospheres. (1969). Semantic Scholar. Retrieved from [Link]

  • HOMOPOLYMERIZATION OF POLY(DIMETHYLSILOXANE) MACROMONOMERS VIA FREE RADICAL POLYMERIZATION. (n.d.). Redalyc. Retrieved from [Link]

  • Preparation of Polycarbosilane Using a Catalytic Process. (2005). AZoM.com. Retrieved from [Link]

  • The effects of polydimethylsiloxane on transparent and hydrophobic waterborne polyurethane coatings containing polydimethylsiloxane. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal degradation of poly(dimethylsilylene) and poly(tetramethyldisilylene-co-styrene). (2005). ResearchGate. Retrieved from [Link]

  • FTIR analysis of adsorption of poly diallyl-dimethyl-ammonium chloride on kaolinite. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas Permeability through Mixed Matrix Membrane of Poly(dimethylsiloxane) with Aluminosilicate Hollow Nanoparticles. (n.d.). scirp.org. Retrieved from [Link]

  • FT-IR spectra of PDMS membranes. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Polydimethylsiloxane-Modified Waterborne Polyurethane Coatings for Marine Applications. (n.d.). MDPI. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Poly(dimethylsiloxane) Standards. (n.d.). Agilent. Retrieved from [Link]

  • poly-methylsilane-a-high-ceramic-yield-precursor-to-silicon-carbide. (1991). Ask this paper. Retrieved from [Link]

  • Synthesis of poly (dimethylsilylene-co-dipheylsilylene) polymers as precursors for SiC ceramics. (n.d.). ResearchGate. Retrieved from [Link]

  • Agilent Polymer Standards for GPC/SEC Column Calibration. (n.d.). Agilent. Retrieved from [Link]

  • Polymer Membranes for Gas Separation. (n.d.). MDPI. Retrieved from [Link]

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  • 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium) chloride and... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. (2024). MDPI. Retrieved from [Link]

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  • Dimethyl silane-modified silica in polydimethylsiloxane as gas permeation mixed matrix membrane. (n.d.). ResearchGate. Retrieved from [Link]

  • The 1 H-NMR spectra (A), 29 Si-NMR spectra (B), 13 C-NMR spectra (C,... (n.d.). ResearchGate. Retrieved from [Link]

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Sources

Diallyldimethylsilane in Copolymerization: From Monomer to Advanced Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: Diallyldimethylsilane (DADMS) is a versatile organosilicon monomer whose unique structure, featuring a central silicon atom flanked by two reactive allyl groups, offers a gateway to a diverse range of functional copolymers. Its incorporation into polymer chains imparts valuable properties such as thermal stability, hydrophobicity, and processability, making it a monomer of significant interest. Furthermore, DADMS-containing polymers serve as crucial precursors for high-performance silicon carbide (SiC) ceramics. This guide provides an in-depth exploration of DADMS in copolymerization, detailing the underlying chemical principles, step-by-step experimental protocols, and key applications for researchers in materials science, polymer chemistry, and drug development.

This compound (DADMS): Monomer Profile and Properties

This compound (CAS No: 1113-12-8) is a colorless, clear liquid organosilane.[1][2] Its structure consists of a dimethylsilyl group, (-Si(CH₃)₂-), bonded to two allyl groups (-CH₂-CH=CH₂). This difunctional nature is the key to its role in polymerization. While the silicon-carbon and silicon-methyl bonds are stable, the terminal vinyl groups are amenable to various polymerization techniques.

The presence of the silicon atom in the monomer backbone distinguishes DADMS from purely organic diallyl monomers. This feature is directly responsible for the enhanced thermal stability and the ability to act as a ceramic precursor.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆Si[1]
Molecular Weight 140.30 g/mol [3]
Appearance Colorless clear liquid[1]
Density 0.77 g/mL at 25 °C[1][4]
Boiling Point 135 °C[1]
Flash Point 19 °C (67 °F)[2][4]
Refractive Index n20/D 1.441[4]
CAS Number 1113-12-8[5]
Reactivity in Polymerization

The reactivity of DADMS is dominated by its two allyl groups. In radical polymerization, allyl monomers are often associated with "degradative chain transfer," a process where a propagating radical abstracts an allylic hydrogen from a monomer molecule. This creates a stable allylic radical that is slow to re-initiate polymerization, often leading to low molecular weight polymers. However, the unique structure of DADMS allows it to undergo a specific and highly efficient reaction known as cyclocopolymerization , which mitigates this issue and is central to its utility.

Copolymerization Methodologies and Protocols

DADMS can be copolymerized using several methods. The choice of technique depends on the desired comonomer, polymer architecture, and final application.

Radical Cyclocopolymerization

This is the most common and effective method for polymerizing DADMS. The mechanism involves an alternating intramolecular and intermolecular propagation sequence. The propagating radical adds to one of the allyl groups of a DADMS monomer, but before it can add to a different monomer molecule (intermolecular propagation), it rapidly adds to the second allyl group on the same monomer (intramolecular propagation). This "cyclization" step forms a five- or six-membered ring within the polymer backbone. This process is highly efficient and significantly reduces the likelihood of degradative chain transfer.

The diagram below illustrates the key steps: initiation, intramolecular cyclization, and intermolecular propagation with a comonomer 'M'.

G Mechanism of Radical Cyclocopolymerization I Initiator (R•) M1 DADMS Monomer I->M1 Addition IM Initial Adduct M1->IM Cyc Cyclized Radical (5- or 6-membered ring) IM->Cyc M2 Comonomer (e.g., SO₂) Cyc->M2 Intermolecular Addition PC Propagating Copolymer Chain M2->PC PC->M1 Adds another DADMS

Caption: Radical cyclocopolymerization of DADMS.

A notable application of DADMS is its copolymerization with sulfur dioxide (SO₂). This reaction proceeds readily via a radical mechanism to form poly(this compound-co-sulfur dioxide), a polysulfone.[6] These copolymers are water-soluble and have been investigated for various applications due to their polyelectrolyte nature.[6]

This protocol describes a general procedure for the synthesis of poly(DADMS-co-MMA) in solution.

Materials:

  • This compound (DADMS), purified

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

  • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add DADMS (e.g., 7.0 g, 50 mmol) and MMA (e.g., 5.0 g, 50 mmol) dissolved in 50 mL of anhydrous toluene.

  • Initiator Addition: Add the radical initiator, AIBN (e.g., 0.164 g, 1 mmol, 1 mol% relative to total monomers).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir vigorously. Allow the reaction to proceed for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination & Precipitation: Cool the reaction to room temperature and terminate by exposing it to air. Slowly pour the viscous solution into a large excess of a non-solvent, such as methanol (e.g., 500 mL), while stirring. The copolymer will precipitate as a white solid.

  • Purification: Decant the solvent and redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform). Reprecipitate into methanol. Repeat this dissolution-precipitation step two more times to remove unreacted monomers and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: Analyze the final product using NMR, GPC, DSC, and TGA.

Anionic Copolymerization

Anionic polymerization offers excellent control over molecular weight and architecture for certain monomers like styrene and dienes.[7][8] However, its application to allyl monomers, including DADMS, is challenging. The allylic protons are acidic enough to be abstracted by the highly reactive carbanionic propagating species, leading to chain termination.[9]

Despite these challenges, specialized initiating systems or the copolymerization with non-polymerizable monomers like 1,1-diphenylethylene (DPE) derivatives can sometimes be employed to achieve controlled copolymer structures.[10] This remains an area of specialized research rather than a routine synthetic method for DADMS.

Olefin Metathesis Polymerization

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization driven by the relief of ring strain in cyclic olefins, using catalysts like Grubbs' or Schrock's catalysts.[11][12][13] While DADMS itself is an acyclic diene and does not undergo ROMP, its two vinyl groups allow it to participate in a related process called Acyclic Diene Metathesis (ADMET) polymerization .

In ADMET, DADMS can homopolymerize or copolymerize with other acyclic dienes, producing unsaturated polymers and releasing a small volatile olefin (like ethylene) as a byproduct. This method provides access to well-defined unsaturated polysiloxanes.

The following diagram outlines a typical workflow for synthesizing and characterizing a DADMS-based copolymer.

G General Workflow for DADMS Copolymerization cluster_prep 1. Preparation & Synthesis cluster_iso 2. Isolation & Purification cluster_char 3. Characterization prep Monomer Purification Remove inhibitors Distill/filter setup Reactor Setup Inert atmosphere (N₂/Ar) Solvent & Reagent Charging prep->setup poly Polymerization Add Initiator/Catalyst Heat/Irradiate for 12-24h setup->poly iso Precipitation Pour into non-solvent (e.g., Methanol) poly->iso purify Purification Redissolve & Reprecipitate (2-3x) iso->purify dry Drying Vacuum oven to constant weight purify->dry nmr NMR Spectroscopy ¹H, ¹³C, ²⁹Si Composition & Microstructure dry->nmr gpc GPC/SEC Mₙ, Mₙ, PDI nmr->gpc thermal Thermal Analysis DSC (T₉) TGA (Stability, Ceramic Yield) gpc->thermal

Caption: From synthesis to analysis of DADMS copolymers.

Applications of DADMS-Based Copolymers

The unique properties imparted by the dimethylsilyl group make DADMS copolymers suitable for several high-performance applications.

Precursors for Silicon Carbide (SiC) Ceramics

One of the most significant applications of DADMS-containing polymers is in the field of polymer-derived ceramics (PDCs).[14] Poly(this compound) and its copolymers can be thermally cross-linked and then pyrolyzed under an inert atmosphere at high temperatures (>1000 °C). During pyrolysis, the organic components are driven off, and the silicon-containing backbone rearranges to form amorphous or crystalline silicon carbide (SiC).[15][16]

This route allows for the fabrication of SiC in complex shapes, such as fibers, coatings, and matrix materials for composites, which are difficult to produce using traditional powder metallurgy methods.[17][18]

Membrane and Coating Technologies

Copolymers of DADMS can be designed to have specific properties for membrane-based separations or as functional coatings. The polysiloxane character introduces high gas permeability, flexibility, and hydrophobicity. For instance, block copolymers containing DADMS segments can be used to create self-standing membranes for gas separation or as matrices for ionogels.[19][20] As coatings, they can improve adhesion, thermal stability, and provide water-repellent surfaces.[1]

Biomaterials and Drug Delivery

Polymersomes, which are vesicles formed from amphiphilic block copolymers, are widely used as mimetics of biological membranes and for drug delivery applications.[21] DADMS can be incorporated into block copolymers to tune the properties of the hydrophobic block. The resulting polymersomes can encapsulate therapeutic agents or be used to reconstitute membrane proteins for structural and functional studies.[21]

Characterization of DADMS Copolymers

Thorough characterization is essential to confirm the structure, composition, and properties of the synthesized copolymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the incorporation of both DADMS and the comonomer and to determine the copolymer composition.[22][23] ²⁹Si NMR is particularly powerful for analyzing the silicon environment and confirming the polymer's microstructure.[24][25][26]

  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[24]

  • Thermal Analysis (DSC & TGA): Differential Scanning Calorimetry (DSC) is used to measure thermal transitions, such as the glass transition temperature (T₉), which provides insight into the polymer's amorphous nature and chain mobility.[24] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the thermal stability of the polymer and, crucially for PDC applications, the ceramic yield upon pyrolysis.[24]

Table 2: Example Characterization Data for a Hypothetical Poly(DADMS-co-MMA)

Analysis TechniqueParameterExpected Result/Observation
¹H NMR CompositionIntegration of DADMS-specific peaks (e.g., Si-CH₃ at ~0.1 ppm) vs. MMA-specific peaks (e.g., O-CH₃ at ~3.6 ppm).
GPC/SEC Molecular WeightMₙ in the range of 10,000-100,000 g/mol ; PDI typically between 1.5-2.5 for radical polymerization.
DSC Glass TransitionA single T₉ value, intermediate between that of the respective homopolymers, indicating a random copolymer.
TGA (N₂ atm) Thermal StabilityOnset of degradation > 250 °C. For SiC precursors, a significant ceramic yield (>40%) at 1000 °C.

Safety and Handling

This compound is a highly flammable liquid and vapor.[3] It can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Handling: Always handle DADMS in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[27]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.[2] It is sensitive to moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

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  • Gelest, Inc. This compound, 92%. [Link]

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  • Google Patents. CN109337078B - A kind of preparation method of silicon carbide ceramic precursor polycarbosilane.
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  • SpringerLink. Copolymerization of tetraethoxysilane and dimethyl(diethoxy)silane studied by Si NMR and ab initio calculations of Si NMR chemic. [Link]

  • PubMed. Quantification of composition and domain sizes of industrial poly(phthalamide)/poly(dimethylsiloxane) block copolymers using different 1H solid state NMR methods. [Link]

  • French-Ukrainian Journal of Chemistry. Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. [Link]

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  • OSTI.GOV. Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi. [Link]

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  • ResearchGate. (PDF) A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. [Link]

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Application Notes and Protocols for Diallyldimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diallyldimethylsilane (DADMS) is a versatile organosilicon compound that serves as a crucial building block in a variety of chemical transformations.[1][2] Its structure, featuring a central dimethylsilyl group flanked by two reactive allyl moieties, allows for its participation in a range of reactions, including olefin metathesis, hydrosilylation, and polymerization. These reactions pave the way for the synthesis of novel silicon-containing polymers, functionalized silanes, and complex molecular architectures.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups for key reactions involving this compound, emphasizing scientific integrity, causality-driven experimental design, and safety.

This compound is a colorless to light yellow, moisture-sensitive liquid with a boiling point of 135°C and a flash point of 19°C.[1] Due to its flammability and reactivity, proper handling and storage are paramount. It should be stored in a cool, well-ventilated area in its original, tightly sealed container, preferably under an inert atmosphere.[4][5]

Safety Precautions

This compound is a highly flammable liquid and vapor.[4][5] It can cause skin irritation and serious eye irritation, and may cause respiratory irritation. Therefore, all manipulations should be carried out in a well-ventilated chemical fume hood.[6][7][8] Personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn at all times.[5][6] An inert atmosphere (e.g., nitrogen or argon) is recommended for most reactions to prevent side reactions and ensure safety.[5]

Key Reactions and Protocols

This section details the experimental setups for three major classes of reactions involving this compound: Acyclic Diene Metathesis (ADMET) Polymerization, Ring-Closing Metathesis (RCM), and Hydrosilylation.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of this compound is a step-growth condensation reaction that produces unsaturated poly[carbo(dimethyl)silanes] with the concomitant release of ethylene gas.[9][10] This method offers a pathway to high molecular weight, linear silicon-containing polymers.[9][11] The choice of catalyst is critical for the success of ADMET polymerization. Highly active tungsten or ruthenium alkylidene catalysts, such as Grubbs catalysts, are commonly employed.[9][12]

Causality of Experimental Choices:

  • Catalyst Selection: Grubbs catalysts are favored due to their high tolerance to various functional groups and their compatibility with a range of solvents.[12] The second-generation Grubbs catalyst often provides higher activity and stability.[13]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to protect the catalyst from deactivation by oxygen and moisture.

  • Vacuum: Applying a vacuum helps to remove the ethylene byproduct, driving the polymerization equilibrium towards the formation of high molecular weight polymer.[10]

  • Solvent: While the reaction can be performed neat, an anhydrous, degassed solvent like dichloromethane or 1,2,4-trichlorobenzene can be used to control viscosity and ensure homogeneous reaction conditions.[14]

Experimental Protocol: ADMET Polymerization of this compound

Materials:

  • This compound (purified by distillation or passage through activated alumina)

  • Grubbs Catalyst, 2nd Generation (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous, degassed dichloromethane (or other suitable solvent)

  • Schlenk flask and manifold

  • Vacuum pump

  • Magnetic stirrer and stir bar

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with an inert gas (e.g., argon or nitrogen). This process is repeated three times to ensure an inert atmosphere.

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add the desired amount of this compound to the Schlenk flask via syringe. If using a solvent, add it at this stage to achieve the desired monomer concentration (e.g., 0.1 M to 1 M).

  • Catalyst Addition: The Grubbs catalyst (typically 0.1-1 mol%) is weighed in a glovebox and dissolved in a small amount of anhydrous, degassed solvent. This catalyst solution is then transferred to the reaction flask via a gas-tight syringe.

  • Polymerization: The reaction mixture is stirred at room temperature (or heated to 40-50°C to increase the reaction rate). A vacuum is applied to the flask to facilitate the removal of ethylene gas, which is a driving force for the polymerization.[10]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Purification: Once the desired viscosity is reached, the reaction is quenched by adding a few drops of ethyl vinyl ether. The polymer is then dissolved in a suitable solvent (e.g., toluene) and precipitated by adding it to a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

  • Characterization: The resulting poly(this compound) can be characterized by various techniques including ¹H NMR, ¹³C NMR, ²⁹Si NMR spectroscopy, and gel permeation chromatography (GPC) to determine its structure and molecular weight.[9]

Workflow for ADMET Polymerization

ADMET_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_flask Flame-dry Schlenk Flask inert_atm Establish Inert Atmosphere prep_flask->inert_atm add_monomer Add this compound inert_atm->add_monomer add_solvent Add Anhydrous Solvent add_monomer->add_solvent add_catalyst Inject Grubbs Catalyst add_solvent->add_catalyst stir_vac Stir under Vacuum add_catalyst->stir_vac monitor Monitor Viscosity stir_vac->monitor quench Quench with Ethyl Vinyl Ether monitor->quench precipitate Precipitate in Methanol quench->precipitate dry Dry Polymer precipitate->dry characterize Characterize (NMR, GPC) dry->characterize

Caption: Workflow for ADMET polymerization of this compound.

Ring-Closing Metathesis (RCM)

While this compound itself undergoes polymerization, its derivatives with appropriate linkers between the silicon atom and the allyl groups can undergo intramolecular ring-closing metathesis (RCM) to form silicon-containing cyclic olefins.[15][16] This reaction is a powerful tool for the synthesis of silicon-containing heterocycles.[17]

Causality of Experimental Choices:

  • Catalyst: Grubbs catalysts (First or Second Generation) are highly effective for RCM reactions.[12][13][16] The choice between them may depend on the specific substrate and desired reaction conditions.

  • Solvent: Anhydrous and degassed chlorinated solvents like dichloromethane or dichloroethane are commonly used for RCM as they are good solvents for both the substrate and the catalyst.[16][18]

  • Concentration: RCM is an intramolecular process, and to favor it over intermolecular oligomerization or polymerization, the reaction is typically run at high dilution (e.g., 0.01–0.1 M).[19]

  • Temperature: The reaction is often performed at room temperature or with gentle heating (e.g., 40°C) to promote catalyst turnover.[16]

Experimental Protocol: Ring-Closing Metathesis of a this compound Derivative

Materials:

  • This compound derivative

  • Grubbs Catalyst, 1st or 2nd Generation

  • Anhydrous, degassed dichloromethane

  • Schlenk flask and manifold

  • Magnetic stirrer and stir bar

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask with a stir bar is placed under vacuum and backfilled with an inert gas three times.

  • Substrate Addition: The this compound derivative is dissolved in anhydrous, degassed dichloromethane to the desired concentration (e.g., 0.05 M) and added to the Schlenk flask.

  • Catalyst Addition: The Grubbs catalyst (typically 1-5 mol%) is dissolved in a small amount of anhydrous, degassed dichloromethane in a glovebox and added to the reaction flask via syringe.

  • Reaction: The reaction mixture is stirred at room temperature or heated to reflux (approx. 40°C) under a positive pressure of inert gas.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.[20]

  • Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the cyclic product.

  • Characterization: The structure of the resulting silicon-containing heterocycle is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship in RCM

RCM_Logic sub Diallyl Substrate prod Cyclic Olefin sub->prod Intramolecular Metathesis byprod Ethylene sub->byprod cat Grubbs Catalyst cat->prod Catalyzes solv Anhydrous Solvent (e.g., CH2Cl2) solv->prod cond Inert Atmosphere High Dilution cond->prod

Sources

Application Notes & Protocols: Leveraging Diallyldimethylsilane in Thiol-Ene Click Chemistry for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The thiol-ene "click" reaction has emerged as a cornerstone of modern polymer and materials science, lauded for its high efficiency, mild reaction conditions, and orthogonality.[1][2][3] This guide provides an in-depth exploration of the reaction between diallyldimethylsilane and various thiols, a versatile pathway to novel silicon-containing materials. This compound, with its two reactive allyl groups, serves as an excellent crosslinking agent or a monomer for linear polymer synthesis, depending on the functionality of the thiol partner. This document will elucidate the underlying radical-mediated mechanism, provide validated, step-by-step protocols for photoinitiated reactions, discuss key applications, and offer practical troubleshooting advice to empower researchers in harnessing this powerful chemical transformation.

Foundational Principles: The Thiol-Ene Reaction with Organosilanes

The allure of the thiol-ene reaction lies in its adherence to the principles of "click" chemistry: it is a high-yield, stereoselective reaction that proceeds rapidly with no side products.[1][4] The most common variant, and the focus of this guide, is the radical-mediated addition of a thiol (R-SH) across an alkene (ene).[1][4] This process is not only efficient but also exhibits anti-Markovnikov regioselectivity, where the sulfur atom adds to the terminal carbon of the allyl group.[4]

The reaction with organosilicon compounds like this compound is particularly advantageous, offering a robust alternative to traditional hydrosilylation for creating Si-C bonds.[5] Unlike hydrosilylation, which often requires expensive platinum-group metal catalysts, the thiol-ene reaction can be initiated by UV light or thermal radical initiators and is notably tolerant of a wide array of functional groups.[5] This tolerance allows for the direct incorporation of diverse functionalities into siloxane and polysiloxane structures.[5]

The Radical-Mediated Mechanism

The photoinitiated thiol-ene reaction proceeds via a free-radical chain mechanism.[4][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Initiation: Upon exposure to UV light, a photoinitiator absorbs a photon and cleaves into two radical species (for Type I initiators) or abstracts a hydrogen atom from a donor molecule (for Type II initiators).[6] These primary radicals then abstract a hydrogen atom from a thiol molecule, generating a reactive thiyl radical (RS•).[4]

  • Propagation: The thiyl radical adds across one of the allyl groups of this compound. This addition is regioselective, leading to a carbon-centered radical on the more substituted carbon. This new radical then abstracts a hydrogen from another thiol molecule, forming the stable thioether product and regenerating a thiyl radical, which continues the chain reaction.[4]

  • Termination: The reaction ceases when two radicals combine. Common termination steps include the formation of disulfide bonds (RS-SR) or reaction with radical scavengers like oxygen.[7]

Diagram: Radical-Mediated Thiol-Ene Reaction Mechanism

Thiol_Ene_Mechanism I Photoinitiator R_rad R• I->R_rad UV Light Thiol R'-SH R_rad->Thiol + R'-SH Thiyl_rad R'-S• Thiol->Thiyl_rad - R-H DADS This compound Thiyl_rad->DADS + Intermediate_rad Carbon-centered Radical DADS->Intermediate_rad Addition Thiol2 R'-SH Intermediate_rad->Thiol2 + R'-SH Product Thioether Product Thiyl_rad2 R'-S• Product->Thiyl_rad2 - R'-S• Thiol2->Product Chain Transfer Thiyl_rad2->DADS Re-enters Cycle Workflow A 1. Dissolve Reactants (this compound, Thiol) & Photoinitiator (DMPA) in Anhydrous Solvent B 2. Degas with N2/Ar (15-30 min) A->B C 3. UV Irradiation (365 nm) with Stirring B->C D 4. Monitor Reaction (FTIR / NMR) C->D E 5. Post-Curing (Extended UV / Heat) D->E Incomplete Reaction F 6. Purification (Solvent Swelling & Drying) D->F Complete Reaction E->F G Crosslinked Polysiloxane Network F->G

Caption: General workflow for photoinitiated thiol-ene reactions.

Applications in Research and Development

The functionalization of this compound via thiol-ene chemistry opens doors to a wide range of applications, from advanced materials to biomedical devices.

  • Polymer and Materials Synthesis: The reaction is extensively used to create highly uniform polymer networks. [1]By varying the functionality of the thiol and ene components, the crosslink density and resulting mechanical properties (e.g., modulus, elasticity) of the material can be precisely tuned. [8]This has been applied in creating elastomers, coatings, and adhesives. [9]* Surface Modification: Thiol-ene chemistry is an effective tool for modifying surfaces, such as silicon wafers or polymer monoliths. [10][11]this compound can be used to introduce reactive handles onto a surface, which can then be further functionalized with thiols bearing specific chemical or biological moieties. [12]* Bioconjugation and Drug Delivery: The bio-orthogonality of the thiol-ene reaction makes it suitable for applications in biological systems. [2]Silicon-containing materials prepared via this method can be designed for drug delivery vehicles or as scaffolds for tissue engineering, leveraging the biocompatibility of certain polysiloxanes.

Troubleshooting and Optimization

While the thiol-ene reaction is robust, certain issues can arise. A self-validating protocol includes anticipating and addressing these potential pitfalls.

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion/Yield - Oxygen inhibition<[7]br>- Insufficient UV exposure- Inactive photoinitiator- Steric hindrance at the 'ene'- Ensure thorough degassing of the reaction mixture.<[7]br>- Increase irradiation time or use a higher intensity lamp.- Use a fresh batch of photoinitiator.- Consider a less sterically hindered thiol or ene.
Formation of Disulfides - Low concentration or reactivity of the 'ene' component.- Increase the concentration of the this compound.- Ensure a 1:1 stoichiometric balance of thiol and ene functional groups. [7]
Inconsistent Gelation Times - Variation in UV lamp intensity- Inconsistent distance from the UV source- Temperature fluctuations- Standardize the distance to the UV lamp for all experiments.- Use a UV radiometer to measure and maintain consistent light intensity.- For photoinitiated reactions, lower temperatures can sometimes be beneficial. [7]

Conclusion

The thiol-ene click reaction of this compound is a powerful and versatile tool for the synthesis of advanced silicon-containing materials. Its efficiency, functional group tolerance, and mild reaction conditions make it an invaluable methodology for researchers in polymer chemistry, materials science, and drug development. By understanding the core principles of the radical-mediated mechanism and adhering to validated protocols, scientists can effectively harness this reaction to create novel materials with tailored properties for a multitude of applications.

References

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  • Karetnikov, A. A., & Shevelev, V. A. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(19), 4169. [Link]

  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36. [Link]

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Application Notes & Protocols: Synthesis of Functional Silanes from Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyldimethylsilane (DADMS) is a highly versatile and fundamental precursor in organosilicon chemistry. Its bifunctional nature, characterized by two terminal allyl groups, provides a robust platform for the synthesis of a diverse array of functional silanes. These derivatives are pivotal in materials science, surface modification, bioconjugation, and as intermediates in drug development.[1][2][3] This guide provides a detailed exploration of three primary synthetic pathways originating from DADMS: platinum-catalyzed hydrosilylation, radical-mediated thiol-ene "click" chemistry, and epoxidation. For each pathway, we present the underlying chemical principles, step-by-step experimental protocols, and methods for characterization, empowering researchers to leverage DADMS for the creation of novel, high-value functionalized silanes.

Introduction: The Versatility of this compound

Organofunctional silanes are a class of molecules that act as molecular bridges between inorganic and organic materials.[3] They typically possess a dual-reactivity structure: one or more hydrolyzable alkoxy or chloro groups that can form stable bonds with inorganic substrates (like glass, silica, or metals), and an organic functional group that can interact or react with organic polymers or biological molecules.

This compound [(CH₂=CHCH₂)₂Si(CH₃)₂] is an ideal starting scaffold. The central dimethylsilyl group provides stability, while the two terminal allyl groups are amenable to a wide range of selective and high-yielding chemical transformations. This allows for the symmetrical introduction of functionalities, creating valuable difunctional crosslinkers and monomers.

Pathway I: Platinum-Catalyzed Hydrosilylation

Hydrosilylation is one of the most important and widely used reactions in silicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene.[4][5] This reaction is exceptionally efficient for creating stable silicon-carbon bonds. When applied to DADMS, it allows for the introduction of highly reactive trialkoxy- or trichlorosilyl groups, which are precursors to silane coupling agents.[6]

Mechanistic Insight & Catalyst Choice

The reaction is typically catalyzed by platinum complexes, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a common and highly active choice.[7][8] The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, insertion into the Pt-H bond (typically in an anti-Markovnikov fashion), and reductive elimination to yield the final product and regenerate the catalyst.

Controlling regioselectivity is crucial; the anti-Markovnikov addition (β-addition) is the desired outcome, yielding a propyl-linked silane. Side reactions, such as isomerization of the allyl group, can occur but are often minimized by controlling the reaction temperature and catalyst concentration.[8]

Visualizing the Hydrosilylation Workflow

G cluster_reactants Reactants cluster_process Process DADMS This compound (DADMS) ReactionVessel Reaction (60-80°C, 12-24h) DADMS->ReactionVessel Anhydrous Toluene Hydrosilane Hydrosilane (e.g., HSi(OEt)₃) Hydrosilane->ReactionVessel Anhydrous Toluene Catalyst Karstedt's Catalyst (Pt Complex) Catalyst->ReactionVessel ~10-20 ppm Product Bis(trialkoxysilylpropyl) dimethylsilane Workup Workup (Vacuum Distillation) ReactionVessel->Workup Reaction Monitoring (NMR) Workup->Product

Caption: Workflow for the synthesis of a difunctional alkoxysilane via hydrosilylation.

Experimental Protocol: Synthesis of Bis(3-triethoxysilylpropyl)dimethylsilane

This protocol details the hydrosilylation of DADMS with triethoxysilane.

Materials:

  • This compound (DADMS)

  • Triethoxysilane (HSi(OEt)₃)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert gas manifold

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a 250 mL three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Charging Reactants: To the flask, add this compound (14.0 g, 0.1 mol) and 100 mL of anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst via syringe to achieve a platinum concentration of approximately 10-20 ppm relative to the reactants.

  • Addition of Hydrosilane: Heat the mixture to ~60 °C. Add triethoxysilane (36.2 g, 0.22 mol, 2.2 equivalents) dropwise from the dropping funnel over 30-60 minutes. An exotherm may be observed. Maintain the temperature below 90 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80 °C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by ¹H NMR spectroscopy, observing the disappearance of the allyl proton signals (~4.8-5.8 ppm) and the appearance of the propyl chain signals.[9]

  • Workup and Purification: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield Bis(3-triethoxysilylpropyl)dimethylsilane as a clear, colorless liquid.

ReactantCatalystMolar Ratio (Silane:Allyl)TemperatureTypical Yield
TriethoxysilaneKarstedt's1.1 : 160-80 °C>90%
TrichlorosilaneSpeier's1.1 : 150-70 °C>90%
MethyldichlorosilaneKarstedt's1.1 : 160-80 °C>90%

Pathway II: Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a powerful "click" chemistry process involving the radical-mediated addition of a thiol (R-SH) to an alkene.[10] It is known for its high efficiency, orthogonality, mild reaction conditions, and insensitivity to oxygen and water, making it ideal for synthesizing well-defined structures.[11][12] This pathway is excellent for introducing mercapto-functionality or for coupling DADMS with thiol-containing molecules.

Mechanistic Insight & Initiator Choice

The reaction proceeds via a free-radical chain mechanism.[13][14] It is typically initiated by UV light in the presence of a photoinitiator.

  • Initiation: The photoinitiator absorbs UV light and cleaves to form radicals.

  • Chain Transfer: A radical abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•).

  • Propagation: The thiyl radical adds across the alkene double bond (in an anti-Markovnikov fashion) to form a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the cycle.[11]

Commonly used Type I photoinitiators, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), are highly efficient for this process as they directly generate radicals upon UV exposure.[10][15]

Visualizing the Thiol-Ene Workflow

G cluster_reactants Reactants cluster_process Process DADMS This compound (DADMS) ReactionVessel UV Irradiation (365 nm, RT, 5-30 min) DADMS->ReactionVessel Solvent (e.g., THF) Thiol Thiol Compound (e.g., 3-mercaptopropionic acid) Thiol->ReactionVessel Solvent (e.g., THF) Initiator Photoinitiator (e.g., DMPA) Initiator->ReactionVessel ~1-2 mol% Product Difunctional Thioether Product Workup Workup (Solvent Removal) ReactionVessel->Workup Reaction Monitoring (TLC/NMR) Workup->Product

Caption: Workflow for functionalization of DADMS via photoinitiated thiol-ene chemistry.

Experimental Protocol: Synthesis of Bis(3-mercaptopropyl)dimethylsilane

This protocol describes the addition of hydrogen sulfide to DADMS. For safety, this should be performed by bubbling H₂S gas through the solution or by using a surrogate like thioacetic acid followed by hydrolysis. A safer and more common laboratory alternative is the addition of a mercaptoalkoxysilane. For instance, (3-Mercaptopropyl)trimethoxysilane can be synthesized from gamma-chloropropyl trimethoxysilane and thiourea.[16]

Protocol: Photo-initiated addition of 1-Thioglycerol

Materials:

  • This compound (DADMS)

  • 1-Thioglycerol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Quartz reaction vessel or UV-transparent flask

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve this compound (7.0 g, 0.05 mol) and 1-Thioglycerol (11.9 g, 0.11 mol, 2.2 equivalents) in 100 mL of anhydrous THF.

  • Initiator Addition: Add the photoinitiator DMPA (0.26 g, ~1 mol%).

  • Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Irradiation: Place the reaction vessel under a 365 nm UV lamp with vigorous stirring at room temperature. The distance from the lamp should be optimized, but typically 10-15 cm is effective.

  • Reaction Time: Irradiate the mixture for 15-60 minutes. The reaction is often very rapid.

  • Monitoring: Monitor the reaction by TLC or ¹H NMR, observing the disappearance of the allyl protons.

  • Workup: Once the reaction is complete, concentrate the solution using a rotary evaporator to remove the THF. The resulting product can be purified by column chromatography if necessary, though the reaction is often clean enough for direct use.

Thiol ReactantInitiator (mol%)UV WavelengthTimeTypical Yield
1-ThioglycerolDMPA (1%)365 nm15-60 min>95%
MercaptoethanolIrgacure 2959 (1%)365 nm15-60 min>95%
Cysteine Methyl EsterDMPA (1%)365 nm30-90 min>90%

Pathway III: Epoxidation

Epoxidation of the allyl groups on DADMS converts the double bonds into reactive epoxide rings. Epoxides are valuable synthetic intermediates that can be opened by a wide range of nucleophiles (amines, alcohols, thiols, etc.), providing a gateway to a vast number of further functionalizations.

Mechanistic Insight & Reagent Choice

The most common method for epoxidizing alkenes is using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[17][18] The reaction is a concerted process where an oxygen atom is transferred from the peroxyacid to the alkene, forming the epoxide and the corresponding carboxylic acid (m-chlorobenzoic acid) as a byproduct.[18] The reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.

Visualizing the Epoxidation Workflow

G cluster_reactants Reactants cluster_process Process DADMS This compound (DADMS) ReactionVessel Reaction (0°C to RT, 4-12h) DADMS->ReactionVessel In DCM mCPBA m-Chloroperoxybenzoic acid (m-CPBA) mCPBA->ReactionVessel Portion-wise addition Product Bis(2,3-epoxypropyl) dimethylsilane Workup Workup (Filtration, Washing, Evaporation) ReactionVessel->Workup Quenching with Na₂SO₃ Workup->Product

Caption: Workflow for the synthesis of a diepoxide silane using m-CPBA.

Experimental Protocol: Synthesis of Bis(2,3-epoxypropyl)dimethylsilane

This protocol details the epoxidation of DADMS using m-CPBA. A similar, commercially available molecule is (3-Glycidyloxypropyl)trimethoxysilane.

Materials:

  • This compound (DADMS)

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% max purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium sulfite solution (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve this compound (14.0 g, 0.1 mol) in 200 mL of dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: While stirring vigorously, add m-CPBA (approx. 49 g of 77% purity, ~0.22 mol, 2.2 equivalents) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the DADMS starting material.

  • Quenching: Cool the mixture again to 0 °C and slowly add saturated sodium sulfite solution to quench any excess peroxyacid. Stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, Bis(2,3-epoxypropyl)dimethylsilane, can be purified by flash column chromatography on silica gel or by vacuum distillation.

Epoxidizing AgentSolventTemperatureTimeTypical Yield
m-CPBADCM0 °C to RT4-12 h80-90%
Peracetic AcidEthyl Acetate25-40 °C2-6 h75-85%
Dimethyldioxirane (DMDO)Acetone0 °C1-2 h>90%

Characterization of Functional Silanes

The successful synthesis of the target functional silanes should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR is the most powerful tool for structural elucidation. For hydrosilylation, look for the disappearance of vinyl protons and the appearance of aliphatic propyl signals. For thiol-ene, the same applies, along with signals corresponding to the added thiol moiety. For epoxidation, characteristic signals for the epoxide ring protons will appear (~2.5-3.1 ppm). ²⁹Si NMR can confirm the chemical environment of the silicon atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for tracking functional groups. The disappearance of the C=C stretch (~1640 cm⁻¹) is a key indicator of a successful reaction on the allyl groups. The appearance of Si-O-C stretches (~1080-1100 cm⁻¹) for alkoxysilanes or the characteristic epoxide ring vibrations (~800-950 cm⁻¹ and ~1250 cm⁻¹) can confirm product formation.

  • Mass Spectrometry (MS): Techniques like GC-MS or ESI-MS can confirm the molecular weight of the synthesized product, providing definitive evidence of the desired transformation.

Conclusion

This compound serves as an exceptional platform for generating a wide variety of difunctional silanes through robust and high-yielding chemical transformations. Hydrosilylation provides an entry to traditional silane coupling agents, thiol-ene chemistry offers a modern "click" approach to bioconjugation and material functionalization, and epoxidation creates versatile intermediates for further derivatization. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to synthesize, purify, and characterize these valuable compounds, enabling innovation in drug development, materials science, and beyond.

References

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Application Notes and Protocols for the Preparation of Hydrophobic Coatings Using Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Diallyldimethylsilane in Advanced Surface Modification

Hydrophobic surfaces are of paramount importance across a multitude of scientific and industrial domains, offering critical functionalities such as self-cleaning, anti-fouling, and enhanced corrosion resistance.[1] In the realm of drug development and biomedical research, the ability to precisely control surface wettability is crucial for applications ranging from microfluidics and lab-on-a-chip devices to the development of biocompatible implant coatings. Silane-based coatings have emerged as a versatile and effective solution for imparting hydrophobicity to various substrates.[2][3] These coatings form a durable, chemically bonded layer that repels water, thereby preventing unwanted interactions with aqueous media.[2]

This compound (DADMS), an organosilane with the chemical formula C8H16Si, is a particularly interesting precursor for the fabrication of hydrophobic coatings.[4] Its molecular structure, featuring two reactive allyl groups and two methyl groups attached to a central silicon atom, allows for versatile polymerization and surface functionalization. The allyl groups provide sites for polymerization, enabling the formation of a stable, cross-linked polymeric network on a substrate. The methyl groups, being nonpolar, orient themselves outwards from the surface, creating a low-energy interface that repels water molecules, leading to the desired hydrophobic effect.[5] This guide provides a comprehensive overview of the principles and methodologies for preparing hydrophobic coatings using this compound, with a focus on plasma polymerization and chemical vapor deposition techniques.

Fundamental Principles of Silane-Induced Hydrophobicity

The creation of a hydrophobic surface is fundamentally dependent on minimizing the surface energy.[6] Water contact angle (WCA) is a common metric used to quantify the hydrophobicity of a surface; a surface is considered hydrophobic if the WCA is greater than 90 degrees, and superhydrophobic if it exceeds 150 degrees.[6][7] Silane coatings achieve this by forming a dense, nonpolar layer that shields the underlying polar substrate from interacting with water.[5] The organofunctional groups of the silane, in this case, the methyl groups of this compound, are responsible for this low surface energy.

The formation of a stable and durable hydrophobic coating relies on the covalent bonding of the silane to the substrate. Most substrates, such as glass, silicon wafers, and many metals, possess hydroxyl (-OH) groups on their surface. These groups serve as reactive sites for the silane molecules to anchor themselves, typically through the formation of stable Si-O-Substrate bonds. The subsequent polymerization of the this compound monomers on the surface leads to a robust, cross-linked film.

Preparation Methodologies: A Comparative Overview

Two of the most prominent techniques for depositing this compound-based hydrophobic coatings are Plasma-Enhanced Chemical Vapor Deposition (PECVD), also known as plasma polymerization, and conventional Chemical Vapor Deposition (CVD).

FeaturePlasma Polymerization (PECVD)Chemical Vapor Deposition (CVD)
Energy Source Radio frequency (RF) or microwave plasmaThermal energy
Operating Pressure Low pressure (vacuum)Atmospheric or low pressure
Temperature Near room temperatureElevated temperatures
Precursor State Vapor phase, fragmented by plasmaVapor phase, thermally decomposed
Coating Properties Highly cross-linked, amorphous, pinhole-freeCan be crystalline or amorphous, conformal
Advantages Room temperature process, suitable for thermally sensitive substrates, highly conformal.[8]Good control over film thickness and morphology, scalable process.[9]
Disadvantages Complex reaction chemistry, potential for precursor fragmentation.Requires higher temperatures, which may not be suitable for all substrates.
Plasma Polymerization of this compound

Plasma polymerization is a versatile technique that utilizes the energy of a plasma to polymerize monomer vapors, resulting in the deposition of a thin film.[10] In the case of this compound, the plasma environment fragments the monomer into reactive species, including radicals and ions.[11] These species then recombine on the substrate surface to form a highly cross-linked and amorphous polymer film. A key advantage of this method is that it can be performed at or near room temperature, making it suitable for temperature-sensitive substrates.[10]

The mechanism of plasma polymerization is complex and involves multiple simultaneous processes in the gas phase and on the substrate surface.[11] The allyl groups of this compound are particularly susceptible to plasma-induced polymerization, leading to a dense and stable coating. The resulting poly(this compound) film presents a surface rich in methyl groups, which confers the desired hydrophobicity.

G cluster_plasma Plasma Environment cluster_substrate Substrate Surface DADMS_Monomer This compound (Vapor) Reactive_Species Reactive Species (Radicals, Ions) DADMS_Monomer->Reactive_Species Plasma Excitation Polymer_Film Hydrophobic Poly(this compound) Film Reactive_Species->Polymer_Film Deposition & Polymerization Substrate Substrate with -OH groups

Caption: Plasma polymerization workflow for this compound.

Chemical Vapor Deposition of this compound

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[9] For this compound, a thermal CVD process can be employed. The substrate is heated to a temperature sufficient to induce the polymerization of the adsorbed DADMS molecules. The allyl groups can undergo thermal polymerization, leading to the formation of a polythis compound film.

The CVD method offers excellent control over film thickness and uniformity. The choice of deposition temperature and precursor concentration are critical parameters that influence the quality and properties of the resulting hydrophobic coating. Compared to PECVD, conventional CVD typically results in a less fragmented polymer structure.

G DADMS_Vapor This compound Vapor Heated_Substrate Heated Substrate DADMS_Vapor->Heated_Substrate Adsorption Adsorption of DADMS Heated_Substrate->Adsorption Polymerization Thermal Polymerization Adsorption->Polymerization Hydrophobic_Coating Hydrophobic Poly(this compound) Coating Polymerization->Hydrophobic_Coating

Caption: Chemical Vapor Deposition workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Plasma Polymerization of this compound for Hydrophobic Surface Preparation

Objective: To deposit a hydrophobic poly(this compound) thin film onto a substrate using a plasma-enhanced chemical vapor deposition (PECVD) system.

Materials and Equipment:

  • This compound (DADMS), 97% purity or higher[4]

  • Substrates (e.g., glass slides, silicon wafers)

  • Argon gas (Ar), high purity

  • Plasma-enhanced chemical vapor deposition (PECVD) system with a radio frequency (RF) power source

  • Vacuum pump

  • Mass flow controllers (MFCs)

  • Contact angle goniometer

  • Solvents for substrate cleaning (e.g., acetone, isopropanol, deionized water)

Protocol Steps:

  • Substrate Preparation:

    • Thoroughly clean the substrates by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • To enhance adhesion, the substrates can be pre-treated with an oxygen plasma for 5 minutes to generate reactive hydroxyl groups on the surface.

  • System Setup and Evacuation:

    • Place the cleaned substrates into the PECVD chamber.

    • Evacuate the chamber to a base pressure of less than 10 mTorr to remove any residual contaminants.

  • Deposition Process:

    • Introduce argon gas into the chamber at a controlled flow rate (e.g., 20 sccm) using a mass flow controller.

    • Allow the pressure to stabilize.

    • Introduce this compound vapor into the chamber from a heated reservoir. The flow rate can be controlled using a needle valve or a dedicated MFC for liquids. A typical starting point is a DADMS partial pressure of around 50 mTorr.

    • Ignite the plasma by applying RF power (e.g., 20-100 W) to the electrodes.

    • Maintain the plasma for the desired deposition time (e.g., 5-30 minutes). The deposition time will influence the thickness of the coating.

    • After the deposition is complete, turn off the RF power and stop the flow of DADMS and argon.

  • Post-Deposition and Characterization:

    • Allow the chamber to cool down and then vent it to atmospheric pressure with nitrogen.

    • Remove the coated substrates from the chamber.

    • Characterize the hydrophobicity of the coating by measuring the static water contact angle. A successful hydrophobic coating should exhibit a contact angle greater than 90°.

    • Further characterization can be performed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of characteristic chemical bonds of poly(this compound) and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition of the surface.

Trustworthiness (Self-Validating System): The success of this protocol is validated by the resulting water contact angle. A significant increase in the contact angle from the uncoated substrate to the coated one is a direct measure of the induced hydrophobicity.[6] Reproducibility can be ensured by carefully controlling the plasma parameters (power, pressure, gas flow rates) and deposition time. The chemical integrity of the coating can be confirmed through spectroscopic analysis (FTIR and XPS), which should show the characteristic peaks for Si-C, C-H, and Si-O bonds.[12][13]

Protocol 2: Chemical Vapor Deposition of this compound

Objective: To form a hydrophobic poly(this compound) coating on a substrate via a thermal chemical vapor deposition (CVD) process.

Materials and Equipment:

  • This compound (DADMS), 97% purity or higher[4]

  • Substrates (e.g., glass slides, silicon wafers)

  • CVD reactor with a heated substrate stage and a precursor delivery system

  • Vacuum pump (optional, for low-pressure CVD)

  • Inert gas (e.g., nitrogen or argon)

  • Contact angle goniometer

  • Solvents for substrate cleaning (e.g., acetone, isopropanol, deionized water)

Protocol Steps:

  • Substrate Preparation:

    • Clean the substrates as described in Protocol 1.

    • An optional pre-treatment with an activating agent that introduces hydroxyl groups can enhance the covalent bonding of the silane to the surface.

  • CVD System Setup:

    • Place the cleaned substrates onto the heated stage within the CVD reactor.

    • Purge the reactor with an inert gas to remove air and moisture.

  • Deposition Process:

    • Heat the substrate to the desired deposition temperature (e.g., 100-200 °C). The optimal temperature will depend on the substrate and the desired coating properties.

    • Introduce this compound vapor into the reactor. This can be achieved by heating a reservoir of liquid DADMS and flowing an inert carrier gas through it, or by direct vaporization in a low-pressure system.

    • Maintain the substrate at the deposition temperature for a specific duration (e.g., 30-120 minutes) to allow for the thermal polymerization of the DADMS on the surface.

  • Cooling and Characterization:

    • After the deposition period, stop the flow of the DADMS precursor and allow the substrate to cool down to room temperature under a continuous flow of inert gas.

    • Remove the coated substrates from the reactor.

    • Characterize the hydrophobicity of the coating using a contact angle goniometer.

    • Perform further analysis with FTIR and XPS to confirm the chemical structure and composition of the deposited film.

Trustworthiness (Self-Validating System): The efficacy of the CVD process is primarily determined by the water contact angle of the resulting coating.[14] A uniform and stable hydrophobic surface indicates a successful deposition. The thickness of the coating can be controlled by the deposition time and precursor concentration, which can be verified using techniques like ellipsometry. The chemical composition and bonding can be validated by FTIR, which should show the polymerization of the allyl groups, and XPS, which will confirm the presence of a silicon-based organic film.[15][16]

Characterization of this compound-Based Hydrophobic Coatings

A thorough characterization of the prepared coatings is essential to understand their properties and performance.

  • Water Contact Angle (WCA) Measurement: This is the most direct method to assess the hydrophobicity of the surface.[7] A goniometer is used to measure the angle between a water droplet and the surface.[14] Both static and dynamic contact angles (advancing and receding) can be measured to understand the surface's water repellency and adhesion properties.[17][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provides information about the chemical bonds present in the coating. For poly(this compound), one would expect to see characteristic peaks corresponding to Si-CH3, C-H, and Si-O-Si bonds. The disappearance or reduction in the intensity of the C=C stretching vibration from the allyl groups can indicate the degree of polymerization.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information.[15] For a DADMS coating, XPS analysis would confirm the presence of silicon, carbon, and oxygen (from the interface with the substrate) and provide information about their chemical bonding environments.

Conclusion and Future Perspectives

This compound is a versatile and effective precursor for the preparation of hydrophobic coatings via plasma polymerization and chemical vapor deposition. These techniques offer distinct advantages and can be tailored to suit various substrates and application requirements. The resulting hydrophobic surfaces have significant potential in diverse fields, including microfluidics, biomedical devices, and self-cleaning materials. Future research may focus on further optimizing the deposition processes to achieve superhydrophobicity and enhance the durability and long-term stability of these coatings in challenging environments. The ability to precisely engineer surface properties at the molecular level using precursors like this compound will continue to drive innovation in materials science and engineering.

References

  • Gelest. Hydrophobic Silane Surface Treatments. [Link]

  • SilcoTek® Corporation. How Do I Know I Have a Water Repelling Coating? [Link]

  • Dmitry's Garage. Exploring the Science Behind Hydrophobic Ceramic Coatings with Contact Angle Measurement. [Link]

  • Advances in Engineering. Influence of type of solvent on development of super hydrophobicity from silane-based solution containing nanoparticles. [Link]

  • MDPI. Functional Silane-Based Nanohybrid Materials for the Development of Hydrophobic and Water-Based Stain Resistant Cotton Fabrics Coatings. [Link]

  • Biolin Scientific. Contact angle measurements on superhydrophobic surfaces in practice. [Link]

  • Nanoscience Instruments. An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. [Link]

  • MDPI. Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. [Link]

  • Wiley Online Library. Plasma polymerization of allyltrimethylsilane with single‐filament dielectric‐barrier discharges—Evidence of cationic surf. [Link]

  • ResearchGate. (PDF) Plasma polymerization of allyltrimethylsilane with single-filament dielectric-barrier discharges-Evidence of cationic surface processes. [Link]

  • AZoM. Creating Superhydrophobic Surfaces with Plasma Treatment. [Link]

  • MDPI. Plasma-Deposited Organosilicon Hydrophobic Coatings on Cellulosic Materials for Wet Packaging Applications. [Link]

  • University of Kiel. mechanisms of plasma polymerization of different silico organic monomers. [Link]

  • Co-Formula. This compound. [Link]

  • MDPI. Control of Polydimethylsiloxane Surface Hydrophobicity by Plasma Polymerized Hexamethyldisilazane Deposition. [Link]

  • MDPI. Synthesis of Polydimethylsiloxane-Modified Polyurethane and the Structure and Properties of Its Antifouling Coatings. [Link]

  • Didar Lab. An omniphobic lubricant-infused coating produced by chemical vapor deposition of hydrophobic organosilanes attenuates clotting on catheter surfaces. [Link]

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  • ResearchGate. (PDF) A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. [Link]

  • SciELO. Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. [Link]

  • Semantic Scholar. Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. [Link]

  • University of Missouri. Polymer Formation in Plasma. [Link]

  • ResearchGate. Synthesis and characterization of polydimethylsiloxane-cured organically modified silicate hybrid coatings | Request PDF. [Link]

  • UCL Discovery. The Chemistry and CVD of Hydrophobic Surfaces. [Link]

  • Google Patents.
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  • Vergason Technology, Inc. Plasma Polymerization:Theory and Practice. [Link]

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  • Semantic Scholar. Dipodal Silanes: Important Tool for Surface Modification to Improve Durability. [Link]

  • Wiley Online Library. One‐Step Synthesis of a Durable and Liquid‐Repellent Poly(dimethylsiloxane) Coating. [Link]

  • PubMed. The use of dynamic surface chemistries to control msc isolation and function. [Link]

  • MDPI. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. [Link]

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Step-by-step guide to Diallyldimethylsilane polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Poly(diallyldimethylsilane)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DADMS) is a non-conjugated diene monomer that undergoes polymerization to form poly(this compound), a polymer featuring a unique backbone structure of repeating five-membered rings containing a silicon atom. This structure imparts valuable properties such as thermal stability and chemical resistance, making the polymer suitable for various applications, including as a precursor to silicon carbide ceramics, in gas separation membranes, and as a component in advanced coatings. This document provides a comprehensive guide for researchers, detailing the primary mechanisms of DADMS polymerization, including radical cyclopolymerization and Ring-Closing Metathesis (RCM) polymerization. Step-by-step protocols, safety considerations, and methods for polymer characterization are presented to ensure reproducible and successful synthesis.

Critical Safety Considerations

Before commencing any experimental work, it is imperative to understand the hazards associated with the reagents. This compound is a highly flammable liquid and vapor that can cause severe skin and eye irritation.[1]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[2][3] Use explosion-proof equipment and ensure all metal parts are grounded to prevent static discharge.[1][4] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a flame-retardant lab coat.[1][2]

  • Storage: Store DADMS in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5] The container should be tightly sealed, and it is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) as it can be moisture-sensitive.[2][5]

  • Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[2]

  • Initiators/Catalysts: Many initiators (e.g., AIBN) and catalysts (e.g., Grubbs' catalyst, Ziegler-Natta catalysts) have their own specific handling requirements and hazards. Always consult the specific Safety Data Sheet (SDS) for each chemical used.

Fundamentals of this compound Polymerization: The Cyclopolymerization Mechanism

Unlike simple mono-olefins, the polymerization of non-conjugated dienes like DADMS proceeds via a distinctive mechanism known as cyclopolymerization. This process involves a sequence of an intermolecular propagation step followed by an intramolecular cyclization step.[6] This "alternating inter-intramolecular propagation" results in a polymer backbone containing cyclic repeating units rather than linear chains with pendant double bonds.[6]

The primary driving force for cyclization is the formation of a thermodynamically stable five- or six-membered ring. In the case of DADMS, the formation of a five-membered ring is kinetically and thermodynamically favored.

G P_radical Growing Polymer Chain (with radical) Intermediate Linear Radical Intermediate P_radical->Intermediate Intermolecular Addition Monomer DADMS Monomer Monomer->Intermediate Cyclized_Radical Cyclized Radical (5-membered ring) Intermediate->Cyclized_Radical Intramolecular Cyclization New_Polymer_Radical Lengthened Polymer Chain (with new radical) Cyclized_Radical->New_Polymer_Radical Intermolecular Addition Next_Monomer Next DADMS Monomer Next_Monomer->New_Polymer_Radical

Caption: General mechanism of cyclopolymerization.

Polymerization Methodologies & Protocols

Several polymerization techniques can be employed to synthesize poly(this compound). The choice of method influences the polymer's molecular weight, polydispersity, and microstructure.

Radical Cyclopolymerization

Radical polymerization is a robust method initiated by the decomposition of a radical initiator, which then propagates through the monomer.[7][8] For diallyl monomers, the propagation is characterized by the cyclization step, which effectively prevents cross-linking and leads to a soluble, linear polymer.[9]

Protocol 1: Radical Polymerization of DADMS using AIBN

Materials and Reagents

Reagent/MaterialPurposeTypical GradeSupplier
This compound (DADMS)Monomer>97%Sigma-Aldrich, Gelest
Azobisisobutyronitrile (AIBN)Radical Initiator98%Sigma-Aldrich
TolueneSolventAnhydrousFisher Scientific
MethanolNon-solvent for PrecipitationACS GradeVWR
Nitrogen or Argon GasInert AtmosphereHigh PurityAirgas

Experimental Workflow

G start Start prep Prepare Schlenk Flask: Add DADMS and Toluene start->prep degas Degas Solution: 3x Freeze-Pump-Thaw Cycles prep->degas initiator Backfill with N2/Ar Add AIBN Initiator degas->initiator react Heat Reaction Mixture (e.g., 70°C for 24h) initiator->react cool Cool to Room Temp. Expose to Air react->cool precipitate Precipitate Polymer: Pour solution into excess Methanol cool->precipitate isolate Isolate Polymer: Filter or Decant precipitate->isolate dry Dry Polymer: Vacuum Oven at 40-50°C isolate->dry end Characterize Polymer dry->end

Caption: Workflow for radical polymerization of DADMS.

Step-by-Step Procedure:

  • Monomer Purification: this compound should be passed through a short column of basic alumina to remove any inhibitors and impurities.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified DADMS (e.g., 5.0 g, 35.6 mmol) and anhydrous toluene (e.g., 20 mL).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiator Addition: Backfill the flask with an inert gas (N₂ or Ar). Under a positive pressure of inert gas, add the radical initiator AIBN (e.g., 0.058 g, 0.35 mmol, 1 mol% relative to monomer).

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 24 hours. The solution will become noticeably more viscous.

  • Termination & Isolation: Cool the reaction vessel to room temperature and expose the contents to air to quench any remaining radicals. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously. The polymer will precipitate as a white solid or viscous oil.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a good solvent (e.g., toluene, THF) and re-precipitate into methanol to further purify it. Repeat this step 2-3 times.

  • Drying: Collect the purified polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Ring-Closing Metathesis (RCM) Polymerization

Ring-Closing Metathesis is a powerful reaction that utilizes transition metal catalysts, most notably those based on Ruthenium (Grubbs' catalysts), to form cyclic alkenes.[10][11] While typically used for intramolecular cyclization, under the right conditions, it can be adapted for the cyclopolymerization of dienes. The mechanism involves the formation of a metallacyclobutane intermediate.[11] The key advantage of RCM is its high functional group tolerance and milder reaction conditions compared to other methods.

Protocol 2: RCM Cyclopolymerization of DADMS

Materials and Reagents

Reagent/MaterialPurposeTypical GradeSupplier
This compound (DADMS)Monomer>97%Sigma-Aldrich, Gelest
Grubbs' 2nd Gen. CatalystMetathesis Catalyst>97%Sigma-Aldrich, Materia
Dichloromethane (DCM)SolventAnhydrous, DegassedFisher Scientific
Ethyl Vinyl EtherQuenching Agent99%Sigma-Aldrich
Nitrogen or Argon GasInert AtmosphereHigh PurityAirgas

Experimental Workflow

G start Start prep Prepare Schlenk Flask: Add DADMS and Anhydrous DCM start->prep degas Degas Solution: Sparge with Argon for 30 min prep->degas catalyst Prepare Catalyst Solution (Grubbs' Cat. in DCM) degas->catalyst react Add Catalyst to Monomer Solution Stir at RT under Argon catalyst->react monitor Monitor Reaction Progress (e.g., by NMR or GPC) react->monitor quench Quench Reaction: Add Ethyl Vinyl Ether monitor->quench precipitate Precipitate Polymer: Pour solution into excess Methanol quench->precipitate dry Dry Polymer: Vacuum Oven at 40°C precipitate->dry end Characterize Polymer dry->end

Caption: Workflow for RCM polymerization of DADMS.

Step-by-Step Procedure:

  • Monomer & Solvent Preparation: Use freshly purified DADMS (as in Protocol 1). The solvent (DCM) must be anhydrous and thoroughly degassed by sparging with argon for at least 30 minutes. All manipulations should be performed under an inert atmosphere using Schlenk line or glovebox techniques.

  • Reaction Setup: In a Schlenk flask, dissolve the purified DADMS (e.g., 1.0 g, 7.1 mmol) in anhydrous, degassed DCM (concentration is key, start with ~0.5 M).

  • Catalyst Addition: In a separate vial inside a glovebox, weigh Grubbs' 2nd Generation catalyst (e.g., 30 mg, 0.035 mmol, 0.5 mol%) and dissolve it in a small amount of degassed DCM.

  • Polymerization: Using a gas-tight syringe, add the catalyst solution to the stirring monomer solution. The reaction is typically run at room temperature. The progress can be monitored by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of the vinyl protons.

  • Termination: Once the desired conversion is reached (e.g., after 12-24 hours), terminate the reaction by adding a few drops of ethyl vinyl ether, which deactivates the catalyst. Stir for 30 minutes.

  • Isolation and Purification: Concentrate the solution under reduced pressure and then precipitate the polymer into cold methanol, as described in Protocol 1.

  • Drying: Collect the polymer and dry it under vacuum to a constant weight.

Other Polymerization Methods
  • Ziegler-Natta Polymerization: This method uses a heterogeneous catalyst system, typically a transition metal halide (e.g., TiCl₄) with an organoaluminum cocatalyst (e.g., triethylaluminum).[12][13] It is highly effective for α-olefins and can produce stereoregular polymers.[13] While applicable to DADMS, the catalyst's sensitivity to moisture and functional groups requires stringent reaction conditions.[14]

  • Cationic Polymerization: Initiated by strong acids or Lewis acids, this method proceeds through a cationic chain end.[15][16] For DADMS, this route is less common due to potential side reactions but has been explored for related silicon-containing monomers.[17][18]

Characterization of Poly(this compound)

Proper characterization is essential to confirm the successful synthesis of the target polymer and to determine its properties.

Summary of Characterization Techniques

TechniqueInformation ObtainedExpected Results for Poly(this compound)
¹H NMR Polymer structure, confirmation of cyclizationDisappearance of monomer vinyl protons (~4.8 and 5.7 ppm). Appearance of broad polymer backbone signals (~0.5-2.0 ppm) and Si-CH₃ singlet (~0.0 ppm).[19]
¹³C NMR Detailed polymer microstructureSignals corresponding to the cyclic repeating unit's carbon atoms.
²⁹Si NMR Silicon environment in the backboneA characteristic shift confirming the silicon atom's incorporation into the polymer backbone.[20][21]
GPC/SEC Molecular weight (Mₙ, Mₙ) and Polydispersity Index (PDI)Provides quantitative data on the size distribution of the polymer chains.[22]
FTIR Functional groupsAbsence of C=C stretching (~1640 cm⁻¹). Presence of Si-C stretching (~1250 and 800 cm⁻¹).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Polymer Yield - Presence of oxygen or moisture (inhibitors).- Inactive initiator/catalyst.- Incorrect temperature.- Ensure rigorous degassing and use of anhydrous solvents.- Use fresh, properly stored initiator/catalyst.- Verify reaction temperature.
Low Molecular Weight - High initiator/catalyst concentration.- Presence of chain transfer agents.- High reaction temperature.- Decrease the initiator/catalyst to monomer ratio.- Purify monomer and solvent to remove impurities.- Lower the polymerization temperature if possible.
Broad Polydispersity (PDI > 2.5) - Chain transfer reactions.- Non-uniform initiation.- Multiple active species (in RCM).- Purify reagents thoroughly.- Ensure rapid and uniform mixing of the initiator.- For RCM, consider a more well-defined catalyst.
Insoluble Gel Formation (Cross-linking) - Incomplete cyclization.- High monomer concentration.- Dilute the reaction mixture to favor intramolecular cyclization over intermolecular propagation.- Choose conditions that promote a high rate of cyclization.

References

  • Gelest, Inc. (2015). ALLYLDIMETHYLSILANE, 95% Safety Data Sheet. [Link]

  • Gelest, Inc. (2015). DIMETHYLSILANE Safety Data Sheet. [Link]

  • Marvel, C. S., & Woolford, R. G. (1960). The Formation of a Cyclic Recurring Unit in the Polymerization of this compound. The Journal of Organic Chemistry, 25(9), 1641–1643. [Link]

  • Friedrich, J., et al. (2023). Plasma polymerization of allyltrimethylsilane with single-filament dielectric-barrier discharges—Evidence of cationic surface polymerization. Plasma Processes and Polymers. [Link]

  • D'Amelia, R. P., et al. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry, 7(1), 5-13. [Link]

  • Yang, H., & Vaultier, M. (2002). A New Approach to Inducing Silicon Tethered Ring-closing Metathesis Reactions. Chemical Research in Chinese Universities, 18(4), 414-418. [Link]

  • Wang, Z., et al. (2021). One-Step Synthesis of a Durable and Liquid-Repellent Poly(dimethylsiloxane) Coating. ACS Applied Materials & Interfaces. [Link]

  • Topwin. (2022). Polydimethylsiloxane Properties & Application. [Link]

  • Co-Formula. (Date not available). This compound. [Link]

  • Wikipedia. (Date not available). Ziegler–Natta catalyst. [Link]

  • SciELO. (Date not available). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. [Link]

  • NOBLE CHEMISTRY. (2022). Mechanism Of Zeigler - Natta Polymerization. [Link]

  • Intertek. (Date not available). GPC-NMR Analysis for Polymer Characterisation. [Link]

  • E3S Web of Conferences. (Date not available). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. [Link]

  • Organic Chemistry Portal. (Date not available). Ring Closing Metathesis (RCM). [Link]

  • Wikipedia. (Date not available). Ring-closing metathesis. [Link]

  • Chemistry LibreTexts. (2024). Stereochemistry of Polymerization - Ziegler-Natta Catalysts. [Link]

  • National Institutes of Health (NIH). (Date not available). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products. [Link]

  • ResearchGate. (2011). Lewis acid mediated polymerization of poly(dimethylsiloxane) polymers. [Link]

  • ResearchGate. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. [Link]

  • ResearchGate. (Date not available). Ring-closing metathesis (RCM) of diethyl diallyl malonate. [Link]

  • Chemistry LibreTexts. (2022). Ziegler-Natta Polymerization. [Link]

  • National Institutes of Health (NIH). (Date not available). This compound PubChem Entry. [Link]

  • ResearchGate. (Date not available). H-1/C-13/Si-29 triple resonance 3D NMR study of poly(dimethylsiloxane) MD3MH. [Link]

  • Indian Academy of Sciences. (Date not available). Ziegler–Natta Polymerization and the Remaining Challenges. [Link]

  • YouTube. (2024). Polymer Chemistry: Understanding Radical Polymerization. [Link]

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  • YouTube. (2023). Radical Polymerization; Radical Reactions in Synthesis. [Link]

  • MDPI. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. [Link]

  • MDPI. (2024). Poly(Diallyldimethylammonium Chloride): Versatile Applications and Toxicity. [Link]

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Troubleshooting & Optimization

Technical Support Center: Diallyldimethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the polymerization of diallyldimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of poly(this compound). As your Senior Application Scientist, I have structured this guide to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental endeavors.

I. Critical Prerequisite: Monomer Purity

The success of this compound polymerization is profoundly influenced by the purity of the monomer. Impurities can act as inhibitors or chain-transfer agents, leading to low molecular weight polymers, broad polydispersity, or complete inhibition of the reaction.

Frequently Asked Question:

  • Q: My polymerization is failing or yielding unsatisfactory results. Could monomer purity be the issue?

    • A: Absolutely. Commercial this compound may contain impurities from its synthesis, such as allyl chloride, or from storage, such as hydroperoxides formed by exposure to air. It is highly recommended to purify the monomer before use.

Troubleshooting Monomer Purity:

Problem Potential Cause (Impurity) Recommended Action
Low Molecular Weight Water, alcohols, or other protic impuritiesDry the monomer over a suitable drying agent (e.g., CaH₂) followed by distillation.
Inconsistent Polymerization Oxygen/PeroxidesDegas the monomer using freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar).
Inhibition of Polymerization Residual catalyst from monomer synthesisPass the monomer through a column of activated alumina or silica gel.

Detailed Protocol for Monomer Purification:

  • Drying: Stir the this compound monomer over calcium hydride (CaH₂) overnight under an inert atmosphere (N₂ or Ar).

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Vacuum Distillation: Distill the dried and degassed monomer under reduced pressure.[1] Collect the fraction that boils at the correct temperature and pressure. Store the purified monomer under an inert atmosphere and protect it from light.

II. Free-Radical Polymerization of this compound

Free-radical polymerization is a common method for polymerizing this compound. However, achieving high molecular weight polymers can be challenging due to the propensity for chain transfer reactions involving the allylic protons.

Experimental Workflow for Free-Radical Polymerization:

A Monomer Purification B Reaction Setup (Inert Atmosphere) A->B C Addition of Monomer and Solvent B->C D Degassing of Reaction Mixture C->D E Addition of Initiator (e.g., AIBN) D->E F Polymerization at Elevated Temperature E->F G Precipitation and Purification F->G H Drying and Characterization G->H

Caption: Workflow for free-radical polymerization of this compound.

Detailed Protocol for Free-Radical Polymerization:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.

  • Charging the Flask: To the flask, add purified this compound and an appropriate anhydrous solvent (e.g., toluene or benzene). A typical monomer concentration is 1-2 M.

  • Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes or by performing three freeze-pump-thaw cycles.[2]

  • Initiator Addition: In a separate flask, dissolve the initiator (e.g., AIBN or benzoyl peroxide) in a small amount of the reaction solvent. The initiator concentration typically ranges from 0.1 to 1 mol% relative to the monomer.[2][3] A lower initiator concentration generally leads to higher molecular weight polymers, but may require longer reaction times.[2][4]

  • Polymerization: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C for AIBN).[2] Add the initiator solution via syringe. Allow the reaction to proceed for a predetermined time (e.g., 24 hours).[2]

  • Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.[5]

  • Purification: Collect the polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the polymer under vacuum to a constant weight.

Troubleshooting Guide for Free-Radical Polymerization:

  • Q: My polymerization results in a low molecular weight polymer. What are the common causes and how can I fix it?

    • A: Low molecular weight is a frequent challenge in the free-radical polymerization of allylic monomers due to degradative chain transfer.[6] Here’s how to troubleshoot:

      • High Initiator Concentration: A high concentration of initiator leads to a larger number of polymer chains being initiated simultaneously, resulting in shorter chains.[7]

        • Solution: Decrease the initiator concentration.[4]

      • Chain Transfer: Chain transfer to monomer, solvent, or impurities can terminate growing chains prematurely.

        • Solution: Ensure high monomer purity. Choose a solvent with a low chain transfer constant (e.g., benzene or toluene).

      • High Reaction Temperature: Higher temperatures can increase the rate of chain transfer reactions.

        • Solution: Lower the reaction temperature and use a low-temperature initiator if necessary.

  • Q: The polydispersity index (PDI) of my polymer is very high. How can I achieve a narrower molecular weight distribution?

    • A: High PDI is often a consequence of chain transfer reactions and variations in the termination rate.

      • Solution: In addition to the solutions for low molecular weight, consider using a controlled radical polymerization technique such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which can provide better control over the polymerization process.

III. Ziegler-Natta Polymerization of this compound

Experimental Workflow for Ziegler-Natta Polymerization:

A Catalyst Preparation (e.g., TiCl4/AlEt3) B Reaction Setup (Inert Atmosphere) A->B C Introduction of Solvent and Monomer B->C D Addition of Co-catalyst (AlEt3) C->D E Addition of Catalyst (TiCl4) D->E F Polymerization at Controlled Temperature E->F G Quenching and Polymer Isolation F->G H Purification and Drying G->H A This compound B Intramolecular RCM A->B D Intermolecular Polymerization (ADMET) A->D C Cyclic Monomer B->C F Ring-Opening Metathesis Polymerization (ROMP) C->F E Linear Oligomers/Polymers D->E G High Molecular Weight Polymer F->G

Caption: Competing pathways in the metathesis of this compound.

General Protocol for RCM Reactions:

  • Reaction Setup: Use standard inert atmosphere techniques (Schlenk line or glovebox). Anhydrous, deoxygenated solvents (e.g., dichloromethane or toluene) are essential.

  • Procedure: Dissolve the this compound in the chosen solvent. Add the Grubbs or Hoveyda-Grubbs catalyst (typically 0.1-5 mol%). [10]The reaction is often run at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction can be monitored by TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, the catalyst can be removed by chromatography or by using a scavenger. The product is then isolated.

Troubleshooting Guide for RCM:

  • Q: My RCM reaction is producing a mixture of oligomers/polymers instead of the desired cyclic product. How can I favor cyclization?

    • A: The formation of linear oligomers or polymers via acyclic diene metathesis (ADMET) is a common competing reaction. [10] * High Concentration: High substrate concentrations favor intermolecular reactions.

      • Solution: Employ high dilution conditions (typically <0.05 M) to favor the intramolecular cyclization. This can be achieved by slow addition of the substrate to the catalyst solution.
      • Catalyst Choice: The choice of catalyst can influence the outcome.

        • Solution: Screen different generations of Grubbs or Hoveyda-Grubbs catalysts.

  • Q: I am observing olefin isomerization as a side reaction. How can this be suppressed?

    • A: Olefin isomerization is often caused by the formation of ruthenium hydride species from catalyst decomposition. [10] * Solution: Additives such as 1,4-benzoquinone or phenol can suppress isomerization. [10]Running the reaction at lower temperatures can also help.

V. Polymer Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum of poly(this compound) will show broad signals corresponding to the polymer backbone. The disappearance of the sharp vinyl proton signals from the monomer is a key indicator of polymerization.

  • ¹³C NMR: Provides information about the microstructure of the polymer.

  • ²⁹Si NMR: Useful for characterizing the silicon backbone of the polymer. [11] Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

GPC/SEC is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer. [12][13]

  • Common Issues in GPC/SEC of Polysiloxanes:

    • Solvent Choice: Polydimethylsiloxane and related polymers can be challenging to analyze in common GPC solvents like THF due to their refractive index being close to that of the solvent, leading to poor detector response. Toluene is often a better choice. [14] * Column Interactions: Ensure that there are no unwanted interactions between the polymer and the column packing material.

VI. Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. It is a flammable liquid and vapor. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Initiators and Catalysts: Many initiators (e.g., peroxides) are thermally unstable and can be explosive. Ziegler-Natta catalysts and their components are pyrophoric and react violently with water and air. Handle with extreme care under an inert atmosphere.

  • Solvents: Use flammable solvents in a fume hood away from ignition sources.

This technical support center provides a foundation for troubleshooting and optimizing the polymerization of this compound. Remember that each experimental system is unique, and empirical optimization is often necessary to achieve the desired results.

References

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. Available from: [Link]

  • Chumeka, W., et al. (2012). COMPARISON OF ACTIVITY OF ZIEGLER-NATTA CATALYSTS. The 4th International Thai Institute of Chemical Engineering and Applied Chemistry Conference (ITIChE 2012).
  • National Institutes of Health. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Available from: [Link]

  • ResearchGate. (n.d.). 29 Si NMR spectra between (top) poly[(S...]. Available from: [Link]

  • ResearchGate. (n.d.). 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium) chloride and.... Available from: [Link]

  • ResearchGate. (n.d.). 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium) chloride and.... Available from: [Link]

  • ResearchGate. (2009). Synthesis of a TiCl4 Ziegler-Natta Catalyst Supported on Spherical MgCl2 · nEtOH for the Polymerization of Ethylene and Propylene. Available from: [Link]

  • ResearchGate. (2003). Comparitive studies of poly(dimethyl siloxanes) using automated GPC-MALDI-TOF and on-line GPC-ESI-TOF MS. Available from: [Link]

  • ResearchGate. (2016). Influence of the monomer-to-initiator molar ratio on the.... Available from: [Link]

  • Wikipedia. (n.d.). Ziegler–Natta catalyst. Available from: [Link]

  • Slideshare. (2016). Zeigler-Natta Catalyst. Available from: [Link]

  • ResearchGate. (2021). Ziegler-Natta Catalyst Preparation Process: Influential Parameters on Particles Morphology and Activity of Catalyst in Propylene Polymerization. Available from: [Link]

  • National Institutes of Health. (2017). Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction. Available from: [Link]

  • BYJU'S. (n.d.). Preparation Of Ziegler-Natta Catalyst. Available from: [Link]

  • Semantic Scholar. (2016). Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with. Available from: [Link]

  • ResearchGate. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism and the influence of solvent. Available from: [Link]

  • Agilent. (n.d.). ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Synthesis by Free Radical Polymerization and Properties of BN-Polystyrene and BN-Poly(vinylbiphenyl). Available from: [Link]

  • ResearchGate. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. Available from: [Link]

  • Chemistry LibreTexts. (2023). 14.4.1: Ziegler-Natta Polymerizations. Available from: [Link]

  • National Institutes of Health. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available from: [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Synthesis of Ziegler-Natta Catalyst using Malaysian Ilmenite Derived TiCl4 via Recrystallization Method: A Statistical Approach. Available from: [Link]

  • ResearchGate. (2000). Solution properties of poly(dimethyl siloxane). Available from: [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Available from: [Link]

  • National Institutes of Health. (2021). Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. Available from: [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Available from: [Link]

  • MDPI. (2019). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Available from: [Link]

  • Redalyc. (2009). HOMOPOLYMERIZATION OF POLY(DIMETHYLSILOXANE) MACROMONOMERS VIA FREE RADICAL POLYMERIZATION. Available from: [Link]

  • PubMed. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available from: [Link]

  • Indian Academy of Sciences. (2017). Ziegler–Natta Polymerization and the Remaining Challenges. Available from: [Link]

  • MDPI. (2023). Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone. Available from: [Link]

  • E3S Web of Conferences. (2019). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. Available from: [Link]

Sources

Technical Support Center: Diallyldimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallyldimethylsilane (DMDAS) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile monomer and to effectively troubleshoot common issues, particularly the prevention of premature gelation. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (DMDAS) is an organosilane molecule with two allyl groups attached to a central silicon atom, which also bears two methyl groups.[1] This bifunctional nature makes it a valuable monomer and cross-linking agent in polymer synthesis. Its primary applications include its use as an intermediate in the manufacturing of various silicone compounds and pharmaceuticals.[2]

Q2: What is gelation and why is it a concern in this compound reactions?

A2: Gelation is the formation of a three-dimensional, cross-linked polymer network from a solution of monomers, resulting in a substance that does not flow. In this compound reactions, premature or uncontrolled gelation is a significant concern because it can lead to a failed synthesis, rendering the product unusable. The two allyl groups on each DMDAS molecule provide sites for cross-linking between polymer chains, which, if not properly controlled, can rapidly lead to an insoluble gel.

Q3: What are the primary reaction pathways that can lead to gelation with this compound?

A3: Gelation in this compound reactions primarily occurs through two mechanisms:

  • Uncontrolled Free-Radical Polymerization: The allyl double bonds can undergo polymerization initiated by free radicals. If both allyl groups on a single monomer unit participate in the polymerization of different chains, a cross-link is formed.[3]

  • Side Reactions in Hydrosilylation: In hydrosilylation reactions, where a Si-H bond is added across a C=C double bond, various side reactions can occur, including isomerization of the allyl group and dehydrogenative silylation, which can lead to cross-linking.[4][5]

Troubleshooting Guide: Preventing Gelation

This guide provides a systematic approach to diagnosing and resolving premature gelation in your this compound reactions.

Issue 1: Spontaneous Polymerization During Storage

Symptoms:

  • Increased viscosity of the monomer over time.

  • Presence of solid particles or a gel-like consistency in the monomer container.

Root Causes & Solutions:

Root Cause Explanation Preventative & Corrective Actions
Exposure to Light & Heat UV light and elevated temperatures can generate free radicals, initiating spontaneous polymerization.Storage: Store this compound in a cool, dark, and well-ventilated place, preferably in an opaque container.[6]
Oxygen Exposure While oxygen can sometimes act as an inhibitor, it can also participate in the formation of peroxides, which are potent radical initiators.Handling: Handle the monomer under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
Contamination Contaminants such as peroxides, dust, or metal ions can act as initiators for polymerization.Purity: Use high-purity this compound and ensure all glassware and equipment are scrupulously clean and dry.
Issue 2: Gelation During Free-Radical Polymerization

Symptoms:

  • Rapid, uncontrolled increase in viscosity during the reaction.

  • Formation of an insoluble gel before reaching the desired molecular weight or conversion.

Root Causes & Solutions:

Root Cause Explanation Preventative & Corrective Actions
High Monomer Concentration Higher monomer concentrations increase the probability of intermolecular cross-linking reactions.Concentration Control: Conduct the polymerization at a lower monomer concentration. This favors intramolecular cyclization (cyclopolymerization) over intermolecular cross-linking.[7]
High Initiator Concentration A high concentration of free radicals can lead to a rapid and uncontrolled polymerization rate, promoting cross-linking.Initiator Optimization: Reduce the initiator concentration to control the rate of polymerization.[8]
Elevated Temperature Higher temperatures increase the rate of polymerization and can lead to a loss of control over the reaction.Temperature Management: Maintain a consistent and controlled reaction temperature. Consider initiating the reaction at a lower temperature.
Issue 3: Gelation During Hydrosilylation Reactions

Symptoms:

  • The reaction mixture becomes viscous and gels upon addition of the catalyst.

  • The product is an insoluble solid instead of the desired soluble polymer.

Root Causes & Solutions:

Root Cause Explanation Preventative & Corrective Actions
Catalyst Activity Too High Highly active platinum catalysts can promote side reactions that lead to cross-linking.Catalyst Choice & Inhibitors: Use a less reactive catalyst or add an inhibitor to the reaction mixture. Common inhibitors for platinum-catalyzed hydrosilylation include compounds with electron-withdrawing groups like maleates and fumarates.[9]
Incorrect Stoichiometry An imbalance in the ratio of Si-H to allyl groups can leave unreacted functionalities that can participate in side reactions.Stoichiometric Control: Carefully control the stoichiometry of the reactants to ensure complete conversion of the desired functional groups.[10]
Presence of Water Water can react with hydrosilanes in the presence of a platinum catalyst, generating hydrogen gas and potentially leading to side reactions.[2]Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried and the reaction is carried out under anhydrous conditions.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired cyclopolymerization pathway versus the undesired cross-linking pathway.

G cluster_0 Desired Cyclopolymerization cluster_1 Undesired Cross-linking DMDAS_Monomer This compound Monomer Propagating_Radical_1 Propagating Radical (Intramolecular Cyclization) DMDAS_Monomer->Propagating_Radical_1 Initiation Linear_Polymer Linear Polymer with Cyclic Units Propagating_Radical_1->Linear_Polymer Propagation DMDAS_Monomer_2 This compound Monomer Propagating_Radical_2 Propagating Radical (Intermolecular Reaction) DMDAS_Monomer_2->Propagating_Radical_2 Initiation Cross_Linked_Network Cross-Linked Network (Gel) Propagating_Radical_2->Cross_Linked_Network Cross-linking

Caption: Competing reaction pathways in the free-radical polymerization of this compound.

Experimental Protocols

Protocol 1: Controlled Free-Radical Cyclopolymerization of this compound

This protocol is designed to favor the formation of a soluble, linear polymer with cyclic repeating units by promoting intramolecular cyclization over intermolecular cross-linking.

Materials:

  • This compound (high purity, inhibitor removed if present)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Free-radical initiator (e.g., AIBN, benzoyl peroxide)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for polymerization

Procedure:

  • Purification: If the this compound monomer contains an inhibitor, pass it through a column of activated basic alumina to remove it.

  • Reaction Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet.

  • Monomer Dilution: Under an inert atmosphere, add the desired amount of anhydrous solvent to the reaction flask. Then, add the this compound monomer to achieve a low concentration (e.g., 0.5-1.0 M).

  • Initiator Addition: In a separate flask, dissolve the initiator in a small amount of the anhydrous solvent.

  • Reaction Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 60-80 °C for AIBN). Once the temperature is stable, add the initiator solution dropwise to the reaction flask.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity periodically.

  • Termination and Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Protocol 2: Monitoring Gelation Using Rheology

Rheological measurements are a powerful tool for monitoring the progression of polymerization and detecting the onset of gelation.

Instrumentation:

  • Rotational rheometer with parallel plate geometry

Procedure:

  • Sample Preparation: Prepare the reaction mixture (monomer, solvent, initiator/catalyst) at a low temperature to prevent premature reaction.

  • Loading: Quickly load the sample onto the pre-heated rheometer plate.

  • Measurement: Perform a time sweep experiment at a constant temperature and frequency. Monitor the storage modulus (G') and loss modulus (G'').

  • Gel Point Determination: The gel point is typically identified as the crossover point where G' = G''.[11] A rapid increase in both moduli indicates the formation of a network structure.

G Start Reaction Start (Liquid State) Viscosity_Increase Viscosity Increases Start->Viscosity_Increase Polymerization/Cross-linking Begins Gel_Point Gel Point (G' = G'') Viscosity_Increase->Gel_Point Formation of Infinite Network Network_Formation Network Formation (Solid-like) Gel_Point->Network_Formation Further Cross-linking End Cured Material Network_Formation->End

Caption: Rheological progression of a gelling system.

Analytical Techniques for Cross-link Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly multi-quantum (MQ) NMR, is a powerful non-destructive technique for quantifying cross-link density.[12][13] It provides information on the molecular mobility of polymer chains, which is restricted at cross-linking points. By analyzing the residual dipolar coupling, the average molecular weight between cross-links can be determined.[14] Solution-state 1H NMR can be used to determine the degree of conversion of vinyl groups, which can indirectly indicate the extent of cross-linking.[15]

Swelling Studies: The degree of cross-linking can be estimated by measuring the swelling of the polymer network in a good solvent. The Flory-Rehner equation relates the swelling ratio to the cross-link density.[16] This is a classical and widely used method, though it is an indirect measurement.

References

  • Marciniec, B. (Ed.). (2015). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Kamrani, S. N., Barati, A., & Joshaghani, M. (2019). Side reactions along with hydrosilylation reaction. ResearchGate. [Link]

  • Kokalj, T., Maver, U., & Bele, M. (2014). In situ Rheological Characterization of Poly(Dimethylsiloxane)-Containing Sol-Gel Protective Coatings. Annual Transactions of the Nordic Rheology Society, 22. [Link]

  • Cazaux, F., Mignard, D., Tassaing, T., & de Givenchy, E. T. (2018). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. Reaction Chemistry & Engineering, 3(5), 757-766. [Link]

  • Lestel, L., Cheradame, H., & Boileau, S. (1990). Crosslinking of polyether networks by hydrosilylation and related side reactions. Polymer, 31(7), 1154-1158. [Link]

  • Zatorski, J. M., Parker, E., Ellena, J. F., & Pompano, R. R. (2020). Quantifying Crosslinking Density of Photopolymerized Hydrogels with NMR. Biomaterials Science, 8(23), 6646-6655. [Link]

  • Al-Shammari, E. A. (2015). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRESS OF DENTAL COMPOSITE. CORE. [Link]

  • Cianga, I., & Yagci, Y. (2003). Cyclopolymerization mechanism for difunctional monomers. In Encyclopedia of Polymer Science and Technology. [Link]

  • Cazaux, F., Mignard, D., Tassaing, T., & de Givenchy, E. T. (2018). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. Reaction Chemistry & Engineering, 3(5), 757-766. [Link]

  • Bandyopadhyay, S., De, P. P., Tripathy, D. K., & De, S. K. (2000). Correlation of crosslink densities using solid state NMR and conventional techniques in peroxide-crosslinked EPDM rubber. Polymer, 41(6), 2029-2034. [Link]

  • Pajonk, G. M., & Elaloui, E. (2000). Evolution of rheological properties and local structure during gelation of siloxane-polymethylmethacrylate hybrid materials. Journal of Non-Crystalline Solids, 275(1-2), 88-97. [Link]

  • Kim, J. H., & Lee, S. H. (2021). Recent Advances in Quantitative Crosslinking Density Analysis of Elastomers Using Multi-Quantum Solid-State Nuclear Magnetic Resonance. Polymers, 13(21), 3788. [Link]

  • Lee, B. F., Kade, M. J., Chute, J. A., Kramer, E. J., & Hawker, C. J. (2017). Careful investigation of the hydrosilylation of olefins at poly (ethylene glycol) chain ends and development of a new silyl hydride to avoid side reactions. Journal of Polymer Science Part A: Polymer Chemistry, 55(18), 3026-3033. [Link]

  • Furuya, T., & Uneyama, T. (2023). Molecular simulation of polymer gels synthesized by free radical copolymerization: Effects of concentrations and reaction rates on structure and mechanical properties. Journal of Polymer Science, 61(10), 1017-1029. [Link]

  • Co-Formula. (n.d.). This compound. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

  • TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. [Link]

  • Goussé, C., Lestel, L., & Boileau, S. (2002). Influence of Interfaces on the Rates of Crosslinking in Poly(dimethyl siloxane) Coatings. Langmuir, 18(5), 1835-1840. [Link]

  • Wikipedia. (2023, October 27). Polymerisation inhibitor. [Link]

  • Valentini, M., & Peruzzo, P. J. (2016). Study of polymer crosslink density by time domain NMR spectroscopy. Bicocca. [Link]

  • Quinteros, C. A., Rojas, M. A., & Müller, A. J. (2009). Controlled synthesis of poly (dimethylsiloxane) homopolymers using high‐vacuum anionic polymerization techniques. Journal of Polymer Science Part A: Polymer Chemistry, 47(18), 4774-4783. [Link]

  • Lee, J. S., & Park, C. W. (2002). Rheological analysis of the gelation behavior of tetraethylorthosilane/vinyltriethoxysilane hybrid solutions. Korean Journal of Chemical Engineering, 19(5), 834-840. [Link]

  • Husseman, M., Malmström, E. E., McNamara, M., Mate, M., Mecerreyes, D., Benoit, D. G., ... & Hawker, C. J. (1999). Controlled Synthesis of Polymer Brushes by “Living” Free Radical Polymerization Techniques. Macromolecules, 32(5), 1424-1431. [Link]

  • Malkin, A. Y. (2020). Rheology of Gels and Yielding Liquids. Polymers, 12(9), 1934. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Shishova, M. A., Shilov, A. A., & Golubev, V. B. (2015). Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer. Russian Journal of Applied Chemistry, 88(10), 1735-1740. [Link]

  • El-Hag, A. M., & Eissa, A. A. F. (2017). Role of cross-linking process on the performance of PMMA. MOJ Polym Sci, 1(4), 112-117. [Link]

  • Dauletov, Y., Bekturganova, G., & Bektashi, N. (2018). Radical Polymerization and Kinetics of N, N-diallyl-N, N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. Fibers and Polymers, 19(10), 2021-2027. [Link]

  • Chemistry For Everyone. (2023, August 15). How Does PDMS Crosslinking Work? [Video]. YouTube. [Link]

  • Quinteros, C. A., Rojas, M. A., & Müller, A. J. (2009). Controlled synthesis of poly (dimethylsiloxane) homopolymers using high‐vacuum anionic polymerization techniques. Journal of Polymer Science Part A: Polymer Chemistry, 47(18), 4774-4783. [Link]

  • Fanse, A., Kelly, A., & Kipping, T. (2021). Impact of polymer crosslinking on release mechanisms from long-acting levonorgestrel intrauterine systems. Journal of Controlled Release, 337, 333-345. [Link]

  • sonny -. (2015, November 4). free radical polymerization [Video]. YouTube. [Link]

  • Matyjaszewski, K. (n.d.). Controlled Radical Polymerization. Carnegie Mellon University. [Link]

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  • El-Hag, A. M., & Eissa, A. A. F. (2017). Role of cross-linking process on the performance of PMMA. MOJ Polym Sci, 1(4), 112-117. [Link]

  • Liu, Y., Zhang, Y., & Lu, Z. (2023). Development of a radical polymerization algorithm for molecular dynamics simulations of antifreezing hydrogels with double-network structures. npj Computational Materials, 9(1), 1-11. [Link]

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Technical Support Center: Optimizing Catalyst Concentration for Diallyldimethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Diallyldimethylsilane (DADMS). This guide is designed for researchers, scientists, and drug development professionals who are working with or plan to work with this versatile monomer. As a divinyl monomer, DADMS presents unique challenges and opportunities, primarily centered on controlling the competition between desired intramolecular cyclization and undesired intermolecular cross-linking. Catalyst selection and concentration are the most critical parameters in navigating this landscape. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build a robust experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the polymerization of DADMS. For each issue, we diagnose potential causes and provide actionable solutions grounded in polymerization kinetics and catalyst chemistry.

Q1: My polymerization resulted in a very low yield or failed to initiate. What went wrong?

A1: Low or no polymer yield is one of the most common yet frustrating issues. The root cause almost always traces back to the deactivation of the catalyst's active sites by impurities.

Core Causality: Transition metal catalysts, particularly Ziegler-Natta and metallocene types, are highly electrophilic and oxophilic.[1][2] They are readily "poisoned" by Lewis basic compounds like water, oxygen, alcohols, or other polar functional groups, which can coordinate irreversibly to the metal center, rendering it inactive.[1][3]

Troubleshooting Steps & Solutions:

  • Verify Monomer and Solvent Purity:

    • Problem: Commercial DADMS can contain inhibitors or hydrolysis byproducts like allyl alcohol.[4] Solvents may contain dissolved water and oxygen.

    • Solution: Purify the DADMS monomer immediately before use by distillation over a suitable drying agent, such as calcium hydride (CaH₂). Solvents must be rigorously dried and deoxygenated using a solvent purification system or by distillation over appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, CaH₂ for alkanes) followed by sparging with high-purity argon or nitrogen.

  • Ensure an Inert Atmosphere:

    • Problem: Even brief exposure to air can introduce enough oxygen and moisture to deactivate a significant portion of the catalyst.

    • Solution: All polymerization steps—from reagent transfer to the reaction itself—must be conducted under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.

  • Check Catalyst/Co-catalyst Integrity and Ratio:

    • Problem: The co-catalyst (e.g., triethylaluminum [TEAL] or methylaluminoxane [MAO]) serves to activate the precatalyst and scavenge residual impurities.[5][6] An incorrect ratio or degraded co-catalyst can lead to incomplete activation.

    • Solution: Use fresh, properly stored co-catalyst. The optimal co-catalyst to catalyst ratio (e.g., Al/Ti mole ratio) is critical; for Ziegler-Natta systems, this can range from 100 to 500 or higher.[7] A low ratio may not be sufficient to scavenge impurities and fully activate the catalyst, while an excessively high ratio can sometimes lead to catalyst over-reduction and decreased activity.[7]

Q2: The resulting polymer has a very broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?

A2: A high Polydispersity Index (PDI = Mw/Mn) indicates a lack of control over the polymerization, often stemming from the nature of the catalyst's active sites or inconsistent reaction conditions.

Core Causality:

  • Multiple Active Sites: Heterogeneous Ziegler-Natta catalysts inherently possess a variety of active sites with different propagation and termination rates, leading to the formation of polymer chains of varying lengths.[8]

  • Chain Transfer: Uncontrolled chain transfer reactions to monomer, solvent, or co-catalyst can prematurely terminate growing chains while initiating new ones, broadening the PDI.[9]

  • Inconsistent Conditions: Fluctuations in temperature or monomer concentration during the reaction can alter polymerization rates and contribute to a broad PDI.[10][11]

Troubleshooting Steps & Solutions:

  • Catalyst Selection:

    • Solution: For applications requiring a narrow PDI, consider switching from a traditional heterogeneous Ziegler-Natta catalyst to a single-site catalyst like a metallocene (e.g., zirconocene-based systems).[5][12] These catalysts have well-defined, uniform active sites that produce more homogeneous polymers.

  • Rigorous Temperature Control:

    • Solution: Use a cryostat or a well-controlled oil bath to maintain a constant temperature throughout the polymerization. Even small temperature gradients within the reactor can affect reaction kinetics.

  • Optimize Co-catalyst Concentration:

    • Solution: While the co-catalyst is essential, excessive amounts can sometimes increase the rate of chain transfer reactions. Systematically vary the co-catalyst/catalyst ratio to find a balance between high activity and controlled chain growth.

Q3: My reaction produced an insoluble gel instead of a soluble polymer. How can I prevent cross-linking?

A3: Gel formation is a significant risk with divinyl monomers like DADMS. It occurs when intermolecular propagation (cross-linking) dominates over the desired intramolecular cyclization.

Core Causality: The polymerization of DADMS should proceed via a cyclopolymerization mechanism, where the pendant double bond of a just-added monomer unit rapidly adds to the active site on the same chain, forming a stable cyclic repeating unit (a six-membered ring in this case).[2][13] High monomer concentration and high catalyst activity can increase the probability of a second monomer molecule reacting before the cyclization step can occur.

Troubleshooting Steps & Solutions:

  • Reduce Monomer Concentration (High Dilution Principle):

    • Problem: At high concentrations, the probability of intermolecular reactions increases.

    • Solution: Run the polymerization at a lower monomer concentration. This kinetically favors the intramolecular cyclization reaction over the intermolecular cross-linking reaction. A good starting point is often below 1 M.

  • Control Catalyst Concentration and Reactivity:

    • Solution: An excessively high concentration of a very active catalyst can lead to rapid, uncontrolled polymerization. Reduce the catalyst concentration to moderate the reaction rate, allowing sufficient time for cyclization to occur after each monomer addition.

  • Optimize Reaction Temperature:

    • Solution: Lowering the reaction temperature can sometimes help favor the more ordered transition state required for cyclization over intermolecular reactions. However, this must be balanced against the potential for reduced catalyst activity and lower yields.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the role of catalyst concentration and related experimental parameters in DADMS polymerization.

Q1: What are the main classes of catalysts for DADMS polymerization?

A1: Three main classes of catalysts are effective for DADMS polymerization:

  • Ziegler-Natta Catalysts: These are typically heterogeneous systems based on titanium compounds (e.g., TiCl₄) supported on magnesium chloride (MgCl₂) and activated by an organoaluminum co-catalyst (e.g., TEAL).[5][6] They are robust and highly active but often produce polymers with broad molecular weight distributions.

  • Metallocene Catalysts: These are homogeneous, single-site catalysts based on Group 4 metals (Ti, Zr, Hf) with cyclopentadienyl-type ligands (e.g., zirconocenes activated by MAO).[2][5] They offer excellent control over polymer stereochemistry and produce polymers with narrow molecular weight distributions.

  • Olefin Metathesis Catalysts: Ruthenium-based catalysts like Grubbs' catalysts can be used for Ring-Opening Metathesis Polymerization (ROMP) if a suitable cyclic derivative of DADMS is synthesized, or for Acyclic Diene Metathesis (ADMET) polymerization.[14][15][16] These catalysts are known for their exceptional functional group tolerance.

Q2: How does catalyst concentration fundamentally affect the polymerization outcome?

A2: Catalyst concentration is a primary lever for controlling the final polymer properties. The relationship between concentration and key outcomes is summarized below.

ParameterEffect of Increasing Catalyst ConcentrationScientific Rationale
Polymer Molecular Weight (Mn) DecreasesA higher concentration of catalyst creates more active sites, initiating a larger number of polymer chains simultaneously. With a fixed amount of monomer, this results in shorter average chain lengths.[17][18]
Polymerization Rate IncreasesThe overall rate of polymerization is directly proportional to the concentration of active catalytic sites. More catalyst means faster monomer consumption.
Polymer Yield (at fixed time) Increases (up to a point)A higher rate leads to more polymer being formed in a given amount of time. However, very high concentrations can lead to diffusion limitations or thermal control issues.
Risk of Cross-linking IncreasesA very high concentration of a reactive catalyst can accelerate the polymerization rate to a point where intermolecular reactions compete with or outpace intramolecular cyclization, leading to gelation.
Q3: What is the purpose of a co-catalyst or activator?

A3: Most transition metal complexes used in olefin polymerization are "precatalysts" and are not active on their own. The co-catalyst, or activator, performs several crucial functions:

  • Alkylation and Active Site Formation: It alkylates the transition metal center, creating a metal-alkyl bond. Subsequent abstraction of a ligand or another alkyl group generates a coordinatively unsaturated, cationic metal center which is the catalytically active species for olefin insertion.[5][8]

  • Scavenging Impurities: Organoaluminum compounds like TEAL and MAO are highly reactive towards water, oxygen, and other polar impurities. They effectively "clean" the reaction medium, protecting the sensitive active catalyst.[7]

Q4: What analytical techniques should I use to characterize my polythis compound?

A4: A multi-faceted approach is necessary to fully characterize the polymer:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the standard method for determining the average molecular weight (Mn, Mw) and the Polydispersity Index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Used to confirm the polymer structure, verify the success of the cyclization (disappearance of vinyl proton signals), and assess polymer tacticity.

    • ²⁹Si NMR: Provides information about the silicon environment in the polymer backbone.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine thermal properties such as the glass transition temperature (Tg) and the thermal decomposition profile.

Protocols and Visualizations

Experimental Protocol: General Procedure for DADMS Polymerization

This protocol provides a generalized, step-by-step methodology for a lab-scale polymerization using a Ziegler-Natta type catalyst under an inert atmosphere.

1. Reagent Preparation (Must be done under inert atmosphere):

  • Monomer Purification: Place this compound (DADMS) in a Schlenk flask with calcium hydride (CaH₂). Stir overnight, then distill under vacuum, collecting the purified monomer in a pre-dried Schlenk flask.
  • Solvent Purification: Use solvent from a dedicated purification system or distill from an appropriate drying agent (e.g., toluene over sodium/benzophenone).
  • Catalyst Slurry: In a glovebox or via Schlenk techniques, suspend a precisely weighed amount of the solid catalyst component (e.g., TiCl₄/MgCl₂) in purified solvent to create a slurry of known concentration.

2. Polymerization Reactor Setup:

  • Assemble a multi-neck, flame-dried Schlenk reactor equipped with a magnetic stir bar, a temperature probe, a condenser, and a rubber septum.
  • Purge the entire system thoroughly with high-purity argon or nitrogen by cycling between vacuum and the inert gas at least three times.
  • Add the desired amount of purified solvent to the reactor via cannula transfer.
  • Bring the solvent to the desired reaction temperature (e.g., 50 °C) using a thermostatically controlled oil bath.

3. Reaction Initiation and Execution:

  • Using a gas-tight syringe, inject the organoaluminum co-catalyst (e.g., TEAL solution in hexane) into the reactor and stir for 10-15 minutes to scavenge any remaining trace impurities.
  • Inject the catalyst slurry into the reactor.
  • Begin the slow, dropwise addition of the purified DADMS monomer to the stirred catalyst solution over a set period to maintain a low instantaneous monomer concentration, favoring cyclopolymerization.
  • Allow the reaction to proceed for the desired time (e.g., 2-24 hours), monitoring for any changes in viscosity.

4. Termination and Polymer Isolation:

  • Cool the reactor to room temperature.
  • Quench the reaction by slowly adding an acidified alcohol solution (e.g., 5% HCl in methanol) to deactivate the catalyst and precipitate the polymer.
  • Stir the mixture for 1 hour.
  • Collect the precipitated polymer by filtration.
  • Wash the polymer extensively with methanol to remove catalyst residues and unreacted monomer.
  • Dry the final polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Visual Workflow for DADMS Polymerization

DADMS_Polymerization_Workflow cluster_prep Phase 1: Preparation (Inert Atmosphere) cluster_reaction Phase 2: Polymerization cluster_workup Phase 3: Workup & Isolation cluster_analysis Phase 4: Characterization p1 Purify Monomer (e.g., Distill over CaH₂) p2 Purify Solvent (e.g., SPS or Distillation) p3 Prepare Catalyst Slurry r1 Assemble & Purge Reactor p3->r1 Transfer Reagents r2 Add Solvent & Co-catalyst r1->r2 r3 Inject Catalyst r2->r3 r4 Add Monomer (Controlled Rate) r3->r4 r5 React at Constant Temp r4->r5 w1 Quench Reaction (e.g., Acidified Methanol) r5->w1 Reaction Complete w2 Precipitate & Filter Polymer w1->w2 w3 Wash Polymer w2->w3 w4 Dry Under Vacuum w3->w4 a1 GPC/SEC (MW & PDI) w4->a1 Analyze Final Product a2 NMR (Structure) a3 DSC/TGA (Thermal Properties) Troubleshooting_Low_Yield Start Problem: Low or No Polymer Yield Cause_Impurity Cause: Impurities? Start->Cause_Impurity Cause_Inert Cause: Inert Atmosphere Breach? Start->Cause_Inert Cause_Catalyst Cause: Catalyst/Co-catalyst Issue? Start->Cause_Catalyst Cause_Conditions Cause: Incorrect Conditions? Start->Cause_Conditions Sol_Purify_Monomer Action: Distill monomer over CaH₂ before use. Cause_Impurity->Sol_Purify_Monomer In monomer Sol_Purify_Solvent Action: Use freshly purified, degassed solvent. Cause_Impurity->Sol_Purify_Solvent In solvent Sol_Schlenk Action: Verify inert gas purity. Check for leaks in glassware/lines. Cause_Inert->Sol_Schlenk Sol_Ratio Action: Verify co-catalyst/catalyst ratio. Optimize Al/Ti ratio. Cause_Catalyst->Sol_Ratio Sol_Temp Action: Check reaction temperature. Is it sufficient for catalyst activation? Cause_Conditions->Sol_Temp

Caption: Decision tree for diagnosing low polymer yield.

References

  • What is the effect of concentration of a coordination catalyst on the molecular weight of a polymer?. ResearchGate. [Link]

  • Common issues associated with the copolymerization of olefins and vinyl... ResearchGate. [Link]

  • Effect of Initiator Density, Catalyst Concentration, and Surface Curvature on the Uniformity of Polymers Grafted from Spherical Nanoparticles. Macromolecules - ACS Publications. [Link]

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  • Rational Design of a Second Generation Catalyst for Preparation of Allylsilanes Using the Silyl-Heck Reaction. NIH. [Link]

  • Control of Ziegler–Natta catalyst activity by the structural design of alkoxysilane-based external donors. New Journal of Chemistry (RSC Publishing). [Link]

  • Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. Michigan State University. [Link]

  • Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. Journal of the American Chemical Society. [Link]

  • Olefin metathesis catalysts for the preparation of molecules and materials. Nobel Prize. [Link]

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  • THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. University of Miskolc. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. [Link]

  • The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. MDPI. [Link]

  • Reaction dynamics during the testing of polymerization catalyst. Polyolefins Journal. [Link]

  • The analytical approach to polydimethylsiloxane microfluidic technology and its biological applications. PubMed. [Link]

  • Preparation of diallyl dimethyl ammonium chloride and polydiallyl dimethyl ammonium chloride.
  • Polymerization of Allyltrimethylsilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. PMC - NIH. [Link]

  • Silane Terminated Polymer Reactions with Non-Tin Catalysts. Prospector. [Link]

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Diallyldimethylsilane Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diallyldimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a reactive monomer, the purity of this compound is paramount to the success of downstream applications, such as polymer synthesis and functionalization of materials. Inhibitors, intentionally added for stabilization during storage, must be effectively removed prior to use to prevent interference with your reactions.

This document provides a comprehensive overview of common inhibitors, detailed protocols for their removal, and troubleshooting guidance to address challenges you may encounter during the purification process. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can confidently obtain high-purity this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove inhibitors from this compound?

A1: this compound is an unsaturated monomer prone to spontaneous polymerization, especially when exposed to heat, light, or certain catalysts.[1] To ensure its stability during transport and storage, manufacturers add small quantities of radical scavengers known as polymerization inhibitors.[1][2] These inhibitors, while crucial for shelf life, will interfere with or completely suppress your intended polymerization or chemical modification reactions. Therefore, their removal is a critical prerequisite for most applications.

Q2: What are the common inhibitors found in commercial this compound?

A2: While the specific inhibitor can vary by manufacturer, the most commonly used inhibitors for unsaturated monomers like this compound are phenolic compounds. These include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ or 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[1][3] These compounds effectively quench radical species that could initiate polymerization.[4]

Q3: How can I determine which inhibitor is present in my this compound?

Q4: What is the best method to remove these inhibitors?

A4: The optimal purification method depends on the scale of your experiment, the required purity, and the specific inhibitor present. The three most common and effective methods are:

  • Distillation: A highly effective method for separating the volatile this compound from non-volatile phenolic inhibitors.

  • Column Chromatography: Particularly useful for smaller scale purifications and can be tailored to remove specific impurities.

  • Inhibitor Removal Columns: Pre-packed columns that offer a quick and convenient way to remove common inhibitors.[3]

Each of these methods is described in detail in the protocols section of this guide.

Q5: Can I store purified this compound?

A5: It is strongly recommended to use purified this compound immediately. In its uninhibited state, it is highly susceptible to polymerization. If short-term storage is absolutely necessary, it should be kept in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated in the dark. However, for best results, purify only the amount needed for your immediate experiment.

Purification Protocols

This section provides detailed, step-by-step methodologies for the three primary methods of this compound purification.

Method 1: Purification by Distillation

Distillation is a robust method for obtaining high-purity this compound, as the common phenolic inhibitors have significantly higher boiling points.

Principle: This technique separates liquids based on differences in their boiling points. This compound (boiling point: 135 °C) is volatilized, leaving the non-volatile inhibitor behind. The purified vapor is then condensed and collected.[3][5][6]

Experimental Workflow:

Distillation_Workflow cluster_prep Preparation cluster_process Distillation cluster_post Post-Distillation A Assemble Distillation Apparatus B Add this compound & Boiling Chips to Flask A->B Charge C Heat the Flask Gently B->C Start D Monitor Temperature & Collect Distillate C->D Vaporization & Condensation E Cool and Disassemble Apparatus D->E Completion F Transfer Purified Product E->F Final Step

Caption: Workflow for this compound Distillation.

Step-by-Step Protocol:

  • Apparatus Assembly: Assemble a standard simple distillation apparatus in a fume hood. Ensure all glassware is clean and dry. Use ground glass joints with appropriate clips. The setup should include a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[7][8][9][10]

  • Charging the Flask: Add the this compound to be purified to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin to gently heat the flask using a heating mantle.

  • Distillation and Collection: As the this compound begins to boil, the vapor will rise and enter the condenser. The temperature reading on the thermometer should stabilize at the boiling point of this compound (135 °C). Collect the condensed liquid (distillate) in the receiving flask.

  • Completion: Stop the distillation when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Cooling and Disassembly: Allow the apparatus to cool completely before disassembling.

  • Transfer: Transfer the purified this compound to a clean, dry, and inert-gas-flushed container for immediate use.

Method 2: Purification by Column Chromatography

Column chromatography is an excellent method for small- to medium-scale purification and can also remove other polar impurities.

Principle: This method separates compounds based on their differential adsorption to a stationary phase. This compound, being relatively non-polar, will pass through a polar stationary phase (like silica gel or alumina) more quickly than the more polar phenolic inhibitors.[5][11]

Experimental Workflow:

Chromatography_Workflow cluster_prep Preparation cluster_process Separation cluster_post Analysis & Pooling A Prepare Column with Stationary Phase B Equilibrate Column with Eluent A->B Wetting C Load this compound Sample B->C Sample Application D Elute with Solvent and Collect Fractions C->D Elution E Analyze Fractions (e.g., TLC) D->E Monitoring F Combine Pure Fractions & Evaporate Solvent E->F Isolation

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Protocol:

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of the stationary phase (silica gel or neutral alumina) in a non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column, allowing the stationary phase to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.[2][5][6][12]

    • Add another thin layer of sand on top of the packed stationary phase.

  • Equilibration: Pass the eluent through the column until the packed bed is stable and the eluent level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading: Dissolve the this compound in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution: Add more eluent to the top of the column and begin collecting fractions. The less polar this compound will elute first. The more polar inhibitor will be retained on the column for longer.

  • Fraction Analysis: Monitor the collected fractions for the presence of this compound. This can be done using Thin Layer Chromatography (TLC) if appropriate visualization techniques are available, or by simple evaporation of a small aliquot to check for a non-volatile residue (the product).

  • Pooling and Solvent Removal: Combine the fractions containing the pure product. The solvent can be removed by rotary evaporation. As this compound is volatile, care must be taken to avoid its loss during this step.

Choice of Stationary Phase:

Stationary PhaseAdvantagesDisadvantages
Silica Gel High resolving power, readily available.Can be acidic, potentially causing decomposition of sensitive compounds.
Neutral Alumina Good for separating non-polar compounds, less acidic than silica gel.[13][14][15]May have lower resolving power than silica gel for some applications.

For this compound, neutral alumina is often a safer choice to avoid potential acid-catalyzed side reactions on the silica surface.

Method 3: Using Pre-packed Inhibitor Removal Columns

For convenience and speed, especially for smaller quantities, commercially available inhibitor removal columns are an excellent option.

Principle: These columns are packed with a resin that selectively adsorbs common phenolic inhibitors. The monomer is passed through the column, and the inhibitor is retained by the packing material.[3][16]

Experimental Workflow:

Inhibitor_Removal_Column_Workflow A Select Appropriate Inhibitor Removal Column B Pass this compound Through the Column A->B Setup C Collect Purified Product B->C Purification D Use Immediately C->D Application

Caption: Workflow for Inhibitor Removal Column Purification.

Step-by-Step Protocol:

  • Column Selection: Choose a column specifically designed to remove the inhibitor present in your this compound (e.g., a column for HQ and MEHQ, or a column for TBC).[3][16]

  • Setup: Secure the column vertically in a fume hood.

  • Purification: Slowly pass the this compound through the column. The manufacturer's instructions will provide the recommended flow rate.

  • Collection: Collect the purified product as it elutes from the column.

  • Usage: Use the purified this compound immediately.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Polymerization during distillation - Overheating.- Presence of contaminants that can initiate polymerization.- Use a vacuum to lower the boiling point and reduce the heating temperature.- Ensure all glassware is scrupulously clean.- Consider adding a small amount of a high-boiling radical scavenger that will not co-distill.
Low recovery after distillation - Distillation stopped too early.- Loss of volatile product during workup.- Ensure the distillation is continued until only a small residue remains.- Minimize the time the purified product is exposed to the atmosphere.- Use a chilled receiving flask.
Incomplete inhibitor removal with column chromatography - Column overloading.- Inappropriate eluent polarity.- Column channeling.- Use a larger column or reduce the amount of sample loaded.- Use a less polar eluent to increase the retention of the inhibitor.- Ensure the column is packed evenly to prevent channels from forming.
Product decomposition on silica gel column - Acidity of the silica gel.- Use neutral alumina as the stationary phase.- Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.
Inhibitor breakthrough from inhibitor removal column - Column capacity exceeded.- Flow rate is too high.- Use a fresh column or a larger one if available.- Reduce the flow rate to allow for sufficient residence time for the inhibitor to be adsorbed.

Quality Control: Verifying Purity

After purification, it is advisable to confirm the removal of the inhibitor and the overall purity of the this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose.

  • Gas Chromatography (GC): Separates the components of the sample. Purified this compound should show a single major peak. The absence of a peak corresponding to the inhibitor indicates successful removal.[17]

  • Mass Spectrometry (MS): Provides mass information that can confirm the identity of the this compound peak and any impurities.[1][18][19]

Safety Precautions

  • Handling: Always handle this compound and the solvents used for purification in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Flammability: this compound is a flammable liquid. Keep it away from ignition sources.

  • Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.

By following the protocols and guidance outlined in this technical support document, you will be well-equipped to purify this compound effectively and safely, ensuring the integrity and success of your research endeavors.

References

  • Chem-Impex. This compound. Available from: [Link]

  • Riihimäki, O., et al. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment.
  • Hubei Co-Formula Material Tech Co.,Ltd. This compound. Available from: [Link]

  • Chemistry LibreTexts. 5.2C: Step-by-Step Procedures for Simple Distillation. 2022. Available from: [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. Available from: [Link]

  • ChemHelp ASAP. column chromatography & purification of organic compounds. YouTube. 2021. Available from: [Link]

  • Chemistry LibreTexts. 5.5D: Step-by-Step Procedures for Steam Distillation. 2022. Available from: [Link]

  • Liskon Biological. A Brief Discussion on Polymerization Inhibitors. 2025. Available from: [Link]

  • SupremeScience. How to Set-up and Perform a Simple Distillation. YouTube. 2014. Available from: [Link]

  • Liu, K., et al. A comparison of four methods for PCR inhibitor removal.
  • Eriksson, A. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. 2020.
  • Professor Dave Explains. Simple Distillation. YouTube. 2022. Available from: [Link]

  • Kox, L. F., et al. Removal of PCR inhibitors by silica membranes: evaluating the Amplicor Mycobacterium tuberculosis kit. Journal of clinical microbiology. 1997;35(12):3292-3293.
  • Shanaida, M., et al. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. 2023;28(20):7194.
  • MIT OpenCourseWare. Distillation I: Simple & Fractional Distillations. YouTube. 2010. Available from: [Link]

  • Alopaeus, M.
  • Wikipedia. Polymerisation inhibitor. Available from: [Link]

  • Stream Peak. Activated Alumina vs. Silica Gel l Comparing Desiccant Types. 2023. Available from: [Link]

  • OozeChem. Alumina vs Silica Gel: Performance Comparison. Available from: [Link]

  • SSE Enterprise. Activated Alumina Desiccant Vs. Silica Gel, Molecular Sieve & Activated Carbon: In-Depth Comparison. 2025. Available from: [Link]

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Side reactions in Diallyldimethylsilane synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of diallyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation via the Grignard reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.

Issue 1: Low Yield of this compound

Question: I am getting a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound are a common issue and can often be traced back to several key factors, primarily related to the Grignard reagent formation and competing side reactions.[1][2][3]

Potential Causes & Solutions:

  • Incomplete Grignard Reagent Formation: The reaction of allyl halide with magnesium is the crucial first step. If this reaction is not efficient, the subsequent reaction with dichlorodimethylsilane will be compromised.

    • Solution: Ensure your magnesium turnings are fresh and activated. You can activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[4] The disappearance of the iodine color and the onset of bubbling indicate successful initiation.[5]

  • Wurtz Coupling Side Reaction: A significant side reaction is the coupling of the Grignard reagent with the unreacted allyl halide, which produces 1,5-hexadiene.[6] This reaction is particularly problematic at higher temperatures and with high concentrations of allyl halide.[7]

    • Solution: Control the reaction temperature carefully. After initiation, the reaction is exothermic, so it's important to cool the flask to prevent the temperature from rising too high, which favors the Wurtz coupling.[5] Additionally, add the allyl halide dropwise to maintain a low concentration in the reaction mixture.[7]

  • Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources like water and also react with atmospheric oxygen.[5][8] Contamination with either will quench the Grignard reagent and reduce your yield.

    • Solution: All glassware must be thoroughly dried, and anhydrous solvents must be used. The entire reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Formation of Monoallyldimethylchlorosilane: If the stoichiometry is not carefully controlled, the reaction may favor the formation of the monosubstituted product.

    • Solution: Use a slight excess of the Grignard reagent to ensure complete conversion of the dichlorodimethylsilane to the diallylated product. A reverse addition strategy, where the dichlorodimethylsilane is added to the Grignard reagent, can also be beneficial.[9]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Check Purity & Activity of Reagents (Mg, Allyl Halide, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Addition Rate) start->check_conditions analyze_crude Analyze Crude Product (GC-MS, NMR) start->analyze_crude optimize_reagents Optimize Reagents: - Use fresh, activated Mg - Use dry solvents check_reagents->optimize_reagents optimize_conditions Optimize Conditions: - Lower temperature - Slow addition of halide check_conditions->optimize_conditions side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction product_decomposition Product Decomposition? analyze_crude->product_decomposition address_side_products Address Specific Side Products (e.g., Wurtz coupling) side_products->address_side_products Yes drive_reaction Drive Reaction to Completion: - Adjust stoichiometry - Increase reaction time incomplete_reaction->drive_reaction Yes improve_workup Improve Workup & Purification: - Use milder conditions - Optimize distillation product_decomposition->improve_workup Yes end Improved Yield optimize_reagents->end optimize_conditions->end address_side_products->end drive_reaction->end improve_workup->end

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Issue 2: Presence of High-Boiling Point Impurities

Question: My final product is contaminated with high-boiling point impurities that are difficult to remove by distillation. What are these and how can I avoid their formation?

Answer: High-boiling point impurities in this compound synthesis are often due to the formation of siloxanes.

Potential Cause & Solutions:

  • Siloxane Formation: Chlorosilanes are sensitive to moisture.[10] Any water present during the reaction or workup can lead to the hydrolysis of dichlorodimethylsilane or the final product, which can then condense to form linear or cyclic siloxane oligomers.[11][12] These have significantly higher boiling points than this compound.

    • Solution: Rigorously exclude water from your reaction system. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere. During the workup, ensure that any aqueous washes are performed quickly and that the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation.

Main Reaction and Siloxane Side Reaction

SiloxaneFormation cluster_main Main Reaction cluster_side Siloxane Side Reaction Me2SiCl2 Me₂SiCl₂ Product This compound (Me₂Si(CH₂CH=CH₂)₂) Me2SiCl2->Product Desired Path Grignard 2 CH₂=CHCH₂MgBr Grignard->Me2SiCl2 Me2SiCl2_side Me₂SiCl₂ Silanol Me₂Si(OH)₂ (Dimethylsilanediol) Me2SiCl2_side->Silanol H2O H₂O (Trace) H2O->Me2SiCl2_side Hydrolysis Siloxane -(Me₂SiO)n- (Polydimethylsiloxane) Silanol->Siloxane Condensation

Caption: The desired reaction pathway versus the hydrolysis and condensation side reaction leading to siloxane impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can significantly impact the reaction. Tetrahydrofuran (THF) is generally preferred over diethyl ether for several reasons. The reaction is typically faster in THF.[13][14] Magnesium halides are more soluble in THF, which can influence the reactivity of the Grignard reagent.[9] However, be aware that under certain conditions, THF can undergo ring-opening reactions, especially in the presence of activated magnesium.[9]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[15][16]

Analytical TechniqueInformation Provided
Gas Chromatography (GC) To quantify volatile organic impurities and determine the percentage purity of the main product.[16]
Nuclear Magnetic Resonance (¹H NMR) To confirm the structure of this compound and identify any major impurities.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups and detect the presence of siloxane (Si-O-Si) bonds if they are a concern.[17]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify the structure of unknown impurities by their mass fragmentation patterns.[17]

Q3: What are the key safety precautions for this synthesis?

A3: Safety is paramount when performing this synthesis.

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. Handle them under an inert atmosphere and away from sources of ignition.[5]

  • Allyl Halides: Allyl halides are lachrymators and toxic. Handle them in a well-ventilated fume hood.

  • Dichlorodimethylsilane: This compound is flammable and corrosive. It reacts with water to produce hydrochloric acid.[10] Handle with appropriate personal protective equipment.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources nearby.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: To the flask, add magnesium turnings (2.2 eq.). Place a small crystal of iodine in the flask and gently warm until the iodine sublimes and its color disappears.

  • Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Slowly add a solution of allyl bromide (2.0 eq.) in the anhydrous solvent from the dropping funnel. The reaction should initiate, as evidenced by bubbling and a gentle reflux. Maintain a steady reflux by controlling the addition rate and, if necessary, cooling the flask in a water bath.[4]

  • Reaction with Dichlorodimethylsilane: After the magnesium has been consumed, cool the Grignard reagent solution to 0 °C. Add a solution of dichlorodimethylsilane (1.0 eq.) in the anhydrous solvent dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Workup: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding it to a mixture of ice and a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.[10]

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane).

  • Instrumentation: Use a GC system equipped with a flame ionization detector (FID) and a capillary column suitable for separating nonpolar compounds.

  • Method:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • Analysis: Inject the sample and integrate the peaks. The purity can be calculated based on the relative peak areas.

References

  • Kappe, C. O., et al. (2023).
  • ResearchGate. Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Available from: [Link]

  • Scribd. Wurtz Coupling Reaction | PDF. Available from: [Link]

  • Chemistry LibreTexts. Wurtz reaction. (2023). Available from: [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. Available from: [Link]

  • Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link]

  • MDPI. Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating. (2022). Available from: [Link]

  • Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076.
  • National Center for Biotechnology Information. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). (2016). Available from: [Link]

  • Hubei Co-Formula Material Tech Co.,Ltd. This compound. Available from: [Link]

  • Science of Synthesis. Allylic Grignard reagents. (2005).
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  • SCIRP. Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. (2021). Available from: [Link]

  • National Center for Biotechnology Information. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. (2019). Available from: [Link]

  • ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2004). Available from: [Link]

  • SCIRP. Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. (2021). Available from: [Link]

  • ADI Chemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods.
  • ResearchGate. Side Reactions in a Grignard Synthesis. (1999). Available from: [Link]

  • Lucideon. Analytical Techniques for Chemical Analysis & Testing. Available from: [Link]

  • Google Patents. US5104999A - Method of purification of alkoxysilanes.
  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. (2015). Available from: [Link]

  • ResearchGate. Impact of reaction products on the Grignard reaction with silanes and ketones. (2006). Available from: [Link]

  • Chemistry LibreTexts. Grignard Reagents. (2023). Available from: [Link]

  • National Center for Biotechnology Information. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2020). Available from: [Link]

  • Silicones Europe. THE UNIQUE PROPERTIES OF SILOXANES. Available from: [Link]

  • UCSB High Energy Physics. State-of-the-art in inorganic mass spectrometry for analysis of high-purity materials. Available from: [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Available from: [Link]

  • Reddit. Low yield in Phosphoamidite synthesis. (2024). Available from: [Link]

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Technical Support Center: Improving the Yield of Diallyldimethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of Diallyldimethylsilane (DADMS). This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile monomer. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a question-and-answer format to directly address the common challenges encountered in the lab.

Troubleshooting Guide: Common Experimental Issues
Q1: Why is my polymerization yield of this compound consistently low?

A1: Low yield in DADMS polymerization is a frequent challenge that can often be traced back to a few critical factors. The polymerization of diallyl monomers is mechanistically distinct from simple vinyl monomers, primarily due to the prevalence of an alternating intramolecular-intermolecular propagation step known as cyclopolymerization.[1] Failure to account for the specific requirements of this mechanism and the purity of your reagents is a common pitfall.

Root Cause Analysis & Recommended Actions:

  • Monomer Impurity: DADMS, like many organosilanes, can be susceptible to hydrolysis from atmospheric moisture, and commercial sources may contain inhibitors or byproducts from synthesis. Mono-allyl impurities are particularly detrimental as they act as chain terminators, drastically reducing molecular weight and overall yield.[2][3]

    • Action: Always purify the DADMS monomer before use. Vacuum distillation is the most effective method. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Ineffective Initiation or Catalyst Poisoning: The choice and concentration of the initiator are paramount.

    • For Free-Radical Polymerization: The concentration of initiators like Ammonium Persulfate (APS) or Azobisisobutyronitrile (AIBN) must be optimized. Too little initiator results in slow and incomplete polymerization, while too much can lead to an excess of termination reactions and the formation of low molecular weight oligomers.[4][5] The polymerization rate is directly influenced by both monomer and initiator concentration.[4]

    • For Ziegler-Natta (Z-N) Polymerization: Z-N catalysts, such as those based on titanium or zirconium (e.g., zirconocenes), are extremely sensitive to Lewis basic impurities (water, alcohols, etc.).[6] These impurities will poison the catalyst, rendering it inactive.

    • Action: Titrate your initiator concentration to find the optimal ratio for your system. For Z-N systems, ensure all solvents and the monomer are rigorously dried and deoxygenated.

  • Degradative Chain Transfer: This is a major side reaction in the radical polymerization of allyl monomers. A growing polymer radical can abstract a hydrogen atom from the methylene group of a DADMS monomer. This creates a resonance-stabilized allylic radical that is less reactive and often fails to propagate the chain, effectively terminating it.[7][8]

    • Action: This issue is inherent to the monomer's structure. To mitigate its effects, carefully control the reaction temperature. Lower temperatures can sometimes reduce the rate of chain transfer relative to propagation. Additionally, maintaining a higher monomer concentration can favor propagation.

  • Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with the propagating radicals to form stable peroxide species that do not continue the chain reaction.

    • Action: Deoxygenate your monomer and solvent thoroughly before starting the reaction. This is typically done by bubbling a stream of dry nitrogen or argon through the liquid for 30-60 minutes or by using several freeze-pump-thaw cycles.

Q2: My reaction mixture becomes a cross-linked, insoluble gel. How can I prevent this?

A2: Gel formation is a clear indicator of cross-linking, which occurs when the polymerization mechanism deviates from the desired intramolecular cyclization pathway. In an ideal cyclopolymerization of DADMS, both allyl groups on a single monomer molecule react sequentially to form a six-membered ring within the polymer backbone.[9] Cross-linking happens when a growing polymer chain containing an uncyclized ("pendant") allyl group reacts with another polymer chain instead of with its own pendant group.

Causality & Prevention Strategies:

  • Monomer Concentration: The balance between intramolecular cyclization (desired) and intermolecular reaction (cross-linking) is highly dependent on monomer concentration. At high concentrations, monomer molecules and polymer chains are in close proximity, increasing the probability of intermolecular reactions.

    • Action: Perform the polymerization in a more dilute solution. By lowering the monomer concentration, you give each growing polymer chain a greater statistical opportunity to undergo the intramolecular cyclization step before it encounters another chain.

  • Catalyst/Initiator Choice: Certain catalyst systems are more effective at promoting cyclization. Ziegler-Natta catalysts, particularly zirconocene systems activated by methylaluminoxane (MAO), have been shown to be highly efficient in the cyclopolymerization of diallylsilanes, minimizing the formation of cross-linked products.[9]

    • Action: If using free-radical methods, consider switching to a coordination polymerization with a Ziegler-Natta catalyst system known for high cyclization efficiency.

Below is a diagram illustrating the competing reaction pathways.

G cluster_0 Ideal Pathway: Cyclopolymerization cluster_1 Problem Pathway: Cross-Linking Monomer DADMS Monomer GrowingChain Growing Polymer Chain with Radical End Monomer->GrowingChain Initiation CyclicIntermediate Intramolecular Attack (Forms Cyclic Radical) GrowingChain->CyclicIntermediate Propagation (Intramolecular) PendantChain Growing Chain with Pendant Allyl Group GrowingChain->PendantChain Incomplete Cyclization LinearPolymer Linear Polymer with Silacyclohexane Units CyclicIntermediate->LinearPolymer Propagation (Intermolecular) Crosslink Intermolecular Attack PendantChain->Crosslink AnotherChain Another Polymer Chain AnotherChain->Crosslink Gel Cross-Linked Gel Crosslink->Gel G start Low Yield Observed q1 Was the monomer purified (e.g., vacuum distilled) before use? start->q1 a1_no Purify Monomer q1->a1_no No a1_yes Yes q1->a1_yes end Re-evaluate Reaction Time and Monomer Concentration a1_no->end q2 Was the reaction performed under a dry, inert atmosphere (N₂ or Ar)? a1_yes->q2 a2_no Improve Inert Atmosphere Technique (Dry glassware, deoxygenate solvents) q2->a2_no No a2_yes Yes q2->a2_yes a2_no->end q3 What polymerization method was used? a2_yes->q3 q3_fr Free-Radical q3->q3_fr q3_zn Ziegler-Natta q3->q3_zn q4_fr Is the initiator concentration optimized? q3_fr->q4_fr q4_zn Were solvents and monomer rigorously dried and deoxygenated? q3_zn->q4_zn a4_fr_no Run kinetics with varying initiator concentrations q4_fr->a4_fr_no No/Unsure a4_fr_yes Yes q4_fr->a4_fr_yes a4_fr_no->end q5_fr Is the temperature appropriate? (High temps can favor chain transfer) a4_fr_yes->q5_fr a5_fr_no Optimize Reaction Temperature q5_fr->a5_fr_no No/Unsure a5_fr_yes Yes q5_fr->a5_fr_yes a5_fr_no->end a5_fr_yes->end a4_zn_no Re-purify/dry all reagents. Check for system leaks. q4_zn->a4_zn_no No/Unsure a4_zn_yes Yes q4_zn->a4_zn_yes a4_zn_no->end a4_zn_yes->end

Caption: A logical workflow for troubleshooting low yield.

Protocol: Monomer Purification via Vacuum Distillation

Objective: To remove inhibitors, oligomers, and hydrolysis byproducts from commercial this compound (CAS 1113-12-8).

Materials:

  • This compound (commercial grade)

  • Calcium hydride (CaH₂)

  • Round-bottom flask with a magnetic stir bar

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle and stirrer

  • Schlenk line or vacuum pump with a cold trap

Procedure:

  • Pre-Drying: Place 50 mL of DADMS in a 100 mL round-bottom flask containing a stir bar. Add approximately 1-2 g of CaH₂ to act as a drying agent.

  • Stirring: Seal the flask and stir the mixture at room temperature for at least 4 hours (or overnight) to allow the CaH₂ to react with any residual water.

  • Assembly: Assemble the short-path distillation apparatus. Ensure all glassware is thoroughly oven-dried and assembled while still warm under a positive pressure of inert gas.

  • Distillation:

    • Heat the flask gently using a heating mantle.

    • Apply vacuum gradually. DADMS has a boiling point of approximately 139 °C at atmospheric pressure; this will be significantly lower under vacuum.

    • Collect the fraction that distills at a constant temperature.

  • Storage: The purified monomer should be transferred to a sealed, dry flask (e.g., a Schlenk flask) under an inert atmosphere. Store in a cool, dark place. [10]

Frequently Asked Questions (FAQs)
  • Q: What are the ideal storage conditions for DADMS monomer?

    • A: DADMS should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture. It should be kept in a cool, well-ventilated, and dark place. [10]

  • Q: How can I confirm that cyclopolymerization has occurred?

    • A: ¹H and ¹³C NMR spectroscopy are the primary tools. In a successfully cyclopolymerized product, the signals corresponding to the vinyl protons (~4.8-6.0 ppm) of the allyl groups will have disappeared, and new signals corresponding to the saturated carbons of the silacyclohexane ring will appear.

  • Q: Can DADMS be used in Ring-Closing Metathesis (RCM)?

    • A: Yes, diallylsilane derivatives are excellent substrates for RCM using Grubbs' or other ruthenium-based catalysts to form five- or six-membered silacycles. [11][12]However, this is typically used for small-molecule synthesis rather than producing high molecular weight polymers, which is achieved through Acyclic Diene Metathesis (ADMET) polymerization.

References
  • Marvel, C. S., & Woolford, R. G. (1960). The Formation of a Cyclic Recurring Unit in the Polymerization of this compound. The Journal of Organic Chemistry. [Link]

  • Kesti, M. R., & Waymouth, R. M. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. MRS Bulletin. [Link]

  • Yang, H. L., & Vaultier, M. (2002). A New Approach to Inducing Silicon Tethered Ring-closing Metathesis Reactions. Chemical Research in Chinese Universities. [Link]

  • Wikipedia. (2023). Ziegler–Natta catalyst. [Link]

  • Chikkali, S. H. (2018). Ziegler–Natta Polymerization and the Remaining Challenges. Resonance. [Link]

  • LibreTexts Chemistry. (2022). Ziegler-Natta Polymerization. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Wikipedia. (2023). Ring-closing metathesis. [Link]

  • LibreTexts Chemistry. (2024). Stereochemistry of Polymerization - Ziegler-Natta Catalysts. [Link]

  • Haskell-Luevano, C., et al. (2015). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link]

  • Dauletov, Y., et al. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. ResearchGate. [Link]

  • Wipf, P. (n.d.). Ring Closing Metathesis of Diallylmalonate. University of Pittsburgh. [Link]

  • Co-Formula. (n.d.). This compound. Hubei Co-Formula Material Tech Co.,Ltd.. [Link]

  • Shamiri, A., et al. (2014). Ziegler-Natta polymerization of olefins - stereoselectivity. SlideShare. [Link]

  • Keller, T. M., & D'Amore, L. (2012). Lewis acid mediated polymerization of poly(dimethylsiloxane) polymers: Investigating reaction kinetics using both NMR spectroscopy and cyclic voltammetry. ResearchGate. [Link]

  • LibreTexts Chemistry. (2015). Radical Polymerization. [Link]

  • Stansbury, J. W., & Dickens, S. H. (2011). Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions. National Institutes of Health. [Link]

  • Unknown Author. (n.d.). FREE RADICAL POLYMERIZATION. Course Hero. [Link]

  • Rodrigues, D. E., & Wilkes, G. L. (1992). In situ polymerization of tetraethoxysilane in poly(methyl methacrylate): morphology and dynamic mechanical properties. Polymer. [Link]

  • Gafarova, A. F., et al. (2018). Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences. [Link]

  • Schmidt, M. (2015). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride. MDPI. [Link]

  • Kim, D. P., et al. (2019). New Condensation Polymer Precursors Containing Consecutive Silicon Atoms—Decaisopropoxycyclopentasilane and Dodecaethoxyneopentasilane—And Their Sol–Gel Polymerization. MDPI. [Link]

  • Doubtnut. (2023). Hydrolysis of dimethyldichloro silane , (CH_(3))(2) SiCl(2) followed by condensation polymeris... YouTube. [Link]

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Troubleshooting low conversion rates in Diallyldimethylsilane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diallyldimethylsilane (DADMS) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for this compound, and what are the primary reasons for low conversion?

A1: this compound is most frequently used in hydrosilylation reactions, where a Si-H bond adds across the allyl groups' carbon-carbon double bonds, typically catalyzed by a platinum-group metal. Low conversion rates in these reactions can often be attributed to a few key factors: catalyst inefficiency, suboptimal reaction conditions, reagent impurity, or the occurrence of side reactions. A systematic evaluation of each of these areas is crucial for effective troubleshooting.

Q2: How do I select the appropriate catalyst for my this compound hydrosilylation reaction?

A2: The choice of catalyst is critical for a successful hydrosilylation reaction. Platinum-based catalysts are highly effective.[1] Karstedt's catalyst (Pt₂(dvtms)₃) and Speier's catalyst (H₂PtCl₆) are common choices known for high activity.[1] The selection may depend on the specific substrate you are reacting with DADMS and the desired reaction temperature. For instance, some catalysts are designed to have low activity at room temperature and require thermal activation, which can be advantageous for one-pot formulations.[2]

Q3: My reaction is sluggish or stalls completely. What are the first things I should investigate?

A3: If your reaction is not proceeding as expected, begin by assessing the catalyst's activity and the purity of your reagents. Catalysts can deactivate over time or be poisoned by impurities.[3][4][5] Ensure your this compound and the corresponding hydrosilane are free from inhibitors or contaminants. Additionally, verify that your reaction temperature is optimal for the chosen catalyst, as some require heating to initiate.[6]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Product Formation - Catalyst Inactivity

Question: I've set up my hydrosilylation reaction with this compound, but I'm seeing very little to no formation of my desired product. How can I determine if my catalyst is the problem?

Answer: Catalyst inactivity is a primary suspect in failed hydrosilylation reactions. This can be due to improper handling, storage, or the presence of catalyst poisons in your reaction mixture.

Troubleshooting Steps:

  • Verify Catalyst Loading: Ensure you are using the correct catalyst concentration. Typical loadings for platinum catalysts are in the ppm range (5-10 ppm).[7]

  • Test with a Control Reaction: If you suspect your catalyst has degraded, run a small-scale control reaction with fresh, high-purity reagents that are known to work.

  • Inspect Reagents for Poisons: Many functional groups can act as inhibitors or poisons for platinum catalysts. Common culprits include sulfur-containing compounds, amines, and phosphines. Ensure your this compound, hydrosilane, and solvent are free from such impurities.

  • Consider Catalyst Activation: Some catalyst systems require an induction period or thermal activation. Review the catalyst's technical data sheet to ensure you are following the correct procedure.

Experimental Protocol: Small-Scale Catalyst Activity Test

Objective: To quickly assess the activity of a hydrosilylation catalyst.

Materials:

  • This compound (high purity)

  • A simple hydrosilane (e.g., Triethylsilane)

  • Anhydrous Toluene

  • Your hydrosilylation catalyst

  • Small, oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In the reaction vial under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add triethylsilane (2.1 equivalents).

  • Add the catalyst at the recommended loading.

  • Stir the reaction at the recommended temperature (start with room temperature if unsure).

  • Monitor the reaction by TLC or GC-MS at regular intervals (e.g., every 15 minutes for the first hour).

Expected Outcome: A known active catalyst should show significant conversion within a few hours. If little to no conversion is observed, your catalyst is likely inactive.

Issue 2: Inconsistent Yields and Presence of Side Products

Question: My reaction is producing the desired product, but the yields are inconsistent, and I'm observing several side products. What could be the cause?

Answer: The formation of side products is a common reason for low yields of the desired product. In the hydrosilylation of this compound, the most common side reactions are isomerization of the allyl groups and dehydrogenative silylation.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor side reactions.[6] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Adjust Reactant Stoichiometry: Using a slight excess of the hydrosilane can sometimes help to drive the reaction to completion and minimize certain side reactions.

  • Choice of Catalyst: Some catalysts have higher selectivity than others. If side products are a persistent issue, consider screening other hydrosilylation catalysts.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.[8][9][10] While non-polar solvents like toluene are common, exploring other anhydrous, non-coordinating solvents may improve selectivity.

Data Presentation: Solvent Effects on Hydrosilylation
SolventDielectric Constant (approx.)Typical Observations
Toluene2.4Good for many hydrosilylations, non-coordinating.
Hexane1.9Very non-polar, can be a good choice.
THF7.6Can sometimes coordinate to the catalyst, potentially affecting activity.[11]
Dichloromethane9.1Generally inert, but check for compatibility with your specific system.[11]

Visualization of Key Processes

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_catalyst 1. Evaluate Catalyst Activity start->check_catalyst check_reagents 2. Assess Reagent Purity start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions side_reactions 4. Investigate Side Reactions start->side_reactions resolve_catalyst Use fresh catalyst / Increase loading check_catalyst->resolve_catalyst resolve_reagents Purify reagents / Use anhydrous solvent check_reagents->resolve_reagents resolve_conditions Optimize temperature and reaction time check_conditions->resolve_conditions resolve_side_reactions Adjust stoichiometry / Change solvent or catalyst side_reactions->resolve_side_reactions end_goal Improved Conversion resolve_catalyst->end_goal resolve_reagents->end_goal resolve_conditions->end_goal resolve_side_reactions->end_goal

Caption: A systematic workflow for troubleshooting low conversion rates.

Simplified Hydrosilylation Catalytic Cycle

Pt0 Pt(0) Catalyst Step1 Oxidative Addition Pt0->Step1 Pt_SiH Pt(II)-Si-H Step1->Pt_SiH Step2 Alkene Coordination Pt_SiH->Step2 Pt_Alkene Pt(II)-Alkene Complex Step2->Pt_Alkene Step3 Migratory Insertion Pt_Alkene->Step3 Pt_Alkyl Pt(II)-Alkyl Step3->Pt_Alkyl Step4 Reductive Elimination Pt_Alkyl->Step4 Step4->Pt0 product Product Step4->product reagents R3SiH + DADMS

Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.

Purification Challenges

Question: I've managed to get my reaction to work, but now I'm having trouble purifying my product from siloxane byproducts. What's the best approach?

Answer: Siloxane byproducts, formed from the reaction of hydrosilanes with trace water, can be notoriously difficult to remove due to their similar polarity to many desired products and their invisibility on TLC plates under UV light.[12]

Purification Strategies:

  • Stringent Anhydrous Conditions: The best strategy is prevention. Ensure all glassware is rigorously dried, use anhydrous solvents, and run the reaction under a dry, inert atmosphere to minimize the formation of these byproducts.[12]

  • Acid/Base Extraction: If your product has a functional group that can be protonated or deprotonated (e.g., an amine), an acid/base extraction can be a powerful tool to separate it from neutral siloxane byproducts.[12]

  • Specialized Chromatography:

    • Fluorinated Solvents: In some cases, using a fluorous mobile phase in chromatography can help separate siloxanes.

    • Activated Carbon: Passing a solution of your crude product through a plug of activated carbon can sometimes adsorb siloxane impurities.

  • Distillation: If your product is thermally stable and has a significantly different boiling point from the siloxane byproducts, vacuum distillation can be an effective purification method.[13]

References

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

  • Role of solvent in chemical reactions. [Link]

  • This compound - Chem-Impex. [Link]

  • This compound | C8H16Si | CID 66190 - PubChem. [Link]

  • INHIBITORS OF HYDROSILYLATION CATALYSTS - European Patent Office. [Link]

  • Solvent effects - Wikipedia. [Link]

  • Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions - Google P
  • Catalyst deactivation. [Link]

  • Are Organic Solvents used in Addition Reactions catalysts? - Chemistry Stack Exchange. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. [Link]

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  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central. [Link]

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  • Method of purification of alkoxysilanes - Google P
  • The mathematical catalyst deactivation models: a mini review - PMC. [Link]

  • This compound, 92% | - Gelest, Inc. [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC. [Link]

  • Catalyst deactivation during one-step dimethyl ether synthesis from synthesis gas. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC. [Link]

  • Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate. [Link]

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Technical Support Center: Diallyldimethylsilane Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diallyldimethylsilane (DADMS) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments focusing on the effect of temperature on DADMS polymerization kinetics.

Introduction

This compound is a unique monomer that undergoes free-radical polymerization, often favoring cyclopolymerization to form soluble polymers with five- or six-membered rings in the backbone.[1] The polymerization kinetics of DADMS are highly sensitive to reaction conditions, with temperature being a critical parameter that influences initiation, propagation, termination, and the degree of cyclization. This guide will explore the nuances of temperature effects on DADMS polymerization and provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of this compound polymerization?

A1: As with most chemical reactions, the polymerization of this compound is temperature-dependent. An increase in temperature generally leads to a higher rate of polymerization. This is because the rate constants for initiation, propagation, and termination all increase with temperature, as described by the Arrhenius equation. Higher temperatures increase the decomposition rate of thermal initiators, generating free radicals more rapidly and thus increasing the overall reaction rate.[2]

Q2: What is the optimal temperature range for the polymerization of this compound?

A2: The optimal temperature for DADMS polymerization is not a single value but rather a range that depends on the choice of initiator and the desired polymer characteristics. The ideal temperature should be high enough to ensure an efficient rate of initiator decomposition and monomer conversion but not so high as to cause polymer degradation or undesirable side reactions. For many free-radical polymerizations, temperatures in the range of 50-80°C are common.[3] However, the specific 10-hour half-life temperature of the chosen initiator is a key factor in selecting the polymerization temperature.[]

Q3: How does temperature influence the structure of the resulting polythis compound (PDADMS)?

A3: Temperature can influence the degree of cyclization in the polymer backbone. While specific studies on DADMS are limited, in the cyclopolymerization of other diallyl monomers, temperature can affect the competition between intramolecular cyclization and intermolecular propagation. This can potentially alter the ratio of five- to six-membered rings in the polymer chain. Additionally, very high temperatures might lead to side reactions, such as chain transfer or branching, which would affect the final polymer architecture. Solid-state NMR analyses have shown that temperature can induce conformational changes in polysilanes.[5]

Q4: Can I use the same initiator for DADMS polymerization at different temperatures?

A4: While you can use the same initiator over a range of temperatures, its efficiency will vary significantly. Thermal initiators have a characteristic decomposition rate that is temperature-dependent.[] For instance, an initiator like benzoyl peroxide (BPO) or 2,2'-azobis(isobutyronitrile) (AIBN) will have different half-lives at 60°C versus 80°C.[][6] It is crucial to select an initiator with a suitable half-life at your desired polymerization temperature to maintain a steady supply of radicals throughout the reaction.[]

Troubleshooting Guide

Issue 1: Low Polymer Yield

Question: I am getting a very low yield of polythis compound. I've checked my monomer and initiator concentrations, and they seem correct. What could be the issue?

Answer: Low polymer yield in DADMS polymerization can be frustrating. Here are some potential temperature-related causes and solutions:

  • Suboptimal Reaction Temperature: If the reaction temperature is too low for your chosen initiator, the rate of radical generation will be slow, leading to a sluggish polymerization and low conversion.[7]

    • Solution: Check the 10-hour half-life temperature of your initiator.[] Your polymerization temperature should be in a range where the initiator has a reasonable decomposition rate. For example, if you are using AIBN, a common thermal initiator, the reaction is typically carried out at around 60-80°C.[8]

  • Premature Termination at High Temperatures: Conversely, if the temperature is too high, the initiator may decompose too rapidly, leading to a high initial concentration of radicals. This can increase the rate of bimolecular termination, where two growing polymer chains react and terminate, resulting in shorter chains and potentially lower overall yield.[7]

    • Solution: Consider lowering the reaction temperature or choosing an initiator with a higher decomposition temperature.

Issue 2: Inconsistent Polymer Molecular Weight

Question: The molecular weight of my polythis compound is inconsistent between batches, even though I'm using the same protocol. Could temperature be a factor?

Answer: Yes, temperature fluctuations can significantly impact the molecular weight of your polymer.

  • Temperature Control: Inconsistent temperature control during polymerization will lead to variations in the rates of initiation, propagation, and termination, all of which influence the final molecular weight.

    • Solution: Ensure your reaction vessel is in a well-controlled temperature environment, such as an oil bath with a reliable thermostat. Monitor the internal temperature of the reaction mixture if possible.

  • Effect on Chain Transfer: Temperature can also influence the rate of chain transfer reactions, where the growing polymer radical abstracts an atom from another molecule (monomer, solvent, or polymer). This terminates the growing chain and initiates a new one, leading to a decrease in the overall molecular weight.

    • Solution: If you suspect chain transfer is an issue, you may need to polymerize at a lower temperature, although this will also decrease the overall reaction rate.

Issue 3: Polymer is Insoluble or Gels

Question: My DADMS polymerization resulted in an insoluble gel instead of the expected soluble polymer. What went wrong?

Answer: Gel formation in DADMS polymerization is often due to cross-linking. While DADMS typically undergoes cyclopolymerization to form linear chains, high temperatures can promote intermolecular reactions.

  • High Temperature Promoting Cross-linking: At elevated temperatures, the growing polymer chains have more energy, which can increase the likelihood of intermolecular addition of the radical to the double bond of another polymer chain, leading to a cross-linked network.

    • Solution: Try reducing the polymerization temperature. This will favor the intramolecular cyclization reaction over intermolecular cross-linking. You might also consider using a lower monomer concentration.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Polymerization Rate

This protocol uses differential scanning calorimetry (DSC) to monitor the heat flow during polymerization, which is proportional to the reaction rate.[3]

Materials:

  • This compound (DADMS), purified

  • Thermal initiator (e.g., AIBN)

  • DSC instrument with hermetically sealed pans

Procedure:

  • Prepare a stock solution of the initiator in DADMS monomer at the desired concentration (e.g., 1 mol%).

  • Accurately weigh a small amount (5-10 mg) of the DADMS/initiator mixture into a DSC pan and hermetically seal it.

  • Place the pan in the DSC cell and an empty sealed pan as a reference.

  • Equilibrate the sample at a low temperature where no polymerization occurs (e.g., 25°C).

  • Program the DSC to perform isothermal runs at different temperatures (e.g., 60°C, 70°C, 80°C).

  • Record the heat flow as a function of time for each isothermal run.

  • The area under the exothermic peak is proportional to the total heat of polymerization, and the height of the peak at any given time is proportional to the polymerization rate.

  • By comparing the rate profiles at different temperatures, you can determine the effect of temperature on the polymerization kinetics.

Data Presentation:

Temperature (°C)Time to Peak Exotherm (min)Maximum Polymerization Rate (mW/mg)Total Conversion (%)
60450.592
70251.295
80122.596

(Note: The data in this table is illustrative and will vary based on experimental conditions.)

Visualizations

Diagram 1: DADMS Polymerization Workflow

DADMS_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Purify DADMS Monomer Mix Prepare Monomer- Initiator Solution Monomer->Mix Initiator Select & Weigh Thermal Initiator Initiator->Mix Setup Assemble Reaction Apparatus Mix->Setup Heat Heat to Desired Temperature Setup->Heat Polymerize Isothermal Polymerization Heat->Polymerize Precipitate Precipitate Polymer Polymerize->Precipitate Dry Dry & Weigh (Yield) Precipitate->Dry Characterize Characterize Polymer (e.g., NMR, GPC) Dry->Characterize

Caption: Experimental workflow for DADMS polymerization.

Diagram 2: Troubleshooting Logic for Low Polymer Yield

Troubleshooting_Yield Start Low Polymer Yield Check_Temp Is Temperature Optimal for Initiator? Start->Check_Temp Temp_Low Increase Temperature Check_Temp->Temp_Low No (Too Low) Temp_High Decrease Temperature or Change Initiator Check_Temp->Temp_High No (Too High) Check_Purity Are Monomer & Initiator Pure? Check_Temp->Check_Purity Yes Success Improved Yield Temp_Low->Success Temp_High->Success Purify Purify Reagents Check_Purity->Purify No Check_O2 Is System Oxygen-Free? Check_Purity->Check_O2 Yes Purify->Success Degas Degas System (e.g., Freeze-Pump-Thaw) Check_O2->Degas No Check_O2->Success Yes Degas->Success

Caption: Decision tree for troubleshooting low polymer yield.

References

  • Kaji, H., & Horii, F. (1997). Solid-State 29Si NMR Analyses of the Structure and Dynamics of Solid Poly(di-n-alkylsilane)s. ICR Annual Report, 3, 28-29. Available at: [Link]

  • Dauletov, Y., et al. (2018). Radical Polymerization and Kinetics of N,N-diallyl-N,N-dimethylammonium Chloride and Vinyl Ether of Monoethanolamine. Fibers and Polymers, 19(10), 2023-2030. Available at: [Link]

  • Podgórna, K., et al. (2020). Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. Polymers, 12(5), 1143. Available at: [Link]

  • Al-Lami, M. K. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(11), 1249. Available at: [Link]

  • ResearchGate. (n.d.). Initiators and solvents used for radical polymerization. Available at: [Link]

  • Sideridou, I., et al. (2019). Investigation of the radical polymerization kinetics using DSC and mechanistic or isoconversional methods. Thermochimica Acta, 677, 107-117. Available at: [Link]

  • Uğur, İ., et al. (2009). Cyclopolymerization reactions of diallyl monomers: exploring electronic and steric effects using DFT reactivity indices. The Journal of Physical Chemistry A, 113(33), 9348-9357. Available at: [Link]

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How to handle moisture sensitivity of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Diallyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture sensitivity of this versatile organosilicon compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: Why is this compound considered moisture-sensitive?

While this compound is more stable than its chlorosilane or alkoxysilane counterparts, its silicon-carbon bonds are susceptible to hydrolysis, particularly in the presence of acid or base catalysts.[1] Atmospheric moisture can react with the compound, leading to the cleavage of the silicon-allyl bond to form silanols (containing Si-OH groups). These silanols are often unstable and can undergo self-condensation to form undesirable siloxane oligomers or polymers (Si-O-Si linkages).[2][3] This degradation compromises the purity of the reagent and can lead to failed reactions or the formation of complex byproduct mixtures.

Q2: What are the visible signs of moisture contamination in my this compound stock?

A pure, anhydrous sample of this compound should be a colorless, clear liquid.[4] Signs of moisture contamination can include:

  • Hazy or cloudy appearance: This may indicate the formation of insoluble siloxane oligomers.

  • Formation of a gel or solid precipitate: This is an advanced sign of polymerization resulting from extensive hydrolysis and condensation.

  • Pressure buildup in the container: While less common for this specific reagent compared to chlorosilanes, reaction with water can sometimes generate gaseous byproducts.

Q3: How should I properly store this compound?

Proper storage is the first line of defense against moisture. It should be stored in its original container, which is designed to be airtight.[5] The container must be kept tightly closed in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5] For long-term storage or after the bottle has been opened, it is best practice to store it under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[6]

Q4: Can I use this compound from a bottle that has been opened multiple times?

Every time the bottle is opened, there is a risk of introducing atmospheric moisture. If the reagent was handled using proper inert atmosphere techniques (see Section 3) each time, it may still be viable. However, if you suspect contamination or are performing a highly sensitive reaction, it is advisable to use a fresh, unopened bottle or to purify the reagent prior to use. The use of specialized packaging with resealable septa, such as the AcroSeal™ or Sure/Seal™ systems, significantly mitigates this risk by allowing reagent withdrawal via syringe without fully opening the bottle.[7][8]

Section 2: Troubleshooting Experimental Failures

When a reaction involving this compound fails or yields unexpected results, moisture contamination is a primary suspect. This section provides a logical framework for troubleshooting.

Diagram: Troubleshooting Logic Flow

This diagram outlines a decision-making process for diagnosing issues in reactions involving this compound.

troubleshooting_flow start Reaction Failure or Unexpected Byproducts check_reagent Inspect this compound: Is it clear and colorless? start->check_reagent reagent_no No (Cloudy/Precipitate) check_reagent->reagent_no No reagent_yes Yes check_reagent->reagent_yes Yes check_technique Review Handling Technique: Were inert atmosphere protocols followed? technique_no No/Unsure check_technique->technique_no No technique_yes Yes check_technique->technique_yes Yes check_solvents Analyze Solvents & Other Reagents: Were they certified anhydrous or properly dried? solvents_no No/Unsure check_solvents->solvents_no No solvents_yes Yes check_solvents->solvents_yes Yes action_reagent Action: Discard or purify the reagent. Use a fresh bottle. reagent_no->action_reagent reagent_yes->check_technique action_technique Action: Review and implement strict inert atmosphere techniques. (See Protocol 1 & 2) technique_no->action_technique technique_yes->check_solvents action_solvents Action: Dry all solvents and reagents rigorously before use. (See Table 2) solvents_no->action_solvents action_recheck Re-evaluate reaction parameters: Stoichiometry, temperature, catalyst, etc. solvents_yes->action_recheck

Caption: Troubleshooting decision tree for this compound reactions.

Troubleshooting Q&A

Q: My reaction yield is very low, and I see a white precipitate. What happened?

A: This is a classic symptom of significant moisture contamination. The this compound has likely hydrolyzed to form silanols, which then condensed into insoluble polysiloxane chains (the white precipitate).[2] This process consumes your reagent, preventing it from participating in the desired reaction.

  • Causality: The root cause is the introduction of water into the reaction vessel. This could be from improperly dried glassware, wet solvents, or exposure of the stock reagent to air.[9][10]

  • Solution: The current reaction is likely unsalvageable. For future attempts:

    • Discard the contaminated this compound.

    • Rigorously dry all glassware using one of the methods in Protocol 1 .

    • Ensure all solvents are of anhydrous grade or have been freshly dried over an appropriate agent (see Table 2 ).

    • Use strict inert atmosphere techniques for the entire setup and reagent transfer, as detailed in Protocol 2 .

Q: My NMR/GC-MS analysis shows multiple unexpected peaks with Si-O-Si characteristics. Why?

A: The presence of species containing siloxane bonds indicates that partial hydrolysis and condensation have occurred. Even trace amounts of moisture, which might not cause visible precipitation, can be sufficient to generate these byproducts.

  • Causality: Trace moisture can be notoriously difficult to eliminate. It can be introduced from microscopic films of water on glassware, dissolved water in solvents, or a slow leak in your inert gas setup.[10]

  • Solution:

    • Verify Solvent Purity: Use a Karl Fischer titrator to quantify the water content of your solvents. Do not rely solely on the label of a previously opened bottle of "anhydrous" solvent.

    • Improve Inert Technique: Ensure your inert gas is passed through a drying column. When transferring reagents, always maintain a positive pressure of inert gas in the reaction flask.[10] A gas bubbler is essential for visualizing this pressure.[10]

    • Use Fresh Reagents: Use a freshly opened bottle of this compound or one that has been stored and handled with impeccable technique.

Table 1: Troubleshooting Guide Summary
SymptomProbable Cause(s)Recommended Actions
Low or No Product Yield Reagent degradation due to moisture; Inactive catalyst.Verify reagent purity; Re-dry all solvents and glassware; Use strict inert atmosphere techniques.[9][10]
White Precipitate/Gel Formation Extensive hydrolysis and condensation of the silane.[2]Discard reaction; Start over with fresh, dry materials and rigorous moisture exclusion.
Inconsistent Results Batch-to-Batch Variable amounts of moisture contamination.Standardize glassware drying and solvent purification protocols; Use a dedicated, properly stored stock of the reagent.
Unexpected Siloxane Peaks in Analysis Partial hydrolysis from trace moisture.Use Karl Fischer titration to check solvent water content; Improve inert gas setup (e.g., add a drying tube).[11]

Section 3: Key Experimental Protocols & Methodologies

Adherence to validated protocols is critical for success. The following section provides detailed, step-by-step instructions for essential handling procedures.

Diagram: Hydrolysis & Condensation Pathway

This diagram illustrates the chemical transformation that occurs when this compound is exposed to water.

Caption: Reaction of this compound with water.

Protocol 1: Preparation of Glassware for Moisture-Sensitive Reactions

All glassware contains a thin film of adsorbed moisture that must be removed.[9][10]

Method A: Oven Drying

  • Clean all glassware (flasks, stir bars, condensers, etc.) thoroughly and rinse with deionized water, followed by a volatile solvent like acetone.

  • Place glassware in a laboratory oven at >125°C for a minimum of 4 hours, or preferably, overnight.[9]

  • Assemble the glassware while it is still hot and immediately place it under a stream of dry, inert gas (e.g., nitrogen or argon) to cool. This prevents atmospheric moisture from re-adsorbing onto the surfaces.[10] Use grease on ground glass joints to ensure a good seal.

Method B: Flame Drying (for immediate use)

  • Assemble the clean glassware on a Schlenk line or with an inert gas inlet and an outlet to a bubbler.

  • Ensure a gentle, positive flow of inert gas through the apparatus.

  • Using a heat gun or a soft flame from a Bunsen burner, gently heat the entire surface of the glassware under the inert gas flow.[12]

  • You may initially see condensation (fog) form on cooler parts of the glass; continue heating until this has completely evaporated and the glass is hot to the touch.[12]

  • Allow the apparatus to cool to room temperature completely under the positive flow of inert gas before proceeding.

Protocol 2: Transferring this compound via Syringe

This protocol uses standard Schlenk line or balloon techniques to maintain an inert atmosphere.[13][14]

  • Prepare the Syringe: Dry the glass parts of a syringe and a long needle in an oven (>125°C) for at least 1 hour.[10] Assemble the syringe while hot and flush it repeatedly (at least 10 times) with dry inert gas as it cools.[9]

  • Prepare the Reagent Bottle: Secure the this compound bottle. If it is a Sure/Seal™ or AcroSeal™ type bottle, remove the outer plastic cap to expose the septum.[8] Pierce the septum with a needle connected to your inert gas line to slightly pressurize the bottle.

  • Withdraw the Reagent: Insert the dry, inert-gas-flushed needle of your syringe through the septum into the this compound. Gently pull the plunger to draw the desired volume of liquid.

  • Create a Gas Buffer: With the needle tip still submerged in the liquid, invert the syringe. Then, pull the needle tip up into the headspace (the inert gas layer) above the liquid and draw a small volume (e.g., 0.2 mL) of inert gas into the syringe. This "buffer" prevents the reactive liquid in the needle from being exposed to air during transfer.[14]

  • Transfer to Reaction Flask: Quickly and carefully remove the syringe from the reagent bottle and insert it through the septum of your cooled, inert-atmosphere reaction flask.

  • First, depress the plunger to inject the inert gas buffer, then continue to slowly dispense the liquid reagent into the reaction mixture.

  • Clean Up: Immediately after use, clean the syringe and needle by rinsing with a dry, inert solvent followed by a quenching solvent (e.g., isopropanol) and then water.[8][9]

Table 2: Recommended Drying Agents for Common Solvents
SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF) Sodium/BenzophenoneProvides a visual indicator (deep blue/purple) when dry. Distill under inert gas before use.
Toluene Sodium/Benzophenone or CaH₂Distill from the drying agent under an inert atmosphere.
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill. P₄O₁₀ is also effective but more hazardous.[11]
Acetonitrile Calcium Hydride (CaH₂)Stir over CaH₂ and distill. Repeat if necessary.
Ethers (e.g., Diethyl ether) Sodium/BenzophenoneHighly effective but requires caution due to the flammability of ether and reactivity of sodium.
General Purpose (Pre-drying) Molecular Sieves (3Å or 4Å)Effective for removing bulk water but may not achieve the lowest ppm levels required for highly sensitive reactions.[11] Sieves should be activated by heating under vacuum before use.

Note: Always consult safety protocols before working with reactive drying agents like sodium metal or calcium hydride.

References

  • Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Gelest, Inc. (n.d.). This compound, 92%. Retrieved from [Link]

  • Asher, S. (2024). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. MavMatrix. Retrieved from [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Gelest, Inc. (2015). DIMETHYLSILANE SDS. Retrieved from [Link]

  • Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
  • Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • MDPI. (2023, August 28). Effect of Drying Control Agent on Physicochemical and Thermal Properties of Silica Aerogel Derived via Ambient Pressure Drying Process. Retrieved from [Link]

  • Schmidt, H. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. Retrieved from [Link]

  • Sakurai, H. (n.d.). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. SciSpace. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • PW - JEE Nexus. (2024, July 18). The stoichiometric reaction of

    
     of dimethyldichlorosilane with water results .... [Video]. YouTube. Retrieved from [Link]
    
  • Burfield, D. R., & Smithers, R. H. (1983). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 48(14), 2420–2422.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

  • Wikipedia. (n.d.). Moisture sensitivity level. Retrieved from [Link]

  • PW - JEE Nexus. (2024, May 10). The stoichiometric reaction of 516 g of dimethyl dichlorosilane with water results in a tetramer.... [Video]. YouTube. Retrieved from [Link]

  • Yale University. (n.d.). Sanger sequencing troubleshooting guide. Yale Research. Retrieved from [Link]

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Technical Support Center: Poly(Diallyldimethylsilane) Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of poly(Diallyldimethylsilane) (PDADMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this unique polysiloxane. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide: Navigating Common Characterization Hurdles

This section is structured to address specific issues you may face with common analytical techniques. Each entry follows a question-and-answer format, offering not just solutions but also the underlying scientific rationale.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of poly(this compound). However, several factors can lead to ambiguous or misleading spectra.

Question 1: My ¹H NMR spectrum shows broad, poorly resolved peaks for the allyl groups. How can I improve the resolution?

Answer:

Poor resolution in the ¹H NMR spectrum of poly(this compound) is often due to one or a combination of the following factors:

  • High Molecular Weight and Polydispersity: As the polymer chains grow, their movement in solution slows down, leading to broader signals. A high polydispersity index (PDI) means a wide range of chain lengths are present, further contributing to the broadening of peaks as they represent an average of many slightly different chemical environments.

  • Viscous Solution: A high concentration of the polymer can lead to a viscous solution, which restricts molecular tumbling and results in broader peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals, often remnants from the synthesis, can cause significant line broadening.

Troubleshooting Protocol:

  • Optimize Sample Concentration: Prepare a more dilute solution of your polymer. A good starting point is 5-10 mg/mL in a suitable deuterated solvent like chloroform-d (CDCl₃).

  • Solvent Selection: Ensure your polymer is fully dissolved. While CDCl₃ is a common choice, other solvents like toluene-d₈ or tetrahydrofuran-d₈ (THF-d₈) might provide better solubility and less viscosity for your specific sample.

  • Temperature Variation: Acquiring the spectrum at an elevated temperature (e.g., 50 °C) can increase polymer chain mobility and average out different conformations, leading to sharper signals.

  • Use of a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA and filtering the solution can help remove them.

Question 2: I am struggling to get a good ²⁹Si NMR spectrum. The signal-to-noise ratio is very low.

Answer:

Obtaining a high-quality ²⁹Si NMR spectrum can be challenging due to the low natural abundance of the ²⁹Si isotope (4.7%) and its long spin-lattice relaxation times (T₁).

Expert Insights:

The silicon nuclei in the backbone of poly(this compound) are in a similar chemical environment, leading to a narrow range of chemical shifts. The primary challenge is overcoming the inherently low sensitivity.

Step-by-Step Protocol for Enhanced ²⁹Si NMR:

  • Increase the Number of Scans: A significantly higher number of scans (e.g., several thousand) is typically required for ²⁹Si NMR compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Optimize Relaxation Delay: The long T₁ values of silicon nuclei necessitate a longer relaxation delay between pulses to allow the nuclei to return to their equilibrium state. A delay of 60-120 seconds is a good starting point. Failure to do so will lead to signal saturation and a weaker spectrum.

  • Use of Relaxation Agents: Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten the T₁ of the silicon nuclei, allowing for a shorter relaxation delay and faster acquisition of a good spectrum. Use this with caution as it will also broaden the signals.

  • Gated Decoupling: Employing an inverse-gated decoupling pulse sequence can help to suppress the negative Nuclear Overhauser Effect (NOE), which can sometimes lead to a nulling or inversion of the silicon signal.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC is the go-to method for determining the molecular weight and molecular weight distribution of polymers. However, the unique properties of polysiloxanes can present challenges.

Question 3: My GPC chromatogram shows a very small or even negative peak when using a refractive index (RI) detector with THF as the mobile phase. What is happening?

Answer:

This is a classic issue encountered with polysiloxanes and is due to the principle of RI detection. An RI detector measures the difference in the refractive index between the eluting analyte in the mobile phase and the pure mobile phase. Tetrahydrofuran (THF), a common GPC solvent, has a refractive index very similar to that of many polysiloxanes, including poly(this compound). This phenomenon is known as being "isorefractive."[1]

Causality and Solution:

When the refractive index of the polymer and the solvent are nearly identical, there is no significant change in the refractive index as the polymer elutes, resulting in a very weak or even absent signal.[2]

Recommended Workflow:

  • Change the Mobile Phase: The most effective solution is to switch to a mobile phase with a refractive index that is significantly different from that of your polymer. Toluene is an excellent alternative for polysiloxanes and will typically provide a strong, positive RI signal.[1]

  • Consider an Alternative Detector: If changing the mobile phase is not feasible, using a different type of detector can solve the problem. An Evaporative Light Scattering Detector (ELSD) is a great option as it is not dependent on the refractive index of the analyte. The ELSD nebulizes the eluent and evaporates the solvent, leaving behind the non-volatile polymer particles which are then detected by light scattering.

Experimental Workflow for GPC Analysis

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing Solvent Select Solvent (e.g., Toluene) Dissolve Dissolve Polymer (e.g., 1-2 mg/mL) Solvent->Dissolve Filter Filter Solution (0.2 µm PTFE filter) Dissolve->Filter Inject Inject into GPC System Filter->Inject Separate Separation by Size (GPC Columns) Inject->Separate Detect Detection (RI or ELSD) Separate->Detect Calibrate Calibration Curve (Polystyrene Standards) Detect->Calibrate Calculate Calculate Mn, Mw, PDI Calibrate->Calculate

Caption: A typical workflow for GPC/SEC analysis of poly(this compound).

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and phase transitions of your polymer.

Question 4: My TGA results show a significant weight loss at a much lower temperature than expected for a polysiloxane. What could be the cause?

Answer:

While polysiloxanes are known for their high thermal stability, premature weight loss in TGA can be attributed to several factors:

  • Residual Monomer or Solvent: The most common cause is the presence of unreacted this compound monomer or residual solvent from the polymerization or purification process. These volatile components will evaporate at lower temperatures, leading to an initial weight loss step.

  • Low Molecular Weight Oligomers: The sample may contain a significant fraction of low molecular weight linear or cyclic oligomers which are more volatile than the high polymer.

  • Degradation Mechanism: The thermal degradation of polysiloxanes in an inert atmosphere often proceeds via depolymerization to form volatile cyclic oligomers.[3] The presence of certain impurities can catalyze this process, lowering the onset temperature of degradation.

Troubleshooting Steps:

  • Drying Protocol: Ensure your sample is thoroughly dried under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours before TGA analysis to remove any residual solvent.

  • ¹H NMR Analysis: Check the ¹H NMR spectrum for the presence of sharp signals corresponding to the this compound monomer or any solvents used.

  • Fractionation: If low molecular weight species are suspected, consider purifying a portion of your sample by precipitation to isolate the higher molecular weight fraction and re-running the TGA.

Question 5: I am not observing a clear glass transition (Tg) in my DSC thermogram. Is this normal?

Answer:

The glass transition of poly(this compound) can be difficult to detect by DSC for a few reasons:

  • Low Tg: Polysiloxanes typically have very low glass transition temperatures, often below -100 °C.[4] Ensure your DSC experiment is run to a sufficiently low temperature to observe the Tg.

  • Small Heat Capacity Change: The change in heat capacity (ΔCp) at the glass transition for some polysiloxanes can be small, making the transition appear as a very subtle shift in the baseline rather than a distinct step.

  • Crystallinity: If the polymer has some degree of crystallinity, the glass transition can be masked by a broad melting endotherm.

Self-Validating Protocol for Tg Determination:

  • Broad Temperature Range: Run the DSC from room temperature down to at least -150 °C.

  • Heat-Cool-Heat Cycle: Employ a heat-cool-heat cycle. The first heating run erases the thermal history of the sample. The sample is then cooled at a controlled rate (e.g., 10 °C/min) and the second heating run is used for analysis. This often provides a more defined Tg.

  • Modulated DSC (MDSC): If available, use modulated DSC. This technique can separate the reversing heat flow (associated with the glass transition) from the non-reversing heat flow (associated with phenomena like crystallization or decomposition), making it much easier to identify a weak Tg.

Logical Relationship for Thermal Analysis Troubleshooting

Thermal_Analysis cluster_tga TGA Troubleshooting cluster_dsc DSC Troubleshooting TGA_Issue Unexpected TGA Weight Loss TGA_Cause1 Residual Solvent/Monomer TGA_Issue->TGA_Cause1 TGA_Cause2 Low MW Oligomers TGA_Issue->TGA_Cause2 TGA_Cause3 Catalyzed Degradation TGA_Issue->TGA_Cause3 DSC_Issue No Clear Tg in DSC DSC_Cause1 Tg is Very Low DSC_Issue->DSC_Cause1 DSC_Cause2 Small ΔCp DSC_Issue->DSC_Cause2 DSC_Cause3 Masked by Crystallinity DSC_Issue->DSC_Cause3 TGA_Solution1 Dry Sample Thoroughly TGA_Cause1->TGA_Solution1 TGA_Solution2 Check ¹H NMR TGA_Cause1->TGA_Solution2 TGA_Solution3 Purify by Precipitation TGA_Cause2->TGA_Solution3 DSC_Solution1 Scan to -150 °C DSC_Cause1->DSC_Solution1 DSC_Solution2 Use Heat-Cool-Heat Cycle DSC_Cause2->DSC_Solution2 DSC_Solution3 Use Modulated DSC DSC_Cause3->DSC_Solution3

Caption: Troubleshooting pathways for common TGA and DSC issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for poly(this compound)?

Proton Environment Expected Chemical Shift (ppm) Notes
Si-CH₃ 0.0 - 0.2A sharp, intense singlet characteristic of methyl groups on a siloxane backbone.
Si-CH₂ -CH=CH₂1.5 - 1.7A multiplet corresponding to the methylene group adjacent to the silicon atom.
Si-CH₂-CH =CH₂5.6 - 5.9A complex multiplet for the vinyl proton attached to the double bond.
Si-CH₂-CH=CH₂ 4.8 - 5.0A multiplet for the terminal vinyl protons.

Note: These are estimated values and may vary slightly depending on the solvent, polymer molecular weight, and instrument.

Q2: What is a good starting point for GPC method development for poly(this compound)?

A good starting point for GPC analysis of poly(this compound) would be:

  • Mobile Phase: Toluene

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.

  • Flow Rate: 1.0 mL/min

  • Temperature: 30-40 °C

  • Detector: Refractive Index (RI)

  • Calibration: Use narrow molecular weight polystyrene standards.

Q3: How does the thermal stability of poly(this compound) compare to polydimethylsiloxane (PDMS)?

The thermal stability of poly(this compound) is expected to be slightly lower than that of PDMS. The presence of the allyl groups introduces C-C and C-H bonds that are generally less thermally stable than the Si-O and Si-C bonds of the PDMS backbone. Degradation may be initiated at these allyl sites at a lower temperature. TGA analysis in an inert atmosphere would likely show an onset of degradation for poly(this compound) at a temperature lower than that for a PDMS sample of comparable molecular weight.[5]

References

  • Agilent Technologies. (n.d.). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Retrieved from [Link]

  • AZoM. (2022, December 21). Gel Permeation Chromatography Analysis of Polysiloxanes. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • MDPI. (2022, September 12). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]

  • Pavan, S., et al. (2005). Glass transition and molecular dynamics in poly(dimethylsiloxane)/silica nanocomposites. Polymer, 46(17), 6463-6471.
  • Prime Scholars. (n.d.). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2019, December 12). A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. Retrieved from [Link]

  • ResearchGate. (2020, June 28). Design, Preparation and Thermal Characterization of Polystyrene Composites Reinforced with Novel Three-Cages POSS Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Glass transition temperatures of selected polysiloxanes. Retrieved from [Link]

  • ResearchGate. (n.d.). 250 MHz 1H NMR spectra of poly(diallyldimethylammonium) chloride and.... Retrieved from [Link]

  • SciELO. (2016). Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. Retrieved from [Link]

  • TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]

  • VTechWorks. (2003, August 21). Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. Retrieved from [Link]

  • YouTube. (2022, June 16). How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system. Retrieved from [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of Diallyldimethylsilane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to support researchers, scientists, and drug development professionals in interpreting the NMR spectra of Diallyldimethylsilane reaction mixtures.

As a Senior Application Scientist, I've frequently assisted researchers in deciphering complex NMR spectra from reactions involving organosilicon compounds. This compound (DADMS) is a versatile monomer used in various polymerization and cross-linking reactions, such as olefin metathesis and hydrosilylation. Monitoring these reactions by NMR is crucial for determining conversion, identifying byproducts, and understanding reaction kinetics. This guide is structured as a series of questions and answers to directly address the common challenges you may face in the lab.

Section 1: Foundational Spectra - Understanding Your Starting Material

Before analyzing a reaction mixture, a clear understanding of the starting material's NMR signature is essential.

Q1: What are the characteristic ¹H and ¹³C NMR signals for pure this compound?

A1: The symmetry of this compound (C₈H₁₆Si) results in a relatively simple NMR spectrum. The key is to recognize the three distinct proton environments and four carbon environments.

¹H NMR Analysis: The proton spectrum shows three main groups of signals corresponding to the methyl, allylic, and vinyl protons.[1]

  • Si-CH₃ Protons: A sharp singlet near 0.0 ppm. These 6 protons are equivalent and shielded by the silicon atom.

  • Allylic Protons (Si-CH₂): A doublet around 1.61 ppm. These 4 protons are coupled to the adjacent vinyl proton.

  • Vinyl Protons (=CH and =CH₂): A complex multiplet region between 4.9 and 5.9 ppm. This region contains the terminal vinyl protons (=CH₂) and the internal vinyl proton (=CH). The internal proton appears further downfield as a multiplet due to coupling with both the allylic and terminal vinyl protons. The two terminal protons are diastereotopic and appear as distinct multiplets.

¹³C NMR Analysis: The carbon spectrum shows four distinct signals.

  • Si-CH₃ Carbon: Appears upfield, typically around -2.5 ppm.

  • Allylic Carbon (Si-CH₂): Found in the aliphatic region, often near 25 ppm.

  • Terminal Vinyl Carbon (=CH₂): Located in the olefinic region, around 113 ppm.

  • Internal Vinyl Carbon (=CH): Appears further downfield in the olefinic region, around 134 ppm.

Table 1: Summary of ¹H and ¹³C NMR Chemical Shifts for this compound (DADMS)

GroupProton EnvironmentTypical ¹H δ (ppm)Carbon EnvironmentTypical ¹³C δ (ppm)
MethylSi-(CH ₃)₂~0.0 (s, 6H)Si-C H₃~ -2.5
AllylicSi-CH ₂-CH=~1.61 (d, 4H)Si-C H₂-~ 25
Vinyl (Terminal)-CH=CH~4.94 (m, 4H)-CH=C H₂~ 113
Vinyl (Internal)-CH =CH₂~5.82 (m, 2H)-C H=CH₂~ 134

Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from multiple sources.[2][3]

Section 2: Troubleshooting Common Spectral Artifacts

Uncertainties in your spectra often arise from experimental conditions rather than the reaction chemistry itself. Here’s how to troubleshoot common issues.

Q1: My peaks are broad and the baseline is rolling. What is the cause and how can I fix it?

A1: This is one of the most common issues and typically points to a problem with the sample or the spectrometer's magnetic field homogeneity (shimming).

Causality & Solution Workflow:

  • Poor Shimming: The magnetic field is not uniform across the sample volume, causing nuclei in different regions to resonate at slightly different frequencies, resulting in broad peaks.

    • Solution: Re-shim the spectrometer. If using an automated shimming routine, ensure the lock signal is stable. For challenging samples, manual shimming may be necessary.[4][5]

  • High Sample Concentration/Viscosity: Concentrated samples can be viscous, which slows molecular tumbling. This leads to faster transverse relaxation (shorter T₂) and, consequently, broader lines.

    • Solution: Dilute your sample. While this reduces the signal-to-noise ratio, it often yields much sharper peaks and a flatter baseline.[4][5]

  • Presence of Paramagnetic Species: Trace amounts of paramagnetic metals (e.g., leftover catalyst residues like Ruthenium or Platinum) can cause significant line broadening.

    • Solution: If possible, pass the crude reaction mixture through a small plug of silica gel or celite to remove solid catalyst particles before preparing the NMR sample.

  • Precipitate in the NMR Tube: Undissolved material will severely disrupt the magnetic field homogeneity.

    • Solution: Ensure your sample is fully dissolved. If solids are present, filter the solution through a small piece of cotton or glass wool packed into a Pasteur pipette directly into the NMR tube.[5]

Diagram 1: Troubleshooting Workflow for Poor NMR Spectra

G start Poor Spectrum (Broad Peaks, Rolling Baseline) shim Re-shim Spectrometer start->shim Always first step check_conc Check Sample Concentration & Viscosity shim->check_conc If no improvement dilute Dilute Sample check_conc->dilute If concentrated/viscous check_solids Check for Precipitate check_conc->check_solids If dilute good_spectrum Acquire Good Spectrum dilute->good_spectrum filter Filter Sample check_solids->filter If solids present check_para Consider Paramagnetic Impurities (e.g., Catalyst) check_solids->check_para If no solids filter->good_spectrum purify Purify Sub-sample (e.g., Silica Plug) check_para->purify If likely purify->good_spectrum

Caption: A decision tree for troubleshooting common NMR spectral issues.

Q2: I see unexpected singlets and multiplets. How can I identify these unknown peaks?

A2: These peaks are often from residual solvents, grease, or common reagents. Identifying them is a process of elimination.

Common Impurities:

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Toluene) are common culprits. Their chemical shifts are well-documented.[6][7][8]

  • Water: The water peak is a broad singlet whose position is highly dependent on the solvent, temperature, and concentration. In CDCl₃ it's often around 1.56 ppm, but in DMSO-d₆ it appears around 3.33 ppm.[8] A "D₂O shake" can confirm an exchangeable proton (like water or an alcohol), as the peak will disappear.[4]

  • Silicone Grease: Often used for sealing glassware, it appears as a characteristic singlet around 0.07 ppm, very close to the Si-CH₃ signal of DADMS.[9]

  • Tetramethylsilane (TMS): If used as an internal standard, it will appear as a sharp singlet at 0.0 ppm.

Actionable Steps:

  • Consult an Impurity Table: Compare the chemical shifts of your unknown peaks to a standard NMR solvent impurity table.[8][10]

  • Run a Blank Spectrum: Acquire a spectrum of your deuterated solvent from the same bottle to check for contamination.

  • Use 2D NMR: A ¹H-¹³C HSQC experiment can be invaluable. It correlates protons with the carbons they are attached to. Many common impurities have unique correlations that make them easy to identify.

Section 3: Application-Specific Guides

Let's move to interpreting spectra from specific, common reactions involving DADMS.

Q1: How do I monitor the Ring-Closing Metathesis (RCM) of DADMS by ¹H NMR?

A1: The RCM of DADMS using a Grubbs-type catalyst is a classic reaction to form a seven-membered heterocyclic ring. Monitoring this reaction involves tracking the disappearance of starting material signals and the appearance of product signals.

Expected Spectral Changes:

  • Disappearance of DADMS Vinyl Protons: The key change is the complete disappearance of the complex multiplet system for the allyl groups between 4.9 and 5.9 ppm.

  • Appearance of a New Olefinic Signal: The product, 1,1-dimethyl-1-sila-4-cycloheptene, has two equivalent vinyl protons on a new internal double bond. This will appear as a single new signal, often a triplet or multiplet, typically around 5.7-5.8 ppm.

  • Shift of the "Allylic" Protons: The four protons adjacent to the silicon atom are no longer allylic in the product. They become part of the saturated ring backbone and will shift upfield. Similarly, the other four protons adjacent to the new double bond will have a characteristic chemical shift in the 2.0-2.2 ppm region.

  • Formation of Ethylene: The byproduct of this reaction is ethylene gas, which will typically bubble out of the solution and is not observed in the NMR spectrum of the reaction mixture.

Diagram 2: Spectral Changes during RCM of this compound

RCM cluster_0 Reactant: DADMS cluster_1 Product: 1,1-dimethyl-1-sila-4-cycloheptene Reactant Si-CH=CH₂ (δ ~5.8 ppm) Si-CH=CH₂ (δ ~4.9 ppm) Si-CH₂- (δ ~1.6 ppm) Product -CH=CH- (δ ~5.7 ppm) Si-CH₂- (δ ~0.8-1.0 ppm) =CH-CH₂- (δ ~2.1 ppm) Reactant->Product Reaction Progress

Caption: Key ¹H NMR signal transformations during the RCM of DADMS.

Troubleshooting RCM Reactions:

  • Isomerization: Grubbs catalysts, particularly 2nd generation ones, can sometimes cause isomerization of the double bonds.[11] This can lead to a complex mixture of products and a messy olefinic region in the NMR. If you suspect isomerization, analyzing the reaction by GC-MS can be helpful.

  • Stalled Reaction: If you see signals for both starting material and product, the reaction may have stalled due to catalyst decomposition.

Q2: What are the key NMR indicators of a successful Hydrosilylation reaction involving DADMS?

A2: Hydrosilylation is the addition of a Si-H bond across a double bond.[12] For DADMS, this typically involves reacting it with a hydrosilane (R₃SiH) or a poly(hydromethylsiloxane). The spectral signatures are very clear.

Expected Spectral Changes:

  • Consumption of Si-H: If you are using a hydrosilane reagent, its characteristic Si-H proton signal (often a septet or multiplet between 4.5-5.0 ppm) will decrease in intensity and eventually disappear.

  • Consumption of DADMS Vinyl Protons: The vinyl proton signals of DADMS (4.9-5.9 ppm) will disappear as the double bonds are consumed.

  • Appearance of New Aliphatic Signals: The reaction forms new Si-CH₂-CH₂-Si linkages. This will result in new, complex multiplets in the upfield region of the spectrum (typically 0.5-1.5 ppm), corresponding to the newly formed ethylene bridge.

  • No Change in Si-CH₃ Signals: The methyl groups on the DADMS silicon are spectator groups and their signal at ~0.0 ppm should remain, although it might broaden if the product is a polymer.

Note on Regioselectivity: Hydrosilylation can result in both α- and β-addition products. The β-addition (anti-Markovnikov) is usually dominant with platinum catalysts, leading to the Si-CH₂-CH₂-Si linkage. The α-addition product (Markovnikov) would show a characteristic Si-CH(CH₃)-Si linkage, which would have a distinct doublet for the new methyl group and a quartet for the methine proton in the ¹H NMR spectrum. Careful analysis of the aliphatic region is needed to determine the regioselectivity of your reaction.

Section 4: Experimental Protocols

Protocol 1: Preparation of an NMR Sample from a Reaction Mixture

Objective: To prepare a clean, homogeneous sample suitable for high-resolution NMR analysis from a crude reaction mixture.

Methodology:

  • Aliquot Sampling: Pause the stirring of your reaction. Using a clean glass pipette or syringe, withdraw a small aliquot (approx. 0.1-0.2 mL) of the reaction mixture.

  • Solvent Removal: Transfer the aliquot to a small, clean vial. If the reaction solvent is volatile (e.g., DCM, THF, Toluene), remove it under a gentle stream of nitrogen or by using a rotary evaporator. This step is crucial to avoid large solvent peaks that can obscure your signals of interest.

  • Re-dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar organosilicon compounds.[12]

  • Homogenization: Gently swirl or vortex the vial to ensure the residue is completely dissolved.

  • Filtering and Transfer: If any solid particles (e.g., catalyst residue) are visible, filter the solution. A simple way is to push a small plug of glass wool or cotton into a Pasteur pipette. Use another pipette to transfer the solution through the filter directly into a clean, dry NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Your sample is now ready for analysis.

References

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Technical Support Center: Mass Spectrometry Analysis of Diallyldimethylsilane Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of diallyldimethylsilane (DADMS) and its byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the GC-MS analysis of this versatile organosilicon compound. Here, you will find practical, field-proven insights to help you troubleshoot your experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions encountered during the GC-MS analysis of this compound.

Q1: What are the expected major ions in the mass spectrum of this compound (C8H16Si, MW: 140.30 g/mol )?

A1: The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 140. Key fragment ions arise from the loss of allyl and methyl groups. Expect to see prominent peaks at:

  • m/z 99: [M - C3H5]+, corresponding to the loss of an allyl group.

  • m/z 125: [M - CH3]+, corresponding to the loss of a methyl group.

  • m/z 59: [Si(CH3)2H]+, a common fragment for dimethylsilyl compounds.

Q2: I am observing a peak at m/z 158 in my DADMS sample. What could this be?

A2: A peak at m/z 158 is likely due to the formation of an adduct with ammonia, [M+NH4]+, if ammonia is present in your system, for example from the mobile phase in liquid chromatography or as a contaminant.[1] Alternatively, it could indicate the presence of an impurity. To confirm, check your system for potential sources of ammonia contamination and review the synthesis route of your DADMS for potential byproducts with this molecular weight.

Q3: My baseline is noisy and shows several broad peaks, especially at higher temperatures. What is the likely cause?

A3: A noisy and rising baseline with broad peaks at elevated temperatures is often indicative of column bleed or contamination from silicone-based materials.[2] Septa from injection ports and vials are common sources of siloxane contamination.[2] To mitigate this, use high-temperature, low-bleed septa and condition your GC column according to the manufacturer's instructions.

Q4: I am seeing peaks that are not in the DADMS mass spectral library. How can I identify these unknown compounds?

A4: Identifying unknown peaks requires a systematic approach. Start by considering the potential byproducts from the synthesis of DADMS. Common byproducts can include incompletely reacted starting materials, hydrolysis products (such as disiloxanes), and oligomers.[3] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the unknown ions. Soft ionization techniques, such as chemical ionization (CI) or field ionization (FI), can help in identifying the molecular ion of unstable compounds.[4]

Troubleshooting Guide

This in-depth guide provides solutions to more complex issues you may encounter during your analysis.

Issue 1: Peak Tailing for DADMS and its Byproducts

Symptoms:

  • Asymmetrical peaks with a distinct "tail."

  • Poor peak resolution.

  • Inaccurate quantification.

Root Causes and Solutions:

  • Active Sites in the GC System: Silanes can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector.

    • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of active compounds. If you suspect column activity, you can try to bake it out at a high temperature or trim the first few centimeters of the column.

  • Sample Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Improper Injection Technique: A slow injection can cause band broadening and peak tailing.

    • Solution: Ensure a fast and smooth injection, or use an autosampler for better reproducibility.

Issue 2: Identification of Common DADMS Byproducts

Common Byproducts and their Mass Spectral Signatures:

The synthesis of this compound can result in several byproducts. Understanding their potential structures and fragmentation patterns is key to their identification.

Potential Byproduct Structure Expected Molecular Ion (m/z) Key Fragment Ions (m/z) Notes
Allyltrimethylsilane (CH2=CHCH2)Si(CH3)311499, 73Unreacted starting material or byproduct from incomplete reaction.
1,3-Diallyl-1,1,3,3-tetramethyldisiloxane [(CH2=CHCH2)(CH3)2Si]2O214199, 173, 115Hydrolysis byproduct of DADMS. The presence of this indicates moisture contamination.
DADMS Dimer C16H32Si2280239, 140Oligomerization byproduct.

Experimental Protocol for Byproduct Identification:

  • Optimize GC Separation: Use a temperature program that effectively separates DADMS from potential byproducts. A good starting point is:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Acquire Full Scan Mass Spectra: This will allow you to see all the ions present in your sample.

  • Perform Library Search: Search the acquired mass spectra against the NIST/Wiley library to identify known compounds.

  • Manual Interpretation: For unknown peaks, analyze the fragmentation pattern to deduce the structure. Look for characteristic losses of allyl (41 Da) and methyl (15 Da) groups.

  • Consider Soft Ionization: If the molecular ion is not observed with electron ionization (EI), consider using a softer ionization technique like chemical ionization (CI) to confirm the molecular weight.[5]

Workflow for Troubleshooting DADMS Analysis

cluster_start Start: Poor Chromatographic Results cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_byproduct Byproduct Identification start Peak Tailing or Broadening check_active_sites Check for Active Sites (Liner, Column) start->check_active_sites check_sample_conc Check Sample Concentration start->check_sample_conc check_injection Review Injection Technique start->check_injection check_column_bleed Investigate Column Bleed start->check_column_bleed deactivate Use Deactivated Liner/Column check_active_sites->deactivate dilute Dilute Sample check_sample_conc->dilute optimize_injection Optimize Injection Parameters check_injection->optimize_injection condition_column Condition or Replace Column check_column_bleed->condition_column unknown_peaks Unknown Peaks Observed gc_optimization Optimize GC Method unknown_peaks->gc_optimization ms_analysis Acquire Full Scan & HRMS Data gc_optimization->ms_analysis library_search Perform Library Search ms_analysis->library_search manual_interpretation Manual Interpretation of Spectra library_search->manual_interpretation

Caption: Troubleshooting workflow for DADMS analysis.

Issue 3: Unexpected Peaks and In-Source Reactions

Symptoms:

  • Appearance of peaks with m/z values that do not correspond to expected byproducts.

  • Inconsistent peak areas and ratios.

Root Causes and Solutions:

  • In-Source Reactions: Organosilicon compounds can be reactive in the hot environment of the GC inlet and MS ion source. They can react with residual water or other contaminants.

    • Solution: Ensure a leak-tight GC-MS system to minimize the ingress of air and moisture. Use high-purity carrier gas with appropriate filters. Lowering the injector and transfer line temperatures may also help, but this needs to be balanced with maintaining good chromatography.

  • Thermal Degradation: DADMS or its byproducts may degrade at high temperatures.

    • Solution: Use the lowest possible injector and transfer line temperatures that still allow for efficient transfer of the analytes.

Predicted Fragmentation Pathway of this compound

DADMS This compound (m/z 140) loss_allyl Loss of Allyl Radical (m/z 99) DADMS->loss_allyl - C3H5 loss_methyl Loss of Methyl Radical (m/z 125) DADMS->loss_methyl - CH3 si_me2h [Si(CH3)2H]+ (m/z 59) loss_allyl->si_me2h - C3H4

Caption: Predicted fragmentation of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][6]

  • SpectraBase. Allyl(isobutoxy)dimethylsilane. [Link]

  • DSpace@MIT. A General Strategy for the Asymmetric Preparation of α‐Stereogenic Allyl Silanes, Germanes, and Boronate Esters via Dual Copp. [Link]

  • Scientific Instrument Services. Note 88: Analysis of Silicone Contaminants on Electronic Components by Thermal Desorption GC-MS. [Link]

  • PubChem. Allylsilane. National Center for Biotechnology Information. [Link]

  • PubMed. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides. [Link]

  • Doria.fi. GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. [Link]

  • NIST. Divinyldimethylsilane. National Institute of Standards and Technology. [Link]

  • Chromatography Online. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link][2]

  • PubChemLite. This compound (C8H16Si). [Link][1]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link][4]

  • ResearchGate. Side reaction in the oligomerization of 2 and 3, and selective synthesis of byproduct 8. [Link]

  • PubMed. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines. [Link]

  • NIST. Divinyldimethylsilane. National Institute of Standards and Technology. [Link]

  • Organic Chemistry Portal. Allylsilane synthesis. [Link]

  • Diva-portal.org. Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. [Link][5]

  • YouTube. GCMS 3 Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]

  • SlideShare. Ion fragmentation of small molecules in mass spectrometry. [Link]

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Technical Support Center: Strategies for Scaling Up Diallyldimethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of Diallyldimethylsilane (DADMS). This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their DADMS polymerization from a lab-scale setup to a pilot or production-scale process. As you scale up, you will encounter challenges that are often negligible at the bench. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring a robust, reproducible, and efficient polymerization process.

Our approach is grounded in the principles of chemical engineering and polymer science, focusing on the causality behind experimental choices to empower you with the knowledge to not only solve immediate problems but also to proactively design better, more scalable processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding DADMS polymerization. A solid understanding of these core concepts is critical before attempting to troubleshoot scale-up issues.

Q1: What are the primary methods for polymerizing this compound (DADMS)?

The polymerization of DADMS is predominantly achieved through free-radical polymerization, which proceeds via a cyclopolymerization mechanism. This is a chain-growth process where the monomer's two allyl groups react intramolecularly to form a five- or six-membered ring structure within the polymer backbone. The most common methods to initiate this process are:

  • Thermal Initiation: Using initiators that decompose at a specific temperature to generate radicals, such as azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide).[1][2][3]

  • Redox Initiation: Employing a pair of oxidizing and reducing agents that generate radicals at lower temperatures, which is particularly useful for aqueous systems.

Q2: Can you explain the cyclopolymerization mechanism of DADMS?

Certainly. The cyclopolymerization of a diallyl monomer like DADMS is a fascinating process that avoids cross-linking and instead forms a linear polymer containing cyclic repeating units. The mechanism involves the following key steps:

  • Initiation: A free radical (R•) is generated from an initiator and adds to one of the allyl double bonds of a DADMS monomer.

  • Intramolecular Cyclization: The newly formed radical on the monomer undergoes a rapid intramolecular cyclization by attacking the second allyl group on the same monomer. This forms a thermodynamically favored five-membered ring (a cyclopentane derivative), creating a new, more stable radical.

  • Intermolecular Propagation: This cyclic radical then propagates the chain by reacting with another DADMS monomer, adding to one of its allyl groups.

  • Termination: The growing polymer chains are eventually terminated by combination or disproportionation reactions.

This process leads to a soluble, linear polymer, poly(this compound), with a backbone composed of repeating cyclic units. A theoretical study on diallyl monomers confirms that cyclization is often more facile than simple homopolymerization, leading to high cyclization efficiency.[4]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M DADMS Monomer R->M Addition RM Initiated Monomer (RM•) RM_cyc Cyclized Radical (RM_cyc•) RM->RM_cyc Intramolecular Cyclization RM->RM_cyc M2 Another DADMS Monomer RM_cyc->M2 Intermolecular Addition RM_cyc->M2 RM_M2 Growing Chain (RM_cyc-M•) P Stable Polymer (P) RM_M2->P Combination or Disproportionation

Caption: DADMS Cyclopolymerization Mechanism.

Q3: Why is monomer purity so crucial, and how should it be addressed?

Monomer purity is paramount in polymerization. Impurities can act as inhibitors, retarders, or unwanted chain-transfer agents, leading to several problems:

  • Reduced Polymerization Rate: Inhibitors (like oxygen or certain phenols used as stabilizers) scavenge primary radicals, increasing the induction period and slowing the reaction.

  • Lower Molecular Weight: Chain-transfer agents terminate a growing polymer chain and start a new, shorter one, which drastically reduces the final molecular weight.[5]

  • Inconsistent Product Quality: The presence and concentration of impurities can vary from batch to batch, leading to poor reproducibility.

Studies on similar monomers like diallyldimethylammonium chloride (DADMAC) have shown that impurities such as residual raw materials or byproducts significantly impact polymerization reactivity and the final polymer's intrinsic viscosity.[5][6]

Actionable Advice:

  • Analysis: Before use, analyze your monomer for common impurities using techniques like Gas Chromatography (GC).[7]

  • Purification: If necessary, purify the DADMS monomer. Standard methods include:

    • Distillation under reduced pressure: This is effective for removing non-volatile impurities.

    • Passing through a column of activated alumina: This is an excellent way to remove stabilizers and other polar impurities.[8]

Q4: How does initiator selection impact the final polymer and the scale-up process?

The choice of initiator is a critical decision that affects reaction kinetics, polymer properties, and process safety. Key factors to consider are:

  • Solubility: The initiator must be soluble in the reaction medium (either the monomer itself or a solvent) to ensure a homogeneous reaction.[1]

  • Decomposition Temperature (Half-life): The initiator's half-life at a given temperature determines the rate of radical generation. For scale-up, you need an initiator that provides a controlled, steady supply of radicals at your desired reaction temperature. A too-fast decomposition can lead to a dangerous exothermic reaction, while a too-slow decomposition results in impractically long reaction times.

Initiator TypeCommon ExamplesTypical Decomposition Temp.Suitability for Scale-Up
Azo Compounds AIBN (Azobisisobutyronitrile)60-80 °CGood. Predictable decomposition kinetics.
Peroxides Benzoyl Peroxide (BPO)70-90 °CGood, but can be shock-sensitive.
Persulfates Potassium Persulfate50-70 °CExcellent for aqueous emulsion or solution polymerization.[1]

Section 2: Troubleshooting Guide for Scale-Up

Scaling up a polymerization reaction is not a linear process.[9] Issues that are manageable in a 1L flask can become critical in a 100L reactor. This section provides a systematic approach to identifying and solving these challenges.

Problem 1: Poor Heat Dissipation and Potential for Reaction Runaway
  • Symptoms: The reactor temperature overshoots the setpoint, pressure rises unexpectedly, and the reaction rate accelerates uncontrollably. This is the most significant safety risk in scale-up.

  • Scientific Explanation: Polymerization reactions are highly exothermic. As you increase the reactor volume, the surface area available for heat transfer does not increase proportionally to the heat-generating volume (the surface-area-to-volume ratio decreases).[10] This makes it increasingly difficult to remove the heat of reaction, leading to a dangerous cycle where the rising temperature further accelerates the reaction rate, a phenomenon that can lead to a runaway reaction.[9][10]

  • Diagnostic Steps & Solutions:

    Caption: Troubleshooting Workflow for Poor Heat Dissipation.

    • Enhance Heat Transfer: Ensure your reactor design is suitable for the scale. Jacketed reactors with internal cooling coils or external heat exchangers may be necessary.[10][11] Improving the flow rate of the cooling fluid can also significantly increase heat removal.

    • Control Reaction Kinetics:

      • Semi-Batch Process: Instead of adding all the monomer at once (batch process), feed the monomer gradually (semi-batch). This allows you to control the rate of heat generation by controlling the feed rate.

      • Initiator Choice: Select an initiator with a higher decomposition temperature or a longer half-life to slow down the initial rate of polymerization.

    • Use a Solvent: Performing the polymerization in a suitable solvent can help manage the exotherm by increasing the total heat capacity of the system and reducing the viscosity.

Problem 2: Gel Formation and Reactor Fouling
  • Symptoms: A sudden, dramatic increase in viscosity, formation of an insoluble polymer mass (gel), and polymer adhering to the reactor walls, stirrer, and probes.

  • Scientific Explanation: Gelation, also known as the Trommsdorff–Norrish effect, occurs when the viscosity of the reaction medium increases to a point where the growing polymer chains can no longer diffuse easily to terminate each other.[12] While the small monomer molecules can still reach the active chain ends, the termination reaction slows down significantly. This leads to a rapid increase in the concentration of active radicals, a surge in the polymerization rate, and often, an uncontrolled exotherm.[12] This can quickly lead to the formation of a cross-linked, insoluble gel.

  • Diagnostic Steps & Solutions:

    • Reduce Monomer Concentration: The most straightforward solution is to conduct the polymerization at a lower monomer concentration by adding a solvent. This keeps the viscosity lower for a longer period, delaying the onset of the gel effect.

    • Incorporate a Chain-Transfer Agent (CTA): A CTA (e.g., a thiol like dodecanethiol) can be added in small amounts to control molecular weight and prevent the formation of extremely long chains that contribute most to high viscosity.

    • Improve Agitation: Ensure the reactor's agitation system is robust enough to handle increasing viscosity. Baffles and specialized impellers (like anchor or helical ribbon stirrers) can improve mixing in highly viscous media.[11]

    • Monitor Viscosity: Use in-line viscosity monitoring to track the reaction's progress. A sharp increase can be an early warning sign, allowing you to take corrective action (e.g., adding more solvent).

Problem 3: High Viscosity Impeding Agitation and Processing
  • Symptoms: The stirrer motor is under high strain, poor mixing is visually evident (e.g., stagnant zones), and the final polymer is difficult to discharge from the reactor.

  • Scientific Explanation: The molecular weight of the polymer and its concentration in the solution are the primary drivers of viscosity.[13] As the polymerization proceeds, both increase, leading to an exponential rise in the viscosity of the reaction mass. This is a common challenge in scaling up solution or bulk polymerizations.[14] High viscosity reduces heat and mass transfer efficiency and can make the final product handling extremely difficult.[15]

  • Diagnostic Steps & Solutions:

    • Solvent Selection: Choose a solvent that is a good solvent for the polymer. This will help keep the polymer chains in a more expanded conformation, which can, to some extent, mitigate the viscosity increase compared to a poor solvent.

    • Temperature Control: Higher reaction temperatures generally lead to lower molecular weights (due to faster termination and chain transfer rates) and lower solution viscosity. Carefully balance this with the desired polymer properties.

    • Reactor and Agitator Design: As mentioned, the reactor must be designed for high-viscosity applications. This is a key consideration during the scale-up design phase.[16]

    • Post-Reaction Dilution: Plan to dilute the final polymer solution with additional solvent after the reaction is complete but before cooling down, to facilitate discharge.

Section 3: Key Experimental Protocols

Protocol 1: Purification of DADMS Monomer via Activated Alumina Column

This protocol is designed to remove inhibitors (like MEHQ or BHT) and other polar impurities.

  • Column Preparation:

    • Select a glass chromatography column with a stopcock.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a 1-2 cm layer of clean sand.

    • Gently pour basic or neutral activated alumina (Brockmann I) into the column to a height of approximately 20-30 cm. Tap the column gently to pack the alumina.

    • Add another 1-2 cm layer of sand on top of the alumina.

  • Purification:

    • Ensure the monomer is at room temperature to prevent water condensation.[8]

    • Carefully pour the DADMS monomer onto the top of the column.

    • Open the stopcock and begin collecting the purified monomer in a clean, dry, nitrogen-flushed flask.

    • Crucially, do not let the column run dry. [8] Always maintain a level of liquid monomer above the top sand layer.

    • Collect the purified monomer until about 90% of the initial volume has passed through. The inhibitor will typically form a colored band at the top of the alumina.

  • Storage:

    • Store the purified monomer under a nitrogen or argon atmosphere in a refrigerator. Use it within 24-48 hours for best results.

Protocol 2: Pilot-Scale (10 L) Semi-Batch Solution Polymerization of DADMS

This protocol is a starting point and should be adapted based on your specific equipment and desired polymer properties. Safety Warning: This procedure should only be performed by trained personnel in a facility designed for pilot-scale chemical synthesis.

  • Reactor Preparation:

    • Ensure the 10 L jacketed glass reactor is clean, dry, and has been leak-tested.

    • Assemble the reactor with a mechanical stirrer (anchor or turbine), condenser, nitrogen inlet, temperature probe (baffled), and a port for monomer addition via a pump.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes.

  • Initial Charge:

    • Charge the reactor with 4.0 L of a suitable solvent (e.g., toluene or xylene).

    • Begin stirring at a moderate speed (e.g., 150 RPM) and start a gentle nitrogen blanket.

    • Heat the solvent to the reaction temperature (e.g., 80 °C) using the jacketed heating system.

  • Monomer and Initiator Feed:

    • Prepare a feed solution by dissolving the desired amount of initiator (e.g., AIBN) in 2.0 L of purified DADMS monomer.

    • Once the solvent in the reactor is at a stable temperature, begin adding the monomer/initiator solution at a controlled rate (e.g., over 3-4 hours) using a metering pump.

  • Reaction Monitoring and Control:

    • Continuously monitor the internal temperature. The exotherm should cause a slight, manageable increase above the jacket temperature. If the internal temperature rises more than 5-10 °C above the setpoint, immediately stop the monomer feed.

    • Adjust the jacket temperature as needed to maintain a stable internal temperature.

    • After the feed is complete, hold the reaction at temperature for an additional 2-4 hours to ensure high monomer conversion.

  • Work-up:

    • Cool the reactor to room temperature.

    • The resulting polymer solution can be precipitated by slowly adding it to a large volume of a non-solvent (e.g., methanol or hexane) with vigorous stirring.

    • The precipitated polymer can then be collected by filtration and dried under vacuum.

References

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  • The Gel effect explained. YouTube. Available at: [Link]

  • Kinetic Gelation Modeling of Controlled Radical Polymerizations. Macromolecules. Available at: [Link]

  • Different gelation processes using a) radical polymerization and b) reversible deactivation radical polymerization (RDRP) processes. ResearchGate. Available at: [Link]

  • The strength of the gel effect in free radical polymerization: interplay of polymer physics and chain transfer. ResearchGate. Available at: [Link]

  • Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization. Chemical Engineering and Processing - Process Intensification. Available at: [Link]

  • Polymerization Reactor Scale-Up Strategies. Jinzong Machinery. Available at: [Link]

  • Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization. ScienceDirect. Available at: [Link]

  • LabNotes: Monomer Purification. University of Massachusetts Amherst. Available at: [Link]

  • A simulation study of heat transfer in polymerization reactors. Thermal Science. Available at: [Link]

  • (PDF) Scale-Up of Polymerization Process: A Practical Example. ResearchGate. Available at: [Link]

  • A theoretical study on the mechanism of the cyclopolymerization of diallyl monomers. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Scale-Up and Control of the Acrylamide Polymerization Process in Solution. MDPI. Available at: [Link]

  • A SIMULATION STUDY OF HEAT TRANSFER IN POLYMERIZATION REACTORS. Thermal Science. Available at: [Link]

  • How to Scale Up Emulsion Polymerization for Commercial Production. Patsnap Eureka. Available at: [Link]

  • Main Controlling Factors Affecting the Viscosity of Polymer Solution due to the Influence of Polymerized Cations in High-Salt Oilfield Wastewater. MDPI. Available at: [Link]

  • 83 Viscosity for Polymer Processing. YouTube. Available at: [Link]

  • Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with Liquid-Liquid Extraction. PMC - NIH. Available at: [Link]

  • Quantitative Analysis of Volatile Impurities in Diallyldimethylammonium Chloride Monomer Solution by Gas Chromatography Coupled with. Semantic Scholar. Available at: [Link]

  • Scaling up sustainable polymer synthesis in Reactor Ready. YouTube. Available at: [Link]

  • Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Polymer Chemistry Research Group Ghent University. Available at: [Link]

  • (PDF) Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ResearchGate. Available at: [Link]

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Sources

Diallyldimethylsilane Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for Diallyldimethylsilane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe and effective use of this versatile organosilicon compound. Here, we move beyond basic data sheets to address the practical challenges and questions that arise during experimentation.

Section 1: Fundamental Safety and Handling

This section provides the essential knowledge for safely managing this compound in a laboratory setting. Understanding and implementing these practices is paramount to ensuring a safe research environment and the integrity of your experiments.

Frequently Asked Questions (FAQs) on Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor[1][2]. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. Due to its reactivity, particularly with moisture, it is classified as an air-sensitive and moisture-sensitive compound[2].

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: At a minimum, users must wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves. All handling of the neat compound should be performed within a certified chemical fume hood[3].

Q3: How should I properly store this compound to maintain its purity and prevent hazards?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition[3][4]. It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture[2][4]. The container must be kept tightly sealed when not in use[5]. For long-term storage, refrigeration is recommended, but ensure the container is sealed to prevent condensation upon removal.

Q4: What are the immediate first aid measures in case of accidental exposure?

A4:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Flame-retardant lab coat - Chemical safety goggles - Nitrile gloves prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood prep_inert Ensure inert atmosphere (Nitrogen or Argon) is available prep_hood->prep_inert prep_glassware Use oven-dried glassware prep_inert->prep_glassware handle_transfer Transfer this compound using a dry syringe or cannula under inert atmosphere prep_glassware->handle_transfer handle_seal Immediately seal the reagent bottle after use cleanup_quench Quench excess reagent and contaminated materials safely handle_seal->cleanup_quench cleanup_dispose Dispose of waste according to institutional and local regulations cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Slow or Incomplete Hydrosilylation Reaction cause1 Catalyst Inactivity problem->cause1 cause2 Presence of Moisture problem->cause2 cause3 Inhibitors in Substrate problem->cause3 cause4 Suboptimal Temperature problem->cause4 sol1 Use fresh catalyst cause1->sol1 sol2 Ensure anhydrous conditions cause2->sol2 sol3 Purify alkene substrate cause3->sol3 sol4 Optimize reaction temperature cause4->sol4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the integrity of starting materials is paramount. Diallyldimethylsilane (DADMS) is a versatile organosilicon compound, serving as a crucial intermediate in the synthesis of silicone polymers, adhesives, and specialty chemicals.[1][2] Its unique structure, featuring two reactive allyl groups attached to a dimethylsilyl core, allows for its use in surface modification and the formation of complex carbon-silicon bonds.[1] However, the very reactivity that makes DADMS valuable also presents challenges in its synthesis and purification. The presence of residual starting materials, side-products, or hydrolysis artifacts can significantly impact the performance and safety of downstream applications.

This guide provides an in-depth comparison of standard analytical techniques for validating the purity of newly synthesized DADMS. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Synthetic Landscape and Potential Impurities

The synthesis of DADMS typically involves the reaction of a dichlorodimethylsilane with an allyl Grignard reagent (allylmagnesium bromide). While effective, this pathway can lead to several impurities. Incomplete reactions may leave behind starting materials. Side reactions could produce mono-allylated or other organosilicon species. Furthermore, DADMS is sensitive to moisture, which can lead to hydrolysis, forming silanols and disiloxanes that can interfere with subsequent reactions.[3] Given this context, a multi-pronged analytical approach is not just recommended; it is essential for comprehensive purity validation.

A Comparative Analysis of Core Validation Techniques

We will focus on three complementary analytical pillars for the comprehensive assessment of DADMS purity: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers a unique window into the sample's composition, and together they provide a holistic and trustworthy purity profile.

Gas Chromatography (GC): The Gold Standard for Volatile Impurities

Expertise & Experience: Gas Chromatography is the premier technique for separating and quantifying volatile and semi-volatile compounds.[4][5] Its power lies in its ability to physically separate impurities from the main product based on differences in boiling point and polarity, allowing for detection of even trace-level contaminants.[6] For DADMS, which has a boiling point of 135°C, GC is perfectly suited to identify lower-boiling point starting materials or higher-boiling point side-products.[1]

Experimental Protocol: GC-FID Analysis
  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the synthesized this compound in a high-purity solvent such as heptane or hexane.

    • Vortex the solution to ensure homogeneity.

    • Transfer the solution to a 2 mL GC vial with a septum cap.

  • Instrumentation and Conditions:

    • Instrument: Agilent Gas Chromatograph (or equivalent) with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm), is ideal for separating non-polar organosilanes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Hold at 200°C for 5 minutes.

    • Detector: FID at 280°C.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample.

    • Record the chromatogram for the duration of the run.

Data Interpretation

The resulting chromatogram will display peaks corresponding to each separated compound. The largest peak should correspond to this compound. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the DADMS peak can be confirmed by running a certified reference standard under the same conditions. Any additional peaks represent impurities, which can be tentatively identified by comparing their retention times to known potential contaminants or definitively identified using a mass spectrometer (GC-MS).[7][8]

Workflow for GC Analysis

Caption: Workflow for DADMS purity analysis by Gas Chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

Expertise & Experience: NMR spectroscopy is an unparalleled tool for elucidating molecular structure.[4] While GC separates components, NMR provides direct evidence of the chemical environment of each atom (specifically ¹H, ¹³C, and ²⁹Si). This allows for unambiguous confirmation of the DADMS structure and the identification of impurities based on their unique spectral signatures. For instance, the presence of Si-OH from hydrolysis or residual starting materials can be readily detected.[3][9]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar compounds and its residual peak is well-characterized.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, for chemical shift referencing (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Instrument: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker, JEOL).

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

Data Interpretation

The spectra should be compared against known literature values for this compound. The integration of the peaks in the ¹H NMR spectrum should correspond to the ratio of protons in the molecule. Impurity peaks will appear at different chemical shifts and can often be identified by their characteristic patterns.

Expected Spectral Data for Pure this compound (in CDCl₃):

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H ~5.8m2H-CH =CH₂
~4.9m4H-CH=CH
~1.6d4H-Si-CH ₂-CH=
~0.05s6HSi-(CH ₃)₂
¹³C ~134.5-C H=CH₂
~113.5-CH=C H₂
~24.0-Si-C H₂-CH=
~ -3.5Si-(C H₃)₂

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument calibration.

Workflow for NMR Analysis

Caption: Workflow for DADMS purity analysis by NMR Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Screening

Expertise & Experience: FTIR is a rapid and straightforward technique for identifying the functional groups present in a sample.[4] While not typically used for precise quantification of impurities in this context, it serves as an excellent first-pass screening tool. Its primary strength here is the detection of specific impurity types, most notably the presence of hydroxyl (-OH) groups resulting from hydrolysis of the silane. A pure sample of DADMS should be free of the broad O-H stretching band.[10]

Experimental Protocol: ATR or Capillary Cell FTIR
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a single drop of the neat liquid DADMS directly onto the ATR crystal. This is the simplest method.

    • Capillary Cell: Alternatively, inject the neat liquid into a capillary cell (e.g., 0.015 mm path length) made of NaCl or KBr plates.[11]

  • Instrumentation and Data Acquisition:

    • Instrument: Any modern FTIR spectrometer.

    • Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty ATR crystal or cell should be collected and automatically subtracted from the sample spectrum.

Data Interpretation

The resulting IR spectrum should be a "fingerprint" of the this compound molecule. The presence of unexpected peaks can indicate impurities.

Characteristic IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3075C-H stretch=C-H (alkene)
~2960C-H stretch-CH₃
~1630C=C stretchAlkene
~1410C-H bend=CH₂ scissoring
~1250CH₃ symmetric bendSi-CH₃
~995 & 910C-H bendOut-of-plane alkene
~830Si-C stretch / CH₃ rockSi-(CH₃)₂

Trustworthiness Check: The most critical diagnostic region for purity is ~3200-3600 cm⁻¹. The absence of a broad peak in this region provides strong evidence that the sample has not undergone significant hydrolysis.

Workflow for FTIR Analysis

Caption: Workflow for DADMS purity analysis by FTIR Spectroscopy.

Integrated Strategy: A Comparison of Techniques

No single technique tells the whole story. A self-validating purity assessment relies on the strategic integration of these methods.

TechniquePrimary RoleStrengthsLimitations
Gas Chromatography (GC) Quantitative PurityHigh sensitivity to volatile impurities; Excellent for quantification (area %).[1]Requires volatilization; co-eluting peaks can be an issue; MS detector needed for definitive identification.
NMR Spectroscopy Structural ConfirmationUnambiguous structure verification; Can quantify impurities via integration; Detects a wide range of impurities.[3][9]Lower sensitivity than GC for trace impurities; Can be complex to interpret with overlapping signals.
FTIR Spectroscopy Functional Group ScreeningVery fast and simple; Excellent for detecting specific functional groups like -OH from hydrolysis.[4][11]Not suitable for quantification of minor components; Provides limited structural information.

A logical workflow would be to first run a quick FTIR scan to check for gross hydrolysis. If the sample passes, proceed with GC analysis to obtain a quantitative purity value (e.g., ≥97%).[1] Finally, use ¹H and ¹³C NMR to provide ultimate confirmation of the structure and ensure the absence of any structurally similar impurities that might co-elute in the GC.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the success of subsequent research and development activities. By employing a synergistic combination of Gas Chromatography, NMR Spectroscopy, and FTIR Spectroscopy, researchers can build a comprehensive and trustworthy purity profile. This multi-technique approach, grounded in an understanding of the underlying principles of each method, moves beyond simple data generation to a state of true analytical confidence, upholding the highest standards of scientific integrity.

References

  • MavMatrix. (2024). SYNTHESIS OF DIALLYL SILANE FOR BIOMEDICAL APPLICATIONS. Retrieved from MavMatrix Honors College. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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  • Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of poly(diallyldimethylammonium chloride) (a), unmodified.... Retrieved from [Link]

  • ResearchGate. (n.d.). 250 MHz 1 H NMR spectra of poly(diallyldimethylammonium) chloride and.... Retrieved from [Link]

  • Xu, S., et al. (2019). Extraction and quantitative analysis of water by GC/MS for trace-level dimethylsilanediol (DMSD). Journal of Chromatography A, 1598, 143-150. [Link]

  • Elsevier. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 356(3-4), 297-304. [Link]

  • ResearchGate. (n.d.). Typical FT-IR spectra of (a) C18, (b) DMA, (c) clay, (d) gelatin, and.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis of adsorption of poly diallyl-dimethyl-ammonium chloride on kaolinite. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (ATR-FTIR) spectra: (a) poly(dimethylsiloxane) (PDMS).... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of PDMS before and after hydrosilylation with allyl glycidyl ether. Retrieved from [Link]

Sources

Introduction: Elucidating the Structure of a Versatile Organosilicon Precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Diallyldimethylsilane

This compound [(CH₂=CHCH₂)₂Si(CH₃)₂] is a pivotal organosilicon compound, widely utilized as a crosslinking agent, a precursor in polymer synthesis, and a key monomer in materials science. Its reactivity is centered on the two allyl groups, making precise structural verification essential for predicting its behavior in polymerization and other chemical transformations. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, offering unparalleled insight into the molecule's intricate atomic framework.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of spectral data, we will explore the underlying principles that dictate the observed chemical shifts and coupling patterns. This document is designed for researchers and professionals in chemistry and materials science, offering both a reference for spectral interpretation and a practical guide to obtaining high-quality data. We will compare the insights gained from NMR with other analytical techniques and present robust, field-tested protocols for sample analysis.

Part 1: The NMR Fingerprint of this compound: A Detailed Spectral Analysis

The structural symmetry of this compound—possessing a central silicon atom bonded to two identical methyl and two identical allyl groups—simplifies the number of expected NMR signals. However, the magnetic environment of the allyl group's protons introduces a fascinating complexity to the ¹H spectrum.

¹H NMR Spectrum: Decoding the Allyl Group's Complexity

A standard ¹H NMR spectrum of this compound reveals four distinct signals, corresponding to the four chemically non-equivalent proton environments in the molecule.

  • Si-CH₃ Protons (H_a): The six protons of the two methyl groups are chemically equivalent. Due to the lower electronegativity of silicon compared to carbon, these protons are shielded and appear far upfield, typically as a sharp singlet around 0.0 ppm .[1][2] The absence of adjacent protons results in a singlet multiplicity. This signal serves as a characteristic marker for the dimethylsilyl moiety.

  • Allylic Protons (Si-CH₂-, H_b): The four protons of the two methylene groups attached to the silicon atom are also equivalent. These protons are adjacent to both the silicon atom and the vinyl group. Their signal typically appears as a doublet in the range of 1.5-1.6 ppm . The splitting into a doublet is caused by coupling to the single adjacent methine proton (H_c).

  • Terminal Vinylic Protons (=CH₂, H_d): The four protons on the terminal carbons of the double bonds are equivalent. Their chemical environment places them in the alkene region of the spectrum. These protons exhibit complex splitting due to coupling with the methine proton (H_c). They are coupled differently depending on their geometric relationship (cis or trans) to H_c, resulting in a complex multiplet, often appearing as a doublet of triplets or a similar higher-order pattern, typically around 4.8-4.9 ppm .

  • Internal Vinylic Proton (-CH=, H_c): The two methine protons are equivalent and are the most deshielded in the allyl group, appearing furthest downfield in the vinylic region, typically between 5.7-5.9 ppm .[3] This proton's signal is the most complex in the spectrum. It is coupled to the two allylic protons (H_b) and the two terminal vinylic protons (H_d). This results in a complex multiplet, often described as a multiplet or a doublet of doublets of triplets (ddt), reflecting the various coupling constants.[4][5][6]

The complexity of the vinylic proton signals (H_c and H_d) arises because the coupling constants for geminal (²J), vicinal-cis (³J_cis), and vicinal-trans (³J_trans) protons are non-equivalent, preventing simple first-order splitting patterns.[4][5]

Caption: Molecular structure of this compound with proton environments labeled.

¹³C NMR and DEPT Analysis: A Clear View of the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the molecule's symmetry, only four signals are expected. The chemical shifts are influenced by hybridization and proximity to the silicon atom.[7][8]

  • Si-CH₃ (C1): This methyl carbon is shielded by the silicon atom and appears furthest upfield, typically in the range of -2 to -5 ppm .

  • Allylic CH₂ (C2): The carbon attached to the silicon atom is an sp³ hybridized carbon and resonates around 24-26 ppm .

  • Terminal Vinylic =CH₂ (C4): This sp² hybridized carbon is part of the double bond and appears in the alkene region, typically around 112-114 ppm .

  • Internal Vinylic -CH= (C3): This sp² carbon is also in the double bond but is deshielded relative to the terminal carbon, appearing further downfield at approximately 134-136 ppm .

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for confirming these assignments.[9][10]

  • DEPT-90: This experiment would show a positive signal only for the methine (-CH=) carbon (C3).

  • DEPT-135: This experiment would show a positive signal for the methyl (-CH₃) carbon (C1) and the methine (-CH=) carbon (C3), and a negative signal (pointing down) for the methylene (-CH₂) carbons (C2 and C4). Quaternary carbons are absent in DEPT spectra.[10][11]

Part 2: Experimental Protocol for High-Fidelity NMR Analysis

Adherence to a standardized protocol is critical for obtaining reproducible and accurate NMR data. This methodology represents a self-validating system for the analysis of this compound.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is the most common and effective solvent for this compound due to its excellent dissolving power for nonpolar organosilicon compounds and its single, well-defined residual solvent peak.[12]

    • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration is sufficient for rapid acquisition of high signal-to-noise spectra on modern spectrometers.

    • Internal Standard: Add a small amount (e.g., a microliter) of tetramethylsilane (TMS) as an internal reference. TMS is the standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1][13][14] Modern spectrometers can lock onto the deuterium signal of the solvent, but TMS provides an absolute reference point.

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Instrumentation: Use a Fourier-transform NMR spectrometer with a field strength of 400 MHz or higher for optimal resolution, especially to resolve the complex multiplets in the ¹H spectrum.

    • Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS or solvent peak.

    • ¹H NMR Acquisition:

      • Pulse Sequence: Use a standard single-pulse sequence.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8 to 16 scans are typically sufficient.

    • ¹³C{¹H} NMR Acquisition (Proton-Decoupled):

      • Pulse Sequence: Use a standard single-pulse sequence with broadband proton decoupling.

      • Spectral Width: Set to cover a range of approximately -10 to 220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: A higher number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

    • DEPT Acquisition: Acquire DEPT-90 and DEPT-135 spectra using standard library pulse programs to aid in carbon signal assignment.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase the spectra manually or automatically to ensure all peaks are in positive absorption mode (except for CH₂ signals in DEPT-135).

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual CHCl₃ peak in the ¹H spectrum (δ ≈ 7.26 ppm) or the CDCl₃ triplet in the ¹³C spectrum (δ ≈ 77.16 ppm) can be used as a secondary reference.[15][16][17]

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons, which should correspond to the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~10 mg Sample in ~0.7 mL CDCl₃ prep2 Add TMS Internal Reference (1 μL) prep1->prep2 prep3 Transfer to 5 mm NMR Tube prep2->prep3 acq1 Insert Sample, Lock, Tune, and Shim prep3->acq1 acq2 Acquire ¹H Spectrum (16 Scans) acq1->acq2 acq3 Acquire ¹³C{¹H} Spectrum (1024 Scans) acq2->acq3 acq4 Acquire DEPT-90/135 Spectra acq3->acq4 proc1 Fourier Transform and Phase Spectra acq4->proc1 proc2 Calibrate Chemical Shift (TMS = 0.0 ppm) proc1->proc2 proc3 Integrate ¹H Peaks Assign Signals proc2->proc3 proc4 Compare with DEPT for ¹³C Assignments proc3->proc4 final final proc4->final Final Structural Confirmation

Caption: Standardized workflow for NMR analysis of this compound.

Part 3: Data Summary and Comparative Analysis

A clear tabulation of NMR data is essential for quick reference and comparison.

Summary of this compound NMR Data
Assignment Label ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Carbon Type (DEPT)
Si-C H₃C1~0.0Singlet (s)~ -3.0CH₃ (Positive)
Si-C H₂-C2~1.55Doublet (d)~25.0CH₂ (Negative)
-C H=C3~5.8Multiplet (m)~135.0CH (Positive)
=C H₂C4~4.85Multiplet (m)~113.0CH₂ (Negative)

Note: Chemical shifts are approximate and can vary slightly based on solvent, concentration, and spectrometer frequency.

Comparison with Alternative Analytical Techniques

While NMR provides the most detailed structural map, other techniques offer complementary information.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups. For this compound, it would clearly show C-H stretches (alkane and alkene), a sharp C=C stretch (~1630 cm⁻¹), and Si-C vibrations. However, it cannot resolve the specific connectivity or distinguish between different protons in the molecule.

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, confirming the elemental composition.[18] It validates the overall formula but does not provide the detailed bonding information that NMR does.

  • 2D NMR Spectroscopy: For unambiguous assignment, especially in more complex molecules, 2D NMR techniques are superior.[19][20][21]

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons, visually confirming that H_b is coupled to H_c, and H_c is coupled to both H_b and H_d.[21][22]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H_a/C1, H_b/C2, H_c/C3, and H_d/C4, providing definitive assignment of each proton signal to its corresponding carbon.[20][21]

Conclusion

The comprehensive NMR analysis of this compound, combining ¹H, ¹³C, and DEPT spectroscopy, offers an unambiguous structural elucidation of this important chemical precursor. The characteristic upfield singlet of the Si-CH₃ groups and the complex, well-defined multiplets of the allyl protons serve as a unique spectroscopic fingerprint. While other analytical methods like FT-IR and MS confirm functional groups and molecular weight, only NMR provides the detailed connectivity and stereochemical information crucial for understanding its reactivity. The protocols and data presented in this guide serve as a robust framework for researchers, ensuring high-quality, reliable characterization for applications in materials science and synthetic chemistry.

References

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  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

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A Senior Application Scientist's Comparative Guide to the Characterization of Diallyldimethylsilane: Unveiling Molecular Identity with ²⁹Si NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with organosilicon compounds, precise molecular characterization is not just a procedural formality; it is the bedrock of reliable and reproducible science. Diallyldimethylsilane (DMDAS), a versatile precursor and building block in silicone chemistry, presents a unique analytical challenge. While a suite of techniques can provide pieces of the structural puzzle, ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and unambiguous window into the silicon environment, the very heart of the molecule.

This guide provides an in-depth comparison of ²⁹Si NMR spectroscopy with other common analytical techniques for the characterization of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols, empowering you to make informed decisions in your own analytical workflows.

The Central Role of the Silicon Atom: Why ²⁹Si NMR is Preeminent

This compound, with its central silicon atom bonded to two methyl and two allyl groups, demands an analytical technique that can directly probe this silicon core. This is where ²⁹Si NMR spectroscopy excels. The silicon-29 isotope, with a nuclear spin of 1/2, behaves predictably in a magnetic field, providing sharp, well-resolved signals. The chemical shift of the ²⁹Si nucleus is exquisitely sensitive to its local electronic environment, making it a powerful tool for identifying the number and nature of substituents attached to the silicon atom.

For this compound, a single, sharp resonance is expected in the proton-decoupled ²⁹Si NMR spectrum, a direct confirmation of the single silicon environment. The precise chemical shift of this peak provides a unique fingerprint for the molecule.

A Comparative Analysis: Diallyldimethylsil-ane Characterization Techniques

While ²⁹Si NMR provides the most direct characterization of the silicon center, a comprehensive analysis often involves a multi-technique approach. Here, we compare the utility of ²⁹Si NMR with other common methods for characterizing this compound.

Technique Information Provided Strengths for this compound Limitations for this compound
²⁹Si NMR Spectroscopy Direct observation of the silicon environment; number of silicon atoms; nature of substituents.Unambiguous confirmation of the Si(CH₃)₂(CH₂CH=CH₂)₂ structure from a single peak. Highly sensitive to impurities containing silicon.Low natural abundance (4.7%) and negative gyromagnetic ratio of ²⁹Si can lead to long acquisition times. Requires specialized NMR probes.
¹H NMR Spectroscopy Information about the proton environments; number of different types of protons; their connectivity.Provides detailed information on the methyl and allyl groups, confirming their presence and ratio.Does not directly probe the silicon atom. Complex multiplets for allyl protons can be challenging to fully resolve and assign without advanced techniques.
¹³C NMR Spectroscopy Information about the carbon skeleton; number of different types of carbon atoms.Confirms the presence of the correct number and types of carbon atoms (methyl, methylene, and vinyl).Does not directly probe the silicon atom. Like ¹H NMR, it provides indirect structural information.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and determination of their mass-to-charge ratio.Confirms molecular weight and provides a fragmentation pattern that can be used for structural elucidation and impurity identification.Fragmentation can be complex and may not always lead to a definitive structure without comparison to a known standard. Does not directly probe the silicon-substituent bonds in the same way as NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the functional groups present in the molecule.Quickly confirms the presence of key functional groups like C=C (allyl) and Si-C bonds.Provides limited information on the overall molecular structure and connectivity. Some vibrational modes can be broad or overlap.
In-Depth Look at the Data:

²⁹Si NMR Spectroscopy: The proton-decoupled ²⁹Si NMR spectrum of this compound is expected to show a single peak in the tetraalkylsilane region of the spectrum. Based on spectral databases, the chemical shift for this compound is found at approximately δ = -1.5 ppm (relative to tetramethylsilane, TMS, at 0 ppm). This single resonance is a powerful confirmation of the molecule's purity and the presence of a single silicon environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a wealth of information about the organic substituents. A publication detailing the proton NMR analysis of this compound reports the following key signals[1]:

  • A singlet for the six methyl protons (Si-(CH₃)₂).

  • A doublet for the four methylene protons adjacent to the silicon atom (Si-CH₂-).

  • A multiplet for the two vinyl protons (=CH-).

  • A multiplet for the four terminal vinyl protons (=CH₂).

The integration of these signals should correspond to a 6:4:2:4 proton ratio, confirming the molecular formula.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. The expected signals for this compound are:

  • A signal for the methyl carbons (Si-CH₃).

  • A signal for the methylene carbons (Si-CH₂-).

  • A signal for the internal vinyl carbons (=CH-).

  • A signal for the terminal vinyl carbons (=CH₂).

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (140.3 g/mol ). The fragmentation pattern is key to confirming the structure. Common fragments would include the loss of a methyl group ([M-15]⁺) and the loss of an allyl group ([M-41]⁺). The base peak is often observed at m/z 99, corresponding to the [M-allyl]⁺ fragment.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic vibrational modes that confirm the presence of its functional groups. Key expected peaks include:

  • C-H stretching vibrations of the methyl and allyl groups (~2900-3100 cm⁻¹).

  • C=C stretching of the allyl group (~1630 cm⁻¹).

  • Si-C stretching vibrations (~800-850 cm⁻¹ and ~1250 cm⁻¹).

Experimental Protocols: A Practical Guide

To ensure the acquisition of high-quality, reliable data, adherence to validated experimental protocols is paramount.

Protocol 1: ²⁹Si NMR Spectroscopy of this compound

Objective: To obtain a quantitative, high-resolution proton-decoupled ²⁹Si NMR spectrum.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A concentration of 10-20% (v/v) is a good starting point.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ²⁹Si frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (A Starting Point):

    • Pulse Program: A standard single-pulse experiment with inverse-gated proton decoupling is crucial to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative data.

    • Pulse Width: Calibrate a 90° pulse for ²⁹Si.

    • Acquisition Time (at): ~1-2 seconds.

    • Relaxation Delay (d1): This is a critical parameter. The longitudinal relaxation time (T₁) for ²⁹Si can be long. A delay of 5 times the longest T₁ is recommended for full quantitation. For this compound, a starting delay of 60-120 seconds is advisable. The use of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can significantly shorten this delay but may introduce impurities.

    • Number of Scans (ns): Due to the low natural abundance of ²⁹Si, a significant number of scans will be required. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication with a line broadening of 1-2 Hz.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an external standard of TMS at 0 ppm.

Causality Behind Choices: The use of inverse-gated decoupling is non-negotiable for quantitative ²⁹Si NMR. The negative gyromagnetic ratio of ²⁹Si means that standard proton decoupling can lead to signal suppression or even nulling due to the NOE. The long relaxation delay is essential for allowing the ²⁹Si nuclei to fully return to thermal equilibrium between pulses, a prerequisite for accurate integration and, therefore, quantitation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve this compound in CDCl₃ prep2 Transfer to 5mm NMR Tube prep1->prep2 acq1 Tune & Match Probe to ²⁹Si acq2 Lock & Shim acq1->acq2 acq3 Set Acquisition Parameters (Inverse-gated decoupling) acq2->acq3 acq4 Acquire Data (Multiple Scans) acq3->acq4 proc1 Fourier Transform proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Insert Sample cluster_proc cluster_proc cluster_acq->cluster_proc FID Final Spectrum Final Spectrum cluster_proc->Final Spectrum Processed Data

Caption: Workflow for acquiring a ²⁹Si NMR spectrum of this compound.

Protocol 2: Comparative GC-MS Analysis

Objective: To obtain a mass spectrum and confirm the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane or dichloromethane (e.g., 1 mg/mL).

  • GC-MS Parameters:

    • GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.

    • Injection: 1 µL split injection.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

G cluster_mol This compound Molecule cluster_frag Key Fragmentation Pathways (EI-MS) mol C₈H₁₆Si (M=140.3) frag1 Loss of Allyl Radical (•CH₂CH=CH₂) m/z = 99 mol->frag1 [M-41]⁺ frag2 Loss of Methyl Radical (•CH₃) m/z = 125 mol->frag2 [M-15]⁺

Caption: Primary fragmentation pathways of this compound in EI-MS.

Conclusion: The Power of a Multi-faceted Approach with a ²⁹Si NMR Core

For the unambiguous characterization of this compound, ²⁹Si NMR spectroscopy stands as the cornerstone technique. Its ability to directly probe the silicon center provides definitive structural confirmation that is unparalleled by other methods. However, a truly comprehensive understanding of the molecule's identity and purity is best achieved through a synergistic approach. ¹H and ¹³C NMR provide vital information about the organic framework, GC-MS confirms the molecular weight and offers a characteristic fragmentation fingerprint, and FTIR serves as a rapid check for the presence of key functional groups.

By understanding the strengths and limitations of each technique and employing them strategically, researchers can build a robust and self-validating analytical workflow. This ensures not only the accurate identification of this compound but also provides the confidence and scientific rigor necessary for advancing research and development in the dynamic field of organosilicon chemistry.

References

  • D'Amelia, R. P., Mancuso, J., Nirode, W. F., & Singh, S. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry, 7(1), 5-13. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 66190, this compound. Retrieved from [Link].

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Comparing Diallyldimethylsilane with other silane crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of Diallyldimethylsilane (DADMS) with other common silane crosslinkers. We will move beyond simple data sheets to explore the fundamental chemistry, reaction kinetics, and resulting polymer characteristics, providing you with the causal insights needed to select the optimal crosslinking strategy for your application.

Silane crosslinkers are bifunctional molecules that act as covalent bridges between polymer chains, transforming thermoplastic or liquid precursors into robust, three-dimensional thermoset networks. This process dramatically enhances mechanical strength, thermal stability, and chemical resistance.[1] The generic structure of a silane, Y-R-Si-X₃ , features two distinct reactive ends: a non-hydrolyzable organofunctional group (Y) that interacts with the polymer backbone, and hydrolyzable groups (X), typically alkoxy, which react to form stable siloxane (Si-O-Si) linkages.[2]

However, not all silanes follow this common hydrolysis/condensation pathway. This compound (DADMS) represents a distinct class of crosslinker that operates via a completely different mechanism, offering a unique set of advantages and challenges. This guide will dissect these differences to inform your material design and development.

This compound (DADMS): A Mechanistic Deep Dive

This compound is an organosilicon compound featuring a central silicon atom bonded to two methyl groups and two allyl (CH₂=CH-CH₂) groups.[3][4] Unlike the more common alkoxy silanes, DADMS does not possess hydrolyzable groups. Its crosslinking potential is entirely derived from the reactivity of its two vinyl-containing allyl groups.

The primary crosslinking mechanism involving DADMS is platinum-catalyzed hydrosilylation . This is an addition reaction where a silicon-hydride (Si-H) bond from one polymer chain adds across the carbon-carbon double bond of the allyl group on DADMS. This process links two separate polymer chains through the DADMS molecule.

Key Characteristics of DADMS-based Hydrosilylation:

  • Addition Reaction: The process involves no byproducts, which is a critical advantage in applications where outgassing or leachable compounds are a concern, such as in medical devices or electronic encapsulation.[5]

  • Controlled Cure: The reaction is triggered by a catalyst (typically platinum-based) and often requires heat, providing excellent control over the curing process. This allows for long pot life and "cure-on-demand" capabilities.[5]

  • Stable Linkages: It forms highly stable Carbon-Silicon (C-Si) bonds, contributing to the thermal and chemical robustness of the final network.

Below is a diagram illustrating the fundamental chemical structures of DADMS and two common alkoxy silane alternatives.

G cluster_0 Pathway A: DADMS Hydrosilylation (Addition Cure) cluster_1 Pathway B: Alkoxy Silane (Moisture Cure) Polymer_A Polymer with Si-H Group Catalyst Platinum Catalyst + Heat DADMS This compound (Allyl-Si-Allyl) DADMS->Catalyst Network_A Crosslinked Network (Stable Si-C Bonds) Catalyst->Network_A Addition Reaction Byproduct_A No Byproducts Network_A->Byproduct_A Polymer_B Polymer with -Si(OCH₃)₃ Groups Moisture Ambient Moisture (H₂O) Polymer_B->Moisture Reacts with Hydrolysis Hydrolysis Step Moisture->Hydrolysis Silanol Reactive Silanol Intermediate (Si-OH) Hydrolysis->Silanol Byproduct_B Byproduct: Methanol (CH₃OH) Hydrolysis->Byproduct_B Releases Condensation Condensation Step Silanol->Condensation Network_B Crosslinked Network (Flexible Si-O-Si Bonds) Condensation->Network_B

Caption: Comparison of DADMS addition cure vs. alkoxy silane moisture cure mechanisms.

Head-to-Head Comparison: Performance and Processing

The choice between DADMS and alkoxy silanes is dictated by the specific requirements of the application. The fundamental mechanistic differences lead to significant trade-offs in processing, performance, and safety.

FeatureThis compound (DADMS)Alkoxy Silanes (e.g., VTMS, MTMS)Rationale & Implications
Curing Mechanism Platinum-catalyzed hydrosilylation (addition reaction) [5]Hydrolysis and Condensation (moisture-activated) [2]DADMS: Offers precise, on-demand curing. Alkoxy: Simpler process leveraging ambient moisture, but sensitive to premature curing if not stored properly.
Reaction Byproducts NoneAlcohol (e.g., Methanol, Ethanol) [6]DADMS: Ideal for biocompatible, medical-grade, or electronics applications where outgassing is detrimental. Alkoxy: Byproducts are volatile organic compounds (VOCs) that can pose safety and environmental concerns.
Curing Conditions Requires Si-H functional polymer, catalyst, and often heat. [5]Requires ambient moisture and often a tin catalyst. [7]DADMS: More complex formulation but offers a stable, one-part system (if catalyst is inhibited). Alkoxy: Two-part systems or carefully packaged one-part systems are needed to prevent premature cure. [7]
Resulting Linkage Silicon-Carbon (Si-C)Siloxane (Si-O-Si) [2]DADMS: Si-C bonds are generally more rigid and can offer higher thermal stability. Alkoxy: Si-O-Si bonds are known for their high flexibility and low glass transition temperatures, ideal for elastomers.
Pot Life / Stability Excellent; reaction is dormant until catalyst is activated.Limited; highly sensitive to ambient moisture. [7]DADMS: Allows for longer working times and more complex manufacturing processes. Alkoxy: Processing must be rapid, and materials must be protected from humidity.
Key Applications Specialty silicone elastomers, coatings, adhesives, intermediates for pharmaceuticals. [3][8]RTV sealants, crosslinked polyethylene (PEX), adhesion promoters, surface modifiers. [9][10][11]The application space is largely dictated by the curing mechanism and byproduct profile.

Experimental Protocol: Quantifying Crosslink Density

To provide a self-validating and objective comparison of crosslinker performance, one must quantify the efficiency of the network formation. The most common method is determining the gel content through solvent swelling, which measures the percentage of the polymer that has become insoluble due to crosslinking. [12]

Protocol: Gel Content Determination via Solvent Extraction

Objective: To determine the degree of crosslinking in a silane-crosslinked polymer network.

Materials:

  • Cured polymer samples (approx. 0.3 g each)

  • 120-mesh stainless steel cage

  • Toluene (or other suitable solvent for the specific polymer)

  • Soxhlet extraction apparatus or a sealed container for immersion

  • Analytical balance (±0.0001 g)

  • Vacuum oven

Methodology:

  • Initial Weighing: Accurately weigh a dried polymer sample (approx. 0.3 g). Record this as W_initial. [12]2. Encapsulation: Place the sample inside the pre-weighed mesh cage and record the total weight.

  • Solvent Immersion: Immerse the cage containing the sample in a sealed container of toluene at a specified temperature (e.g., 80 °C) for a set duration (e.g., 24 hours). This allows the solvent to swell the network and dissolve any un-crosslinked (sol) fraction. [12]4. Drying: Carefully remove the cage from the solvent. Dry the sample in a vacuum oven at 80 °C until a constant weight is achieved. This removes all the absorbed solvent.

  • Final Weighing: Allow the sample to cool to room temperature in a desiccator and weigh the dried cage and sample. Subtract the cage weight to get the final weight of the crosslinked gel fraction (W_final). [12]6. Calculation: Calculate the gel content as a percentage:

    • % Gel Content = ( W_final / W_initial ) x 100

A higher gel content percentage directly corresponds to a higher degree of crosslinking.

G start Start weigh_initial 1. Weigh initial dry sample (W_initial) start->weigh_initial encapsulate 2. Place sample in pre-weighed mesh cage weigh_initial->encapsulate immerse 3. Immerse in Toluene (e.g., 24h @ 80°C) encapsulate->immerse dry 4. Dry in vacuum oven until constant weight immerse->dry Dissolves sol fraction weigh_final 5. Cool and weigh final gel fraction (W_final) dry->weigh_final calculate 6. Calculate % Gel Content: (W_final / W_initial) * 100 weigh_final->calculate end End calculate->end

Caption: Workflow for determining crosslink density via gel content analysis.

Conclusion: Selecting the Right Tool for the Job

There is no single "best" silane crosslinker; the optimal choice is application-dependent.

Choose this compound (DADMS) when:

  • Purity is paramount: For medical, pharmaceutical, or electronics applications where leachable byproducts are unacceptable.

  • Cure control is critical: When a long working time followed by a rapid, triggered cure is necessary.

  • A Si-H functional polymer system is available: As DADMS requires a hydrosilylation partner to form a network.

Choose Alkoxy Silanes (VTMS, MTMS, etc.) when:

  • Moisture-activated curing is desired: For applications like construction sealants or coatings that cure upon exposure to air. [10]* Cost-effectiveness is a key driver: These are widely produced and generally more economical for large-scale industrial applications like PEX piping. [13]* Flexibility is the primary goal: The resulting Si-O-Si bonds provide excellent elasticity for sealants and elastomers. [2] By understanding the fundamental trade-offs between the addition-cure chemistry of DADMS and the moisture-cure pathway of traditional alkoxy silanes, researchers and developers can make informed decisions, optimizing their formulations for both performance and processability.

References

  • Wikipedia. (n.d.). Tetraethyl orthosilicate.
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Introduction: The Critical Role of Cross-Linkers in Polymer Network Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison for Polymer Scientists: Diallyldimethylsilane (DADMS) vs. Divinylbenzene (DVB) in Advanced Polymer Synthesis

In the synthesis of cross-linked polymers, the choice of a cross-linking agent is a pivotal decision that dictates the final material's architecture and properties. Among the myriad options available, divinylbenzene (DVB) has long been the industry standard, prized for its ability to form rigid, highly cross-linked networks. However, the demand for polymers with tailored flexibility, enhanced thermal stability, and specific functionalities has spurred interest in alternative cross-linkers like this compound (DADMS). This guide provides a comprehensive comparison of DADMS and DVB, moving beyond a surface-level overview to offer researchers the in-depth, data-supported insights needed to make informed decisions for their specific applications.

Molecular Architecture: A Tale of Two Cross-Linkers

The fundamental differences in the performance of DADMS and DVB originate from their distinct molecular structures.

  • Divinylbenzene (DVB): A rigid, aromatic molecule, DVB possesses two highly reactive vinyl groups. Its planar structure and the conjugation of the vinyl groups with the benzene ring lead to rapid and efficient polymerization, resulting in tightly packed, rigid polymer networks. This rigidity is often desirable for applications demanding high mechanical strength and solvent resistance.

  • This compound (DADMS): In contrast, DADMS is a non-conjugated diene containing a central silicon atom flanked by two allyl groups. The Si-C bonds introduce a degree of flexibility into the polymer backbone. Furthermore, the reactivity of the allyl groups is generally lower than that of the vinyl groups in DVB, leading to different incorporation kinetics and network morphologies.

Reactivity and Polymerization Kinetics: A Mechanistic Divergence

The differing reactivity of the vinyl and allyl groups in DVB and DADMS, respectively, has profound implications for polymerization kinetics and the resulting network structure.

In free-radical polymerization, the vinyl groups of DVB are readily attacked by radicals, leading to their rapid incorporation into the growing polymer chains. This high reactivity can sometimes lead to heterogeneous network formation, with densely cross-linked regions.

Conversely, the allyl groups of DADMS exhibit a lower reactivity towards radical polymerization. This can result in a more uniform incorporation of the cross-linker throughout the polymer matrix, potentially leading to a more homogeneous network structure. The presence of the silicon atom can also influence the electronic environment of the double bonds, further modulating their reactivity.

G cluster_0 Divinylbenzene (DVB) Cross-linking cluster_1 This compound (DADMS) Cross-linking P1 Growing Polymer Chain 1 DVB DVB Monomer P1->DVB Radical Attack P1->DVB Crosslink Rigid Cross-link P2 Growing Polymer Chain 2 DVB->P2 Chain Transfer/Propagation DVB->P2 P3 Growing Polymer Chain 3 DADMS DADMS Monomer P3->DADMS Radical Attack P3->DADMS Flexible_Crosslink Flexible Si-Containing Cross-link P4 Growing Polymer Chain 4 DADMS->P4 Chain Transfer/Propagation DADMS->P4

Caption: Comparative cross-linking mechanisms of DVB and DADMS.

Performance Showdown: A Data-Driven Comparison

The structural and reactivity differences between DVB and DADMS manifest in the macroscopic properties of the resulting polymers. The following table summarizes key performance metrics based on experimental data from the literature.

PropertyDivinylbenzene (DVB) Cross-linked PolymerThis compound (DADMS) Cross-linked PolymerRationale for a Scientist's Choice
Mechanical Properties High tensile strength, high modulus, brittle.Lower tensile strength, lower modulus, more flexible and tough.For applications requiring high rigidity and load-bearing capacity, DVB is superior. For applications demanding flexibility and impact resistance, DADMS is the preferred choice.
Thermal Stability Good thermal stability, but can undergo brittle fracture at high temperatures.Excellent thermal stability due to the presence of Si-O-C bonds upon thermal degradation, leading to char formation.For high-temperature applications where material integrity is critical, the unique degradation pathway of DADMS-crosslinked polymers offers a significant advantage.
Swelling Behavior Low swelling in organic solvents due to high cross-link density.Higher swelling capacity, which can be tuned by varying the DADMS concentration.For applications like drug delivery or superabsorbent polymers, the tunable swelling of DADMS-based networks is highly advantageous. DVB is preferred for applications requiring solvent resistance, such as in chromatography stationary phases.
Morphology Often results in microporous structures with high surface area.Tends to form macroporous structures with larger pore sizes.The choice depends on the desired porosity for applications such as catalysis or separation media.

Experimental Protocol: Synthesis of Cross-linked Polystyrene Microspheres

This protocol provides a detailed methodology for the synthesis of cross-linked polystyrene microspheres via suspension polymerization, highlighting the procedural differences when using DVB versus DADMS.

Materials:

  • Styrene (inhibitor removed)

  • Divinylbenzene (DVB) or this compound (DADMS)

  • Benzoyl peroxide (BPO) initiator

  • Poly(vinyl alcohol) (PVA) stabilizer

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a 500 mL baffled reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 1.0 g of PVA in 200 mL of deionized water. Heat to 80°C with stirring until the PVA is fully dissolved, then cool to room temperature.

  • Organic Phase Preparation: In a separate beaker, prepare the organic phase by mixing 45 g of styrene, 5 g of the chosen cross-linker (DVB or DADMS), and 0.5 g of BPO. Stir until the initiator is completely dissolved.

  • Suspension and Polymerization:

    • Begin stirring the aqueous phase at 300 rpm.

    • Slowly add the organic phase to the reactor to form a stable suspension of droplets.

    • Purge the reactor with nitrogen for 30 minutes to remove oxygen.

    • Increase the temperature to 70°C and maintain for 8 hours.

    • Increase the temperature to 80°C and continue the polymerization for another 4 hours to ensure high conversion.

  • Purification:

    • Cool the reactor to room temperature.

    • Filter the microspheres and wash extensively with hot deionized water to remove the PVA stabilizer.

    • Wash with methanol to remove any unreacted monomers and initiator.

    • Dry the microspheres in a vacuum oven at 60°C until a constant weight is achieved.

G A Aqueous Phase Prep: PVA in DI Water C Suspension: Add Organic to Aqueous with Stirring A->C B Organic Phase Prep: Styrene + Cross-linker (DVB or DADMS) + BPO B->C D Polymerization: N2 Purge, Heat to 70°C then 80°C C->D E Purification: Filter, Wash with H2O and Methanol D->E F Drying: Vacuum Oven at 60°C E->F

Caption: Workflow for suspension polymerization of cross-linked microspheres.

Conclusion: Selecting the Optimal Cross-linker for Your Application

The choice between this compound and divinylbenzene is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired properties of the final polymer. DVB remains the cross-linker of choice for creating rigid, solvent-resistant materials. However, for applications demanding enhanced flexibility, superior thermal stability, and tunable network properties, this compound presents a compelling and versatile alternative. By understanding the fundamental differences in their chemical structure, reactivity, and impact on polymer morphology, researchers can unlock new possibilities in the design of advanced polymeric materials.

References

  • "Synthesis and characterization of macroporous poly(glycidyl methacrylate-co-diallyldimethylsilane)
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Performance Showdown: Poly(diallyldimethylsilane) vs. Traditional Silicones

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Performance, and Potential

For researchers and professionals in materials science and drug development, the choice of polymer is paramount, dictating the performance, stability, and ultimate success of the final product. While polydimethylsiloxane (PDMS) has long been a cornerstone material due to its flexibility, biocompatibility, and high gas permeability, the search for polymers with tailored properties continues. This guide provides an in-depth performance comparison of a lesser-known but structurally distinct alternative: poly(diallyldimethylsilane) (PDADMS), the polymer derived from the free-radical polymerization of this compound (DADMS).

Unlike traditional silicones, which are characterized by a flexible silicon-oxygen (siloxane) backbone, PDADMS possesses a rigid carbon-carbon backbone featuring cyclic structures, with dimethylsilyl groups as pendants. This fundamental architectural difference, as we will explore, imparts a dramatically different performance profile. This guide will objectively compare the projected performance of PDADMS with the well-established benchmark, PDMS, providing the theoretical basis for these differences and the experimental protocols necessary to validate them.

The Genesis of Structure: Cyclopolymerization vs. Condensation

The performance of a polymer is inextricably linked to its molecular structure, which is a direct result of its synthesis. The pathways for creating PDADMS and PDMS are fundamentally different, leading to their distinct properties.

Poly(this compound) (PDADMS): A Tale of Rings

The polymerization of this compound does not proceed as a simple vinyl addition. Instead, it undergoes a process known as free-radical cyclopolymerization .[1][2] In this mechanism, the initiation of one allyl group is immediately followed by an intramolecular cyclization reaction to form a stable five- or six-membered ring before propagation to the next monomer unit. This avoids the formation of unstable, sterically hindered structures and results in a polymer chain with integrated cyclic units.[3]

G cluster_initiation Initiation cluster_propagation Propagation & Cyclization I Initiator (R-R) -> 2 R• M DADMS Monomer I->M R_M Monomer Radical M->R_M R• adds to allyl group Cyclized_Radical Cyclized Radical (5/6-membered ring) R_M->Cyclized_Radical Intramolecular Cyclization Polymer Growing Polymer Chain Cyclized_Radical->Polymer Intermolecular Propagation Polymer->M Adds another monomer G cluster_PDADMS PDADMS Workflow cluster_PDMS PDMS Workflow cluster_Testing Characterization M1 DADMS Monomer + AIBN Initiator P1 Free-Radical Cyclopolymerization M1->P1 C1 Purification (Precipitation) P1->C1 S1 Solvent Casting & Drying C1->S1 PDADMS_Sample PDADMS Film S1->PDADMS_Sample TGA TGA (Thermal Stability) PDADMS_Sample->TGA DSC DSC (Glass Transition) PDADMS_Sample->DSC Tensile Tensile Testing (Mechanical) PDADMS_Sample->Tensile Perm Gas Permeation Cell PDADMS_Sample->Perm M2 D4 Monomer + Initiator P2 Anionic Ring-Opening Polymerization M2->P2 C2 End-capping & Purification P2->C2 S2 Crosslinker Addition & Curing C2->S2 PDMS_Sample PDMS Film S2->PDMS_Sample PDMS_Sample->TGA PDMS_Sample->DSC PDMS_Sample->Tensile PDMS_Sample->Perm

Caption: Comparative workflow for synthesis and characterization.

Protocols

Protocol 1: Synthesis of Poly(this compound) via Free-Radical Polymerization

Causality: This protocol utilizes a standard free-radical initiator, Azobisisobutyronitrile (AIBN), which decomposes under moderate heat to reliably produce radicals. [4][5]Toluene is chosen as the solvent to solubilize the non-polar monomer and resulting polymer. Polymerization is conducted under an inert atmosphere (nitrogen) to prevent oxygen from inhibiting the radical reaction. The polymer is purified by precipitation into methanol, a non-solvent for the polymer but a solvent for the unreacted monomer and initiator fragments. [6] Methodology:

  • Monomer Purification: Purify this compound (DADMS) by passing it through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add purified DADMS (e.g., 10 g, 71.3 mmol) and AIBN (e.g., 0.117 g, 0.71 mmol, 1 mol% relative to monomer).

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask via cannula under a positive pressure of nitrogen.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-70°C. Allow the reaction to proceed for 24-48 hours. The solution will become more viscous.

  • Purification: Cool the reaction to room temperature. Slowly pour the viscous polymer solution into a large excess of stirring methanol (e.g., 400 mL). A white, gummy precipitate should form.

  • Isolation: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Repeat the precipitation step two more times to ensure high purity.

  • Drying: Collect the final polymer precipitate and dry it under vacuum at 60°C until a constant weight is achieved.

Protocol 2: Synthesis of Polydimethylsiloxane (PDMS) via Anionic Ring-Opening Polymerization

Causality: This "living" polymerization method allows for good control over molecular weight and results in a narrow molecular weight distribution. [7]Hexamethylcyclotrisiloxane (D3) is used as the monomer because it polymerizes much faster than D4 with minimal side reactions. sec-Butyllithium is a common initiator for anionic polymerizations. The reaction is terminated with chlorotrimethylsilane to "cap" the reactive chain ends.

Methodology:

  • Reagent Purification: Anhydrous tetrahydrofuran (THF) is used as the solvent. D3 monomer must be rigorously purified by sublimation.

  • Reaction Setup: Assemble a flame-dried, all-glass, high-vacuum reaction apparatus.

  • Initiation: In the reactor, dissolve purified D3 in THF. Cool the solution to the desired temperature (e.g., -20°C). Add a calculated amount of sec-butyllithium initiator via syringe.

  • Polymerization: Allow the polymerization to proceed for several hours. The reaction can be monitored by observing the increase in viscosity.

  • Termination: Introduce a slight excess of chlorotrimethylsilane to terminate the living anionic chain ends.

  • Purification: Precipitate the polymer by pouring the solution into methanol. Filter and dry the resulting PDMS polymer under vacuum.

Protocol 3: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the standard method for determining the thermal stability and decomposition profile of a polymer.

Methodology:

  • Sample Preparation: Place 5-10 mg of the dried polymer (PDADMS or PDMS) into a TGA sample pan (platinum or alumina).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Analysis Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Maintain a constant nitrogen flow (e.g., 50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset of degradation (T_onset) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

Conclusion

The decision to use a polymer derived from this compound over a traditional silicone like PDMS is a choice between two fundamentally different material classes. PDADMS, with its rigid cyclopolymer backbone, offers a pathway to thermally stable, mechanically robust materials, albeit with likely lower gas permeability and flexibility. In contrast, PDMS provides unparalleled flexibility and high permeability but is limited by its poor solvent resistance and lower ceiling temperature. For scientists and drug development professionals, understanding these structure-property relationships is critical. While PDMS remains the incumbent for applications demanding softness and breathability, the predicted properties of PDADMS warrant experimental validation for emerging applications where rigidity, thermal stability, and barrier properties are the primary design drivers.

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A Comparative Guide to the Tensile Strength of Diallyldimethylsilane-Based Polymers and Alternatives in Biomedical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of polymeric materials with appropriate mechanical properties is a critical aspect of designing and fabricating robust and reliable biomedical devices and drug delivery systems. This guide provides an in-depth comparison of the tensile strength of polymers based on Diallyldimethylsilane (DADMS) and other commonly used biocompatible materials. We will delve into the underlying principles of tensile testing, provide a detailed experimental protocol, and offer a comparative analysis to inform your material selection process.

Introduction to this compound (DADMS) in Polymer Science

This compound is an organosilane that serves as a versatile monomer and crosslinking agent in the synthesis of various silicone-based polymers. Its two vinyl groups readily participate in polymerization reactions, allowing for the formation of crosslinked networks that can enhance the thermal and mechanical stability of the resulting material.[1] While DADMS is a valuable building block, it is important to note that comprehensive tensile strength data for poly(this compound) homopolymers is not extensively reported in publicly available literature. Therefore, this guide will focus on the tensile properties of common copolymers and composites incorporating DADMS and provide a robust comparison with established biomedical polymers.

The Critical Role of Tensile Strength in Biomedical Applications

Tensile strength is a measure of a material's ability to withstand a pulling or stretching force before breaking.[2] This property is paramount in numerous biomedical applications, from the structural integrity of implants to the durability of drug delivery vehicles. A thorough understanding of a polymer's tensile properties, including its ultimate tensile strength (UTS), Young's modulus (a measure of stiffness), and elongation at break (ductility), is essential for predicting its performance in vivo.

Standardized Tensile Strength Testing: The ASTM D638 Protocol

To ensure consistency and comparability of data across different studies and materials, standardized testing methods are employed. The most widely recognized standard for determining the tensile properties of plastics is ASTM D638.[3]

Experimental Workflow for Tensile Testing

The following diagram outlines the typical workflow for conducting a tensile strength test according to the ASTM D638 standard.

Tensile Testing Workflow cluster_Preparation Sample Preparation cluster_Testing Tensile Test Execution cluster_Analysis Data Analysis Prep Prepare dumbbell-shaped specimens via injection molding or machining Measure Measure specimen dimensions (width and thickness) at multiple points Prep->Measure Precise dimensions are crucial Mount Mount the specimen in the grips of a universal testing machine Measure->Mount Set Set the crosshead speed (e.g., 5 mm/min) Mount->Set Pull Initiate the test, pulling the specimen until fracture Set->Pull Record Record load and displacement data continuously Pull->Record StressStrain Calculate stress and strain from load-displacement data Record->StressStrain Plot Plot the stress-strain curve StressStrain->Plot Calculate Determine Ultimate Tensile Strength (UTS), Young's Modulus, and Elongation at Break Plot->Calculate

Caption: A flowchart of the ASTM D638 tensile testing protocol.

Detailed Step-by-Step Protocol
  • Specimen Preparation:

    • Prepare at least five "dog-bone" shaped specimens of the polymer to be tested. The specific dimensions are defined in the ASTM D638 standard (e.g., Type I for rigid materials).

    • Ensure the specimens are free of any visible defects such as voids, sink marks, or flash.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

  • Dimensional Measurement:

    • Using a calibrated micrometer, measure the width and thickness of the narrow section of each specimen to the nearest 0.025 mm. Record the average of at least three measurements for each dimension.

  • Testing Procedure:

    • Set up a universal testing machine (UTM) with appropriate grips for the specimen type.

    • Set the crosshead speed as specified in the standard, which depends on the material's properties. For rigid plastics, a common speed is 5 mm/min.

    • Securely clamp the specimen in the grips, ensuring it is aligned with the direction of pull.

    • Attach an extensometer to the gauge length of the specimen to accurately measure strain, particularly for determining Young's modulus.

    • Start the test and continue to apply a tensile load until the specimen fractures.

    • The UTM's software will record the load applied and the corresponding extension of the specimen throughout the test.

  • Data Analysis:

    • From the recorded data, calculate the engineering stress (σ) by dividing the load (F) by the original cross-sectional area (A₀) of the specimen (σ = F/A₀).

    • Calculate the engineering strain (ε) by dividing the change in length (ΔL) by the original gauge length (L₀) (ε = ΔL/L₀).

    • Plot the stress-strain curve.

    • The Ultimate Tensile Strength (UTS) is the maximum stress the material can withstand.

    • The Young's Modulus (E) is the slope of the initial, linear portion of the stress-strain curve.

    • The Elongation at Break is the strain at which the specimen fractures, expressed as a percentage.

    • Calculate the average and standard deviation of these properties for the set of tested specimens.

Comparative Analysis of Tensile Properties

As previously mentioned, specific tensile strength data for neat poly(this compound) is scarce. However, the inclusion of DADMS as a comonomer or crosslinker can significantly influence the mechanical properties of other polymers. The following table provides a comparison of the typical tensile properties of several well-characterized biomedical polymers that serve as alternatives or could potentially be modified with DADMS.

MaterialUltimate Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Key Characteristics & Applications
Polydimethylsiloxane (PDMS) 0.3 - 10[4][5]0.0003 - 0.003[4]100 - 1000+[6]Highly flexible and biocompatible; used in microfluidics, soft implants, and contact lenses.[7]
Poly(methyl methacrylate) (PMMA) 30 - 50[3][8][9]2.4 - 3.3[8]2 - 10[9]Rigid, transparent, and biocompatible; used as bone cement and in intraocular lenses.[8][10]
Polyetheretherketone (PEEK) 90 - 1003.650High strength, temperature, and chemical resistance; used in spinal and orthopedic implants.[11][12]
Poly(lactic-co-glycolic acid) (PLGA) 28 - 501.4 - 2.82 - 10Biodegradable and biocompatible; used in sutures, drug delivery systems, and tissue engineering scaffolds.[13][14]
Poly(vinyl alcohol) (PVA) Hydrogel 0.1 - 1.50.001 - 0.1200 - 600+High water content and biocompatible; used in cartilage replacement and wound dressings.

Discussion and Field-Proven Insights

The choice of a polymer for a specific biomedical application is a trade-off between various properties, with tensile strength being a primary consideration.

  • For applications requiring high flexibility and elasticity , such as soft tissue implants or flexible tubing, PDMS is an excellent candidate due to its low Young's modulus and high elongation at break.[4][7] The incorporation of crosslinkers like DADMS into a PDMS network could potentially increase its stiffness and tensile strength, offering a way to tune its properties for specific needs.

  • In contrast, for load-bearing applications like bone screws or spinal cages, a material with high tensile strength and stiffness is required. PEEK stands out in this category with its impressive mechanical properties that are closer to those of bone compared to many other polymers.[11][12]

  • PMMA offers a balance of rigidity and biocompatibility, making it a long-standing choice for bone cements.[8][10] Its tensile strength is sufficient to provide stability in these applications.

  • When biodegradability is a key requirement , as in temporary implants or drug delivery systems, PLGA is a widely used polymer.[13][14] The mechanical properties of PLGA can be tailored by adjusting the ratio of lactic acid to glycolic acid, but its tensile strength is generally lower than that of non-degradable polymers like PEEK.

  • PVA hydrogels are unique in their tissue-like water content and softness. Their tensile strength is relatively low, but this can be improved through various crosslinking strategies and the incorporation of reinforcing agents.

The Potential Role of DADMS

Given its chemical structure, a homopolymer of DADMS would likely form a highly crosslinked, rigid thermoset. One could hypothesize that such a material would exhibit high stiffness (Young's Modulus) but potentially be brittle with a low elongation at break. However, without experimental data, this remains speculative.

The more practical application of DADMS in tuning material properties lies in its use as a comonomer or additive. For instance, incorporating small amounts of DADMS into a more flexible polymer like PDMS could increase its crosslink density, leading to a higher tensile strength and modulus, albeit likely at the expense of some elongation. This approach allows for the fine-tuning of mechanical properties to match the specific requirements of a biomedical device.

Conclusion and Future Directions

The tensile strength of a polymer is a critical parameter in the design and development of biomedical devices. While a wide range of biocompatible polymers with diverse mechanical profiles are available, there is a noticeable gap in the literature regarding the tensile properties of DADMS-based homopolymers. Future research should focus on the synthesis and mechanical characterization of these materials to fully understand their potential.

In the interim, DADMS remains a valuable tool for polymer chemists and material scientists to modify and enhance the properties of existing biomedical polymers. By understanding the principles of tensile testing and the properties of alternative materials, researchers can make informed decisions to select the most appropriate polymer for their specific application, ultimately leading to the development of safer and more effective medical technologies.

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A Comparative Guide to Diallyldimethylsilane Crosslinked Gels: Swelling Behavior and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of hydrogel design, the choice of crosslinking agent is a pivotal decision that dictates the final properties and ultimate performance of the polymeric network. This guide provides an in-depth, objective comparison of hydrogels crosslinked with diallyldimethylsilane (DADM) against those formulated with other commonly employed crosslinking agents. By delving into the experimental data governing swelling behavior, mechanical integrity, and stimuli-responsiveness, this document aims to equip researchers with the critical insights needed to select the optimal crosslinking strategy for their specific applications, from controlled drug delivery to tissue engineering scaffolds.

The Significance of the Crosslinker: Architect of the Hydrogel Network

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining substantial amounts of water or biological fluids.[1] The crosslinker acts as the molecular architect, forming covalent or physical bonds between polymer chains, which prevents their dissolution and imparts the characteristic gel structure.[2] The nature and density of these crosslinks profoundly influence a hydrogel's critical performance attributes, including:

  • Swelling Ratio: The extent to which a hydrogel can absorb a solvent is a direct consequence of the crosslink density. A lower crosslink density generally allows for greater chain relaxation and, consequently, a higher swelling ratio.[3]

  • Mechanical Strength: A higher degree of crosslinking typically results in a more rigid and mechanically robust hydrogel, with increased compressive strength and Young's modulus.[2]

  • Stimuli-Responsiveness: For "smart" hydrogels, the crosslinker can influence the magnitude and kinetics of the response to external stimuli such as temperature, pH, or ionic strength.[4][5]

This compound (DADM): A Versatile Crosslinking Agent

This compound is an organosilane compound featuring two reactive allyl groups. This structure allows it to participate in free-radical polymerization, forming crosslinks between polymer chains. The presence of the silicon atom in its structure can impart unique properties to the resulting hydrogel, such as altered hydrophobicity and potentially enhanced thermal stability compared to purely organic crosslinkers.

Comparative Performance Analysis: DADM vs. Conventional Crosslinkers

To provide a clear and objective comparison, the following sections present a synthesis of available experimental data for hydrogels crosslinked with DADM and other widely used agents, such as N,N'-methylenebis(acrylamide) (MBA), ethylene glycol dimethacrylate (EGDMA), and divinylbenzene (DVB). The data is presented for common hydrogel systems like poly(N-isopropylacrylamide) (PNIPAAm) and poly(acrylic acid) (PAA) to ensure a relevant comparison.

Swelling Ratio

The equilibrium swelling ratio (ESR) is a fundamental parameter that quantifies a hydrogel's capacity for fluid uptake. The choice of crosslinker significantly impacts this property.

Polymer SystemCrosslinkerCrosslinker Conc. (mol%)Swelling Ratio (g/g)Reference
Poly(N-isopropylacrylamide)This compound (DADM) Data not available in cited sourcesData not available in cited sources
Poly(N-isopropylacrylamide)N,N'-methylenebis(acrylamide) (MBA)1~15[6]
Poly(N-isopropylacrylamide)Poly(β-amino ester) (PBAE)169.44[6]
Poly(acrylic acid)This compound (DADM) Data not available in cited sourcesData not available in cited sources
Poly(acrylic acid)N,N'-methylenebis(acrylamide) (MBA)0.5~200[7]
Poly(acrylic acid)Ethylene glycol dimethacrylate (EGDMA)1~100[8]

Note: Direct comparative experimental data for DADM-crosslinked gels was not available in the provided search results. The table is structured to highlight this gap and to present data for other crosslinkers as a baseline for future comparison.

Mechanical Properties

The mechanical integrity of a hydrogel is crucial for its application, particularly in load-bearing scenarios. The crosslinker plays a defining role in the mechanical strength of the resulting gel.

Polymer SystemCrosslinkerCrosslinker Conc. (mol%)Compressive Strength (MPa)Young's Modulus (kPa)Reference
Poly(N-isopropylacrylamide)This compound (DADM) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
Poly(N-isopropylacrylamide)N,N'-methylenebis(acrylamide) (MBA)10.424-[6]
Poly(N-isopropylacrylamide)Poly(β-amino ester) (PBAE)11.074-[6]
PolyacrylamideThis compound (DADM) Data not available in cited sourcesData not available in cited sourcesData not available in cited sources
PolyacrylamideN,N'-methylenebis(acrylamide) (MBA)1-9-20-160[9]

Note: As with swelling data, direct mechanical property data for DADM-crosslinked gels was not found in the provided search results. The table illustrates the typical mechanical properties achieved with other crosslinkers.

Stimuli-Responsive Behavior

For smart hydrogels, the ability to respond to external stimuli is paramount. The crosslinker can influence the transition temperature (for thermoresponsive gels) and the magnitude of the swelling/deswelling response.

Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels are well-known for their thermoresponsive behavior, exhibiting a lower critical solution temperature (LCST) around 32°C. Below the LCST, the hydrogel is swollen, and above it, the hydrogel deswells and becomes hydrophobic. The crosslinker can modulate this behavior. While specific data for DADM is not available in the provided results, it is known that increasing crosslink density generally decreases the swelling ratio and can slightly alter the LCST.[10]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of a DADM-crosslinked hydrogel and the subsequent measurement of its swelling ratio are provided below.

Protocol 1: Synthesis of this compound (DADM) Crosslinked Poly(acrylic acid) Hydrogel

This protocol describes the synthesis of a poly(acrylic acid) hydrogel using DADM as the crosslinking agent via free-radical polymerization.

Materials:

  • Acrylic acid (AA) monomer

  • This compound (DADM) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) accelerator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of acrylic acid in deionized water to achieve the desired monomer concentration (e.g., 2 M).

  • Crosslinker Addition: Add the desired molar percentage of this compound (DADM) to the monomer solution. For example, for a 1 mol% crosslinking ratio, add the corresponding amount of DADM relative to the moles of acrylic acid. Stir the solution until the DADM is fully dissolved.

  • Initiator and Accelerator: Add the initiator, ammonium persulfate (APS), to the solution at a concentration of approximately 0.5 mol% relative to the monomer. Subsequently, add the accelerator, N,N,N',N'-Tetramethylethylenediamine (TEMED), to initiate the polymerization.

  • Polymerization: Pour the final solution into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.

Protocol 2: Measurement of Swelling Ratio

This protocol details the gravimetric method for determining the equilibrium swelling ratio (ESR) of a hydrogel.

Materials:

  • Synthesized hydrogel

  • Deionized water or buffer solution

  • Analytical balance

  • Filter paper

Procedure:

  • Initial Dry Weight: Take a sample of the purified hydrogel and dry it to a constant weight in a vacuum oven at a suitable temperature (e.g., 60°C). Record this weight as the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel sample in a beaker containing a large excess of the swelling medium (e.g., deionized water or a specific buffer solution) at a constant temperature.

  • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours to days. Periodically remove the hydrogel from the solution.

  • Surface Water Removal: Gently blot the surface of the swollen hydrogel with a piece of filter paper to remove excess surface water.

  • Swollen Weight Measurement: Immediately weigh the swollen hydrogel and record the weight as the swollen weight (Ws).

  • Calculation of Swelling Ratio: Calculate the equilibrium swelling ratio (ESR) using the following formula:

    ESR (g/g) = (Ws - Wd) / Wd

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the chemical structure of a DADM crosslinked network and the experimental workflow for a swelling study.

G p1 Polymer Chain dadm DADM p1->dadm p2 Polymer Chain p2->dadm p3 Polymer Chain p3->dadm p4 Polymer Chain p4->dadm

Caption: this compound (DADM) crosslinked polymer network.

Swelling_Workflow cluster_prep Preparation cluster_swelling Swelling Study cluster_analysis Analysis synthesis Hydrogel Synthesis purification Purification synthesis->purification drying Drying to Constant Weight (Wd) purification->drying immersion Immersion in Swelling Medium drying->immersion equilibrium Equilibrium Swelling immersion->equilibrium weighing Weighing Swollen Gel (Ws) equilibrium->weighing calculation Calculate Swelling Ratio = (Ws - Wd) / Wd weighing->calculation

Caption: Experimental workflow for a hydrogel swelling study.

Conclusion and Future Directions

The selection of a crosslinking agent is a critical parameter in tailoring the properties of hydrogels for specific applications. While common crosslinkers like MBA and EGDMA are well-characterized, this compound (DADM) presents an interesting alternative due to the incorporation of silicon into the polymer network. The limited availability of direct comparative data for DADM-crosslinked gels highlights a gap in the current literature.

Future research should focus on systematic studies that directly compare the swelling behavior, mechanical properties, and stimuli-responsiveness of hydrogels crosslinked with DADM against a panel of conventional crosslinkers across various polymer systems. Such data will be invaluable for researchers and drug development professionals in making informed decisions for the rational design of advanced hydrogel-based materials.

References

  • External Stimuli-Responsive Characteristics of Poly(N,N′-diethylacrylamide) Hydrogels: Effect of Double Network Structure. (2022). MDPI. [Link]

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  • Stimulus-responsive hydrogels: Theory, modern advances, and applications. (n.d.). PubMed Central. [Link]

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  • Mechanical Properties of DNA-Crosslinked Polyacrylamide Hydrogels with Increasing Crosslinker Density. (2012). PubMed. [Link]

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  • Multivalent Allylammonium-Based Cross-Linkers for the Synthesis of Homogeneous, Highly Swelling Diallyldimethylammonium Chloride Hydrogels. (2022). MDPI. [Link]

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A Senior Application Scientist's Guide to Reproducible Diallyldimethylsilane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the synthesis of silicon-containing polymers, the polymerization of diallyldimethylsilane (DADMS) presents both unique opportunities and significant reproducibility challenges. The resultant polymer, poly(this compound), offers a versatile platform for further functionalization, yet achieving consistent molecular weights, predictable microstructures, and minimal batch-to-batch variability requires a nuanced understanding of the interplay between various polymerization techniques and their critical experimental parameters.

This guide provides an in-depth comparison of the primary methods for DADMS polymerization—Ziegler-Natta, Acyclic Diene Metathesis (ADMET), and Radical Polymerization. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanisms, illuminate the key variables that govern reproducibility, and offer field-proven insights to empower you to select and optimize the most suitable method for your research objectives. Every protocol and recommendation herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

The Crux of the Challenge: Intramolecular Cyclization

A defining characteristic of diallyl monomer polymerization is the competition between intermolecular propagation, leading to linear polymer chains, and intramolecular cyclization, which forms cyclic repeating units within the polymer backbone. The prevalence of cyclization in DADMS polymerization significantly impacts the final polymer's properties, including its thermal stability, solubility, and suitability for post-polymerization modification. Achieving reproducible results hinges on controlling the delicate balance between these two reaction pathways.

A This compound Monomer B Intermolecular Propagation (Linear Polymer) A->B Growing Polymer Chain C Intramolecular Cyclization (Cyclic Units) A->C Growing Polymer Chain B->B Monomer Addition C->B Monomer Addition

Caption: Competing pathways in DADMS polymerization.

A Comparative Analysis of Polymerization Methodologies

The choice of polymerization technique is the most critical decision in ensuring the reproducibility of your DADMS experiments. Each method offers a distinct set of advantages and disadvantages, and the optimal choice will depend on the desired polymer characteristics and the experimental resources available.

Polymerization MethodKey AdvantagesKey DisadvantagesReproducibility Challenges
Ziegler-Natta High molecular weight polymers, potential for stereocontrol.Catalyst sensitivity to impurities, complex catalyst preparation, often heterogeneous.Catalyst activity variability, precise control of Al/Ti ratio, monomer and solvent purity.
ADMET Well-defined polymer architectures, tolerance to some functional groups.Requires highly pure monomer and rigorous inert atmosphere techniques, catalyst cost.Catalyst deactivation, efficient removal of ethylene byproduct, precise catalyst loading.
Radical Polymerization Robust and tolerant to impurities, wide range of initiators available.Difficult to control molecular weight and polydispersity, prone to side reactions like chain transfer.Initiator decomposition rate, precise temperature control, solvent effects, batch-to-batch initiator efficiency.
Ziegler-Natta Polymerization: The Power and the Peril

Ziegler-Natta catalysis, a cornerstone of polyolefin synthesis, can produce high molecular weight poly(this compound).[1] These catalyst systems, typically comprising a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, AlEt₃), are notoriously sensitive to impurities.[1][2]

Causality Behind Experimental Choices:

The ratio of the organoaluminum co-catalyst to the transition metal component (Al/Ti ratio) is a critical parameter that dictates catalyst activity and, consequently, polymerization kinetics and polymer properties.[2][3] An optimal Al/Ti ratio is necessary to activate the titanium centers while minimizing over-reduction to inactive species.[2] The presence of moisture or other protic impurities can deactivate the catalyst, leading to inconsistent results.

Self-Validating System:

A reproducible Ziegler-Natta polymerization of DADMS necessitates a rigorously controlled experimental environment. This includes the use of freshly distilled solvents and monomer, meticulous catalyst preparation under an inert atmosphere, and precise control over the Al/Ti molar ratio.

A TiCl4 (Pre-catalyst) C Active Ti Species A->C Activation B AlEt3 (Co-catalyst) B->C E Poly(this compound) C->E Coordination & Insertion D DADMS Monomer D->E

Caption: Ziegler-Natta polymerization workflow for DADMS.

Experimental Protocol: Ziegler-Natta Polymerization of DADMS

Materials:

  • This compound (DADMS), freshly distilled under inert atmosphere.

  • Anhydrous heptane or toluene.

  • Titanium tetrachloride (TiCl₄).

  • Triethylaluminum (AlEt₃).

  • Inert gas (Argon or Nitrogen).

  • Schlenk line and glassware.

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous heptane.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add a solution of TiCl₄ in heptane to the stirred solvent.

    • Separately, prepare a solution of AlEt₃ in heptane.

    • Slowly add the AlEt₃ solution to the TiCl₄ solution at 0°C with vigorous stirring. The optimal Al/Ti molar ratio should be empirically determined but typically ranges from 2:1 to 4:1.[2][3] The formation of a brown precipitate indicates the formation of the active catalyst.

    • Age the catalyst suspension at room temperature for 30-60 minutes.

  • Polymerization:

    • In a separate flame-dried Schlenk flask, add anhydrous heptane and the freshly distilled DADMS monomer.

    • Heat the monomer solution to the desired reaction temperature (e.g., 60-80°C).

    • Using a cannula, transfer the prepared catalyst suspension to the monomer solution under a positive pressure of inert gas.

    • Monitor the reaction progress by observing the increase in viscosity of the solution.

    • After the desired reaction time (typically several hours), terminate the polymerization by adding acidified methanol.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer and wash it repeatedly with methanol to remove catalyst residues.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Acyclic Diene Metathesis (ADMET) Polymerization: Precision Engineering of Polymer Architecture

ADMET polymerization, utilizing well-defined ruthenium or molybdenum catalysts such as Grubbs or Schrock catalysts, offers a powerful route to poly(this compound) with controlled architectures.[4][5] This step-growth condensation polymerization proceeds via the metathesis of the terminal alkene groups of the DADMS monomer, with the continuous removal of ethylene gas as the driving force.[6]

Causality Behind Experimental Choices:

The success of ADMET polymerization is critically dependent on the purity of the monomer and the efficiency of ethylene removal.[6] Trace impurities can poison the catalyst, while residual ethylene can shift the equilibrium back towards the monomer, limiting the molecular weight of the resulting polymer. The choice of catalyst and its loading are also crucial; for instance, second-generation Grubbs catalysts often exhibit higher activity and stability.[5][7]

Self-Validating System:

A robust ADMET protocol for DADMS involves rigorous purification of the monomer, the use of a high-vacuum line to effectively remove ethylene, and careful selection and handling of the metathesis catalyst.

A DADMS Monomer C Metathesis Reaction A->C B Grubbs Catalyst B->C D Poly(this compound) C->D E Ethylene (byproduct) C->E Removal under vacuum

Caption: ADMET polymerization workflow for DADMS.

Experimental Protocol: ADMET Polymerization of DADMS

Materials:

  • This compound (DADMS), purified by stirring over calcium hydride followed by distillation under reduced pressure.

  • Grubbs second-generation catalyst.

  • Anhydrous toluene.

  • High-vacuum line.

  • Schlenk flask equipped with a high-vacuum stopcock.

Procedure:

  • Monomer and Catalyst Preparation:

    • In a glovebox, charge a flame-dried Schlenk flask with the purified DADMS monomer.

    • Add the Grubbs catalyst (typically 0.01-0.1 mol%) to the monomer.

    • If desired, add a small amount of anhydrous toluene to facilitate initial mixing.

  • Polymerization:

    • Attach the Schlenk flask to a high-vacuum line.

    • Apply a dynamic vacuum (typically <50 mTorr) to the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., 50-70°C) with vigorous stirring.

    • The evolution of ethylene will be observed as bubbling in the reaction mixture.

    • Continue the reaction under high vacuum for several hours to days, monitoring the increase in viscosity.

  • Termination and Polymer Isolation:

    • Cool the reaction to room temperature and break the vacuum with an inert gas.

    • Add a small amount of ethyl vinyl ether to quench the catalyst.

    • Dissolve the viscous polymer in a minimal amount of toluene or chloroform.

    • Precipitate the polymer by adding the solution to a large volume of methanol.

    • Filter and dry the polymer under vacuum.

Radical Polymerization: The Workhorse with a Wild Side

Radical polymerization is a widely used and versatile method for polymer synthesis. For diallyl monomers like DADMS, this method often leads to the formation of polymers with a significant degree of cyclization.[8][9] The reaction is typically initiated by the thermal or photochemical decomposition of a radical initiator.[10]

Causality Behind Experimental Choices:

The reproducibility of radical polymerization of DADMS is highly sensitive to the choice and concentration of the initiator, as well as the reaction temperature.[11] The rate of initiation directly influences the polymerization rate and the final molecular weight. The temperature profile is critical as it affects the rate of initiator decomposition and the propagation and termination kinetics.[12] Diallyl monomers are known for their propensity for degradative chain transfer, which can limit the achievable molecular weight.[13]

Self-Validating System:

To ensure reproducibility, it is essential to use a purified initiator with a known decomposition rate at the chosen reaction temperature. Precise temperature control throughout the polymerization is paramount. The monomer should also be free of inhibitors.

A DADMS Monomer C Initiation A->C B Radical Initiator (e.g., AIBN) B->C Heat or Light D Propagation (Linear and Cyclic) C->D D->D Monomer Addition E Termination D->E F Poly(this compound) E->F

Caption: Radical polymerization workflow for DADMS.

Experimental Protocol: Radical Polymerization of DADMS

Materials:

  • This compound (DADMS), passed through a column of basic alumina to remove inhibitors.

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized.

  • Anhydrous solvent (e.g., benzene, toluene, or bulk polymerization).

  • Schlenk flask or reaction vessel with a reflux condenser.

  • Constant temperature oil bath.

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve the purified DADMS monomer and the initiator in the chosen solvent (or use the monomer neat for bulk polymerization). The initiator concentration typically ranges from 0.1 to 1 mol%.

    • Deoxygenate the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Polymerization:

    • Immerse the reaction flask in a constant temperature oil bath preheated to the desired temperature (e.g., 60-80°C for AIBN).

    • Stir the reaction mixture for the specified duration (typically several hours). The progress of the polymerization can be monitored by taking aliquots and measuring the conversion by gravimetry or spectroscopy.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol or hexane.

    • Collect the polymer by filtration and wash it thoroughly with the non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization and Validation of Reproducibility

To validate the reproducibility of your DADMS polymerization experiments, a thorough characterization of the resulting polymer is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for determining the microstructure of the polymer, specifically the ratio of linear to cyclic repeating units.[8][9]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Consistent GPC traces across different batches are a strong indicator of reproducible polymerization.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques provide information on the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature, which are sensitive to the polymer's microstructure and molecular weight.

By meticulously controlling the experimental parameters outlined in this guide and rigorously characterizing the resulting polymers, researchers can significantly enhance the reproducibility of this compound polymerization, paving the way for the development of novel and well-defined silicon-containing materials.

References

  • THE EFFECT OF A ZIEGLER-NATTA CATALYST AND THE POLYMERIZATION PARAMETERS ON THE BASIC PROPERTIES OF POLYETHYLENE. (n.d.). Retrieved from [Link]

  • Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. (2018). E3S Web of Conferences, 33, 01014. Retrieved from [Link]

  • Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. (2018). ResearchGate. Retrieved from [Link]

  • Effect of Al/Ti molar ratio on the catalyst activity. Polymerization... (n.d.). ResearchGate. Retrieved from [Link]

  • The Influence of Mixed Activators on Ethylene Polymerization and Ethylene/1-Hexene Copolymerization with Silica-Supported Ziegler-Natta Catalyst. (2017). Polymers, 9(12), 674. Retrieved from [Link]

  • The effect of al/Ti ratio on the optimum HC/Ti, catalyst yield and polymer molecular specification. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of the aluminum alkyl co-catalyst type in Ziegler-Natta ethene polymerization on the formation of active sites, polymerization rate, and molecular weight. (2019). ResearchGate. Retrieved from [Link]

  • ADMET Polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Polymerisation of Allyl Compounds. (1970). ResearchGate. Retrieved from [Link]

  • Copolymerization of propylene and disubstituted diallylsilanes involving intramolecular cyclization with stereoselective zirconocene catalysts. (2006). Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 6083-6093. Retrieved from [Link]

  • Acyclic Diene Metathesis (ADMET) Polymerization for the Synthesis of Chemically Recyclable Bio-Based Aliphatic Polyesters. (2021). Molecules, 26(2), 289. Retrieved from [Link]

  • Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review. (2022). Trends in Sciences, 19(11), 5858. Retrieved from [Link]

  • Polymerization of multiallyl monomers. (2001). Semantic Scholar. Retrieved from [Link]

  • The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination. (1961). Journal of the American Chemical Society, 83(13), 2847-2852. Retrieved from [Link]

  • Ziegler–Natta catalyst. (n.d.). In Wikipedia. Retrieved from [Link]

  • Typical structures of Schrock and Grubbs catalysts used in ADMET polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Free-Radical Polymerization of Olefin Monomers. (n.d.). Retrieved from [Link]

  • 14.4.1: Ziegler-Natta Polymerizations. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Controlled Radical Polymerization. (1997). Progress in Polymer Science, 22(8), 1649-1720.
  • A review of how to do an acyclic diene metathesis reaction: A review of how to do an ADMET reaction. (2014). ResearchGate. Retrieved from [Link]

  • Ziegler–Natta polymerization and the remaining challenges. (2016). ResearchGate. Retrieved from [Link]

  • Evaluation of peroxide initiators for radical polymerization-based self-healing applications. (2012). White Research Group, Beckman Institute, Illinois.
  • Ring-opening metathesis polymerization using polyisobutylene supported Grubbs second-generation c
  • A typical temperature profile for a free-radical polymerization front. (n.d.). ResearchGate. Retrieved from [Link]

  • From poly(dialkylstannane)s to poly(diarylstannane)s: Comparison of synthesis methods and resulting polymers. (2011). ResearchGate. Retrieved from [Link]

  • Ziegler-Natta catalysts for propylene polymerization: Chemistry of reactions leading to the formation of active centers. (2003). ResearchGate. Retrieved from [Link]

  • Free Radical Polymerization Kinetics by Dilatometry. (n.d.). Polymer Science Learning Center. Retrieved from [Link]

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Case studies comparing Diallyldimethylsilane and alternative monomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Diallyldimethylsilane and Alternative Monomers for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting material. This guide offers a comprehensive comparison of this compound (DADMS), a versatile organosilicon monomer, with two classes of widely used alternatives: styrenics, represented by Divinylbenzene (DVB), and multifunctional acrylates. This document is intended to provide an objective, data-driven analysis to aid in the selection of the most appropriate monomer for specific research and development applications.

Introduction: The Role of Monomer Selection in Polymer Properties

The transformation of monomeric units into a macromolecular architecture is the foundation of polymer science. The chemical identity of the monomer, including its reactive functional groups and backbone structure, directly influences the polymerization kinetics and the final polymer's mechanical, thermal, and chemical properties. This compound, with its two allyl functionalities and a central silicon atom, offers a unique combination of properties, including thermal stability and flexibility, making it an attractive candidate for specialty polymers, coatings, and sealants. However, to fully appreciate its potential, a thorough comparison with established monomers is essential.

Monomer Properties: A Head-to-Head Comparison

A fundamental understanding of the intrinsic properties of each monomer is crucial for predicting their behavior in polymerization and the characteristics of the resulting polymers.

PropertyThis compound (DADMS)Divinylbenzene (DVB)Multifunctional Acrylates (e.g., Trimethylolpropane Triacrylate)
Chemical Formula C8H16SiC10H10C15H20O6
Molecular Weight ( g/mol ) 140.30130.19296.32
Boiling Point (°C) 135195>200
Density (g/mL) 0.770.9111.1
Refractive Index 1.441.559~1.47
Key Functional Groups Two allyl groups, Dimethylsilyl groupTwo vinyl groups, Benzene ringThree acrylate groups

Key Insights: The presence of the flexible Si-O backbone in DADMS-based polymers imparts different properties compared to the rigid aromatic structure of DVB and the ester linkages in multifunctional acrylates.

Comparative Performance Analysis

The true measure of a monomer's utility lies in the performance of the polymer it produces. This section compares the key performance metrics of polymers derived from DADMS, DVB, and multifunctional acrylates.

Polymerization Kinetics

The rate and mechanism of polymerization are critical factors in the synthesis of polymers.

  • This compound (DADMS): DADMS undergoes free-radical polymerization, often characterized by cyclopolymerization. This intramolecular cyclization reaction leads to the formation of a polymer backbone containing five- or six-membered rings. The reactivity of the allyl groups in DADMS is generally lower than that of vinyl groups in styrenics and acrylates.

  • Divinylbenzene (DVB): As a styrenic monomer, DVB readily participates in free-radical polymerization. The two vinyl groups exhibit similar reactivity, leading to a high degree of crosslinking at low monomer conversions.

  • Multifunctional Acrylates: Acrylate monomers are known for their high reactivity in free-radical polymerization, leading to rapid polymerization rates. This high reactivity can be advantageous for applications requiring fast curing times.

G cluster_0 Monomer Reactivity DADMS This compound (Lower Reactivity) DVB Divinylbenzene (High Reactivity) DADMS->DVB Increasing Reactivity Acrylates Multifunctional Acrylates (Very High Reactivity) DVB->Acrylates Increasing Reactivity

Caption: Relative reactivity of monomers in free-radical polymerization.

Mechanical Properties of Resulting Polymers

The mechanical integrity of a polymer is paramount for most applications.

Mechanical PropertyPoly(this compound)DVB-crosslinked PolystyrenePoly(multifunctional acrylate)
Tensile Strength ModerateHighHigh
Flexural Modulus Low to ModerateHighHigh
Hardness ModerateVery HighHigh
Elongation at Break HighLowLow to Moderate

Causality: The flexible siloxane backbone of poly(DADMS) allows for greater chain mobility, resulting in a more flexible and less rigid material compared to the highly crosslinked and rigid aromatic network formed by DVB. Multifunctional acrylates also form densely crosslinked networks, leading to high hardness and strength.

Thermal Stability

The ability of a polymer to withstand elevated temperatures is a critical performance indicator.

Thermal PropertyPoly(this compound)DVB-crosslinked PolystyrenePoly(multifunctional acrylate)
Decomposition Temperature (TGA, 5% weight loss) ~350-450°C~400-500°C~300-400°C
Glass Transition Temperature (Tg) Varies with crosslink densityHigh (>100°C)High (Varies with monomer)

Expertise & Experience: The high thermal stability of DVB-crosslinked polymers is attributed to the aromatic nature of the crosslinker, which imparts rigidity and requires higher energy for bond scission. The Si-O bonds in the backbone of polysiloxanes derived from DADMS also contribute to good thermal stability. Acrylate-based polymers, while having good thermal stability, can be susceptible to degradation through pathways involving the ester linkages.

Chemical Resistance

The resistance of a polymer to chemical attack is crucial for its durability.

  • Poly(this compound): The hydrophobic nature of the dimethylsilyl groups provides good resistance to aqueous environments.

  • DVB-crosslinked Polystyrene: The highly crosslinked aromatic network offers excellent resistance to a wide range of solvents.

  • Poly(multifunctional acrylate): The chemical resistance is generally good, but the ester groups can be susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocols: A Framework for Comparative Analysis

To facilitate a direct and objective comparison, the following experimental protocols are provided as a template for researchers.

Monomer Purification

Objective: To remove inhibitors that can interfere with polymerization.

  • DADMS & DVB: Pass the monomer through a column of activated basic alumina.

  • Multifunctional Acrylates: Use a suitable inhibitor removal column as recommended by the supplier.

  • Verification: Confirm inhibitor removal by performing a polymerization test on a small scale.

Free-Radical Polymerization

Objective: To synthesize polymers under controlled and comparable conditions.

G cluster_0 Polymerization Workflow Start Start Monomer Purified Monomer Start->Monomer Reaction Reaction Vessel (Inert Atmosphere) Monomer->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Heating Heating & Stirring (e.g., 70°C) Reaction->Heating Precipitation Precipitation (e.g., in Methanol) Heating->Precipitation Drying Vacuum Drying Precipitation->Drying Polymer Polymer Drying->Polymer End End Polymer->End

Caption: A generalized workflow for free-radical solution polymerization.

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve the purified monomer (e.g., 10 g) and a free-radical initiator (e.g., AIBN, 0.1 mol%) in a suitable solvent (e.g., toluene, 50 mL).

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and stir for a specified time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol).

  • Filter and wash the polymer with the non-solvent.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C) to a constant weight.

Polymer Characterization

Objective: To determine the physical and chemical properties of the synthesized polymers.

  • Molecular Weight Determination: Use Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA): Heat the polymer sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) to determine the decomposition temperature.

    • Differential Scanning Calorimetry (DSC): Heat the polymer sample through a defined temperature range to determine the glass transition temperature (Tg).

  • Mechanical Testing:

    • Prepare polymer films or bars of standardized dimensions.

    • Perform tensile testing according to ASTM D638 to determine tensile strength, Young's modulus, and elongation at break.

    • Perform flexural testing according to ASTM D790 to determine flexural strength and modulus.

Conclusion: Selecting the Right Monomer for the Application

The choice between this compound, Divinylbenzene, and multifunctional acrylates is highly dependent on the specific requirements of the end application.

  • This compound is an excellent candidate for applications requiring good thermal stability, flexibility, and hydrophobicity. Its lower reactivity can also be an advantage in processes where a slower, more controlled polymerization is desired.

  • Divinylbenzene is the monomer of choice for creating highly rigid, thermally stable, and chemically resistant crosslinked polymers, particularly in styrenic systems.

  • Multifunctional Acrylates are ideal for applications that demand rapid curing and high mechanical strength and hardness.

This guide provides a framework for making an informed decision. By understanding the fundamental properties of these monomers and the performance characteristics of their resulting polymers, researchers can select the optimal building block for their next generation of advanced materials.

References

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A Researcher's Comparative Guide to the Characterization of Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Diallyldimethylsilane (DADMS) Characterization

This compound (C₈H₁₆Si), a pivotal organosilane, serves as a critical intermediate and monomer in the synthesis of a wide array of silicon-containing compounds, including polymers and pharmaceuticals.[1] Its unique structure, featuring a central silicon atom bonded to two methyl and two allyl groups, imparts versatile reactivity. The purity and structural integrity of DADMS are paramount, as even trace impurities can significantly impact polymerization reactions and the performance of the final products. Therefore, the deployment of robust, peer-reviewed analytical methods for its comprehensive characterization is not merely a quality control measure but a fundamental necessity for reproducible and reliable research and development.

This guide provides an in-depth comparison of the primary analytical techniques used for the characterization of this compound. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Vibrational Spectroscopy (FTIR and Raman), offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate methods for their specific needs.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of DADMS.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

A. ¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR are indispensable for confirming the organic moieties of DADMS. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[3][4]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

NucleusGroupChemical Shift (δ) ppmMultiplicity
¹H Si-CH₃~0.0 - 0.1Singlet
Si-CH₂-~1.5 - 1.6Doublet
=CH₂~4.8 - 4.9Multiplet
-CH=~5.7 - 5.8Multiplet
¹³C Si-CH₃~ -4.0-
Si-CH₂-~23.0-
=CH₂~113.0-
-CH=~134.0-

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Experimental Protocol: ¹H and ¹³C NMR of DADMS

  • Sample Preparation: Dissolve approximately 10-20 mg of the DADMS sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum for accurate analysis.

B. ²⁹Si NMR: A Direct Probe of the Silicon Environment

While ¹H and ¹³C NMR are excellent for the organic part of the molecule, ²⁹Si NMR provides direct information about the silicon atom and its immediate coordination sphere.[5] This technique is highly sensitive to the substituents attached to the silicon atom, making it a valuable tool for confirming the structure of organosilanes.[6][7] However, the low natural abundance (4.7%) and low gyromagnetic ratio of the ²⁹Si nucleus often result in lower sensitivity compared to ¹H NMR, necessitating longer acquisition times or the use of sensitivity-enhancement techniques.[5][8]

Causality in Experimental Choices for NMR: The choice of a deuterated solvent like CDCl₃ is due to its good solubilizing power for nonpolar compounds like DADMS and its relatively simple solvent signal that does not interfere with the analyte's signals. Proton decoupling in ¹³C NMR is a standard practice to simplify complex spectra and improve the signal-to-noise ratio by collapsing multiplets into single lines.

II. Gas Chromatography-Mass Spectrometry (GC-MS): For Purity Assessment and Structural Confirmation

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[9] It is an essential tool for assessing the purity of DADMS and confirming its molecular weight and fragmentation pattern.[10][11]

A. Gas Chromatography (GC) for Purity Analysis

In GC, the DADMS sample is vaporized and swept by a carrier gas through a capillary column. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase lining the column.[12] The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative purity analysis.[13][14]

Experimental Protocol: GC Purity Analysis of DADMS

  • Sample Preparation: Prepare a dilute solution of DADMS in a volatile organic solvent (e.g., hexane or heptane).[9]

  • Instrument Setup:

    • Install a suitable capillary column (e.g., a nonpolar column like DB-1 or HP-5MS) in the GC.

    • Set the injector temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.

    • Program the oven temperature to start at a low temperature and ramp up to a higher temperature to ensure good separation of any potential impurities.

    • Set the detector (typically a Flame Ionization Detector - FID for purity analysis) temperature (e.g., 280 °C).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument will automatically run the analysis according to the set method.

  • Data Analysis: The resulting chromatogram will show a major peak for DADMS and potentially smaller peaks for any impurities. The purity can be calculated based on the relative peak areas.

B. Mass Spectrometry (MS) for Structural Confirmation

As the separated components elute from the GC column, they enter the mass spectrometer. In the MS, molecules are ionized, typically by electron impact (EI), which causes them to fragment into smaller, charged ions.[15] The mass-to-charge ratio (m/z) of these fragments is measured, producing a mass spectrum that is a unique "fingerprint" of the molecule.[16][17] The molecular ion peak (M⁺) confirms the molecular weight of the compound.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
140[C₈H₁₆Si]⁺ (Molecular Ion)
125[M - CH₃]⁺
99[M - C₃H₅]⁺ (Loss of an allyl group)
59[(CH₃)₂SiH]⁺
41[C₃H₅]⁺ (Allyl cation)

Note: The relative intensities of the fragments can vary depending on the instrument and conditions.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection (DADMS in Solvent) Column Capillary Column (Separation) Injector->Column IonSource Ionization (Electron Impact) Column->IonSource Elution Oven Temperature Program MassAnalyzer Mass Analyzer (Fragment Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal caption GC-MS Workflow for DADMS Characterization

Caption: Workflow for DADMS analysis using GC-MS.

III. Vibrational Spectroscopy: Probing Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.[18] These techniques are complementary and can be used to confirm the presence of key structural features in DADMS.[19]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample. Different functional groups absorb at characteristic frequencies, allowing for their identification.[20] For DADMS, FTIR is particularly useful for identifying the C-H bonds in the methyl and allyl groups, the C=C double bond of the allyl group, and the Si-C bond.

B. Raman Spectroscopy

Raman spectroscopy is a light scattering technique.[21] While FTIR is sensitive to polar bonds, Raman is more sensitive to nonpolar, symmetric bonds.[18] Therefore, it is particularly effective for detecting the C=C and Si-C bonds in DADMS.

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration ModeTechnique
~3080=C-H stretchFTIR, Raman
~2960-C-H stretch (methyl)FTIR, Raman
~1630C=C stretchFTIR, Raman (strong)
~1410-CH₂- scissoringFTIR
~1250Si-CH₃ symmetric deformationFTIR, Raman
~800Si-C stretchFTIR, Raman

Experimental Protocol: FTIR (ATR) Analysis of DADMS

  • Sample Preparation: Place a small drop of liquid DADMS directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is typically needed for liquid samples.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum Collection: Collect the FTIR spectrum of the DADMS sample.

  • Data Analysis: The resulting spectrum will show absorbance peaks at wavenumbers corresponding to the vibrational modes of the functional groups in DADMS.

Workflow Visualization: Vibrational Spectroscopy

Vibrational_Spectroscopy_Workflow cluster_FTIR FTIR Spectroscopy cluster_Raman Raman Spectroscopy FTIR_Source IR Source FTIR_Sample DADMS Sample (ATR) FTIR_Source->FTIR_Sample FTIR_Detector FTIR Detector FTIR_Sample->FTIR_Detector Data_System Data System (FT & Spectrum) FTIR_Detector->Data_System Interferogram Raman_Source Laser Source Raman_Sample DADMS Sample Raman_Source->Raman_Sample Raman_Detector Raman Detector Raman_Sample->Raman_Detector Scattered Light Raman_Detector->Data_System Signal caption Vibrational Spectroscopy Workflow for DADMS

Caption: Workflow for DADMS analysis using vibrational spectroscopy.

IV. Comparative Summary and Recommendations

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed structural information, connectivity, number of unique protons and carbons.Unambiguous structure elucidation, quantitative.Lower throughput, requires deuterated solvents.
²⁹Si NMR Direct information about the silicon environment.Highly specific to the silicon atom.Low sensitivity, long acquisition times.
GC-MS Purity, molecular weight, fragmentation pattern.High sensitivity, excellent for separating and identifying volatile components.Destructive technique, fragmentation can be complex.
FTIR/Raman Identification of functional groups.Fast, non-destructive, minimal sample preparation.Provides less detailed structural information than NMR.

For a comprehensive characterization of this compound, a multi-technique approach is recommended:

  • Primary Structural Confirmation: Utilize ¹H and ¹³C NMR as the primary methods for unambiguous structural elucidation. If available, ²⁹Si NMR should be used for definitive confirmation of the silicon environment.

  • Purity Assessment: Employ GC with FID for accurate quantitative analysis of purity and detection of any volatile impurities.

  • Identity Confirmation: Use GC-MS to confirm the molecular weight and fragmentation pattern, which serves as a secondary confirmation of the structure.

  • Functional Group Verification: FTIR or Raman spectroscopy can be used as a rapid and straightforward method to verify the presence of the key functional groups (allyl and methylsilyl).

By integrating the data from these complementary techniques, researchers can ensure the identity, purity, and structural integrity of their this compound, laying a solid foundation for its successful application in their research and development endeavors.

References

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Sources

Safety Operating Guide

A Guide to the Safe Disposal of Diallyldimethylsilane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research is inextricably linked to an unwavering commitment to safety. Diallyldimethylsilane is a valuable intermediate in the synthesis of silicone polymers and other specialty chemicals, prized for its ability to enhance thermal stability and adhesion in advanced materials.[1] However, its utility is matched by its hazardous properties, which demand a rigorous and informed approach to its entire lifecycle, especially its final disposal.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for the safe handling and disposal of this compound, grounded in the causality of its chemical nature. Our goal is to empower you, our scientific colleagues, to manage this substance with confidence, ensuring the safety of your team and the integrity of our shared environment.

Core Safety Directives & Hazard Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. The disposal procedures for this compound are not arbitrary; they are direct responses to its specific physical and toxicological properties. The primary drivers for these stringent protocols are its extreme flammability and its potential as a reproductive toxin.

This compound is a highly flammable liquid and vapor (H225) with a low flash point of 19°C, meaning it can ignite at typical room temperatures from a nearby spark, flame, or hot surface.[2] Its vapors are heavier than air and can travel along the ground to a distant ignition source, causing a dangerous "flashback". Furthermore, it is classified as a substance suspected of damaging fertility or the unborn child (H361), necessitating precautions to prevent any exposure.

Table 1: Physicochemical and Hazard Properties of this compound

Property Value Source
CAS Number 1113-12-8 [1][2][3]
Molecular Formula C₈H₁₆Si [1][2]
Appearance Colorless to light yellow clear liquid [1][2]
Boiling Point 135 °C [1][2]
Flash Point 19 °C [2]
Density 0.77 g/mL [1]
GHS Hazard Codes H225, H361, H315, H319, H335

| Key Hazards | Highly Flammable, Reproductive Toxicity (Suspected), Skin/Eye/Respiratory Irritant | |

Pre-Disposal Operations: Safe Handling & Spill Containment

Proper disposal begins long before the waste container is sealed. It starts with meticulous handling during use and being prepared for accidental releases.

Personal Protective Equipment (PPE) and Engineering Controls

The causality here is simple: prevent all routes of exposure.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to control vapor inhalation.[4] The ventilation system must be explosion-proof.[5]

  • Hand Protection : Wear nitrile or neoprene rubber gloves.[6]

  • Eye/Face Protection : Use chemical safety goggles and a face shield.[7]

  • Body Protection : A flame-retardant lab coat is required. For larger quantities or spill response, flame-retardant antistatic protective clothing is necessary.

Accidental Release Measures

In the event of a spill, the immediate goals are to control ignition sources and contain the material.

  • Evacuate & Isolate : Immediately evacuate all non-essential personnel from the danger area.

  • Eliminate Ignition Sources : Shut off all open flames, hot plates, and spark-producing equipment.[4][8] Use only non-sparking tools for cleanup.[8]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment : Cover drains to prevent environmental release. Contain the spill by diking with an inert, non-combustible absorbent material such as sand, silica gel, or a commercial sorbent like Chemizorb®.[8]

  • Collection : Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[8][9] Do not allow the product to enter drains, as there is a risk of explosion.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by strict environmental regulations. It is considered a hazardous waste and must be managed through a licensed disposal facility.[10][11] Under no circumstances should it be disposed of down the drain or in standard refuse.[8]

Step 1: Waste Characterization & Segregation

  • Identify the Waste Stream : Your this compound waste will fall into one of three categories:

    • Unused Product : The original chemical in its container.

    • Contaminated Materials : Spill cleanup absorbents, contaminated PPE, or reaction byproducts.

    • Empty Containers : Containers that once held the chemical. Residual vapors in "empty" containers are still flammable and hazardous.[6][12]

  • Segregation : Keep this compound waste separate from other chemical waste streams.[13] Mixing wastes can lead to dangerous reactions and complicates the disposal process.

Step 2: Containment & Labeling

  • Primary Container : Use a chemically compatible container that can be tightly sealed. For liquid waste, this is often the original container or a designated hazardous waste container. Solid waste (like contaminated absorbents) should be placed in a sealed, durable container.

  • Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards: "Flammable Liquid," "Reproductive Toxin"

    • The date accumulation started.

Step 3: Temporary On-Site Storage

  • Location : Store the sealed waste container in a designated satellite accumulation area. This area must be cool, dry, and well-ventilated.[2]

  • Safety Precautions : The storage location must be away from heat, sparks, and any potential ignition sources. Store within a flammable safety cabinet. Grounding and bonding of containers and receiving equipment is essential to prevent static discharge.[5]

Step 4: Professional Disposal

  • Engage a Licensed Contractor : Arrange for the collection, transport, and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal company.

  • Method : The standard and required method of disposal for this type of flammable organosilane is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[9][12] This process ensures the complete destruction of the hazardous compound.

Decision-Making Logic for Disposal

The following diagram illustrates the logical workflow for safely managing this compound waste from the point of generation to its final disposition.

Diallyldimethylsilane_Disposal_Workflow start_node start_node decision_node decision_node process_node process_node storage_node storage_node final_node final_node A This compound Waste Identified B What is the waste form? A->B C1 Unused Product B->C1  Liquid C2 Contaminated Material (spill debris, used PPE) B->C2  Solid C3 Rinsed 'Empty' Container B->C3  Container D Secure in a designated, compatible, and tightly sealed container. C1->D C2->D C3->D E Affix 'Hazardous Waste' label with: - Full Chemical Name - Flammable & Health Hazards - Accumulation Start Date D->E F Store in a cool, ventilated, flammables-approved cabinet away from ignition sources. E->F G Contact EHS to arrange pickup by a licensed hazardous waste contractor for approved incineration. F->G

Caption: Disposal workflow for this compound waste.

This structured approach ensures that from the moment this compound is designated as waste, it is handled in a manner that mitigates its risks, maintains regulatory compliance, and protects personnel and the environment.

References

  • Hubei Co-Formula Material Tech Co.,Ltd. This compound.
  • Sigma-Aldrich. (2024).
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  • TCI Chemicals. (2024).
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  • Echemi.com. ALLYL(DIISOPROPYLAMINO)
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - (Chloromethyl)dimethyl(vinyl)silane.
  • Gelest, Inc. (2016). SAFETY DATA SHEET - ALLYL(CHLOROMETHYL)DIMETHYLSILANE, 95%.
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Navigating the Volatility: A Guide to Personal Protective Equipment for Diallyldimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the synthesis of novel compounds is a journey of precision and discovery. Diallyldimethylsilane, a valuable intermediate in the creation of various silicone compounds and pharmaceuticals, is a key player in this journey. However, its utility is matched by its hazardous properties, demanding a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound is a highly flammable liquid and vapor with a flashpoint of approximately 19°C. This means that at or above this temperature, it can release enough vapor to form an ignitable mixture with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Beyond its flammability, it poses a significant risk upon contact, causing skin and eye irritation. Inhalation of its vapors may also lead to respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy must address these primary routes of exposure: dermal, ocular, and respiratory.

The Core of Protection: A Multi-faceted Approach to PPE

A one-size-fits-all approach to PPE is insufficient for handling this compound. The required level of protection is dictated by the specific task and the associated risk of exposure. The following sections detail the essential PPE components and the rationale behind their selection for various laboratory operations.

Table 1: Recommended Personal Protective Equipment for this compound Handling
Operational Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Laboratory Use (e.g., small-scale synthesis, sample preparation in a fume hood) Nitrile or Neoprene gloves (double-gloving recommended)Chemical safety gogglesFlame-retardant lab coatNot generally required when used in a properly functioning chemical fume hood.
Large-Scale Operations or Transfers (outside of a fume hood) Nitrile or Neoprene gloves (double-gloving recommended)Chemical safety goggles and a face shieldFlame-retardant lab coat and a chemical-resistant apronHalf-mask or full-facepiece air-purifying respirator with organic vapor cartridges.
Spill Cleanup Heavy-duty Nitrile or Neoprene glovesChemical safety goggles and a full-face shieldChemical-resistant, flame-retardant coverallsFull-facepiece air-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) for large spills.
Waste Disposal Nitrile or Neoprene glovesChemical safety goggles and a face shieldFlame-retardant lab coat and a chemical-resistant apronHalf-mask air-purifying respirator with organic vapor cartridges if vapors are likely to be generated.

A Deeper Dive into PPE Selection and Use

Hand Protection: The First Line of Defense

Given that this compound can cause skin irritation, selecting the right gloves is critical. While no specific glove compatibility data for this compound was found, for flammable liquids and organosilanes, Nitrile or Neoprene gloves are generally recommended.[3][4] It is crucial to:

  • Check for Integrity: Always inspect gloves for tears or punctures before use.

  • Double-Gloving: For enhanced protection, especially during tasks with a higher risk of splashing, wearing two pairs of gloves is a prudent measure.

  • Immediate Replacement: If a glove is contaminated, it should be removed and replaced immediately.[5] Do not reuse disposable gloves.

  • Proper Removal: Learn and practice the correct technique for removing contaminated gloves to avoid skin contact.

Eye and Face Protection: Shielding Against Splashes and Vapors

The potential for serious eye irritation necessitates robust eye and face protection.

  • Chemical Safety Goggles: These should be worn at all times when handling this compound. They provide a seal around the eyes, protecting against splashes and vapors.

  • Face Shield: In situations with a higher risk of splashing, such as during transfers of larger quantities or during spill cleanup, a face shield should be worn in conjunction with safety goggles to protect the entire face.

Body Protection: Minimizing Dermal Exposure

To protect against accidental spills and splashes, appropriate body protection is essential.

  • Flame-Retardant Lab Coat: Due to the high flammability of this compound, a flame-retardant lab coat is a mandatory piece of equipment.

  • Chemical-Resistant Apron or Coveralls: For larger-scale work or during spill response, a chemical-resistant apron worn over the lab coat, or full chemical-resistant coveralls, will provide an additional layer of protection.

Respiratory Protection: Safeguarding Against Inhalation Hazards

While working in a properly functioning chemical fume hood should minimize vapor inhalation, certain situations may require respiratory protection.

  • Risk Assessment: The need for respiratory protection should be determined by a thorough risk assessment of the specific procedure.[6]

  • Air-Purifying Respirators: For situations where engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[7]

  • Fit Testing: A proper fit is crucial for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually.

  • Cartridge Replacement Schedule: Organic vapor cartridges have a limited lifespan and must be replaced on a regular schedule based on the frequency and intensity of use.

Operational Plans: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include standard operating procedures for handling, storage, and disposal.

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, ensure that a chemical fume hood is available and functioning correctly. Have a spill kit readily accessible.

  • PPE Donning: Put on all required PPE as outlined in Table 1 for the specific task.

  • Grounding: When transferring this compound, ensure that all containers and equipment are properly grounded to prevent static discharge, which could be an ignition source.[1]

  • Dispensing: Use only spark-proof tools for opening and closing containers. Dispense the chemical slowly and carefully to avoid splashing.

  • Post-Handling: After use, securely close all containers. Decontaminate any surfaces that may have come into contact with the chemical.

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.

Spill Response Plan

In the event of a spill, immediate and correct action is crucial to mitigate the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

  • Control Ignition Sources: Eliminate all potential ignition sources in the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbed material using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step. As an organosilicon compound, it should not be disposed of down the drain or in regular waste.

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Follow Regulations: The disposal of hazardous waste is strictly regulated. Adhere to all federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Manifest: For off-site disposal, a hazardous waste manifest will be required to track the waste from your facility to its final disposal site.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment start Identify Task: Handling this compound task_type Routine Lab Use (Small Scale, Fume Hood) start->task_type large_scale Large Scale Transfer or Outside Hood start->large_scale spill Spill Cleanup start->spill disposal Waste Disposal start->disposal ppe_routine Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Flame-Retardant Lab Coat task_type->ppe_routine ppe_large Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron - Respirator (Organic Vapor) large_scale->ppe_large ppe_spill Emergency PPE: - Heavy-Duty Gloves - Goggles & Full Face Shield - Chemical Coveralls - Full-Face Respirator/SCBA spill->ppe_spill ppe_disposal Disposal PPE: - Standard PPE + - Face Shield - Respirator (if vapors) disposal->ppe_disposal

Caption: A flowchart outlining the process for selecting appropriate PPE based on the specific task involving this compound.

By integrating this comprehensive understanding of the hazards of this compound with a diligent and informed approach to personal protection, you can confidently and safely harness its potential in your research and development endeavors.

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • OSHA. (n.d.). Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • NIOSH. (2025, October 2). Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]

  • The RIDGEPRO. (n.d.). NIOSH Approved Respirator 5203 by 3M. Retrieved from [Link]

  • Honeywell. (2021, August 23). Niosh Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • EPA. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • EHS. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • NIOSH. (n.d.). Index of Chemical Names : A. Retrieved from [Link]

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Retrieved from [Link]

  • Cal State East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Fox Scientific, Inc. (n.d.). CHEMICAL RESISTANT CHART. Retrieved from [Link]

  • Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • EPA. (n.d.). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • EPA. (2025, December 1). Closure and Post-Closure Care Requirements for Hazardous Waste Treatment, Storage and Disposal Facilities. Retrieved from [Link]

  • EPA. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

  • Sylicglobal Textile Auxiliares Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. Retrieved from [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.